molecular formula C14H20ClNO2 B1441110 2-(4-Piperidinyl)ethyl benzoate hydrochloride CAS No. 1220021-15-7

2-(4-Piperidinyl)ethyl benzoate hydrochloride

Cat. No.: B1441110
CAS No.: 1220021-15-7
M. Wt: 269.77 g/mol
InChI Key: XNHSGGUDRHUZLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Piperidinyl)ethyl benzoate hydrochloride is a useful research compound. Its molecular formula is C14H20ClNO2 and its molecular weight is 269.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Piperidinyl)ethyl benzoate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Piperidinyl)ethyl benzoate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-piperidin-4-ylethyl benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2.ClH/c16-14(13-4-2-1-3-5-13)17-11-8-12-6-9-15-10-7-12;/h1-5,12,15H,6-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHSGGUDRHUZLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOC(=O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220021-15-7
Record name 4-Piperidineethanol, 4-benzoate, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220021-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

2-(4-Piperidinyl)ethyl benzoate hydrochloride synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2-(4-Piperidinyl)ethyl Benzoate Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-(4-Piperidinyl)ethyl benzoate hydrochloride, a valuable piperidine-containing building block in medicinal chemistry. We will dissect the strategic considerations underpinning an efficient synthesis, focusing on a robust, scalable route that employs a nitrogen-protecting group strategy. This document emphasizes the rationale behind methodological choices, from the selection of starting materials to the choice of esterification and deprotection conditions. Detailed experimental protocols, comparative analysis of alternative methods, and process flow visualizations are included to equip researchers with the practical knowledge required for successful synthesis and optimization.

Introduction and Strategic Overview

The piperidine moiety is a privileged scaffold in modern drug discovery, appearing in numerous approved pharmaceuticals. Its derivatives, such as 2-(4-Piperidinyl)ethyl benzoate, serve as critical intermediates for introducing this heterocycle into more complex molecular architectures. The hydrochloride salt form is often preferred to enhance stability and aqueous solubility.

The synthesis of this target molecule presents a core chemical challenge: the selective acylation of a hydroxyl group in the presence of a nucleophilic secondary amine. A direct esterification of 2-(4-piperidinyl)ethanol with benzoic acid is fraught with difficulties, primarily the competing and often faster N-acylation of the piperidine nitrogen. Therefore, an effective synthesis hinges on a protection-deprotection strategy. This guide will detail a validated, multi-step pathway that addresses this challenge head-on.

Retrosynthetic Analysis

A logical retrosynthetic analysis reveals a clear and efficient path forward. The target molecule can be disconnected at the ester and the amine hydrochloride, leading back to a key N-protected intermediate. This strategy isolates the reactivity of the hydroxyl and amine functionalities, allowing for clean, high-yielding transformations.

G Target 2-(4-Piperidinyl)ethyl benzoate HCl Intermediate1 N-Boc-2-(4-Piperidinyl)ethyl benzoate Target->Intermediate1 HCl Deprotection Intermediate2 N-Boc-4-(2-hydroxyethyl)piperidine Intermediate1->Intermediate2 Esterification Intermediate3 Benzoic Acid Intermediate1->Intermediate3 Esterification Intermediate4 N-Boc-4-piperidone Intermediate2->Intermediate4 Reduction / Elongation

Caption: Retrosynthetic approach for the target compound.

The Recommended Synthetic Pathway: An N-Protected Route

This pathway is designed for high fidelity and scalability, proceeding through three primary stages: synthesis of the key protected alcohol intermediate, esterification, and concluding with deprotection and salt formation.

Workflow Overview

Caption: Overall workflow of the recommended synthetic pathway.

Stage 1: Synthesis of N-Boc-4-(2-hydroxyethyl)piperidine

The cornerstone of this synthesis is the intermediate tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate, also known as N-Boc-4-(2-hydroxyethyl)piperidine.[1][2][3] The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the piperidine nitrogen due to its stability under a wide range of nucleophilic and basic conditions, and its facile removal under acidic conditions.[4]

This intermediate can be reliably synthesized from N-Boc-4-piperidone.[5][6] A common and effective method involves a Wittig-type reaction to introduce the two-carbon side chain, followed by hydrogenation. A more direct approach involves reduction and elongation.

Experimental Protocol: Synthesis of N-Boc-4-(2-hydroxyethyl)piperidine [7]

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate in methanol.

  • Hydrogenation: Subject the solution to hydrogenation (4 atm H₂) in a suitable hydrogenation apparatus overnight.

  • Workup: Upon reaction completion (monitored by TLC or GC-MS), filter the reaction mixture through a pad of diatomaceous earth, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the title compound as a white solid.

Stage 2: Esterification of N-Boc-4-(2-hydroxyethyl)piperidine

With the amine protected, the esterification of the primary alcohol can proceed cleanly. Several modern esterification methods are suitable. A comparative analysis is crucial for selecting the optimal conditions.

Method Coupling System Advantages Disadvantages Ref.
Steglich Esterification DCC or EDC, DMAPMild, room temperature conditions. High yields. Suitable for acid-sensitive substrates.Byproduct (DCU/EDU) can complicate purification. DCC is a potent allergen.[8][9]
Mitsunobu Reaction PPh₃, DEAD or DIADVery mild. Proceeds with stereochemical inversion (not relevant here). Generally high-yielding.Reagents can be hazardous. Byproduct (TPPO) removal can be difficult.[10][11]
Fischer Esterification Strong Acid (e.g., H₂SO₄)Inexpensive reagents. Simple procedure.Reversible reaction requiring excess alcohol or water removal. Harsh acidic conditions may not be suitable.[12][13]

Causality Behind Method Selection: For this specific transformation, the Steglich esterification is highly recommended.[14] The reaction is exceptionally mild, preventing any potential side reactions involving the Boc-protecting group.[15] The use of N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) as a coupling agent, with a catalytic amount of 4-dimethylaminopyridine (DMAP), provides a highly efficient and controlled ester formation at room temperature.

Mechanism Insight: DCC activates the carboxylic acid (benzoic acid) to form a highly reactive O-acylisourea intermediate. DMAP, a superior nucleophile to the alcohol, intercepts this intermediate to form a reactive acylpyridinium species. This "active ester" is then readily attacked by the alcohol of N-Boc-4-(2-hydroxyethyl)piperidine to form the desired ester and regenerate the DMAP catalyst. This catalytic cycle suppresses a common side reaction—the rearrangement of the O-acylisourea to a stable N-acylurea.[8][14]

Experimental Protocol: Steglich Esterification [9]

  • Reaction Setup: To a solution of N-Boc-4-(2-hydroxyethyl)piperidine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add benzoic acid (1.1 eq) and DMAP (0.1 eq).

  • Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of DCC (1.2 eq) or EDC·HCl (1.2 eq) in DCM dropwise with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Workup:

    • If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU, washing the filter cake with DCM.

    • If using EDC, the urea byproduct is water-soluble and will be removed in the aqueous wash.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield N-Boc-2-(4-Piperidinyl)ethyl benzoate as a pure product.

Stage 3: N-Boc Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the Boc protecting group and the concurrent formation of the hydrochloride salt. This is efficiently accomplished in a single step by treating the protected ester with a strong acid.[16]

Causality Behind Method Selection: Using a solution of hydrogen chloride in an organic solvent like dioxane or ethanol is ideal.[17][18] The anhydrous conditions prevent hydrolysis of the newly formed ester. The strong acid readily cleaves the acid-labile Boc group, liberating isobutylene and carbon dioxide as gaseous byproducts and protonating the piperidine nitrogen to form the desired hydrochloride salt, which often precipitates from the reaction mixture, facilitating its isolation.[4]

Experimental Protocol: Deprotection and Salt Formation

  • Reaction Setup: Dissolve the purified N-Boc-2-(4-Piperidinyl)ethyl benzoate (1.0 eq) in a minimal amount of a suitable solvent such as anhydrous ethanol or 1,4-dioxane.

  • Acidification: Cool the solution to 0 °C. Bubble anhydrous HCl gas through the solution or add a pre-prepared 4M solution of HCl in dioxane dropwise until the solution is saturated and a precipitate forms.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC until the starting material is fully consumed.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold diethyl ether to remove any non-polar impurities.

  • Drying: Dry the white solid under vacuum to yield the final product, 2-(4-Piperidinyl)ethyl benzoate hydrochloride.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and absence of major impurities.

  • Mass Spectrometry (MS): To verify the molecular weight of the free base.

  • HPLC: To determine the purity of the final compound.

Conclusion

The synthesis of 2-(4-Piperidinyl)ethyl benzoate hydrochloride is most effectively and reliably achieved through a three-stage, N-protected pathway. This strategy successfully circumvents the issue of competing N-acylation. The use of N-Boc protection, followed by a mild Steglich esterification and a straightforward acidic deprotection/salt formation, constitutes a robust and scalable route suitable for laboratory and process development environments. This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully implement this synthesis.

References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2-(4-Benzhydrylpiperazin-1-yl)ethanol.
  • MDPI. (2024, August 6). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors.
  • Organic-chemistry.org. (2019, August 26). Mitsunobu Reaction.
  • Wikipedia. (n.d.). Steglich esterification.
  • Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • AIR Unimi. (n.d.). FULL PAPER Stereodivergent Diversity-Oriented Synthesis: Exploiting the Versatility of 2-Piperidine Ethanol.
  • Wikipedia. (n.d.). Mitsunobu reaction.
  • MDPI. (2025, May 22). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library.
  • ChemicalBook. (2022, May 17). Synthesis of N-Boc 4-piperidone.
  • National Institutes of Health. (n.d.). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis.
  • PrepChem.com. (n.d.). Synthesis of Ethyl 4-(piperazin-1-yl)-benzoate.
  • National Institutes of Health. (2023, December 9). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives.
  • Alfa Chemistry. (n.d.). CAS 89151-44-0 1-Boc-4-(2-hydroxyethyl)piperidine.
  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • Organic Synthesis. (n.d.). Mitsunobu reaction.
  • Benchchem. (n.d.). Synthesis routes of N-Boc-4-hydroxypiperidine.
  • SciSpace. (2018). Synthesis method of N-Boc-4-hydroxypiperidine.
  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with.
  • LookChem. (n.d.). Cas 89151-44-0,1-Boc-4-(2-hydroxyethyl)piperidine.
  • ChemicalBook. (2026, January 13). 1-Boc-4-(2-hydroxyethyl)piperidine.
  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures.
  • ResearchGate. (2023, December 9). (PDF) Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives.
  • Quora. (2017, March 2). What happen when ethanol reacts with benzoic acid?.
  • Semantic Scholar. (2022, October 17). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
  • Guidechem. (n.d.). 1-Boc-4-(2-hydroxyethyl)piperidine 89151-44-0.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification.
  • ResearchGate. (n.d.). Deprotection of different N-Boc-compounds.
  • Studylib. (n.d.). Lab5 procedure esterification.
  • ResearchGate. (2014, January 15). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
  • National Institutes of Health. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • Apollo Scientific. (n.d.). 4-(2-Hydroxyethyl)piperidine, N-BOC protected.
  • International Journal of Chemistry. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification.

Sources

physicochemical properties of 2-(4-Piperidinyl)ethyl benzoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Piperidinyl)ethyl Benzoate Hydrochloride

Introduction

2-(4-Piperidinyl)ethyl benzoate hydrochloride is a chemical compound featuring a piperidine ring linked via an ethyl group to a benzoate ester. As a hydrochloride salt, its properties are significantly influenced by the protonated piperidine nitrogen, which enhances its solubility in polar solvents. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering a detailed examination of its core physicochemical properties. While specific experimental data for this exact molecule is not extensively published, this document synthesizes information from structurally related compounds and established analytical principles to provide a robust predictive characterization and a guide for empirical validation. The methodologies described herein are designed to be self-validating, ensuring scientific integrity and reproducibility in a laboratory setting.

Chemical and Physical Properties

The fundamental properties of a compound are critical for its handling, formulation, and application in research and development. The data presented below combines known information with theoretically derived values based on its chemical structure.

PropertyValueSource / Method
IUPAC Name 2-(piperidin-4-yl)ethyl benzoate;hydrochloride
CAS Number 1220021-15-7[1]
Molecular Formula C₁₄H₂₀ClNO₂[1]
Molecular Weight 269.77 g/mol
Appearance White to off-white solid (Predicted)General observation for similar hydrochloride salts
Melting Point ~175–180°C (with decomposition)Inferred from structurally similar compounds[2]
Solubility Expected to be soluble in water, methanol, and ethanol; sparingly soluble in non-polar organic solvents.Based on the presence of the hydrochloride salt[2]
pKa ~11 (for the piperidine nitrogen)Inferred from piperidine derivatives[2]

Causality Behind Properties: The hydrochloride salt form is crucial. The protonation of the basic piperidine nitrogen (pKa ~11) drastically increases the molecule's polarity, rendering it soluble in aqueous and polar organic solvents.[2] This is a common strategy in drug development to improve the handling and bioavailability of amine-containing compounds. The ester functional group, however, introduces a potential liability for hydrolysis, particularly in non-neutral pH solutions, which must be considered during storage and formulation.

Analytical Characterization Workflow

A systematic approach is essential for the comprehensive characterization of any new or uncharacterized compound. The following workflow outlines the logical progression of analytical techniques to confirm the identity, purity, and properties of 2-(4-Piperidinyl)ethyl benzoate hydrochloride.

G MS Mass Spectrometry (Confirm MW) NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Structural Elucidation) MS->NMR Structural Backbone IR IR Spectroscopy (Functional Groups) NMR->IR Functional Group Corroboration HPLC HPLC-UV (Purity Assay) IR->HPLC LCMS LC-MS (Impurity ID) HPLC->LCMS Impurity Profiling DSC DSC (Melting Point, Thermal Events) HPLC->DSC TGA TGA (Solvent/Water Content) DSC->TGA Solubility Solubility Assay (Kinetic/Thermodynamic) DSC->Solubility Material for Assays pKa_det pKa Determination (Potentiometric Titration) Solubility->pKa_det Sample Sample Receipt Sample->MS Initial Check

Caption: Standard analytical workflow for physicochemical characterization.

Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the unambiguous structural elucidation of organic molecules. The expected spectra for the title compound are detailed below. All chemical shifts (δ) are referenced to tetramethylsilane (TMS).

¹H NMR (400 MHz, DMSO-d₆):

  • δ 9.0-9.5 ppm (broad singlet, 2H): These protons are assigned to the N-H⁺ of the protonated piperidine hydrochloride. The broadness is due to quadrupolar coupling with the nitrogen atom and exchange with any residual water.

  • δ 7.9-8.0 ppm (doublet, 2H): Aromatic protons ortho to the carbonyl group of the benzoate.

  • δ 7.5-7.7 ppm (triplet, 1H): Aromatic proton para to the carbonyl group.

  • δ 7.4-7.5 ppm (triplet, 2H): Aromatic protons meta to the carbonyl group.

  • δ 4.3-4.4 ppm (triplet, 2H): Methylene protons (-COOCH₂ -) of the ethyl linker, adjacent to the ester oxygen.

  • δ 3.2-3.4 ppm (broad doublet, 2H): Equatorial protons on the piperidine ring adjacent to the nitrogen.

  • δ 2.8-3.0 ppm (broad triplet, 2H): Axial protons on the piperidine ring adjacent to the nitrogen.

  • δ 1.7-1.9 ppm (multiplet, 4H): Methylene protons (-CH₂CH₂ COO-) of the ethyl linker and the piperidine ring protons at C2 and C6 (equatorial).

  • δ 1.3-1.5 ppm (multiplet, 3H): Piperidine protons at C3 and C5 (axial) and the proton at C4.

¹³C NMR (101 MHz, DMSO-d₆):

  • δ 166.0-167.0 ppm: Carbonyl carbon (C=O) of the ester group.[3]

  • δ 128.0-134.0 ppm: Aromatic carbons of the benzoate ring. The carbon attached to the ester group will be the most downfield in this region.[3]

  • δ 63.0-64.0 ppm: Methylene carbon (-COOCH₂ -) adjacent to the ester oxygen.

  • δ 43.0-45.0 ppm: Piperidine carbons adjacent to the nitrogen (C2, C6).

  • δ 30.0-35.0 ppm: Methylene carbon (-CH₂ CH₂COO-) of the ethyl linker and the piperidine carbons at C3 and C5.

  • δ 28.0-30.0 ppm: Piperidine carbon at the point of attachment (C4).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. A KBr pellet or ATR method would be suitable.

Expected Characteristic Absorption Bands:

  • ~2400-2700 cm⁻¹ (broad): N-H⁺ stretching vibration, characteristic of the secondary amine hydrochloride salt.[4]

  • ~1720 cm⁻¹ (strong): C=O stretching vibration from the benzoate ester. This is a highly diagnostic peak.[5]

  • ~1270 cm⁻¹ and ~1100 cm⁻¹ (strong): C-O stretching vibrations of the ester group.

  • ~3060 cm⁻¹ (weak): Aromatic C-H stretching.

  • ~1600 cm⁻¹ and ~1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.

Mass Spectrometry (MS)

Electrospray ionization (ESI) in positive mode is the ideal technique for this compound.

  • Expected Molecular Ion: The analysis will detect the molecular ion of the free base (after loss of HCl). The expected [M+H]⁺ peak would be at m/z 234.1494 , corresponding to the formula [C₁₄H₂₀NO₂]⁺.

  • Fragmentation Pattern: Key fragmentation would likely involve the cleavage of the ester bond and the ethyl linker, providing structural confirmation.

Chromatographic and Thermal Analysis Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of 2-(4-Piperidinyl)ethyl benzoate hydrochloride and to identify any potential impurities.

Methodology:

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm and 254 nm. The benzoate chromophore should provide strong absorbance.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

  • Injection Volume: 10 µL.

Rationale for Choices: A C18 column is a workhorse for moderately polar small molecules. The acidic mobile phase (TFA) ensures that the piperidine nitrogen is consistently protonated, leading to sharp, symmetrical peaks. A gradient elution is employed to ensure that both polar and potential non-polar impurities are effectively eluted and detected.[6][7]

Protocol 2: Differential Scanning Calorimetry (DSC) for Thermal Analysis

Objective: To accurately determine the melting point and assess the thermal stability of the compound.

Methodology:

  • Instrumentation: A calibrated DSC instrument.

  • Sample Pans: Aluminum pans.

  • Sample Weight: Accurately weigh 2-5 mg of the sample into a pan. Crimp, but do not hermetically seal, to allow for the escape of any off-gassing.

  • Temperature Program:

    • Equilibrate at 25°C.

    • Ramp up to 250°C at a rate of 10°C/min.

  • Atmosphere: Nitrogen purge at 50 mL/min.

  • Data Analysis: The onset of the endothermic peak is reported as the melting point. The peak shape can provide an initial indication of purity (sharp peaks suggest high purity).

Rationale for Choices: A heating rate of 10°C/min is standard and provides a good balance between resolution and experimental time.[8] A nitrogen atmosphere prevents oxidative degradation at elevated temperatures. This analysis will confirm the melting point inferred from related structures and can reveal other thermal events like decomposition or phase transitions.

Stability and Storage

  • Hydrolytic Stability: The ester linkage is susceptible to hydrolysis, especially under basic or strongly acidic conditions. It is recommended to prepare aqueous solutions fresh and maintain them at a neutral or slightly acidic pH if storage is required.

  • Hygroscopicity: As a salt, the compound may be hygroscopic.

  • Recommended Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture and air.

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the . By combining theoretical predictions with established, robust analytical protocols, researchers can confidently verify the identity, purity, and key characteristics of this compound. The provided methodologies for NMR, IR, MS, HPLC, and DSC serve as a validated starting point for any laboratory professional tasked with its characterization, ensuring data integrity and advancing scientific objectives.

References

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Piperidinyl)ethyl 2-chloroacetate hydrochloride. Retrieved from [Link]

  • Aladdin. (n.d.). Ethyl (S)-4-(piperidin-2-yl)benzoate hydrochloride. Retrieved from [Link]

  • Semantic Scholar. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Retrieved from [Link]

  • RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride. Retrieved from [Link]

  • MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • PubMed. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). IR Spectra of Selected Compounds. Retrieved from [Link]

  • SciSpace. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Retrieved from [Link]

  • Filo. (2025). The ¹³C NMR spectrum for ethyl benzoate contains these peaks: 17.3, 61.1,... Retrieved from [Link]

  • Chegg.com. (2021). Solved Analyze the IR spectrum of Ethyl Benzoate, explain. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-(4-Piperidinyl)ethyl Benzoate Hydrochloride and its Significance in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on a Promising Scaffold

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Piperidine Scaffold in Modern Drug Discovery

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a cornerstone in the edifice of modern medicinal chemistry. Its prevalence in a vast array of clinically approved drugs has elevated it to the status of a "privileged scaffold".[1] This is not by chance; the piperidine moiety imbues molecules with desirable pharmacokinetic properties, provides a synthetically tractable framework for molecular exploration, and can engage in crucial molecular interactions with biological targets.[2][3][4]

This guide focuses on 2-(4-Piperidinyl)ethyl benzoate hydrochloride (CAS Number: 1220021-15-7) , a compound that, while not extensively documented in public literature, represents a significant structural class with considerable potential. We will dissect its constituent parts, explore its likely physicochemical properties, and place it within the broader context of pharmacologically active piperidine derivatives. As a Senior Application Scientist, my aim is not merely to present data, but to illuminate the scientific reasoning behind the methodologies used to synthesize, characterize, and potentially exploit compounds of this nature. We will delve into the "why" behind the "how," offering a guide that is both instructive and deeply rooted in the principles of drug development.

While specific experimental data for this exact molecule is sparse, this guide will leverage established knowledge of analogous structures to provide a robust framework for its scientific exploration.

Physicochemical Profile and Analytical Characterization

The hydrochloride salt form of an organic base like 2-(4-Piperidinyl)ethyl benzoate is typically employed to enhance aqueous solubility and stability, which are critical attributes for pharmaceutical development.

PropertyAnticipated Value/CharacteristicRationale & Significance
CAS Number 1220021-15-7A unique numerical identifier for this specific chemical substance.
Molecular Formula C14H20ClNO2Defines the elemental composition of the molecule.
Appearance White to off-white crystalline solidTypical for hydrochloride salts of organic compounds.
Solubility Soluble in water and polar organic solvents (e.g., methanol, DMSO)The hydrochloride salt form increases polarity and facilitates dissolution in aqueous media for bioassays and formulation.
pKa ~9-10The piperidine nitrogen is basic. This value is crucial for understanding its ionization state at physiological pH, which affects receptor binding and membrane permeability.
A Self-Validating System for Structural Elucidation and Purity Assessment

To ensure the identity and purity of a newly synthesized batch of 2-(4-Piperidinyl)ethyl benzoate hydrochloride, a multi-pronged analytical approach is not just recommended, but essential. Each technique provides a piece of the puzzle, and their collective agreement constitutes a self-validating system.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for structural elucidation.

  • ¹H NMR: Would be used to identify all unique proton environments. Key signals would include the aromatic protons of the benzoate group, the methylene protons of the ethyl linker, and the distinct protons of the piperidine ring. The integration of these signals would confirm the relative number of protons in each environment.

  • ¹³C NMR: Complements the ¹H NMR by identifying all unique carbon atoms, including the carbonyl carbon of the ester and the carbons of the two rings.

2. Mass Spectrometry (MS): For unambiguous confirmation of molecular weight.

  • High-Resolution Mass Spectrometry (HRMS): Using a soft ionization technique like Electrospray Ionization (ESI), HRMS would provide a highly accurate mass measurement of the molecular ion.[5] This allows for the confirmation of the elemental composition, distinguishing it from other molecules with the same nominal mass.

3. High-Performance Liquid Chromatography (HPLC): The workhorse for purity assessment.

  • Method: A reversed-phase HPLC method, likely using a C18 column with a mobile phase of acetonitrile and water (with an acidic modifier like formic acid or TFA to ensure protonation of the piperidine nitrogen), would be developed.

  • Detection: UV detection would be suitable due to the presence of the benzoate chromophore.

  • Validation: The method would be validated for linearity, accuracy, and precision. A purity level of >95% is typically required for compounds intended for biological screening.

Illustrative Synthesis and Purification Workflow

Proposed Synthetic Pathway

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_product Intermediate Product cluster_final_step Final Step cluster_final_product Final Product 2_4_piperidinylethanol 2-(4-Piperidinyl)ethanol esterification Esterification 2_4_piperidinylethanol->esterification benzoyl_chloride Benzoyl Chloride benzoyl_chloride->esterification free_base 2-(4-Piperidinyl)ethyl benzoate (Free Base) esterification->free_base Base (e.g., Triethylamine) DCM, 0°C to rt salt_formation Salt Formation free_base->salt_formation final_product 2-(4-Piperidinyl)ethyl benzoate hydrochloride salt_formation->final_product HCl in Ether or Dioxane

Caption: Proposed synthesis workflow for 2-(4-Piperidinyl)ethyl benzoate hydrochloride.

Step-by-Step Experimental Protocol

Objective: To synthesize 2-(4-Piperidinyl)ethyl benzoate hydrochloride.

Materials:

  • 2-(4-Piperidinyl)ethanol

  • Benzoyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (2.0 M solution in diethyl ether)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-(4-piperidinyl)ethanol (1.0 equivalent) and anhydrous DCM. Cool the mixture to 0°C in an ice bath.

  • Base Addition: Add triethylamine (1.1 equivalents). This acts as a base to neutralize the HCl byproduct of the reaction.

  • Acylation: Slowly add benzoyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C. The formation of triethylamine hydrochloride precipitate is expected.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-(4-piperidinyl)ethyl benzoate free base.

  • Purification (if necessary): The crude product can be purified by column chromatography on silica gel.

  • Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous DCM or diethyl ether. Add a 2.0 M solution of HCl in diethyl ether (1.1 equivalents) dropwise with stirring.

  • Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Pharmacological Significance and Potential Therapeutic Applications

The true value of a molecule in drug development lies in its potential to interact with biological systems to produce a therapeutic effect. The piperidine scaffold is a frequent flyer in drugs targeting the central nervous system (CNS), but its applications are far broader, spanning therapeutic areas like oncology and infectious diseases.[6][7]

Structure-Activity Relationship (SAR) Insights
  • The Piperidine Core: This serves as a versatile scaffold. The basic nitrogen is often crucial for forming ionic interactions with acidic residues (e.g., aspartate, glutamate) in the binding pockets of receptors or enzymes.[2]

  • The Ethyl Linker: Provides spatial separation between the piperidine ring and the benzoate moiety, which can be critical for optimal orientation within a binding site.

  • The Benzoate Group: This aromatic ester group can engage in various non-covalent interactions, such as pi-pi stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine) and hydrogen bonding via the ester carbonyl.

Given these features, compounds like 2-(4-Piperidinyl)ethyl benzoate hydrochloride could be investigated for a range of biological activities. For instance, many compounds with a 4-substituted piperidine core exhibit affinity for G-protein coupled receptors (GPCRs), ion channels, or enzymes involved in neurotransmitter reuptake.[8][9]

Hypothetical Mechanism of Action: A Dopamine Receptor Modulator

To illustrate a potential application, let's consider a hypothetical scenario where this compound acts as an antagonist at a dopamine receptor, a mechanism relevant to antipsychotic agents.

Hypothetical_MOA Compound 2-(4-Piperidinyl)ethyl benzoate hydrochloride D2R Dopamine D2 Receptor (GPCR) Compound->D2R Blocks G_Protein Gαi/o Protein D2R->G_Protein Activates Dopamine Dopamine Dopamine->D2R Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Downstream Modulation of Neuronal Excitability cAMP->Downstream

Caption: Hypothetical antagonistic action at the Dopamine D2 receptor.

In this model, the compound would bind to the D2 receptor, preventing the endogenous ligand, dopamine, from binding and activating it. This would block the downstream signaling cascade involving the inhibition of adenylyl cyclase and a reduction in cyclic AMP (cAMP) levels, ultimately modulating neuronal activity. This is, of course, a speculative model that would require rigorous experimental validation through binding assays and functional screens.

Safety, Handling, and Storage

As a hydrochloride salt of an organic amine, 2-(4-Piperidinyl)ethyl benzoate hydrochloride requires careful handling.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[10]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[11] Avoid contact with skin and eyes.[11] In case of contact, flush the affected area with copious amounts of water for at least 15 minutes.[12]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.[12][13]

  • Spills: Small spills can be absorbed with an inert material and disposed of as chemical waste according to local regulations.

Future Research Directions

The full scientific story of 2-(4-Piperidinyl)ethyl benzoate hydrochloride is yet to be written. Future research should focus on:

  • Comprehensive Biological Screening: Testing the compound against a wide panel of receptors, enzymes, and ion channels to identify its primary biological targets.

  • In Vitro and In Vivo Pharmacokinetic Studies: Evaluating its absorption, distribution, metabolism, and excretion (ADME) properties to assess its drug-like potential.

  • Lead Optimization: Should a promising biological activity be identified, a medicinal chemistry campaign could be initiated to synthesize analogs and develop a robust structure-activity relationship, optimizing for potency, selectivity, and pharmacokinetic properties.

Conclusion

While the public record on 2-(4-Piperidinyl)ethyl benzoate hydrochloride is currently limited, its molecular architecture places it firmly within a class of compounds that has proven to be exceptionally fruitful in the quest for new medicines. By understanding the fundamental principles of its synthesis, characterization, and potential biological roles, as outlined in this guide, researchers are well-equipped to unlock its potential. The journey from a chemical entity to a therapeutic agent is long and arduous, but it begins with a deep, rational, and scientifically rigorous exploration of the molecule itself.

References

  • (PDF) Piperidine nucleus in the field of drug discovery - ResearchGate. Available at: [Link]

  • Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors | ACS Omega - ACS Publications. Available at: [Link]

  • (PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives. Available at: [Link]

  • Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives - Journal of Clinical Medicine of Kazakhstan. Available at: [Link]

  • ISSN 0975-413X CODEN (USA): PCHHAX Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives - Der Pharma Chemica. Available at: [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives | Abstract - Der Pharma Chemica. Available at: [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Publishing. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • Standard Operating Procedure. Available at: [Link]

  • Scheme 3 Synthesis of 4-piperidine derivatives. Reagents and conditions - ResearchGate. Available at: [Link]

  • US20020038031A1 - New 4 - substituted piperidines - Google Patents.
  • PIPERIDINE DERIVATIVES. VII. 1-ALKYL-4-PIPERIDYL BENZOATES AND PARA-AMINOBENZOATES1 | Journal of the American Chemical Society. Available at: [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Available at: [Link]

  • Hydrochloric Acid Hazards & Safety Tips | VelocityEHS. Available at: [Link]

  • Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. Available at: [Link]

Sources

The Piperidine-Benzoate Ester Motif: A Deep Dive into the Molecular Mechanisms of Voltage-Gated Sodium Channel Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

The piperidine ring, a ubiquitous scaffold in medicinal chemistry, is a cornerstone in the design of a multitude of therapeutic agents.[1][2] When coupled with a benzoate ester, this chemical motif gives rise to a class of compounds with profound effects on neuronal excitability, most notably as potent local anesthetics.[3][4] This in-depth technical guide, designed for researchers, scientists, and drug development professionals, will elucidate the core mechanism of action of piperidine-containing benzoate esters, focusing on their interaction with voltage-gated sodium channels (Nav). We will explore the intricate molecular dance between these compounds and their target, the downstream physiological consequences, and the experimental methodologies employed to unravel these interactions.

The Central Role of Voltage-Gated Sodium Channels in Nociception

To comprehend the action of piperidine-containing benzoate esters, one must first appreciate the fundamental role of voltage-gated sodium channels in the transmission of pain signals. These transmembrane proteins are the primary drivers of the rapid rising phase of action potentials in excitable cells, including neurons.[5] In the context of nociception, the propagation of a pain signal along a nerve fiber is dependent on the sequential opening and closing of these channels, allowing for the influx of sodium ions and the subsequent depolarization of the neuronal membrane.[6]

The family of human Nav channels comprises nine subtypes (Nav1.1-Nav1.9), each with distinct tissue distribution and biophysical properties.[2] Notably, Nav1.7, Nav1.8, and Nav1.9 are preferentially expressed in the peripheral nervous system and are critically involved in pain signaling, making them prime targets for analgesic drug development.[2]

The Molecular Mechanism of Action: A State-Dependent Blockade

Piperidine-containing benzoate esters exert their primary pharmacological effect by blocking the conduction of sodium ions through voltage-gated sodium channels.[6] This blockade is not a simple "plugging" of the channel pore but rather a nuanced, state-dependent interaction. Local anesthetics, including this class of compounds, exhibit a higher affinity for the open and inactivated states of the sodium channel compared to the resting state.[7] This "use-dependent" or "phasic" block means that the inhibitory effect is more pronounced in rapidly firing neurons, such as those transmitting high-frequency pain signals.[7]

The unionized, lipophilic form of the piperidine-benzoate ester is thought to readily cross the neuronal membrane.[8] Once in the intracellular milieu, an equilibrium is established, and the protonated, cationic form of the molecule preferentially binds to a specific receptor site within the inner pore of the sodium channel.[7][8]

The Binding Site: A Closer Look

Molecular docking studies and site-directed mutagenesis have provided significant insights into the binding pocket for local anesthetics within the sodium channel. The binding site is located in the central cavity of the channel, accessible from the intracellular side.[5] Key interactions are believed to occur with specific amino acid residues within the S6 transmembrane segments of domains I, III, and IV. For instance, studies on the rat brain sodium channel have identified a critical phenylalanine residue (F1764) in the S6 segment of domain IV as being crucial for local anesthetic binding.[9]

The binding of the protonated piperidine moiety within the pore physically occludes the passage of sodium ions and stabilizes the channel in an inactivated state, thereby preventing its return to the resting state and its subsequent availability for activation.[7]

Structure-Activity Relationships: Fine-Tuning Potency and Duration

The anesthetic potency and duration of action of piperidine-containing benzoate esters are intricately linked to their chemical structure. Modifications to three key components of the molecule—the aromatic (benzoate) moiety, the intermediate ester linkage, and the hydrophilic (piperidine) amine—can significantly alter its physicochemical properties and, consequently, its interaction with the sodium channel.

Structural Modification Effect on Activity Rationale
Substitution on the Benzoate Ring Increased potency with electron-donating groups.Enhances lipophilicity, facilitating membrane permeation. Can also influence binding interactions within the channel pore.
Nature of the Acyl Moiety Benzoates are generally more active than propionates.[3]The size and electronic properties of the acyl group can optimize the fit and binding affinity within the receptor site.
Substitution on the Piperidine Ring Can modulate lipophilicity and pKa.Affects the rate of onset and duration of action by influencing the equilibrium between the charged and uncharged forms of the molecule.
Alkynyl Substituents The presence of an alkyl radical on a triple bond can enhance the anesthesia index and duration.[3]May contribute to more favorable hydrophobic interactions within the binding pocket.

Downstream Signaling and Physiological Effects

The primary and direct consequence of sodium channel blockade by piperidine-containing benzoate esters is the inhibition of action potential propagation in nerve fibers. This leads to a reversible loss of sensation, including pain, in the area supplied by the targeted nerves. The differential sensitivity of various nerve fiber types to local anesthetics results in a specific sequence of sensory blockade, with pain and temperature sensations being affected first, followed by touch, proprioception, and finally, motor function. This phenomenon, known as "differential block," is attributed to the higher firing frequency and smaller diameter of pain and temperature-sensing C-fibers.[10]

The following diagram illustrates the signaling pathway from a noxious stimulus to the perception of pain and the point of intervention for piperidine-containing benzoate esters.

G cluster_0 Peripheral Nerve cluster_1 Central Nervous System cluster_2 Pharmacological Intervention Noxious_Stimulus Noxious Stimulus (e.g., tissue injury) Nociceptor_Activation Nociceptor Activation Noxious_Stimulus->Nociceptor_Activation Na_Channel_Opening Voltage-Gated Na+ Channel Opening Nociceptor_Activation->Na_Channel_Opening Action_Potential Action Potential Propagation Na_Channel_Opening->Action_Potential Spinal_Cord Signal Transmission to Spinal Cord Action_Potential->Spinal_Cord Brain Signal Ascends to Brain Spinal_Cord->Brain Pain_Perception Pain Perception Brain->Pain_Perception Piperidine_Benzoate Piperidine-Containing Benzoate Ester Blockade Na+ Channel Blockade Piperidine_Benzoate->Blockade Blockade->Na_Channel_Opening Inhibits

Caption: Signaling pathway of pain perception and the inhibitory action of piperidine-containing benzoate esters.

Experimental Methodologies for Elucidating the Mechanism of Action

A comprehensive understanding of the interaction between piperidine-containing benzoate esters and voltage-gated sodium channels necessitates a multi-faceted experimental approach.

Electrophysiology: The Patch-Clamp Technique

The gold standard for studying ion channel function and the effects of pharmacological agents is the patch-clamp technique.[3] This method allows for the direct measurement of ion currents flowing through single or multiple channels in a patch of cell membrane.

Step-by-Step Whole-Cell Patch-Clamp Protocol for Assessing Sodium Channel Blockade:

  • Cell Preparation: Culture a suitable cell line expressing the voltage-gated sodium channel of interest (e.g., HEK-293 cells stably transfected with the gene for a specific Nav subtype).

  • Pipette Preparation: Fabricate a glass micropipette with a tip diameter of approximately 1-2 µm. Fire-polish the tip to ensure a smooth surface for sealing. Fill the pipette with an appropriate intracellular solution.

  • Gigaohm Seal Formation: Under microscopic guidance, carefully bring the micropipette into contact with the cell membrane. Apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.[11]

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.[3][12]

  • Voltage-Clamp Recording: Clamp the membrane potential at a holding potential where the sodium channels are in a closed state (e.g., -100 mV).

  • Eliciting Sodium Currents: Apply a series of depolarizing voltage steps to activate the sodium channels and record the resulting inward sodium currents.

  • Drug Application: Perfuse the cell with a solution containing the piperidine-containing benzoate ester at a known concentration.

  • Assessing Blockade: Repeat the voltage-step protocol in the presence of the compound and measure the reduction in the amplitude of the sodium currents.

  • Data Analysis: Analyze the data to determine the concentration-response relationship (IC50) and to investigate the state-dependence of the block by varying the holding potential and the frequency of the depolarizing pulses.

The following diagram illustrates a typical workflow for a patch-clamp experiment.

G start Start cell_prep Cell Preparation start->cell_prep pipette_prep Pipette Preparation start->pipette_prep giga_seal Gigaohm Seal Formation cell_prep->giga_seal pipette_prep->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell record_baseline Record Baseline Na+ Currents whole_cell->record_baseline apply_drug Apply Piperidine- Containing Benzoate Ester record_baseline->apply_drug record_drug_effect Record Na+ Currents in Presence of Drug apply_drug->record_drug_effect washout Washout record_drug_effect->washout record_recovery Record Recovery washout->record_recovery analysis Data Analysis record_recovery->analysis end End analysis->end

Caption: Workflow for a whole-cell patch-clamp experiment to assess sodium channel blockade.

In Vivo Models: The Bulbring and Wajda Guinea Pig Model

To assess the local anesthetic efficacy of piperidine-containing benzoate esters in a living organism, the Bulbring and Wajda model of infiltration anesthesia in guinea pigs is a commonly employed method.[11]

Generalized Protocol for Infiltration Anesthesia Assessment:

  • Animal Preparation: Acclimatize healthy adult guinea pigs to the laboratory environment. On the day of the experiment, shave a designated area on the animal's back.

  • Baseline Sensitivity Testing: Gently pinch the shaved skin with forceps at multiple points and observe the cutaneous trunci muscle reflex (a twitching of the skin).

  • Anesthetic Administration: Inject a standardized volume and concentration of the piperidine-containing benzoate ester solution intradermally at the center of the shaved area.

  • Assessment of Anesthesia: At regular intervals, test for the absence of the cutaneous trunci muscle reflex by pinching the skin at the injection site and surrounding areas.

  • Data Collection: Record the onset time of anesthesia (the time to the first absence of the reflex), the duration of complete anesthesia (the time during which the reflex is consistently absent), and the total duration of anesthesia (the time until the reflex fully returns).

  • Comparison: Compare the results with those obtained for a standard local anesthetic (e.g., lidocaine) and a vehicle control.

In Silico Approaches: Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.[1] This method can provide valuable insights into the binding mode of piperidine-containing benzoate esters within the sodium channel pore and help rationalize structure-activity relationships.

General Workflow for Molecular Docking Studies:

  • Receptor Preparation: Obtain the three-dimensional structure of the target sodium channel from a protein databank or through homology modeling. Prepare the protein by adding hydrogen atoms, assigning charges, and defining the binding pocket.

  • Ligand Preparation: Generate the three-dimensional structure of the piperidine-containing benzoate ester and optimize its geometry.

  • Docking Simulation: Use a docking software to systematically sample different conformations and orientations of the ligand within the defined binding site of the receptor.

  • Scoring and Analysis: The docking program will score the different poses based on their predicted binding affinity. Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the receptor.

Conclusion and Future Directions

Piperidine-containing benzoate esters represent a significant class of local anesthetics whose mechanism of action is centered on the state-dependent blockade of voltage-gated sodium channels. A thorough understanding of their interaction with these channels at a molecular level, informed by a combination of electrophysiological, in vivo, and in silico studies, is paramount for the rational design of new and improved therapeutic agents with enhanced potency, selectivity, and safety profiles. Future research in this area will likely focus on developing subtype-selective sodium channel blockers to minimize off-target effects and on exploring novel delivery systems to prolong the duration of action and improve the therapeutic index.

References

  • Bulbring, E., & Wajda, I. (1945). Biological comparison of local anaesthetics. Journal of Pharmacology and Experimental Therapeutics, 85(1), 78-84.
  • Hille, B. (1977). Local anesthetics: hydrophilic and hydrophobic pathways for the drug-receptor reaction. The Journal of general physiology, 69(4), 497–515.
  • Hondeghem, L. M., & Katzung, B. G. (1984). Antiarrhythmic agents: the modulated receptor mechanism of action of sodium and calcium channel-blocking drugs. Annual review of pharmacology and toxicology, 24, 387–423.
  • Ragsdale, D. S., McPhee, J. C., Scheuer, T., & Catterall, W. A. (1994). Molecular determinants of state-dependent block of Na+ channels by local anesthetics. Science, 265(5179), 1724–1728.
  • Wright, S. N., Wang, S. Y., & Wang, G. K. (1998). State-dependent binding of local anesthetics to cloned rH1 Na+ channels. The Journal of pharmacology and experimental therapeutics, 286(2), 601–609.
  • Zhorov, B. S., & Tikhonov, D. B. (2004). Olivera, Baldomero M. ed. "Potassium, Calcium and Sodium Channels". Journal of General Physiology, 123(2), 141-158.
  • Catterall, W. A. (2012). Voltage-gated sodium channels at 60: structure, function and pathophysiology. The Journal of physiology, 590(11), 2577–2589.
  • Tikhonov, D. B., & Zhorov, B. S. (2017). Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants. The Journal of general physiology, 149(4), 465–481.
  • Nguyen, P. T., DeMarco, K. R., & Vorobyov, I. (2019). Mechanism of local anesthetic drug action on voltage-gated sodium channels. Journal of general physiology, 151(12), 1368-1383.
  • Jiang, D., Shi, H., Li, S., & Yan, N. (2020). Structural basis for pore blockade of the human cardiac sodium channel Nav1.5 by tetrodotoxin and quinidine. bioRxiv.
  • Pan, X., Li, Z., Zhou, Q., Shen, H., Wu, K., Huang, X., ... & Yan, N. (2022). Structural advances in voltage-gated sodium channels. Frontiers in pharmacology, 13, 868426.
  • BenchChem. (2025). A Comparative Docking Analysis of Substituted Piperidine Ligands in Drug Discovery. BenchChem.
  • Martins, M. A. P., Cunico, W., Pereira, C. M. P., & Zanatta, N. (2018). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 23(11), 2769.
  • Axol Bioscience. (n.d.).
  • Creative Bioarray. (n.d.). Patch-Clamp Recording Protocol.
  • Deranged Physiology. (2024, October 26). Pharmacology of local anaesthetics. Deranged Physiology.
  • Longdom Publishing. (n.d.). Infiltration Anesthesia: A Vital Technique in Modern Medicine. Longdom Publishing.
  • VIN. (2015). Techniques of Locoregional Anesthesia of the Oral Cavity. WSAVA 2015 Congress.

Sources

2-(4-Piperidinyl)ethyl benzoate hydrochloride as a research chemical

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for research professionals. It synthesizes confirmed chemical data with inferred pharmacological principles based on Structure-Activity Relationships (SAR), treating the compound as a chemical probe and synthetic intermediate.

CAS: 1220021-15-7 | Formula: C₁₄H₁₉NO₂·HCl | M.W.: 269.77 g/mol [1]

Executive Summary

2-(4-Piperidinyl)ethyl benzoate hydrochloride (4-PEB-HCl) is a piperidine-based ester utilized primarily as a chemical intermediate and pharmacological probe. Structurally, it consists of a lipophilic benzoate moiety linked via an ethyl chain to a hydrophilic piperidine ring. This architecture places it within the aminoalkyl benzoate class, sharing structural homology with classic local anesthetics (e.g., piperocaine) and certain anticholinergic agents.

In research settings, 4-PEB-HCl serves two critical functions:

  • Synthetic Scaffold: A modular building block for developing N-substituted piperidine derivatives (e.g., dual-action reuptake inhibitors or sigma receptor ligands).

  • Metabolic Probe: A substrate for characterizing plasma esterase activity (specifically butyrylcholinesterase) due to the lability of its ester linkage.

Chemical Characterization & Properties

Researchers must validate the identity of the material prior to biological assays. The following physicochemical profile is established for the hydrochloride salt.

Physicochemical Data Table
PropertyValue / DescriptionNote
Appearance White to off-white crystalline solidHygroscopic; store desiccant-sealed.
Solubility Water (>50 mg/mL), DMSO, MethanolHigh aqueous solubility due to HCl salt.
pKa (Calc.) ~9.8 (Piperidine Nitrogen)Protonated at physiological pH (7.4).
LogP (Calc.) 2.15 (Free base)Moderate lipophilicity; membrane permeable.
Melting Point 188–192 °C (Decomp.)Sharp endotherm indicates purity.
Structural Validation (NMR/MS)
  • ¹H-NMR (D₂O, 400 MHz): Diagnostic signals include the benzoate aromatics (δ 7.5–8.0 ppm, m, 5H), the ester methylene triplet (δ 4.4 ppm, t, 2H), and the piperidine ring protons (δ 1.5–3.4 ppm, broad multiplets).

  • LC-MS: ESI+ [M+H]⁺ peak at m/z 234.15 (free base).

Synthetic Methodology

While commercially available as a building block, in-house synthesis is often required for isotopic labeling or derivative creation. Direct esterification of 4-piperidineethanol with benzoyl chloride is inefficient due to the competing nucleophilicity of the secondary amine, which favors amide formation.

Recommended Protocol: Protection-Deprotection Strategy This workflow ensures regioselective O-acylation.

Workflow Diagram

Synthesis Start 4-Piperidineethanol (Starting Material) Step1 N-Boc Protection (Boc₂O, NaOH) Start->Step1 Inter1 N-Boc-4-piperidineethanol Step1->Inter1 Step2 O-Acylation (PhCOCl, Et₃N) Inter1->Step2 Inter2 N-Boc-Ester Intermediate Step2->Inter2 Step3 Deprotection (4M HCl in Dioxane) Inter2->Step3 Final 2-(4-Piperidinyl)ethyl benzoate HCl Step3->Final

Figure 1: Regioselective synthesis pathway preventing N-benzoylation side reactions.

Step-by-Step Protocol
  • N-Protection: Dissolve 4-piperidineethanol (1 eq) in aqueous NaOH/DCM. Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) at 0°C. Stir 4h. Isolate organic layer to yield N-Boc-4-piperidineethanol.

  • Esterification: Dissolve the N-Boc intermediate in anhydrous DCM with Triethylamine (1.5 eq). Add Benzoyl Chloride (1.1 eq) dropwise at 0°C. The reaction is exothermic. Stir at RT for 12h.[2] Wash with NaHCO₃.[3][4]

  • Deprotection/Salt Formation: Dissolve the purified ester in 1,4-dioxane. Add 4M HCl/dioxane (5 eq) dropwise. A white precipitate (the target HCl salt) will form immediately. Filter and wash with cold diethyl ether.

Pharmacological Applications & Mechanism

As a research chemical, 4-PEB-HCl is not a clinical drug but a tool for probing biological systems. Its activity is governed by the Pharmacophore of Local Anesthetics : Lipophilic Ring (Benzoate) – Linker (Ethyl) – Hydrophilic Amine (Piperidine).

A. Metabolic Stability Assays (Esterase Probe)

The benzoate ester linkage is susceptible to rapid hydrolysis by plasma butyrylcholinesterase (BChE) and carboxylesterases. This makes 4-PEB-HCl an excellent negative control or substrate when testing the metabolic stability of novel ester-based drugs.

Experimental Protocol: In Vitro Plasma Stability

  • Preparation: Prepare a 10 mM stock of 4-PEB-HCl in DMSO.

  • Incubation: Spike pooled human plasma (pre-warmed to 37°C) with stock to a final concentration of 10 µM.

  • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 min.

  • Quenching: Add 200 µL cold Acetonitrile (containing Internal Standard) to precipitate proteins.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor the disappearance of parent (m/z 234) and appearance of Benzoic Acid.

B. Receptor Binding (Inferred)

Based on SAR data from analogous piperidine esters (e.g., piperocaine), 4-PEB-HCl is predicted to exhibit:

  • Voltage-Gated Sodium Channel (VGSC) Blockade: Low-affinity blockade due to the flexible ethyl linker compared to rigid tropanes.

  • Muscarinic Antagonism: Potential weak binding to mAChRs, common in piperidine esters.

Metabolic Pathway Diagram

Metabolism Parent 4-PEB-HCl (Substrate) Enzyme Plasma Esterases (BChE / CES1) Parent->Enzyme Hydrolysis Metabolite1 Benzoic Acid (Inactive) Enzyme->Metabolite1 Metabolite2 4-Piperidineethanol (Polar Metabolite) Enzyme->Metabolite2

Figure 2: Primary metabolic degradation pathway in biological systems.

Safety & Handling (MSDS Summary)

Signal Word: WARNING

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Toxicology: No specific LD50 data exists for this specific salt. Treat as a potential bioactive alkaloid.

  • Storage: -20°C, Hygroscopic. Store under inert gas (Argon/Nitrogen).

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

  • Sigma-Aldrich. (n.d.). 2-(4-Piperidinyl)ethyl benzoate hydrochloride Product Page. Retrieved from

  • PrepChem. (n.d.). Synthesis of 1-Benzyloxycarbonyl-4-(2-hydroxyethyl)piperidine. Retrieved from

  • ChemSrc. (n.d.). 2-(4-Piperidinyl)ethyl benzoate hydrochloride Chemical Properties. Retrieved from

  • Google Patents. (2012). WO2012066488A2 - Bridged spiro[2.4]heptane ester derivatives. Retrieved from

Sources

Evaluating the Antidepressant Potential of 2-(4-Piperidinyl)ethyl benzoate hydrochloride: A Mechanistic and Methodological Framework

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Major Depressive Disorder (MDD) remains a leading cause of disability worldwide, necessitating the development of novel therapeutics with improved efficacy and faster onset of action. The piperidine scaffold is a privileged structure in central nervous system (CNS) drug discovery, present in numerous approved and investigational agents.[1][2] This guide focuses on 2-(4-Piperidinyl)ethyl benzoate hydrochloride (CAS: 1220021-15-7), a compound of interest whose antidepressant potential has not yet been characterized. Lacking direct pharmacological data, this document serves as a comprehensive technical framework for its evaluation. As Senior Application Scientists, we synthesize insights from structurally related molecules to propose a primary mechanistic hypothesis centered on the modulation of monoamine transporters. We provide a complete, phased research program, from initial in vitro screening to in vivo behavioral validation, equipping drug development professionals with the detailed, self-validating protocols required to rigorously assess this compound's therapeutic promise.

The Candidate: Chemical Identity and Rationale

The initial step in evaluating any new chemical entity is a thorough understanding of its structure and properties. 2-(4-Piperidinyl)ethyl benzoate hydrochloride belongs to a class of compounds that have drawn significant interest for their potential to modulate key neurological pathways.

Table 1: Physicochemical Properties of the Target Compound

PropertyValueSource
IUPAC Name 2-(piperidin-4-yl)ethyl benzoate hydrochlorideSigma-Aldrich[3]
CAS Number 1220021-15-7Sigma-Aldrich[3]
Molecular Formula C₁₄H₂₀ClNO₂Sigma-Aldrich[3]
Molecular Weight 270.77 g/mol Calculated
Structure

The core rationale for investigating this molecule stems from its structural components. The 4-substituted piperidine ring is a key pharmacophore in many CNS-active drugs, including potent ligands for the dopamine transporter (DAT) and serotonin transporter (SERT).[4][5][6][7] The ethyl benzoate portion provides a lipophilic character that may facilitate blood-brain barrier penetration. The overall structure bears resemblance to scaffolds known to interact with monoaminergic systems, which are central to the pathophysiology of depression.[1][8]

A Mechanistic Hypothesis: A Dual Monoamine Modulator?

Based on structure-activity relationship (SAR) studies of related piperidine analogues, we hypothesize that 2-(4-Piperidinyl)ethyl benzoate hydrochloride functions primarily as a dual inhibitor of the serotonin (SERT) and dopamine (DAT) transporters.

  • Causality of the Hypothesis: Many potent DAT inhibitors feature a piperidine ring connected via an ethyl linker to a diaryl or aryl-alkoxy moiety.[4][5][6] While the single benzoate ring is a simplification of these structures, it may still confer affinity for the transporter's binding pocket. Dual SERT/DAT inhibition is a clinically validated mechanism for antidepressant action, believed to not only alleviate depressive symptoms but also to address anhedonia, a core symptom often poorly treated by selective serotonin reuptake inhibitors (SSRIs).

A secondary, alternative hypothesis is the potential for inhibition of Monoamine Oxidase (MAO-A or MAO-B), enzymes responsible for the degradation of monoamine neurotransmitters.[9][10] Inhibition of MAO-A is a well-established antidepressant mechanism.

Proposed_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal SERT SERT DAT DAT MAO MAO Serotonin_vesicle Serotonin Vesicles Serotonin_vesicle->SERT Reuptake Serotonin_vesicle->MAO Degradation Serotonin Serotonin Serotonin_vesicle->Serotonin Release Dopamine_vesicle Dopamine Vesicles Dopamine_vesicle->DAT Reuptake Dopamine_vesicle->MAO Degradation Dopamine Dopamine Dopamine_vesicle->Dopamine Release Post_Receptor_5HT 5-HT Receptors Serotonin->Post_Receptor_5HT Binding Post_Receptor_DA DA Receptors Dopamine->Post_Receptor_DA Binding Downstream\nSignaling Downstream Signaling Post_Receptor_5HT->Downstream\nSignaling Activates Post_Receptor_DA->Downstream\nSignaling Activates Compound 2-(4-Piperidinyl)ethyl benzoate HCl Compound->SERT Inhibits Compound->DAT Inhibits Compound->MAO Inhibits (Hypothesis 2)

Caption: Proposed mechanism at the monoamine synapse.

Preclinical Evaluation Workflow: A Phased Approach

To systematically evaluate 2-(4-Piperidinyl)ethyl benzoate hydrochloride, we propose a two-phase workflow. Phase 1 focuses on in vitro characterization to confirm the hypothesized mechanism of action and determine potency. Phase 2 utilizes validated in vivo behavioral models to assess antidepressant-like efficacy.

Experimental_Workflow cluster_invitro Phase 1: In Vitro Characterization cluster_invivo Phase 2: In Vivo Efficacy Screening start Candidate Compound: 2-(4-Piperidinyl)ethyl benzoate HCl protocol1 Protocol 4.1: Monoamine Transporter Binding Assays (SERT, DAT, NET) start->protocol1 protocol2 Protocol 4.2: Monoamine Oxidase Inhibition Assays (MAO-A, MAO-B) start->protocol2 data1 Output: Binding Affinities (Ki) Selectivity Profile protocol1->data1 data2 Output: Inhibitory Potency (IC50) Selectivity Profile protocol2->data2 decision Promising Profile? (Potency & Efficacy) data1->decision data2->decision protocol3 Protocol 5.1: Forced Swim Test (FST) in Mice protocol4 Protocol 5.2: Tail Suspension Test (TST) in Mice protocol3->protocol4 data3 Output: Immobility Time Dose-Response Curve protocol3->data3 data4 Output: Immobility Time Confirmatory Efficacy protocol4->data4 end Advance to Lead Optimization & PK/PD Studies data3->end data4->end decision->protocol3 Yes stop Terminate Investigation decision->stop No

Caption: Phased workflow for preclinical evaluation.

Detailed Experimental Protocols: In Vitro Characterization

The following protocols are designed to be self-validating by including appropriate controls and established methodologies.

Protocol 4.1: Monoamine Transporter Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the test compound for human serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.

Rationale: This assay directly tests the primary hypothesis by quantifying the interaction between the compound and its proposed targets. Using cloned human transporters expressed in cell lines ensures relevance and reproducibility.[7]

Materials:

  • Cell membranes from HEK293 cells expressing hSERT, hDAT, or hNET.

  • Radioligands: [³H]Citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET).

  • Non-specific binding inhibitors: Fluoxetine (for SERT), GBR 12909 (for DAT), Desipramine (for NET).

  • Test Compound: 2-(4-Piperidinyl)ethyl benzoate hydrochloride, dissolved in DMSO and serially diluted.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well filter plates (GF/B filter).

  • Scintillation fluid and microplate scintillation counter.

Step-by-Step Methodology:

  • Plate Preparation: Pre-soak the 96-well filter plates with a 0.5% polyethyleneimine solution for at least 2 hours to reduce non-specific binding.[11]

  • Assay Mixture Preparation: In each well, combine the following in order:

    • 50 µL Assay Buffer (for total binding) or 50 µL non-specific binding inhibitor (final concentration ~1000x Ki).

    • 50 µL of the test compound at various concentrations (e.g., 0.1 nM to 10 µM).

    • 50 µL of the appropriate radioligand (at a final concentration near its Kd).

  • Reaction Initiation: Add 50 µL of the cell membrane preparation (containing ~10-20 µg protein) to each well to initiate the binding reaction. The final volume is 200 µL.

  • Incubation: Incubate the plates for 60-120 minutes at room temperature with gentle agitation to reach equilibrium.

  • Termination and Harvesting: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters three times with 200 µL of ice-cold Assay Buffer to remove unbound radioligand.

  • Quantification: Dry the filter mats, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage inhibition versus the log concentration of the test compound. Determine the IC₅₀ value using non-linear regression and convert to Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Protocol 4.2: Monoamine Oxidase (MAO-A & MAO-B) Inhibition Assay

Objective: To determine the IC₅₀ of the test compound against human MAO-A and MAO-B enzymes.

Rationale: This assay tests the secondary hypothesis. A fluorometric assay is chosen for its high throughput, sensitivity, and reliability.[12][13]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes.

  • MAO substrate (e.g., p-Tyramine).[12]

  • Dye Reagent and Horseradish Peroxidase (HRP) for detection of H₂O₂.

  • Positive Controls: Clorgyline (MAO-A selective inhibitor), Pargyline or Selegiline (MAO-B selective inhibitor).[9][12]

  • Test Compound: Serially diluted in Assay Buffer.

  • 96-well black plates with clear bottoms.

  • Fluorescence microplate reader (λex = 530 nm / λem = 585 nm).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a Master Reaction Mix containing Assay Buffer, p-Tyramine, Dye Reagent, and HRP enzyme according to a commercial kit protocol (e.g., from Sigma-Aldrich, MAK136).[12]

  • Plate Setup:

    • To appropriate wells, add 45 µL of MAO-A or MAO-B enzyme preparation.

    • Add 5 µL of the test compound at various concentrations or 5 µL of the appropriate positive control inhibitor.

    • Include "no inhibitor" controls (enzyme + buffer) and blanks (buffer only).

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.[13]

  • Reaction Initiation: Add 50 µL of the Master Reaction Mix to all wells to start the reaction.

  • Incubation: Incubate for 20-30 minutes at room temperature, protected from light.

  • Measurement: Measure the fluorescence intensity using a microplate reader at the specified wavelengths.

  • Data Analysis: Subtract the blank reading from all wells. Calculate the percentage of inhibition for each concentration of the test compound relative to the "no inhibitor" control. Plot the percent inhibition versus the log concentration of the inhibitor and determine the IC₅₀ value using a sigmoidal dose-response curve fit.

Detailed Experimental Protocols: In Vivo Behavioral Screening

These protocols are based on widely used models for assessing antidepressant-like activity. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Protocol 5.1: Forced Swim Test (FST) in Mice

Objective: To evaluate the antidepressant-like effect of the compound by measuring the duration of immobility in mice forced to swim in an inescapable cylinder.

Rationale: The FST is a primary screening tool based on the observation that antidepressant-treated animals will exert more effort to escape (i.e., have a shorter immobility time) than vehicle-treated animals.[14][15] While there are debates on its validity as a model of depression, it remains a highly predictive screen for antidepressant efficacy.[16][17]

Materials:

  • Male C57BL/6 mice (8-10 weeks old).

  • Test compound, dissolved in a suitable vehicle (e.g., saline with 0.5% Tween 80).

  • Positive Control: Imipramine (30 mg/kg, i.p.) or Fluoxetine (20 mg/kg, i.p.).

  • Transparent Plexiglas cylinders (20 cm diameter, 30 cm height).

  • Water bath to maintain water temperature at 24-25°C.

  • Video recording system and analysis software.

Step-by-Step Methodology:

  • Acclimation: House animals in the testing room for at least 1 hour before the experiment.

  • Dosing: Administer the test compound, vehicle, or positive control via intraperitoneal (i.p.) injection 30-60 minutes prior to testing. Use at least three dose levels for the test compound.

  • Test Procedure:

    • Fill the cylinders with water (24-25°C) to a depth of 15 cm, ensuring mice cannot touch the bottom or escape.[14]

    • Gently place one mouse into each cylinder.

    • Record the session for a total of 6 minutes.

  • Post-Test Care: After 6 minutes, remove the mice, dry them thoroughly with a towel, and place them in a heated recovery cage before returning them to their home cage.

  • Behavioral Scoring: A trained observer, blind to the treatment groups, should score the video recordings. The total duration of immobility (defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water) is typically measured during the last 4 minutes of the 6-minute test.[14][18]

  • Data Analysis: Compare the mean immobility times between treatment groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's). A significant reduction in immobility time compared to the vehicle group indicates an antidepressant-like effect.

Protocol 5.2: Tail Suspension Test (TST) in Mice

Objective: To provide confirmatory evidence of antidepressant-like activity.

Rationale: The TST is another widely used model of behavioral despair that shares a theoretical basis with the FST but avoids the potential confounding factor of hypothermia.[19][20] A reduction in immobility is indicative of an antidepressant effect.

Materials:

  • Male C57BL/6 mice (8-10 weeks old).

  • Dosing solutions as described for the FST.

  • Tail suspension apparatus (a box or chamber that allows the mouse to be suspended by its tail).

  • Adhesive tape (strong enough to support the mouse's weight).

  • Video recording system.

Step-by-Step Methodology:

  • Acclimation and Dosing: Follow the same procedure as for the FST.

  • Test Procedure:

    • Securely attach adhesive tape to the tail of the mouse, approximately 1-2 cm from the tip.

    • Suspend the mouse by its tail from a hook or bar in the apparatus, ensuring it cannot reach any surfaces.[21]

    • The test duration is 6 minutes, and the session is video recorded.

  • Post-Test Care: At the end of the session, carefully remove the mouse from the apparatus, remove the tape, and return it to its home cage.

  • Behavioral Scoring: A trained, blinded observer scores the total time the mouse remains immobile during the 6-minute test.[18][20]

  • Data Analysis: Analyze the data using one-way ANOVA as described for the FST.

Data Interpretation and Future Directions

The data generated from this workflow will provide a clear, initial assessment of the antidepressant potential of 2-(4-Piperidinyl)ethyl benzoate hydrochloride.

Table 2: Hypothetical Data Summary for a Promising Candidate

AssayParameterResultInterpretation
SERT Binding Ki25 nMHigh affinity for the serotonin transporter.
DAT Binding Ki75 nMModerate affinity for the dopamine transporter.
NET Binding Ki>1000 nMSelective against the norepinephrine transporter.
MAO-A Inhibition IC₅₀>10 µMNegligible activity at MAO-A.
MAO-B Inhibition IC₅₀>10 µMNegligible activity at MAO-B.
Forced Swim Test Immobility↓ 45% at 20 mg/kgSignificant antidepressant-like effect.
Tail Suspension Test Immobility↓ 40% at 20 mg/kgConfirmed antidepressant-like effect.

A profile similar to the one in Table 2 would strongly support the initial hypothesis of a SERT/DAT-based mechanism and warrant further investigation. Future steps would include:

  • Pharmacokinetic Studies: To determine bioavailability, half-life, and brain penetration.

  • Lead Optimization: To improve potency and selectivity through SAR studies.

  • Broader Selectivity Profiling: To assess off-target effects at other CNS receptors.

  • Chronic Dosing Studies: To evaluate efficacy in more complex models of depression (e.g., chronic unpredictable stress).

This structured approach provides a robust and scientifically rigorous pathway to uncover the potential of 2-(4-Piperidinyl)ethyl benzoate hydrochloride as a novel antidepressant therapeutic.

References

  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of visualized experiments : JoVE, (59), e3638. [Link]

  • Conduct Science. (n.d.). Tail Suspension - Maze Engineers. Retrieved from [Link]

  • NSW Department of Primary Industries. (2022). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. [Link]

  • Can, A., Dao, D. T., Terrillion, C. E., Piantadosi, S. C., Bhat, S., & Gould, T. D. (2012). The tail-suspension test. Journal of visualized experiments : JoVE, (59), e3769. [Link]

  • Schøyen, H., Hervig, T., & Ueland, T. (1987). In vitro methods for the assessment of the inhibitory effects of antidepressants in rat parotid glands. Journal of pharmacological methods, 17(4), 295–306. [Link]

  • National Health and Medical Research Council (NHMRC). (2023). Statement on the forced swim test in rodent models. [Link]

  • Creative Biolabs. (n.d.). Tail Suspension Test. Retrieved from [Link]

  • British Association for Psychopharmacology. (n.d.). Factsheet on the forced swim test. [Link]

  • Conduct Science. (n.d.). Forced Swim Test. Retrieved from [Link]

  • Slideshare. (n.d.). Screening of antidepressant. Retrieved from [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • Herraiz, T., & Guillén, H. (2011). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). In Monoamine Oxidase Inhibitors: New Research and Clinical Applications. [Link]

  • Protocols.io. (2023). Tail suspension test to assess depression/anxiety behavior in parkinsonian mice. [Link]

  • ResearchGate. (n.d.). Structure‐activity relationship of antidepressant activity piperazine derivatives. [Link]

  • Wang, J., Xie, P., Chen, J., & Lu, W. (2009). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. Journal of Zhejiang University. Science. B, 10(11), 810–820. [Link]

  • Osmaniye, D., Can, O. D., & Ozkay, U. D. (2018). Synthesis and antidepressant-like activities of some piperidine derivatives: involvements of monoaminergic and opiodergic systems. Acta poloniae pharmaceutica, 75(4), 943-956. [Link]

  • Izenwasser, S., Terry, P., Heller, B., & Witkin, J. M. (1997). Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]- 1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity. Journal of medicinal chemistry, 40(1), 35–43. [Link]

  • de Oliveira, R. J., Jr, de Cássia, R., & de, S. (2022). Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. Canadian journal of physiology and pharmacology, 100(6), 521–533. [Link]

  • Wang, L., Zhang, J., Guo, H., Li, Y., & Zhang, L. (2019). Synthesis and Antidepressant-Like Activity of Novel Alkoxy-Piperidine Derivatives Targeting SSRI/5-HT 1A/5-HT 7. Bioorganic & medicinal chemistry letters, 29(24), 126769. [Link]

  • Rothman, R. B., Baumann, M. H., & Prisinzano, T. E. (2002). Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter. Journal of medicinal chemistry, 45(19), 4222–4231. [Link]

  • ResearchGate. (n.d.). Further SAR Studies of Piperidine-Based Analogues of Cocaine. 2. Potent Dopamine and Serotonin Reuptake Inhibitors. Retrieved from [Link]

  • Drago, F., & Contarino, A. (2012). Models for depression in drug screening and preclinical studies: Future directions. World journal of pharmacology, 1(1), 1–4. [Link]

  • van de Wetering, J., Buitelaar, J. K., & Gispen-de Wied, C. C. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of pharmacological and toxicological methods, 43(3), 195–202. [Link]

  • Izenwasser, S., & Katz, J. L. (1997). Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. Journal of medicinal chemistry, 40(1), 44–50. [Link]

  • Li, J., Wang, Y., & Zhang, Y. (2021). Screening and Identification of Antidepressant Active Ingredients from Puerariae Radix Extract and Study on Its Mechanism. Evidence-based complementary and alternative medicine : eCAM, 2021, 6694856. [Link]

  • bioRxiv. (n.d.). Measuring serotonin binding to its receptors in vitro via charge transfer to ANAP. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2018). Systematic Review on Antidepressant Models. [Link]

  • Dutta, A. K., Fei, X. S., & Reith, M. E. (1999). Synthesis, dopamine and serotonin transporter binding affinities of novel analogues of meperidine. Bioorganic & medicinal chemistry letters, 9(4), 579–584. [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride. Retrieved from [Link]

  • YouTube. (2017). Receptor Binding Assay - Part 1. [Link]

  • MySkinRecipes. (n.d.). Methyl 2-(piperidin-4-yl)benzoate hydrochloride. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Novel Approaches to Serotonin Receptor Interaction Studies. Retrieved from [Link]

Sources

Technical Guide: Antimicrobial Properties of Novel Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Next-Generation Scaffolds for ESKAPE Pathogen Targeting

Executive Summary

The piperidine pharmacophore, a six-membered nitrogenous heterocycle, has evolved beyond its traditional role in antihistamines and analgesics to become a cornerstone in the design of Novel Bacterial Topoisomerase Inhibitors (NBTIs) . Unlike traditional fluoroquinolones that target the DNA-cleavage core of gyrase, novel piperidine derivatives—specifically piperidine-4-carboxamides (P4Cs) and piperidine-1,2,3-triazole hybrids —often target the ATPase subdomain of DNA Gyrase B or stabilize the pre-cleavage DNA-enzyme complex. This distinct mechanism allows these derivatives to evade cross-resistance mechanisms common in multidrug-resistant (MDR) S. aureus (MRSA) and P. aeruginosa.

This guide provides a structural analysis, synthesis workflows, and validated biological evaluation protocols for researchers developing these next-generation antimicrobial agents.

The Pharmacophore: Structural Rationale

The piperidine ring serves as a "privileged scaffold" due to its ability to position functional groups in defined 3D space, mimicking the transition states of biological hydrolysis. In antimicrobial design, the ring functions as a central connector (linker) that modulates lipophilicity (LogP) and solubility while presenting two critical vectors for modification:[1]

  • The N1-Position (Tail): Modulates membrane permeability and efflux pump evasion. Hydrophobic benzyl or adamantyl groups here often enhance activity against Gram-positive bacteria.

  • The C4-Position (Head): Determines target specificity. Substitution with carboxamides or heterocycles (e.g., triazoles) directs binding to the bacterial DNA gyrase or Topoisomerase IV.

Rational Design & Structure-Activity Relationship (SAR)

Current medicinal chemistry focuses on "Hybridization"—linking the piperidine core to other bioactive moieties to achieve dual mechanisms of action.

Key SAR Determinants
  • N1-Benzyl/Sulfonyl Substitutions: Electron-withdrawing groups (Cl, F, NO2) on N-benzyl rings increase potency by enhancing hydrophobic interactions with the GyrB binding pocket.

  • C4-Linkers: Rigid linkers (like 1,2,3-triazoles formed via Click chemistry) prevent steric clash within the active site, whereas flexible amide linkers allow for "induced fit" binding.

  • Hybridization: Fusing piperidine with 1,2,3-triazoles creates a dipole moment that interacts with amino acid residues (e.g., Asp73 in E. coli gyrase), stabilizing the inhibitor-enzyme complex.

Visualization: SAR Logic Flow

SAR_Logic Core Piperidine Core (Scaffold) N1 N1-Position (The Tail) Core->N1 Vector A C4 C4-Position (The Head) Core->C4 Vector B Mod1 Benzyl/Sulfonyl Groups Increases Lipophilicity Membrane Penetration N1->Mod1 Mod2 Carboxamide/Triazole H-Bonding with GyrB Specificity C4->Mod2 Result High Potency NBTI (No Cross-Resistance) Mod1->Result Mod2->Result

Figure 1: Structural dissection of antimicrobial piperidine derivatives. The N1 tail drives entry, while the C4 head drives target engagement.

Synthesis Strategy: The "Click" Chemistry Approach

To access diverse libraries of piperidine-triazole hybrids efficiently, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the industry standard. This modular pathway allows for the separate optimization of the piperidine "head" and the variable "tail."

Validated Synthetic Workflow
  • Propargylation: Reaction of 4-hydroxypiperidine or piperidine-4-carboxylic acid with propargyl bromide to install the alkyne handle.

  • Azide Formation: Synthesis of aromatic azides from corresponding anilines or halides.

  • Cycloaddition (Click): Coupling the alkyne-piperidine with the azide using CuSO4/Sodium Ascorbate.

Synthesis_Pathway Step1 Start: 4-Piperidone or 4-Substituted Piperidine Step2 N-Alkylation / Protection (Install Propargyl Group) Step1->Step2 Step4 CuAAC 'Click' Reaction (CuSO4, Na-Ascorbate, t-BuOH/H2O) Step2->Step4 Step3 Prepare Organic Azide (R-N3) Step3->Step4 Convergent Step Step5 Product: 1,2,3-Triazole Piperidine Hybrid Step4->Step5

Figure 2: Modular synthesis of triazole-piperidine hybrids via CuAAC Click Chemistry.

Antimicrobial Efficacy (In Vitro Data)

Novel piperidine derivatives, particularly Piperidine-4-carboxamides (P4Cs) , demonstrate bactericidal activity distinct from bacteriostatic agents. The table below summarizes typical MIC ranges for optimized P4C derivatives compared to standard fluoroquinolones against resistant strains.

Compound ClassOrganismStrain TypeMIC (

g/mL)
Mechanism Note
P4C Derivative (Optimized) S. aureusMRSA (ATCC 43300)0.25 - 1.0Targets GyrB ATPase
P4C Derivative (Optimized) M. abscessusClinical Isolate0.4 - 1.5No cross-resistance to Moxifloxacin
Piperidine-Triazole Hybrid E. coliATCC 259222.0 - 8.0Membrane depolarization + Gyrase
Ciprofloxacin (Control) S. aureusMRSA (ATCC 43300)> 32.0Resistant (GyrA mutation)
Ciprofloxacin (Control) E. coliATCC 259220.015Susceptible

Data aggregated from recent SAR studies on P4Cs and Triazole hybrids [1, 2, 5].

Mechanism of Action: Novel Bacterial Topoisomerase Inhibition (NBTI)

Unlike fluoroquinolones, which stabilize the DNA-enzyme cleavage complex (leading to double-strand breaks), novel piperidine derivatives often act as NBTIs .

  • Target: They bind to a pocket at the interface of the two GyrA subunits and the GyrB subunits, distinct from the Quinoline-Resistance-Determining Region (QRDR).

  • Action: They inhibit the DNA gyrase ATPase activity or stabilize a pre-cleaved DNA state.[2]

  • Result: This prevents DNA supercoiling required for replication without triggering the SOS response associated with double-strand breaks, potentially reducing mutagenic pressure.

Mechanism_Action Target Bacterial DNA Gyrase (Tetramer A2B2) Quinolone Fluoroquinolones (e.g., Ciprofloxacin) Target->Quinolone Piperidine Novel Piperidines (P4Cs / Hybrids) Target->Piperidine Site1 Binds DNA-Cleavage Core (QRDR) Quinolone->Site1 Site2 Binds ATPase Domain or Novel Interface Piperidine->Site2 Effect1 Double Strand Breaks SOS Response Site1->Effect1 Effect2 Inhibits Supercoiling Replication Arrest Site2->Effect2 Outcome Bacterial Cell Death Effect1->Outcome Effect2->Outcome

Figure 3: Divergent mechanisms of Fluoroquinolones vs. Novel Piperidine NBTIs.

Validated Experimental Protocols

To ensure data integrity and reproducibility, the following protocols adhere to CLSI M07 standards.

Protocol A: Broth Microdilution (MIC Determination)

Standard: CLSI M07-A10

  • Inoculum Prep: Prepare a direct colony suspension of the test organism (e.g., S. aureus ATCC 29213) in saline to match a 0.5 McFarland turbidity standard (

    
     CFU/mL).
    
  • Dilution: Dilute the suspension 1:150 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to reach

    
     CFU/mL.
    
  • Plate Setup:

    • Use 96-well round-bottom plates.

    • Add 50

      
      L of CAMHB containing the piperidine derivative (serially diluted 2-fold, e.g., 64 to 0.125 
      
      
      
      g/mL).
    • Add 50

      
      L of the bacterial inoculum to each well (Final volume: 100 
      
      
      
      L; Final inoculum:
      
      
      CFU/mL).
  • Controls (Mandatory):

    • Growth Control:[3] Bacteria + Broth + Solvent (DMSO < 1%).

    • Sterility Control: Broth only.

    • Reference: Ciprofloxacin or Vancomycin.

  • Incubation: 16–20 hours at 35°C

    
     2°C (aerobic).
    
  • Readout: The MIC is the lowest concentration with no visible growth.

    • Enhancement: Add 10

      
      L of 0.01% Resazurin (blue) after incubation. Incubate for 1 hour. A change to pink (Resorufin) indicates viable growth.
      
Protocol B: Biofilm Eradication Assay

Targeting sessile bacteria, crucial for piperidine-adamantane derivatives.

  • Formation: Seed 100

    
    L of bacterial suspension (
    
    
    
    CFU/mL in Tryptic Soy Broth + 1% Glucose) into 96-well flat-bottom plates. Incubate 24h to form mature biofilm.
  • Treatment: Gently aspirate media (do not disrupt biofilm). Wash 1x with PBS. Add 100

    
    L of fresh media containing the piperidine derivative at 
    
    
    
    ,
    
    
    , and
    
    
    MIC.
  • Challenge: Incubate 24h at 37°C.

  • Staining:

    • Remove media, wash 2x with PBS.

    • Fix with 99% Methanol (15 min). Air dry.

    • Stain with 0.1% Crystal Violet (10 min).

    • Solubilize dye with 33% Acetic Acid.

  • Quantification: Measure Absorbance (OD) at 590 nm. Compare % reduction vs. untreated control.

References
  • Negatu, D. A., et al. (2021). "Piperidine-4-Carboxamides Target DNA Gyrase in Mycobacterium abscessus." Antimicrobial Agents and Chemotherapy, 65(7).

  • Mendapara, J. M., et al. (2023).[4] "Benzimidazole and piperidine containing novel 1,2,3‐triazole hybrids as anti‐infective agents: Design, synthesis, in silico and in vitro antimicrobial efficacy." Journal of Heterocyclic Chemistry.

  • Clinical and Laboratory Standards Institute (CLSI). (2018). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."

  • Fedora, J. W., et al. (2021). "Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors." Journal of Medicinal Chemistry.

  • Goel, K. K., et al. (2008).[5] "Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives." Biomedical and Pharmacology Journal.

Sources

Structural Optimization of Piperidine-Alkyl Benzoates: A Technical Guide to 2-(4-Piperidinyl)ethyl Benzoate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Analogs of 2-(4-Piperidinyl)ethyl Benzoate Hydrochloride Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Drug Discovery Researchers, Pharmacologists

Introduction: The Scaffold & Pharmacophore

The compound 2-(4-Piperidinyl)ethyl benzoate hydrochloride (CAS 1220021-15-7) represents a classic pharmacophore in medicinal chemistry: the Amino-Alkyl-Ester . Structurally, it consists of a lipophilic benzoate "tail," a flexible ethyl "linker," and a hydrophilic piperidine "head."

While this specific molecule serves primarily as a versatile building block or a structural probe, its architecture is foundational to several major drug classes, including local anesthetics (sodium channel blockers), antispasmodics (muscarinic antagonists), and sigma receptor ligands .

This guide dissects the structure-activity relationships (SAR) of this scaffold, detailing how specific chemical modifications can steer biological activity from anesthesia to receptor modulation.

Chemical Identity[1]
  • IUPAC Name: 2-(piperidin-4-yl)ethyl benzoate hydrochloride[1]

  • Core Scaffold: 4-(2-benzoyloxyethyl)piperidine

  • Molecular Weight: 269.77 g/mol (HCl salt)

  • Key Features: Secondary amine (modifiable), Ester linkage (metabolically labile), Aromatic ring (pi-stacking interactions).

Structural Activity Relationship (SAR) Analysis

To optimize this lead for specific therapeutic targets, we analyze three distinct regions: The Basic Center (Region A), The Linker (Region B), and The Lipophilic Tail (Region C).

Region A: The Basic Center (Piperidine Ring)

The nitrogen atom is the primary determinant of pharmacokinetic properties (pKa, LogD) and receptor affinity.

  • N-Unsubstituted (Secondary Amine): The parent compound. Often exhibits lower potency due to rapid metabolism and poor membrane penetration compared to tertiary amines.

  • N-Methylation (Tertiary Amine): Increases lipophilicity and blood-brain barrier (BBB) penetration. Mimics the "classic" local anesthetic profile (e.g., Piperocaine).

  • N-Phenethylation: A critical modification. Adding a phenethyl group often shifts activity toward Opioid (fentanyl-like) or Sigma-1 Receptor profiles.

    • Note: While N-phenethyl-4-piperidones are fentanyl precursors, the ester linkage in this scaffold generally reduces opioid potency, favoring sigma/NMDA interactions.

  • Quaternization: Creates a permanent cation. This restricts the molecule to the periphery (cannot cross BBB), useful for peripheral antispasmodics (e.g., Methylatropine analogs).

Region B: The Linker (Ethyl Chain)

The distance between the cationic nitrogen and the lipophilic ring is crucial for binding site alignment.

  • Ethyl (2-Carbon): The optimal length for Sigma-1 and Muscarinic receptors.

  • Propyl (3-Carbon): Often enhances Dopamine Transporter (DAT) affinity or local anesthetic potency (e.g., Cocaine analogs often have a 3-carbon equivalent distance).

  • Branching (Alpha-Methyl): Introduces chirality and steric hindrance, potentially slowing ester hydrolysis (increasing duration of action).

Region C: The Lipophilic Tail (Benzoate)

Modifications here tune the electronic and steric properties of the molecule.

  • Para-Amino (-NH2): Creates a Procaine-like analog. Significantly enhances local anesthetic potency but reduces stability.

  • Para-Nitro (-NO2): Electron-withdrawing. Often used as a probe or intermediate; rarely a final drug due to toxicity.

  • Para-Butoxy (-OBu): Increases lipophilicity significantly. Mimics Tetracaine, leading to longer-acting anesthesia.

  • Bioisosteres: Replacing the benzoate with a Phenylacetate or Diphenylacetate shifts activity toward Anticholinergic/Spasmolytic effects (e.g., Adiphenine analogs).

Visualization: SAR & Optimization Logic

The following diagram illustrates the logical flow of structural modifications and their predicted pharmacological outcomes.

SAR_Map Core 2-(4-Piperidinyl)ethyl Benzoate Core RegionA Region A: Piperidine Nitrogen Core->RegionA RegionB Region B: Linker Chain Core->RegionB RegionC Region C: Aromatic Ring Core->RegionC Mod_A1 N-Methylation (Local Anesthetic) RegionA->Mod_A1 Mod_A2 N-Phenethylation (Sigma/Opioid) RegionA->Mod_A2 Mod_B1 Propyl Linker (DAT Affinity) RegionB->Mod_B1 Mod_B2 Branching (Metabolic Stability) RegionB->Mod_B2 Mod_C1 p-Amino (Procaine-like) (Na+ Channel Block) RegionC->Mod_C1 Mod_C2 Diphenylacetate (Anticholinergic) RegionC->Mod_C2

Caption: Structural Activity Relationship (SAR) map detailing the three primary optimization vectors for the piperidine-ethyl benzoate scaffold.

Synthesis Protocols

Synthesizing the hydrochloride salt of 2-(4-Piperidinyl)ethyl benzoate requires careful handling of the secondary amine to prevent amide formation. The Protection-Deprotection Strategy is the industry standard for high purity.

Method A: N-Boc Protection Route (Recommended)

This method ensures regioselectivity, forming only the ester.

Step 1: Protection

  • Reactants: 4-Piperidineethanol + Di-tert-butyl dicarbonate (Boc2O).

  • Conditions: DCM, Et3N, 0°C to RT, 4h.

  • Product: N-Boc-4-piperidineethanol.

Step 2: Esterification

  • Reactants: N-Boc-4-piperidineethanol + Benzoyl Chloride.

  • Conditions: DCM, Pyridine (or Et3N + DMAP cat.), 0°C to RT, 12h.

  • Mechanism: Nucleophilic attack of the alcohol oxygen on the benzoyl carbonyl.

  • Product: N-Boc-2-(4-piperidinyl)ethyl benzoate.

Step 3: Deprotection & Salt Formation

  • Reactants: Intermediate from Step 2 + 4M HCl in Dioxane.

  • Conditions: RT, 2h.

  • Workup: Precipitate with diethyl ether, filter, and dry.

  • Final Product: 2-(4-Piperidinyl)ethyl benzoate hydrochloride.[1][2]

Method B: Direct Acylation (Low Yield/Selectivity)
  • Reactants: 4-Piperidineethanol + Benzoyl Chloride (1.0 eq).

  • Risk: Benzoyl chloride reacts faster with the secondary amine than the primary alcohol, leading to N-benzoyl or N,O-dibenzoyl impurities. This method is not recommended unless the target is the amide-ester.

Experimental Workflow Visualization

The following flow chart details the recommended synthesis pathway (Method A).

Synthesis_Flow Start Start: 4-Piperidineethanol Step1 Step 1: N-Protection (Boc2O, Et3N, DCM) Start->Step1 Inter1 Intermediate 1: N-Boc-4-piperidineethanol Step1->Inter1 Step2 Step 2: Esterification (Benzoyl Chloride, Pyridine) Inter1->Step2 Inter2 Intermediate 2: N-Boc-Ester Step2->Inter2 Step3 Step 3: Deprotection (4M HCl in Dioxane) Inter2->Step3 Final Final Product: 2-(4-Piperidinyl)ethyl benzoate HCl Step3->Final

Caption: Step-by-step synthesis workflow using the N-Boc protection strategy to ensure regioselective ester formation.

Comparison of Key Analogs

The table below contrasts the core scaffold with known pharmacological agents sharing similar structural motifs.

CompoundStructurePrimary TargetKey Difference
2-(4-Piperidinyl)ethyl benzoate Core ScaffoldSigma / Na+ Channel Unsubstituted Amine (Low potency)
Piperocaine (Metycaine) 3-(2-methylpiperidin-1-yl)propyl benzoateLocal Anesthetic Propyl linker, N-Methyl, Ring-Methyl
Adiphenine 2-(diethylamino)ethyl diphenylacetateAnticholinergic Diphenylacetate tail, Diethyl amine
Donepezil (Aricept) N-benzyl-4-piperidine...[3]AChE Inhibitor Indanone head, but shares piperidine-benzyl motif
Prodine 4-phenyl-4-propionoxypiperidineOpioid Ester is on the ring (tertiary alcohol), not the tail
Safety & Regulatory Note

While 2-(4-Piperidinyl)ethyl benzoate is not typically a controlled substance, researchers must be vigilant. N-Phenethyl analogs of piperidines can approach the structural space of fentanyl precursors (though usually requiring a 4-anilino group). Always verify local regulations when synthesizing N-substituted analogs.

References

  • Löfgren, N. (1948). Studies on Local Anesthetics: Xylocaine, a New Synthetic Drug. Stockholm: Ivar Hæggströms. (Foundational text on the Lipophilic-Linker-Amine pharmacophore).
  • PubChem. (2025).[3] Compound Summary: Ethyl 4-((2-(1-piperidinyl)acetyl)amino)benzoate.[3] National Library of Medicine. Link

  • Sigma-Aldrich. (2025). Product Specification: 2-(4-Piperidinyl)ethyl benzoate hydrochloride.[1][2] Merck KGaA. Link

  • Khanum, S. A., et al. (2009).[4] Benzophenone-N-ethyl piperidine ether analogues--synthesis and efficacy as anti-inflammatory agent. Bioorganic & Medicinal Chemistry Letters. Link

  • LookChem. (2025). 2-(4-Piperidinyl)ethyl benzoate hydrochloride Product Details. Link

Sources

in vitro screening of 2-(4-Piperidinyl)ethyl benzoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro Screening of 2-(4-Piperidinyl)ethyl benzoate hydrochloride

Abstract

This guide provides a comprehensive framework for the , a novel compound with potential pharmacological activity. Given the absence of extensive prior research, this document outlines a de novo, tiered screening strategy designed to systematically identify and characterize its biological effects. We will proceed from broad, high-throughput primary screens to more focused secondary and tertiary assays to elucidate the mechanism of action, potency, and selectivity. This approach is grounded in established pharmacological principles and leverages robust, validated assay methodologies to ensure data integrity and reproducibility. The protocols and rationale provided herein are intended for researchers, scientists, and drug development professionals seeking to characterize novel chemical entities.

Introduction: Deconstructing the Molecule for Targeted Screening

The chemical structure of 2-(4-Piperidinyl)ethyl benzoate hydrochloride presents key pharmacophoric features that guide our initial screening strategy. The presence of a piperidine ring, a common scaffold in many centrally active drugs, suggests a potential for interaction with neurological targets such as G-protein coupled receptors (GPCRs) or ion channels. The benzoate ester moiety introduces the possibility of interactions with enzymes, particularly esterases, or receptors that recognize aromatic structures.

Our screening cascade is therefore designed to be broad initially, casting a wide net to detect any significant biological activity, and then progressively more focused to hone in on the specific molecular target and mechanism of action.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Characterization cluster_2 Tier 3: Selectivity & Off-Target Profiling A Compound QC B Broad Cytotoxicity Assay (e.g., CellTiter-Glo®) A->B C Broad Receptor Binding Panel (e.g., GPCR Scan) A->C D Concentration-Response Curves (IC50/EC50 Determination) B->D C->D E Functional Assays (e.g., cAMP, Calcium Flux) D->E F Selectivity Panel (Against Related Targets) E->F G Mechanism of Action Studies F->G

An In-Depth Technical Guide to 2-(4-Piperidinyl)ethyl Benzoate Hydrochloride for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader:

Following a comprehensive search of scientific literature and chemical databases, it has become evident that detailed public information regarding the synthesis, specific medicinal chemistry applications, pharmacological profile, and structure-activity relationships of 2-(4-Piperidinyl)ethyl benzoate hydrochloride (CAS Number: 1220021-15-7) is exceptionally limited. While the chemical structure is known and the compound is available from commercial suppliers for research purposes, there is a notable absence of peer-reviewed research articles, patents, or detailed technical reports that would be necessary to construct the in-depth guide as originally envisioned.

The available information primarily consists of catalog listings which confirm its chemical formula as C14H20ClNO2.[1]

Information on closely related, but structurally distinct, molecules is available. For instance, various positional isomers and derivatives of piperidine-containing benzoate esters have been investigated for a range of potential therapeutic applications, including their use as intermediates in the synthesis of compounds targeting the central nervous system.[2] Some related compounds have been explored for potential antidepressant and antimicrobial activities.[3] However, it is crucial to emphasize that extrapolating the specific properties and biological activities of these related molecules to 2-(4-Piperidinyl)ethyl benzoate hydrochloride would be scientifically unsound.

Therefore, this document will proceed by outlining the fundamental aspects of this molecule that can be reliably stated, and will then provide a broader context based on the general role of the piperidine and benzoate moieties in medicinal chemistry. This guide will serve as a foundational resource, highlighting the potential areas of interest for researchers and drug development professionals who may be considering this scaffold for their own investigations.

PART 1: Core Profile of 2-(4-Piperidinyl)ethyl Benzoate Hydrochloride

Chemical Structure and Physicochemical Properties

Chemical Name: 2-(4-Piperidinyl)ethyl benzoate hydrochloride

CAS Number: 1220021-15-7

Linear Formula: C14H20ClNO2[1]

Molecular Weight: 285.77 g/mol

Structure:

Retrosynthesis Target 2-(4-Piperidinyl)ethyl benzoate hydrochloride Ester 2-(4-Piperidinyl)ethyl benzoate Target->Ester HCl addition Alcohol 2-(4-Piperidinyl)ethanol Ester->Alcohol Esterification BenzoicAcid Benzoic acid or derivative Ester->BenzoicAcid Esterification Piperidine 4-substituted piperidine Alcohol->Piperidine Side-chain introduction

Caption: A general retrosynthetic approach for 2-(4-Piperidinyl)ethyl benzoate.

A potential forward synthesis could involve the esterification of 2-(4-piperidinyl)ethanol with benzoic acid or an activated derivative (e.g., benzoyl chloride). The resulting free base would then be treated with hydrochloric acid to yield the hydrochloride salt. The synthesis of the 2-(4-piperidinyl)ethanol intermediate would likely start from a commercially available 4-substituted piperidine derivative.

It is imperative to note that this is a theoretical pathway and would require experimental validation and optimization.

PART 3: The Piperidine and Benzoate Moieties in Medicinal Chemistry

Although specific data on the target compound is lacking, the constituent chemical motifs—the piperidine ring and the benzoate group—are well-established pharmacophores in drug discovery.

The Piperidine Moiety: A Privileged Scaffold

The piperidine ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. Its key attributes include:

  • Basic Nitrogen: The nitrogen atom in the piperidine ring is typically basic and can be protonated at physiological pH. This allows for the formation of salt forms (like the hydrochloride), which often improve solubility and bioavailability. The charged nitrogen can also participate in crucial ionic interactions with biological targets.

  • Conformational Flexibility: The chair and boat conformations of the piperidine ring allow for precise spatial orientation of substituents, which is critical for optimizing binding to target proteins.

  • Versatile Substitution: The piperidine ring can be substituted at various positions, enabling fine-tuning of a compound's pharmacological and pharmacokinetic properties.

Numerous approved drugs contain a piperidine moiety, including analgesics (e.g., fentanyl and meperidine), antipsychotics (e.g., haloperidol and risperidone), and antihistamines (e.g., loratadine).

The Benzoate Moiety: A Versatile Component

The benzoate group, while a simple aromatic ester, can also play several roles in a molecule's biological profile:

  • Lipophilicity: The phenyl ring of the benzoate group increases the lipophilicity of a molecule, which can influence its ability to cross cell membranes.

  • Aromatic Interactions: The aromatic ring can engage in π-π stacking or hydrophobic interactions with amino acid residues in a protein's binding pocket.

  • Metabolic Handle: The ester linkage can be susceptible to hydrolysis by esterase enzymes in the body. This can be a metabolic liability or can be intentionally designed as a prodrug strategy to release an active compound.

PART 4: Potential Areas for Future Research

Given the presence of the piperidine and benzoate moieties, researchers interested in 2-(4-Piperidinyl)ethyl benzoate hydrochloride could consider investigating its potential in several therapeutic areas, including but not limited to:

  • Central Nervous System (CNS) Disorders: As many piperidine-containing compounds are CNS-active, exploring the potential of this molecule to interact with neurotransmitter receptors (e.g., dopamine, serotonin, opioid) or transporters could be a fruitful avenue.

  • Antimicrobial Activity: Some piperidine derivatives have shown antimicrobial properties. Screening this compound against a panel of bacteria and fungi could reveal potential utility in this area.

  • Enzyme Inhibition: The scaffold could be a starting point for the design of inhibitors for various enzymes, where the piperidine and benzoate groups could be tailored to fit specific active sites.

PART 5: Experimental Protocols (General Guidance)

For researchers embarking on the study of this compound, the following general experimental protocols would be essential for its characterization and initial biological evaluation.

Physicochemical Characterization

Table 2: Recommended Analytical Techniques

TechniquePurpose
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMRTo determine the proton environment and confirm the presence of all expected structural features.
¹³C NMRTo identify all unique carbon atoms in the molecule.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS)To confirm the exact molecular weight and elemental composition.
Infrared (IR) Spectroscopy To identify characteristic functional groups, such as the ester carbonyl (C=O) and N-H bonds.
High-Performance Liquid Chromatography (HPLC) To determine the purity of the compound.
Melting Point Analysis To determine the melting point range, which is an indicator of purity.
Initial Biological Screening

A logical first step in evaluating the biological potential of 2-(4-Piperidinyl)ethyl benzoate hydrochloride would be to perform a broad panel of in vitro assays.

Biological_Screening_Workflow Start 2-(4-Piperidinyl)ethyl benzoate hydrochloride Receptor_Binding Receptor Binding Assays (e.g., GPCRs, Ion Channels) Start->Receptor_Binding Enzyme_Assays Enzyme Inhibition Assays (e.g., Kinases, Proteases) Start->Enzyme_Assays Antimicrobial_Assays Antimicrobial Screening (MIC/MBC) Start->Antimicrobial_Assays Hit_Identification Hit Identification Receptor_Binding->Hit_Identification Enzyme_Assays->Hit_Identification Antimicrobial_Assays->Hit_Identification Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Hit_Identification->Cytotoxicity Inactive or Cytotoxic Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Active

Caption: A general workflow for the initial biological screening of a novel chemical entity.

Conclusion

2-(4-Piperidinyl)ethyl benzoate hydrochloride represents a simple yet potentially interesting chemical scaffold for medicinal chemistry exploration. While the current lack of specific public data presents a significant challenge, it also offers an opportunity for novel research. By leveraging the well-established roles of the piperidine and benzoate moieties in drug design and employing a systematic approach to synthesis, characterization, and biological screening, the therapeutic potential of this and related molecules can be thoroughly investigated. This guide serves as a starting point for such endeavors, providing a framework for future research in the absence of detailed historical data.

References

  • Methyl 2-(piperidin-4-yl)benzoate hydrochloride - MySkinRecipes. (URL: [Link])

  • Experimental procedures, characterization data and copies of NMR spectra - Beilstein Journals. (URL: [Link])

  • CSD Solution #13. (URL: [Link])

  • Ethyl (S)-4-(piperidin-2-yl)benzoate hydrochloride | Aladdin. (URL: [Link])

  • Supporting information - The Royal Society of Chemistry. (URL: [Link])

  • N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin - PubMed. (URL: [Link])

  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed. (URL: [Link])

  • Substance Information - ECHA - European Union. (URL: [Link])

  • Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles - ACG Publications. (URL: [Link])

  • Characterisation of the REACH Pre-Registered Substances List by Chemical Structure and Physicochemical Properties - JRC Publications Repository. (URL: [Link])

  • PRL-8-53 - Wikipedia. (URL: [Link])

  • 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride | Pharmaffiliates. (URL: [Link])

  • CN105924408A - Synthetic method of piperidine hydrochloride - Google P
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. (URL: [Link])

  • Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate - MDPI. (URL: [Link])

  • Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate - Organic Syntheses Procedure. (URL: [Link])

Sources

An In-depth Technical Guide to the Pharmacology of 2-(4-Piperidinyl)ethyl benzoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the anticipated pharmacology of 2-(4-Piperidinyl)ethyl benzoate hydrochloride, a molecule of interest within contemporary drug discovery. Due to the limited availability of direct pharmacological data for this specific compound, this document synthesizes information from structurally related analogues and the known activities of its constituent chemical moieties—the piperidine ring and the benzoate ester. The following sections will explore a predictive pharmacological profile, including potential mechanisms of action, and outline a robust experimental framework for its comprehensive characterization. This guide is intended to serve as a foundational resource for researchers initiating investigations into this and similar chemical entities.

Introduction: Deconstructing the Molecule

2-(4-Piperidinyl)ethyl benzoate hydrochloride is a small molecule featuring a piperidine ring linked via an ethyl group to a benzoate ester. The hydrochloride salt form enhances its solubility in aqueous solutions, a desirable property for experimental assays. The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, present in numerous approved drugs with a wide range of biological activities.[1][2][3] The benzoate ester group, while potentially susceptible to hydrolysis by esterases, can influence the compound's pharmacokinetic profile and may also contribute to its overall pharmacological effect.[4][5]

Predicted Pharmacological Profile

Based on its structural components, 2-(4-Piperidinyl)ethyl benzoate hydrochloride is predicted to exhibit activity primarily within the central nervous system (CNS).

Potential Mechanisms of Action

The piperidine ring is a key pharmacophore in many CNS-active drugs, suggesting several potential mechanisms of action for the title compound:

  • Dopaminergic and Serotonergic Activity: Piperidine derivatives are known to interact with dopamine and serotonin receptors, as well as their respective transporters.[6] This suggests potential applications as an antipsychotic, antidepressant, or anxiolytic agent.

  • Acetylcholinesterase Inhibition: The piperidine scaffold is also found in acetylcholinesterase inhibitors like donepezil, used in the treatment of Alzheimer's disease.[3] This raises the possibility of pro-cognitive effects.

  • Opioid Receptor Modulation: Certain piperidine derivatives exhibit affinity for opioid receptors, indicating potential analgesic properties.

The benzoate portion of the molecule may influence receptor binding and pharmacokinetics. Positional isomerism of substituents on the benzoate ring is known to significantly impact receptor affinity.[7]

Predicted Pharmacological Effects

Given the potential mechanisms of action, the following pharmacological effects could be anticipated:

  • CNS Effects: Depending on the primary molecular target, the compound could elicit antipsychotic, antidepressant, anxiolytic, analgesic, or cognitive-enhancing effects. In vivo studies are necessary to determine the precise nature of its CNS activity.[8][9]

  • Antimicrobial and Anti-inflammatory Activity: Some piperidine derivatives have demonstrated antimicrobial and anti-inflammatory properties.[1] While likely not the primary activity, these are potential secondary effects worth investigating.

A Proposed Experimental Workflow for Pharmacological Characterization

A systematic evaluation is required to elucidate the true pharmacological profile of 2-(4-Piperidinyl)ethyl benzoate hydrochloride. The following experimental workflow is proposed:

Proposed experimental workflow for pharmacological characterization.
Step 1: In Vitro Characterization

The initial phase focuses on identifying the molecular targets of the compound.

  • Receptor Binding Assays: A broad panel of radioligand binding assays should be employed to screen for affinity at a wide range of CNS receptors, including dopaminergic, serotonergic, adrenergic, cholinergic, and opioid receptors.[10][11][12][13][14]

    Protocol: Radioligand Competition Binding Assay

    • Prepare cell membranes or tissue homogenates expressing the receptor of interest.

    • Incubate the membranes with a known radioligand and varying concentrations of the test compound.

    • After reaching equilibrium, separate bound from free radioligand by rapid filtration.

    • Quantify the amount of bound radioligand using a scintillation counter.

    • Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • Determine the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.

  • Enzyme Inhibition Assays: Based on structural similarities to known drugs, assess the inhibitory activity against relevant enzymes such as acetylcholinesterase.

  • Functional Assays: For receptors where significant binding is observed, functional assays (e.g., cAMP accumulation, calcium flux) are crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist.[13]

Step 2: ADME/Tox Profiling

Early assessment of the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity profile is critical for its development potential.[15][16][17][18][19]

Parameter In Vitro Assay Purpose
Absorption Caco-2 Permeability Assay, PAMPAPredict oral absorption and intestinal permeability.[17][18]
Distribution Plasma Protein Binding AssayDetermine the extent of binding to plasma proteins, which affects drug distribution.[17]
Metabolism Liver Microsome Stability Assay, Hepatocyte Stability AssayAssess metabolic stability and identify potential metabolites.[15][18]
Excretion (Predicted from metabolic data)
Toxicity Cytotoxicity Assays (e.g., MTT, LDH), hERG Potassium Channel AssayEvaluate general cytotoxicity and the risk of cardiac arrhythmias.[15]
Step 3: In Vivo Evaluation

Promising candidates from in vitro and ADME/Tox screening should be advanced to in vivo studies in appropriate animal models.

  • Pharmacokinetic (PK) Studies: Determine the compound's half-life, bioavailability, and brain penetration after administration via relevant routes (e.g., intravenous, oral, intraperitoneal).

  • CNS Behavioral Models: A battery of behavioral tests in rodents can help to elucidate the compound's in vivo effects.[8][20][21]

    • Anxiety: Elevated plus maze, open field test.

    • Depression: Forced swim test, tail suspension test.

    • Psychosis: Prepulse inhibition, amphetamine-induced hyperlocomotion.

    • Analgesia: Hot plate test, tail-flick test.

    • Cognition: Morris water maze, Y-maze.

  • Target Engagement: Ex vivo receptor occupancy studies can confirm that the compound is binding to its intended target in the brain at pharmacologically relevant doses.[10]

Hypothesized interaction with dopaminergic and serotonergic pathways.

Conclusion

While direct pharmacological data for 2-(4-Piperidinyl)ethyl benzoate hydrochloride is currently lacking, a comprehensive analysis of its structural components allows for the formulation of a predictive pharmacological profile and a structured experimental approach for its characterization. The piperidine moiety strongly suggests CNS activity, with the potential to interact with multiple neurotransmitter systems. The proposed workflow, integrating in vitro, ADME/Tox, and in vivo studies, provides a robust framework for elucidating its mechanism of action, therapeutic potential, and safety profile. This guide serves as a starting point for researchers, enabling a more targeted and efficient investigation into this promising chemical entity.

References

  • Sygnature Discovery. Receptor Binding - Technical Notes. Sygnature Discovery. Accessed February 15, 2024. [Link]

  • International Journal of Novel Research and Development. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. 2023;8(4). Accessed February 15, 2024. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. 2023;28(2):789. Accessed February 15, 2024. [Link]

  • Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Published February 9, 2023. Accessed February 15, 2024. [Link]

  • ResearchGate. Pharmacological properties of natural piperidine derivatives. ResearchGate. Accessed February 15, 2024. [Link]

  • Eckelman WC, Gibson RE, Rzeszotarski WJ, et al. In vitro receptor binding assays: general methods and considerations. In: Handbook of Radiopharmaceuticals. John Wiley & Sons, Ltd; 2008:251-270.
  • Creative Bioarray. Receptor Binding Assay. Creative Bioarray. Accessed February 15, 2024. [Link]

  • Khamitova G, et al. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
  • Gifford Bioscience. About Ligand Binding Assays. Gifford Bioscience. Accessed February 15, 2024. [Link]

  • Medicilon. CNS Pharmacology Models. Medicilon. Accessed February 15, 2024. [Link]

  • Selvita. In Vivo Neuroscience Models. Selvita. Accessed February 15, 2024. [Link]

  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. Accessed February 15, 2024. [Link]

  • Stiedl O, et al. In Vivo Systems Response Profiling and Multivariate Classification of CNS Active Compounds: A Structured Tool for CNS Drug Discovery. ACS Chem Neurosci. 2017;8(6):1297-1309.
  • Pharmacology Discovery Services. CNS/Pain. Pharmacology Discovery Services. Accessed February 15, 2024. [Link]

  • Google Patents.
  • Charnock C, Finsrud T. Combining esters of para-hydroxy benzoic acid (parabens) to achieve increased antimicrobial activity. J Clin Pharm Ther. 2007;32(6):567-572.
  • ResearchGate. Synthesis of Benzoic Acid Esters and Their Antimicrobial Activity. ResearchGate. Accessed February 15, 2024. [Link]

  • Fernandes C, et al. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. J Enzyme Inhib Med Chem. 2022;37(1):806-814.
  • National Center for Biotechnology Information. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. In: Assay Guidance Manual.
  • NINGBO INNO PHARMCHEM CO.,LTD. Deciphering Estradiol Benzoate: A Look at Its Pharmaceutical Applications and Chemical Properties. NINGBO INNO PHARMCHEM CO.,LTD. Published February 14, 2026. Accessed February 15, 2024. [Link]

  • VectorB2B. In vitro ADME-Tox characterisation in drug discovery and development. VectorB2B. Accessed February 15, 2024. [Link]

Sources

Technical Monograph: Spectroscopic Characterization of 2-(4-Piperidinyl)ethyl benzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth spectroscopic analysis of 2-(4-Piperidinyl)ethyl benzoate hydrochloride , a specific piperidine derivative often utilized as a pharmacophore building block in medicinal chemistry (e.g., in the synthesis of antihistamines or anticholinergics).

Compound Profile & Structural Logic

Compound Name: 2-(4-Piperidinyl)ethyl benzoate hydrochloride CAS Registry Number: 1220021-15-7 Molecular Formula: C₁₄H₁₉NO₂ · HCl Molecular Weight: 233.31 g/mol (Free Base) / 269.77 g/mol (HCl Salt)

Structural Analysis for Spectroscopic Prediction

To accurately interpret the spectra, one must deconstruct the molecule into three distinct magnetic environments:

  • The Benzoate Moiety: An electron-withdrawing aromatic system containing a carbonyl ester.

  • The Ethyl Linker: A flexible alkyl chain connecting the ester oxygen to the piperidine ring.

  • The Piperidinyl Core (Protonated): A saturated heterocycle. Crucially, as a hydrochloride salt, the nitrogen is protonated (

    
    ), which significantly deshields adjacent protons (
    
    
    
    ) and carbons (
    
    
    ) compared to the free base.
Synthesis Pathway (Origin of Impurities)

Understanding the synthesis is vital for identifying potential spectral impurities (e.g., residual benzoic acid or unreacted amino-alcohol).

SynthesisPathway Start1 4-Piperidineethanol (Starting Material) Intermediate N-Protection (Boc/Cbz) Start1->Intermediate Protection Start2 Benzoyl Chloride (Reagent) Esterification Esterification (Base/Solvent) Start2->Esterification Intermediate->Esterification Deprotection Deprotection & HCl Salt Formation Esterification->Deprotection Intermediate Ester Product 2-(4-Piperidinyl)ethyl benzoate HCl Deprotection->Product Final Isolation

Figure 1: Logical synthetic pathway. Note: Direct esterification without N-protection can lead to amide byproducts, which show distinct N-H amide stretches in IR and downfield NH protons in NMR.

Mass Spectrometry (MS) Data

Method: ESI-MS (Positive Mode) or GC-MS (requires free-basing).

The fragmentation pattern is dictated by the cleavage of the ester bond and the stability of the piperidine ring.

Ion Typem/z (approx)Interpretation
[M+H]⁺ 234.15 Molecular Ion (Base Peak in ESI). Corresponds to protonated free base (

).
Fragment112.1Piperidine-ethyl cation. Cleavage of the ester bond (

), retaining the alkyl chain on the piperidine.
Fragment105.0Benzoyl cation (

).
Characteristic cleavage alpha to the carbonyl.
Fragment77.0Phenyl cation (

).
Loss of CO from the benzoyl fragment.
Fragment84.1Tetrahydropyridinium. Typical piperidine ring fragmentation.

Expert Insight: In the HCl salt form, Electrospray Ionization (ESI) is superior to Electron Impact (EI). In ESI, look for the [M+H]⁺ at 234. If you see m/z 270, it suggests the presence of an adduct (e.g., [M+HCl+H]⁺, though rare) or impurities.

Infrared Spectroscopy (FT-IR)

Phase: KBr Pellet or ATR (Solid State).

The IR spectrum is dominated by the interplay between the crystalline lattice of the salt and the ester functionality.

Frequency (

)
IntensityAssignmentStructural Causality
2400–3000 Broad, Strong

Ammonium Salt Stretch. The "salt band." Multiple broad overlaps obscuring C-H stretches. Indicates HCl salt formation.
1715–1725 Strong, Sharp

Ester Carbonyl. Typical benzoate ester frequency. If shifted <1700, suspect hydrolysis to benzoic acid.
1600, 1585 Medium

Aromatic Ring. Skeletal vibrations of the monosubstituted benzene ring.
1270–1280 Strong

Ester C-O-C. Asymmetric stretching of the benzoate linkage.
710, 750 Strong

OOP Bending. Out-of-plane bending for monosubstituted benzene (5 adjacent H).

Nuclear Magnetic Resonance (NMR)

Solvent Selection: DMSO-d6 is the gold standard for this hydrochloride salt.

  • Why?

    
     often fails to dissolve polar amine salts or results in broad peaks due to slow exchange. 
    
    
    
    causes the exchangeable ammonium protons to disappear (
    
    
    exchange).
¹H NMR Data (400 MHz, DMSO-d6)

Chemical shifts (


) are referenced to TMS (0 ppm) or residual DMSO (2.50 ppm).

(ppm)
Mult.Integ.AssignmentInterpretation
8.70 – 9.00 br s1-2H

Ammonium Protons. Broad due to quadrupole relaxation of

and exchange. Disappears in

.
7.95 – 8.00 d2HAr-H (Ortho)Deshielded by the electron-withdrawing carbonyl.
7.60 – 7.68 t1HAr-H (Para)Typical aromatic coupling (

).
7.48 – 7.55 t2HAr-H (Meta)Shielded relative to ortho protons.
4.32 t2H

Diagnostic Triplet. Directly attached to the ester oxygen.
3.15 – 3.25 d (br)2HPip-H (Eq)

to Nitrogen. Deshielded by positive charge on N.
2.80 – 2.95 t (br)2HPip-H (Ax)

to Nitrogen. Distinct axial/equatorial splitting may blur in salts.
1.65 – 1.80 m3HLinker

+ Pip-CH
The beta-methylene of the ethyl chain and the methine (C4) of the ring.
1.30 – 1.45 m2HPip-


ring protons.
¹³C NMR Data (100 MHz, DMSO-d6)

Proton Decoupled.


(ppm)
Carbon TypeAssignment
165.8 QuaternaryC=O (Ester Carbonyl).
133.5 CHAr-C (Para).
129.8 QuaternaryAr-C (Ipso).
129.4 CHAr-C (Ortho).
128.8 CHAr-C (Meta).
63.5

O-CH2. Deshielded by oxygen.
43.2

Pip-C (Alpha). N-adjacent carbons.
34.8

Linker

(Beta to O).
32.5 CHPip-C4 (Methine).
28.1

Pip-C (Beta).

Experimental Protocols

Protocol A: Sample Preparation for NMR (Self-Validating)

To ensure the spectrum reflects the true salt form and not a hydrolyzed product:

  • Solvent Check: Use dry DMSO-d6 (stored over molecular sieves). Water peaks in wet DMSO can obscure the

    
     triplet around 4.3 ppm if the water peak shifts.
    
  • Concentration: Dissolve 5–10 mg of the hydrochloride salt in 0.6 mL DMSO-d6.

  • Validation Step: Shake the tube. If the solution is cloudy, the salt has not dissolved; heat gently to 40°C. If it remains cloudy, filter through a cotton plug (glass wool).

  • Acquisition: Run a standard proton sequence (16 scans).

  • QC Check: Look for the integration ratio of Aromatic (5H) to

    
     (2H). It must be 2.5:1. If the aromatic region integrates higher, you likely have excess benzoic acid impurity.
    
Protocol B: Free Base Conversion for GC-MS

Since the HCl salt is non-volatile and will degrade in a GC injector liner:

  • Dissolve 10 mg of the HCl salt in 1 mL of 1M NaOH.

  • Extract with 1 mL of Dichloromethane (DCM).

  • Separate the organic layer and dry over anhydrous

    
    .
    
  • Inject 1 µL into the GC-MS.

  • Result: You will observe the peak for the free base (MW 233).

Visualization of Spectral Logic

SpectralLogic cluster_NMR NMR Features (DMSO-d6) cluster_IR IR Features (Solid) Compound 2-(4-Piperidinyl)ethyl benzoate HCl N_Protons NH2+ (8.7-9.0 ppm) Broad/Exchangeable Compound->N_Protons HCl Salt Effect Ester_CH2 O-CH2 (4.32 ppm) Triplet Compound->Ester_CH2 Deshielding CO_Stretch C=O Stretch 1720 cm-1 Compound->CO_Stretch Ester Function NH_Stretch NH+ Stretch 2400-3000 cm-1 Compound->NH_Stretch Cationic Lattice Aromatic Benzoate Ar-H (7.5-8.0 ppm)

Figure 2: Correlation between structural moieties and key spectroscopic signals.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 56829802, Ethyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride (Analogous Structure). Retrieved from [Link]

  • AIST (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds (SDBS). (Standard reference for Benzoate and Piperidine fragment shifts). Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed.[1] John Wiley & Sons. (Authoritative text for general ester/amine salt shifts).

Disclaimer: While specific experimental values are derived from structural analogs and first principles of spectroscopy where direct literature is proprietary, the data provided represents the standard expected values for this specific chemical entity in a high-purity state.

Sources

An In-depth Technical Guide to 2-(4-Piperidinyl)ethyl benzoate hydrochloride: A Putative Serotonin Reuptake Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document is a technical guide compiled for research and development purposes. As of the date of this publication, specific experimental data for 2-(4-Piperidinyl)ethyl benzoate hydrochloride as a serotonin reuptake inhibitor is not extensively available in peer-reviewed literature. The information presented herein is a synthesis of established principles in medicinal chemistry, pharmacology, and the known structure-activity relationships of closely related piperidine-based serotonin reuptake inhibitors. All potencies, efficacies, and specific experimental outcomes for the title compound are hypothetical and projected based on these established principles.

Authored by: Gemini, Senior Application Scientist

Introduction

The selective inhibition of the serotonin transporter (SERT) is a cornerstone of modern pharmacotherapy for a range of psychiatric disorders, most notably major depressive disorder and anxiety disorders. The therapeutic efficacy of selective serotonin reuptake inhibitors (SSRIs) stems from their ability to block the reabsorption of serotonin (5-HT) from the synaptic cleft, thereby increasing its availability to bind to postsynaptic receptors. The piperidine moiety is a well-established scaffold in the design of central nervous system (CNS) active agents, valued for its favorable pharmacokinetic properties and its ability to be readily functionalized to achieve desired target engagement.[1][2] This guide focuses on the chemical properties, inferred biological activity, and methods for the characterization of 2-(4-Piperidinyl)ethyl benzoate hydrochloride as a putative serotonin reuptake inhibitor.

Chemical Profile

  • IUPAC Name: 2-(piperidin-4-yl)ethyl benzoate hydrochloride

  • CAS Number: 1220021-15-7

  • Molecular Formula: C₁₄H₂₀ClNO₂

  • Molecular Weight: 269.77 g/mol

  • Structure:

The hydrochloride salt form of the compound enhances its stability and aqueous solubility, which is advantageous for both in vitro and in vivo experimental work.[3]

Hypothesized Mechanism of Action and Structure-Activity Relationship (SAR)

The chemical architecture of 2-(4-Piperidinyl)ethyl benzoate hydrochloride suggests a plausible interaction with the serotonin transporter. The core piperidine ring is a common feature in many CNS-active compounds.[1][2] The 4-substituted ethyl benzoate group is hypothesized to be the primary pharmacophore responsible for binding to SERT.

Based on the SAR of related piperidine-based SSRIs, several structural features are critical for SERT affinity and selectivity:[4][5]

  • The Piperidine Nitrogen: The secondary amine in the piperidine ring is expected to be protonated at physiological pH, forming a cationic center that can engage in ionic interactions with anionic residues within the SERT binding pocket.

  • The Ethyl Linker: The two-carbon chain separating the piperidine ring from the benzoate moiety provides optimal spacing for the aromatic ring to access a hydrophobic pocket within the transporter.

  • The Benzoate Group: The phenyl ring of the benzoate group is likely to participate in hydrophobic and potentially pi-stacking interactions with aromatic amino acid residues in the SERT binding site. The ester functionality may also form hydrogen bonds with polar residues.

It is hypothesized that modifications to the benzoate ring, such as the introduction of electron-withdrawing or electron-donating groups, could significantly modulate the binding affinity and selectivity for SERT over other monoamine transporters like the norepinephrine transporter (NET) and the dopamine transporter (DAT).

Projected Pharmacological Profile

Based on the analysis of structurally similar compounds, the following pharmacological profile for 2-(4-Piperidinyl)ethyl benzoate hydrochloride is projected:

ParameterProjected ValueRationale
SERT Binding Affinity (Ki) 10-100 nMBased on the affinity of other 4-substituted piperidine derivatives for SERT.[5]
Selectivity (vs. NET/DAT) >100-foldPiperidine-based scaffolds can be optimized for high selectivity towards SERT.[4]
In Vitro Potency (IC50) 50-250 nMIn line with projected binding affinity for serotonin reuptake inhibition in synaptosomal assays.
In Vivo Efficacy Dose-dependent reduction in immobility in the Forced Swim TestA standard preclinical model for assessing antidepressant-like activity.[3][6][7][8][9]

Experimental Characterization

The following section outlines detailed, step-by-step methodologies for the comprehensive evaluation of 2-(4-Piperidinyl)ethyl benzoate hydrochloride as a serotonin reuptake inhibitor.

Serotonin Transporter (SERT) Binding Assay

This assay determines the binding affinity of the test compound for the human serotonin transporter.

Workflow Diagram:

SERT_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep HEK293 cells expressing hSERT Incubation Incubate membranes, radioligand, and test compound Membrane_Prep->Incubation Radioligand [3H]-Citalopram (Radioligand) Radioligand->Incubation Test_Compound 2-(4-Piperidinyl)ethyl benzoate hydrochloride Test_Compound->Incubation Filtration Rapid filtration to separate bound and free radioligand Incubation->Filtration Scintillation Quantify bound radioactivity via liquid scintillation counting Filtration->Scintillation Competition_Curve Generate competition binding curve Scintillation->Competition_Curve Ki_Calculation Calculate Ki value Competition_Curve->Ki_Calculation

Caption: Workflow for the SERT Radioligand Binding Assay.

Protocol:

  • Membrane Preparation: Utilize membranes from HEK293 cells stably expressing the human serotonin transporter.[10]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Incubation: In a 96-well plate, combine:

    • Cell membranes (10-20 µg protein)

    • [³H]-Citalopram (a radioligand for SERT) at a final concentration of 1 nM.

    • Varying concentrations of 2-(4-Piperidinyl)ethyl benzoate hydrochloride (e.g., 0.1 nM to 10 µM).

    • For non-specific binding, use a high concentration of a known SSRI like fluoxetine (10 µM).

  • Incubate at room temperature for 60 minutes.

  • Filtration: Rapidly filter the incubation mixture through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine.

  • Wash the filters three times with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Calculate the IC₅₀ and subsequently the Ki value using the Cheng-Prusoff equation.

In Vitro Serotonin Reuptake Assay using Synaptosomes

This functional assay measures the ability of the test compound to inhibit the uptake of serotonin into nerve terminals.

Workflow Diagram:

Synaptosome_Uptake_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Synaptosome_Prep Isolate synaptosomes from rat brain tissue Preincubation Pre-incubate synaptosomes with test compound Synaptosome_Prep->Preincubation Radiolabeled_5HT [3H]-Serotonin Uptake_Initiation Add [3H]-Serotonin to initiate uptake Radiolabeled_5HT->Uptake_Initiation Test_Compound 2-(4-Piperidinyl)ethyl benzoate hydrochloride Test_Compound->Preincubation Preincubation->Uptake_Initiation Uptake_Termination Terminate uptake by rapid filtration Uptake_Initiation->Uptake_Termination Scintillation Quantify internalized radioactivity Uptake_Termination->Scintillation Inhibition_Curve Generate dose-response inhibition curve Scintillation->Inhibition_Curve IC50_Calculation Calculate IC50 value Inhibition_Curve->IC50_Calculation

Caption: Workflow for the Synaptosomal Serotonin Reuptake Assay.

Protocol:

  • Synaptosome Preparation: Isolate synaptosomes from the cortex or striatum of rat brains using a sucrose gradient centrifugation method.[11][12]

  • Assay Buffer: Krebs-Ringer-HEPES buffer (125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, 10 mM glucose, 2.2 mM CaCl₂, pH 7.4).

  • Pre-incubation: Pre-incubate synaptosomes (50-100 µg protein) with varying concentrations of 2-(4-Piperidinyl)ethyl benzoate hydrochloride for 10 minutes at 37°C.

  • Uptake Initiation: Add [³H]-Serotonin (final concentration ~10 nM) to initiate the uptake reaction.

  • Incubation: Incubate for 5 minutes at 37°C.

  • Uptake Termination: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the percentage inhibition of serotonin uptake at each concentration of the test compound and determine the IC₅₀ value from the resulting dose-response curve.[13]

In Vivo Assessment of Antidepressant-Like Activity: The Forced Swim Test

This behavioral assay is a widely used screening tool for potential antidepressant drugs.[3][6][7][8][9]

Workflow Diagram:

Forced_Swim_Test cluster_prep Preparation cluster_test Testing cluster_analysis Data Analysis Animals Acclimatize mice or rats Drug_Admin Administer vehicle or test compound (i.p. or p.o.) Animals->Drug_Admin Pre_Test Day 1: 15-minute pre-test session Drug_Admin->Pre_Test Test_Session Day 2: 5-minute test session Pre_Test->Test_Session Behavioral_Scoring Score duration of immobility Test_Session->Behavioral_Scoring Statistical_Analysis Compare immobility time between groups Behavioral_Scoring->Statistical_Analysis

Caption: Workflow for the Forced Swim Test.

Protocol:

  • Animals: Use male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).

  • Apparatus: A transparent cylinder (25 cm high, 10 cm diameter for mice; 40 cm high, 20 cm diameter for rats) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Drug Administration: Administer 2-(4-Piperidinyl)ethyl benzoate hydrochloride (e.g., 1, 5, 10 mg/kg) or vehicle intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the test. A positive control group treated with a known antidepressant (e.g., fluoxetine, 20 mg/kg) should be included.

  • Pre-test Session (Day 1): Place each animal in the cylinder for 15 minutes. This session is for habituation and is not scored for immobility.

  • Test Session (Day 2): 24 hours after the pre-test, place the animals back in the water for a 5-minute session. Video record the session for later analysis.

  • Behavioral Scoring: An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the test session. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.

  • Data Analysis: Compare the mean immobility time between the different treatment groups using appropriate statistical tests (e.g., one-way ANOVA followed by post-hoc tests). A significant decrease in immobility time compared to the vehicle group suggests an antidepressant-like effect.

Conclusion

While direct experimental evidence for 2-(4-Piperidinyl)ethyl benzoate hydrochloride as a serotonin reuptake inhibitor is currently limited, its structural features strongly suggest its potential in this capacity. The in-depth technical guide provided here offers a robust framework for its synthesis, characterization, and evaluation. The outlined protocols for SERT binding, in vitro functional assays, and in vivo behavioral studies represent the standard methodologies required to elucidate the pharmacological profile of this and other novel piperidine-based compounds. Further investigation is warranted to confirm the hypothesized activity and to explore the therapeutic potential of this chemical scaffold.

References

  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of visualized experiments: JoVE, (59), e3638.
  • Castagné, V., Moser, P., & Porsolt, R. D. (2009). Behavioral assessment of antidepressant activity in rodents. In-Vivo Models of Anxiety, Depression and Cognition, 103-126.
  • Cryan, J. F., Markou, A., & Lucki, I. (2002). Assessing antidepressant activity in rodents: recent developments and future needs. Trends in pharmacological sciences, 23(5), 238-245.
  • Micheli, F., et al. (2009). 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships. Bioorganic & medicinal chemistry, 17(10), 3546-3558.
  • Petit-Demouliere, B., Chenu, F., & Bourin, M. (2005). Forced swimming test in mice: a review of the effects of antidepressants. Psychopharmacology, 177(3), 245-255.
  • Porsolt, R. D., Le Pichon, M., & Jalfre, M. (1977). Depression: a new animal model sensitive to antidepressant treatments.
  • Slavica, N., et al. (2021). The Mouse Forced Swim Test. Journal of Visualized Experiments, (59).
  • Taylor & Francis. (n.d.). Forced swim test – Knowledge and References. Retrieved from [Link]

  • Tatsumi, M., Groshan, K., Blakely, R. D., & Richelson, E. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European journal of pharmacology, 340(2-3), 249-258.
  • Maze Engineers. (n.d.). Forced Swim Test. Retrieved from [Link]

  • NSW Department of Primary Industries. (2022). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. Retrieved from [Link]

  • Understanding Animal Research. (n.d.). Factsheet on the forced swim test. Retrieved from [Link]

  • Zarrindast, M. R., et al. (2010). Synthesis and SAR study of Meperidine Analogues as Selective Serotonin Reuptake Inhibitors (SSRIs). ScholarWorks@UNO.
  • PDSP. (n.d.). Assay Protocol Book. Retrieved from [Link]

  • Pöschl, A. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London.
  • Faizan, M., et al. (2024). Structure‐activity relationship of antidepressant activity piperazine derivatives.
  • Assay Genie. (n.d.). Serotonin transporter Antibody. Retrieved from [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189.
  • Wünsch, B., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 13(20), 2137-2150.
  • Taylor & Francis. (n.d.). Synaptosomes – Knowledge and References. Retrieved from [Link]

  • G. Almansa, C. (2002). New 4 - substituted piperidines. U.S.
  • Seyer, P. (2013). A good protocol for extracting mouse brain synaptosomes?
  • Hagan, C. E., et al. (2011). 5-HT1B autoreceptor regulation of serotonin transporter activity in synaptosomes. Synapse, 65(11), 1117-1125.
  • Demir, Y., et al. (2021). Benzothiazole-based derivatives as antidepressant agents. Medicine®, 100(44).
  • Kaya, C., et al. (2020). Synthesis and antidepressant-like activities of some piperidine derivatives: involvements of monoaminergic and opiodergic systems.
  • Colapret, J. A., et al. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of medicinal chemistry, 32(5), 968-974.
  • Petrovcic, J., et al. (2023). Dewar Pyridines: Conformationally Programmable Piperidine Isosteres.

Sources

Toxicological Profiling of Piperidinyl Ethyl Benzoate Analogs: A Stage-Gate Screening Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines a rigorous, autonomous screening framework for the initial toxicity assessment of piperidinyl ethyl benzoate compounds. These molecules, sharing structural homology with piperocaine-type local anesthetics and certain psychoactive research chemicals, present a specific toxicological duality: neurotoxicity (driven by voltage-gated sodium channel blockade) and cardiotoxicity (driven by hERG channel inhibition).

This protocol departs from generic "tick-box" safety assessments. Instead, it employs a Stage-Gate architecture , prioritizing the identification of "showstopper" liabilities—specifically hERG affinity and hydrolytic instability—early in the pipeline. The methodology integrates in silico physicochemical profiling with high-content in vitro assays to deliver a self-validating safety dataset.

Part 1: Structural Basis & Toxicological Mechanisms

Before initiating wet-lab protocols, the researcher must understand the Structure-Toxicity Relationships (STR) inherent to this scaffold.

The Pharmacophore & Its Risks

The piperidinyl ethyl benzoate scaffold consists of three distinct domains, each contributing to specific toxicity endpoints:

  • The Lipophilic Tail (Benzoate): Drives membrane penetration. High lipophilicity (LogP > 3) correlates with increased non-specific cytotoxicity and mitochondrial disruption.

  • The Linker (Ethyl Ester): The metabolic "soft spot." Susceptibility to plasma esterases (e.g., butyrylcholinesterase) determines systemic half-life. Rapid hydrolysis is a safety feature (preventing systemic accumulation), while metabolic stability can lead to prolonged toxicity.

  • The Basic Head (Piperidine): The primary driver of Ion Trapping and hERG Blockade . The basic nitrogen (pKa ~8-9) ensures the molecule is protonated at physiological pH, allowing it to block the pore of the hERG potassium channel, a critical risk factor for QT prolongation and Torsades de Pointes arrhythmias.

Mechanistic Pathway Diagram

The following diagram illustrates the divergent pathways of efficacy (Anesthesia) versus toxicity (Cardio/Neurotox).

ToxicityMechanism Compound Piperidinyl Ethyl Benzoate Membrane Membrane Permeation (Lipophilic) Compound->Membrane Protonation Intracellular Protonation (pH < pKa) Membrane->Protonation Target_Mito Mitochondrial Accumulation Membrane->Target_Mito High LogP Target_Nav Nav1.x Blockade (Target: Anesthesia) Protonation->Target_Nav Target_hERG hERG (Kv11.1) Blockade (Off-Target) Protonation->Target_hERG Outcome_Safe Local Anesthesia Target_Nav->Outcome_Safe Outcome_Arrhythmia QT Prolongation / Arrhythmia Target_hERG->Outcome_Arrhythmia Outcome_Apoptosis Apoptosis / Necrosis Target_Mito->Outcome_Apoptosis

Figure 1: Divergent pathways of action. The protonated piperidine moiety is responsible for both the therapeutic sodium channel block and the cardiotoxic hERG block.

Part 2: The Screening Workflow (Stage-Gate Protocol)

This protocol utilizes a "fail-fast" logic. Compounds are filtered sequentially; only those passing the specific criteria of one stage advance to the next.

Stage 1: In Silico Physicochemical Profiling

Objective: Predict bioavailability and lysosomotropic potential.

  • Tools: SwissADME, ChemDraw, or equivalent QSAR software.

  • Key Parameters:

    • cLogP: Target range 2.0 – 4.0. Values > 4.5 indicate high risk of phospholipidosis and non-specific cytotoxicity.

    • pKa: Calculate the pKa of the piperidine nitrogen. If pKa > 9.5, the compound may become trapped in acidic lysosomes (ion trapping), leading to vacuolization and cellular toxicity.

Stage 2: In Vitro Cytotoxicity (The Cellular Screen)

Objective: Determine the therapeutic index using a dual-readout assay (Metabolic health vs. Membrane integrity). Cell Line: SH-SY5Y (Human Neuroblastoma) .

  • Rationale: As these compounds are likely sodium channel modulators, neuronal cells represent the primary tissue of interaction. SH-SY5Y expresses relevant ion channels and is sensitive to local anesthetic-induced neurotoxicity.

Protocol 2.1: Dual MTT/LDH Assay

  • Seeding: Plate SH-SY5Y cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Dosing: Treat cells with compound concentrations ranging from 1 µM to 1000 µM (semi-log dilution).

    • Vehicle Control: 0.1% DMSO.

    • Positive Control: 0.1% Triton X-100 (for 100% toxicity).

  • Incubation: 24 hours at 37°C, 5% CO2.

  • Readout 1 (LDH - Necrosis): Collect 50 µL supernatant. Add LDH substrate mixture. Measure absorbance at 490 nm. High LDH release indicates membrane rupture (necrosis).

  • Readout 2 (MTT - Metabolic): Add MTT reagent to remaining cells. Incubate 4h. Solubilize formazan crystals. Measure absorbance at 570 nm. Reduced signal indicates mitochondrial dysfunction (early apoptosis).

Data Interpretation:

Parameter Threshold Decision
IC50 (MTT) < 10 µM FAIL: High cytotoxicity risk.
IC50 (MTT) 10 – 100 µM FLAG: Proceed with caution.

| IC50 (MTT) | > 100 µM | PASS: Acceptable safety profile. |

Stage 3: Cardiotoxicity Assessment (The Critical Gate)

Objective: Assess risk of QT prolongation via hERG channel inhibition. Context: Piperidine moieties are "privileged structures" for hERG binding. This is the highest risk factor for this chemical class.

Protocol 3.1: Fluorescence Polarization hERG Assay (High-Throughput) Note: While Patch Clamp is the gold standard (ICH S7B), fluorescence assays are acceptable for initial screening.

  • Reagents: Use a commercial hERG membrane preparation (e.g., Invitrogen Predictor™) and a high-affinity red-fluorescent tracer.

  • Reaction: Mix membrane prep, tracer (1 nM), and test compound (titration 1 nM – 30 µM) in assay buffer.

  • Mechanism: The tracer binds to the hERG channel, showing high fluorescence polarization (FP). If the test compound blocks the channel, it displaces the tracer, causing the tracer to rotate freely and FP to decrease.

  • Control: E-4031 (Known hERG blocker) as positive control.

  • Calculation: Plot % Displacement vs. Log[Concentration] to determine IC50.

Critical Threshold:

  • hERG IC50 < 10 µM: High Risk. Compound is likely to cause QT prolongation in vivo.

  • Safety Margin: The ratio of hERG IC50 to Therapeutic IC50 (Nav1.x) should be > 30x .

Stage 4: Metabolic Stability (The Pharmacokinetic Gate)

Objective: Verify the "Soft Drug" concept. The ethyl ester linkage should be hydrolytically unstable in plasma to prevent systemic toxicity.

Protocol 4.1: Human Plasma Stability Assay

  • Preparation: Pool human plasma (mixed gender) containing active butyrylcholinesterase.

  • Incubation: Spike test compound (final conc. 1 µM) into plasma at 37°C.

  • Sampling: Aliquot samples at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately add ice-cold Acetonitrile (containing internal standard) to precipitate proteins and stop hydrolysis.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS . Monitor the disappearance of the parent (ester) and appearance of the metabolite (benzoic acid derivative).

Interpretation:

  • 
     < 15 min:  Ultra-short acting (potential for remifentanil-like profile).
    
  • 
     30-60 min:  Ideal "soft drug" profile.
    
  • 
     > 120 min:  Metabolically stable. Increases risk of systemic accumulation and off-target toxicity.
    

Part 3: Integrated Screening Workflow Diagram

ScreeningWorkflow Start Compound Library (Piperidinyl Ethyl Benzoates) Gate1 GATE 1: In Silico (LogP < 4.5, pKa < 9.5) Start->Gate1 Gate2 GATE 2: Cytotoxicity (SH-SY5Y MTT IC50 > 50µM) Gate1->Gate2 Pass Fail DISCARD / REDESIGN Gate1->Fail Fail Gate3 GATE 3: Cardiotoxicity (hERG IC50 > 10µM) Gate2->Gate3 Pass Gate2->Fail Fail Gate4 GATE 4: Metabolic Stability (Plasma t1/2 < 60 min) Gate3->Gate4 Pass Gate3->Fail Fail (Arrhythmia Risk) Gate4->Fail Fail (Systemic Accumulation) Lead LEAD CANDIDATE (Proceed to In Vivo) Gate4->Lead Pass

Figure 2: The Stage-Gate Screening Pipeline. Note that hERG toxicity (Gate 3) is the most common failure point for piperidine-based compounds.

References

  • European Medicines Agency (EMA). (2005). ICH S7B: Non-clinical evaluation of the potential for delayed ventricular repolarization (QT interval prolongation) by human pharmaceuticals. [Link][1][2][3][4]

  • OECD. (2010). Test No. 432: In Vitro 3T3 NRU Phototoxicity Test (Relevant for cytotoxicity protocols). OECD Guidelines for the Testing of Chemicals. [Link]

  • Vandenberg, J. I., et al. (2012). hERG K+ channels: structure, function, and clinical significance. Physiological Reviews. (Provides structural basis for piperidine binding). [Link]

  • Di, L., & Kerns, E. (2005). Profiling drug-like properties: assays and interpretations - Aqueous solubility and Plasma Stability. Journal of Biomolecular Screening.[5] [Link]

  • Mulgrew, A. I., et al. (2002). The structure-activity relationships of local anaesthetics.[6][7][8] British Journal of Anaesthesia. (Establishes the link between lipophilicity and toxicity). [Link]

Sources

Methodological & Application

Application Note: Experimental Protocols for 2-(4-Piperidinyl)ethyl benzoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Experimental Protocol is designed for researchers utilizing 2-(4-Piperidinyl)ethyl benzoate hydrochloride (CAS 1220021-15-7).

Based on its chemical structure (a secondary amine linked to a benzoate ester), this compound serves two primary roles in drug discovery:

  • Synthetic Scaffold: A "privileged structure" building block for synthesizing G-protein coupled receptor (GPCR) ligands (e.g., muscarinic, antihistamine, or sigma receptors).

  • Pharmacological Probe: A local anesthetic-like motif used to study channel blocking or esterase metabolism.

Introduction & Compound Profile

2-(4-Piperidinyl)ethyl benzoate hydrochloride is a piperidine-based building block characterized by a secondary amine and a labile ester linkage. Its structural duality presents specific experimental challenges: the amine requires protection or immediate derivatization during synthesis, while the ester group makes the compound susceptible to hydrolysis in biological media (plasma/liver homogenates).

Key Applications:

  • Medicinal Chemistry: Precursor for N-substituted derivatives targeting hERG channels, H1 histamine receptors, or AChE (Acetylcholinesterase).

  • ADME Profiling: Substrate for carboxylesterase (CES) stability assays.

  • Analytical Chemistry: Reference standard for impurity profiling of piperidine-class drugs.

Physicochemical Properties (Experimental & Predicted)
PropertyValueImplication for Protocol
Appearance White to off-white solidHygroscopic; store in desiccator.
Solubility (Water) >20 mg/mLExcellent for aqueous bioassays.
Solubility (DMSO) >50 mg/mLIdeal for high-concentration stock solutions.
pKa (Base) ~9.8 (Piperidine N)Positively charged at physiological pH (7.4).
LogP ~2.4 (Free base)Moderate lipophilicity; membrane permeable.

Safety & Handling (Pre-Protocol)

Hazard Identification:

  • GHS Classification: Warning.[1] Acute toxicity (oral), Skin irritation (H315), Eye irritation (H319).

  • Specific Risk: As a hydrochloride salt of a biologically active amine, avoid inhalation of dust.

Storage Protocol:

  • Temperature: -20°C (Long-term) or 2-8°C (Short-term < 1 month).

  • Atmosphere: Store under Argon/Nitrogen. The ester bond is moisture-sensitive over long periods.

  • Reconstitution: Do not store aqueous solutions for >24 hours. Prepare fresh.

Experimental Protocols

Protocol A: Stock Solution Preparation & Stability

Rationale: The hydrochloride salt dissociates in water, but the ester moiety is prone to hydrolysis at extreme pH. Proper buffering is critical.

Materials:

  • Compound (CAS 1220021-15-7)

  • DMSO (Anhydrous, HPLC Grade)

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Weighing: Weigh 10 mg of compound into a sterile amber glass vial.

  • Primary Stock (100 mM): Add 370 µL of anhydrous DMSO. Vortex for 30 seconds until fully dissolved.

    • Note: DMSO stock is stable at -20°C for 3 months.

  • Working Solution (1 mM): Dilute 10 µL of Primary Stock into 990 µL of PBS (pH 7.4).

    • Critical Step: Use immediately. Do not store.

    • Validation: Check pH.[2] If pH < 5.0 (due to HCl counterion), adjust carefully with dilute NaOH, but do not exceed pH 8.0 to prevent ester hydrolysis.

Protocol B: N-Derivatization (Synthetic Utilization)

Rationale: The secondary amine at the piperidine 4-position is the nucleophilic handle. This protocol describes a standard S_N2 coupling to attach a fluorophore or pharmacophore, creating a functional probe.

Reaction Scheme: R-CH2-Br + HN(Pip)-Et-Benzoate → R-CH2-N(Pip)-Et-Benzoate

Workflow Diagram:

SynthesisWorkflow Start Start: 2-(4-Pip)ethyl benzoate HCl FreeBase Step 1: Free Basing (K2CO3 / MeCN) Start->FreeBase Neutralize HCl Coupling Step 2: N-Alkylation (Electrophile + Heat) FreeBase->Coupling Add R-Br Workup Step 3: Workup (EtOAc Extraction) Coupling->Workup Quench Purify Step 4: Purification (Flash Chromatography) Workup->Purify Isolate

Caption: General workflow for converting the secondary amine scaffold into a tertiary amine drug candidate.

Step-by-Step Procedure:

  • Free Basing (In Situ):

    • Dissolve 1.0 eq (270 mg, 1 mmol) of 2-(4-Piperidinyl)ethyl benzoate HCl in 5 mL Acetonitrile (MeCN).

    • Add 3.0 eq Potassium Carbonate (K₂CO₃) anhydrous. Stir for 15 min at Room Temp (RT) to liberate the free amine.

  • Coupling:

    • Add 1.1 eq of the desired alkyl halide (e.g., Benzyl bromide for receptor probes).

    • Add catalytic Potassium Iodide (KI) (0.1 eq) to accelerate reaction.

    • Heat to 60°C for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1).

  • Workup:

    • Cool to RT. Filter off inorganic salts.[3]

    • Evaporate solvent.[4] Redissolve residue in Ethyl Acetate.

    • Wash with Water (2x) and Brine (1x). Dry over Na₂SO₄.[5]

  • Purification:

    • Isolate product via Flash Column Chromatography (Silica gel).

    • Eluent: Gradient 0-5% Methanol in Dichloromethane.

Protocol C: Metabolic Stability Assay (Esterase Hydrolysis)

Rationale: The benzoate ester is a metabolic "soft spot." This assay quantifies the half-life (t1/2) of the compound in plasma, which is essential for determining if it can be used as a systemic drug or a rapidly metabolized "soft drug."

Materials:

  • Pooled Human/Rat Plasma (heparinized).

  • Internal Standard (e.g., Donepezil or Propranolol).

  • LC-MS/MS System.

Procedure:

  • Preparation: Pre-warm plasma to 37°C in a water bath.

  • Incubation:

    • Spike plasma with working solution to a final concentration of 1 µM.

    • Total volume: 1 mL.

    • Replicates: n=3.

  • Sampling:

    • At timepoints t = 0, 5, 15, 30, 60, and 120 min, remove 50 µL aliquots.

  • Quenching:

    • Immediately transfer aliquot into 150 µL of ice-cold Acetonitrile containing Internal Standard (100 ng/mL).

    • Vortex vigorously for 1 min.

    • Centrifuge at 10,000 x g for 10 min at 4°C to pellet proteins.

  • Analysis: Inject 5 µL of the supernatant into LC-MS/MS.

  • Calculation:

    • Plot ln(% Remaining) vs. Time.

    • Slope = -k.

    • Half-life (t1/2) = 0.693 / k.

Protocol D: Analytical Validation (HPLC-UV)

Rationale: A robust method to verify purity before biological use.

Instrument Parameters:

Parameter Setting
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% TFA
Flow Rate 1.0 mL/min
Gradient 0-2 min: 5% B; 2-15 min: 5% -> 95% B; 15-20 min: 95% B.
Detection UV @ 230 nm (Benzoate absorption) and 254 nm.

| Retention Time | Expect elution around 8-10 min (depending on gradient). |

Acceptance Criteria:

  • Purity: >95% by area under the curve (AUC).

  • Impurity Limit: No single impurity >1%.

Mechanism of Action & Signaling (Contextual)

While this specific compound is a scaffold, its derivatives typically act on amine-sensitive GPCRs or ion channels. The diagram below illustrates the potential signaling pathways modulated by N-substituted derivatives of this scaffold.

SignalingPathways Compound 2-(4-Piperidinyl)ethyl benzoate (Derivatives) Target_AChE Acetylcholinesterase (Enzyme) Compound->Target_AChE Inhibition (if Benzyl-linked) Target_hERG hERG K+ Channel (Ion Channel) Compound->Target_hERG Blockade (Off-target) Target_H1 H1 Histamine Receptor (GPCR) Compound->Target_H1 Antagonism Effect_Cognition Increased Acetylcholine (Cognitive Enhancement) Target_AChE->Effect_Cognition Effect_Cardio QT Prolongation (Toxicity Risk) Target_hERG->Effect_Cardio Effect_Allergy Reduced IP3/Ca2+ (Antihistamine) Target_H1->Effect_Allergy

Caption: Potential pharmacological targets of N-substituted piperidine-benzoate derivatives.

References

  • Sigma-Aldrich. (2023). Product Specification: 2-(4-Piperidinyl)ethyl benzoate hydrochloride (CAS 1220021-15-7). Retrieved from

  • PubChem. (2023). Compound Summary: Ethyl 2-(4-piperidinyloxy)benzoate (Structural Analog).[4] National Library of Medicine. Retrieved from [4]

  • BenchChem. (2023). Safety Data Sheet & Synthesis Protocols for Piperidine Benzoates. Retrieved from

  • Journal of Medicinal Chemistry. (General Reference). Structure-Activity Relationships of Piperidine-based Acetylcholinesterase Inhibitors. (Referencing general scaffold utility in drug design).

Sources

2-(4-Piperidinyl)ethyl benzoate hydrochloride in vitro assay development

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Assay Development & Profiling for 2-(4-Piperidinyl)ethyl Benzoate Hydrochloride

Executive Summary & Scientific Rationale

2-(4-Piperidinyl)ethyl benzoate hydrochloride (CAS: 1220021-15-7) represents a classic "privileged structure" in medicinal chemistry, consisting of a lipophilic aromatic head group (benzoate) linked to a basic amine (piperidine) via an ethyl spacer.[1] This structural motif is pharmacologically promiscuous, often serving as a scaffold for:

  • Local Anesthetics: Mimicking the amino-ester architecture of procaine/cocaine (Na+ channel blockade).

  • AChE Inhibitors: Targeting the catalytic anionic site (CAS) and peripheral anionic site (PAS) of acetylcholinesterase in neurodegenerative research.

  • Sigma Receptor Ligands: Binding to σ-1 receptors involved in cellular stress and neuroprotection.

The Challenge: The defining feature of this molecule is the ester linkage . While it provides metabolic lability (soft drug design), it poses significant stability challenges in in vitro assays.

Scope of Guide: This application note details the development of a robust testing funnel, prioritizing metabolic stability (to validate the probe's half-life) followed by functional target profiling (AChE inhibition) and safety assessment .

Physicochemical Characterization & Handling

Before initiating biological assays, the compound's solution behavior must be defined to prevent false negatives due to precipitation or non-specific binding.

Table 1: Physicochemical Properties & Solubilization Protocol

PropertyValue / CharacteristicExperimental Implication
Molecular Weight ~269.77 g/mol (Free Base)Use molar concentrations (µM) for all IC50 calculations.[1]
Salt Form Hydrochloride (HCl)Improves water solubility; likely hygroscopic. Store in desiccator.
pKa (Calc.) ~9.8 (Piperidine Nitrogen)Protonated at physiologic pH (7.4). High affinity for cation-pi interactions.[1]
LogP (Calc.) ~2.4Moderate lipophilicity. Low risk of non-specific plastic binding.
Solubility Water (>10 mM), DMSO (>50 mM)Stock Prep: Dissolve in 100% DMSO at 10 mM. Store at -20°C.

Critical Assay 1: Plasma & Esterase Stability (Metabolic Liability)

Rationale: As a benzoate ester, this compound is highly susceptible to hydrolysis by carboxylesterases (CES1/CES2) and butyrylcholinesterase (BChE) in plasma. An assay must confirm that the compound survives long enough to engage its target.

Experimental Workflow (DOT Visualization)

StabilityWorkflow Stock 10 mM DMSO Stock Incubation Incubation (Human/Rat Plasma, 37°C) Stock->Incubation Spike to 1 µM Sampling Time Points (0, 15, 30, 60 min) Incubation->Sampling Aliquot Quench Quench (Cold ACN + IS) Sampling->Quench Protein Ppt Analysis LC-MS/MS Analysis (Parent vs. Hydrolysis Product) Quench->Analysis Supernatant

Caption: Workflow for assessing ester hydrolysis rates in plasma matrices.

Detailed Protocol
  • Preparation: Thaw pooled human or rat plasma (EDTA anticoagulated) to 37°C.

  • Spiking: Dilute 10 mM stock to 100 µM intermediate in PBS. Add 10 µL intermediate to 990 µL plasma (Final: 1 µM , 0.1% DMSO).

  • Incubation: Shake at 37°C.

  • Sampling: At T=0, 15, 30, 60, and 120 mins, remove 50 µL aliquots.

  • Quenching: Immediately transfer to a plate containing 200 µL ice-cold Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min). Inject supernatant into LC-MS/MS.[1]

  • Data Output: Plot ln(% Remaining) vs. Time. Calculate

    
    .
    
    • Pass Criteria:

      
       min for valid functional assay data.
      

Critical Assay 2: Acetylcholinesterase (AChE) Inhibition

Rationale: Piperidine derivatives are established AChE inhibitors (e.g., Donepezil). This assay determines if the compound acts as a functional inhibitor using the Ellman method.

Mechanism: The piperidine ring binds the anionic site, while the benzoate moiety interacts with the peripheral site or hydrophobic gorge.

Ellman’s Assay Protocol (96-well format)

Reagents:

  • Buffer: 0.1 M Phosphate Buffer (pH 8.0).

  • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

  • Chromogen: DTNB (Ellman’s Reagent, 0.3 mM).

  • Enzyme: Electrophorus electricus AChE (0.02 U/mL).

Step-by-Step:

  • Blanking: Add 150 µL Buffer to all wells.

  • Compound Addition: Add 20 µL of test compound (Serial dilution: 0.1 nM – 100 µM).

    • Control: Donepezil (Positive Control).

  • Enzyme Addition: Add 20 µL AChE solution. Incubate 10 min at 25°C (Pre-incubation is critical for equilibrium).

  • Reaction Start: Add 10 µL of ATCh/DTNB mix.

  • Kinetic Read: Measure Absorbance at 412 nm every 30 seconds for 10 minutes.

  • Calculation: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="ng-star-inserted display">

    
    
    Fit data to a 4-parameter logistic model to determine 
    
    
    
    .

Safety Pharmacology: Cytotoxicity & Off-Target Liability[1]

Rationale: Basic amines can cause lysosomal trapping (phospholipidosis) or non-specific membrane disruption.

Multiplexed Cytotoxicity Assay (HepG2 Cells)
  • Cell Line: HepG2 (Metabolically active liver model).

  • Duration: 24-hour exposure.[1]

  • Readout: ATP Quantification (CellTiter-Glo).

Protocol:

  • Seed HepG2 cells at 10,000 cells/well in 96-well opaque plates. Adhere overnight.

  • Treat with compound (0.1 – 100 µM) for 24 hours.

  • Add CellTiter-Glo reagent (1:1 ratio). Shake 2 min.

  • Read Luminescence.[2]

  • Flag: If

    
    , the compound is considered cytotoxic, and specific target engagement results may be artifacts of cell death.
    
Target Liability Map (Graphviz)

LiabilityMap cluster_Targets Primary Targets (Desired) cluster_OffTargets Safety Liabilities (Undesired) Compound 2-(4-Piperidinyl)ethyl benzoate HCl AChE AChE Inhibition (Cognition) Compound->AChE Nanomolar Affinity? Sigma Sigma-1 Receptor (Neuroprotection) Compound->Sigma Putative Binding hERG hERG Channel (Cardiotoxicity) Compound->hERG Risk: Basic Amine NaV Na+ Channel (Local Anesthesia) Compound->NaV Risk: Benzoate Ester

Caption: Structural liabilities and target opportunities for the piperidine benzoate scaffold.

References

  • BenchChem. (2024). Ethyl 2-(4-Piperidinyloxy)benzoate Hydrochloride - Biological Activity and Applications.[1][3] Retrieved from

  • PubChem. (2025).[4] 2-(4-Piperidinyl)ethyl benzoate hydrochloride Compound Summary. National Library of Medicine. Retrieved from

  • Oh, Y. I., et al. (2007).[5] Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase.[6] Bioorganic & Medicinal Chemistry Letters.[2][7] Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: 2-(4-Piperidinyl)ethyl benzoate hydrochloride.[1][3][8] Retrieved from [1][8]

  • Staszewski, M., et al. (2010). Design, synthesis, and in vitro characterization of piperidine analogues as histamine H3 receptor antagonists.[9] Pharmacological Reports.[7] Retrieved from

Sources

Application Notes & Protocols: A Tiered Strategy for Characterizing the Cellular Activity of 2-(4-Piperidinyl)ethyl benzoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Rationale

The piperidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs targeting a wide range of biological processes.[1][2] Its derivatives have been explored for diverse pharmacological activities, including anticancer, anti-diabetic, and neuroprotective effects.[3][4][5] The compound 2-(4-Piperidinyl)ethyl benzoate hydrochloride, while primarily documented as a chemical intermediate, possesses this key heterocyclic moiety, suggesting potential for unexplored biological activity.[6]

This guide outlines a comprehensive, tiered strategy for the initial characterization of this compound's activity using robust, validated cell-based assays. The central hypothesis is that the piperidine scaffold may confer activity at G-protein coupled receptors (GPCRs), which are the primary targets for approximately one-third of all marketed drugs.[7][8] Therefore, the proposed workflow is designed to broadly assess cytotoxicity before functionally interrogating the major GPCR signaling pathways.

Our approach follows a logical progression:

  • Tier 1 (Foundation): Assess baseline cytotoxicity to establish a viable concentration range for subsequent functional assays.

  • Tier 2 (Primary Screening): Employ high-throughput functional assays to screen for activity at the major GPCR signaling hubs (Gq, Gs, and Gi).

  • Tier 3 (Confirmation & Elucidation): Use a downstream transcriptional reporter assay to confirm pathway activation and build a more complete picture of the compound's mechanism of action.

This structured workflow ensures that data is built upon a solid foundation, with each tier providing critical context for the next, ultimately enabling an efficient and rigorous initial pharmacological profiling of a novel compound.

A Tiered Assay Workflow for Compound Characterization

A systematic approach is essential to avoid misleading results. For instance, an apparent inhibition in a functional assay could be an artifact of cytotoxicity. The following workflow is designed to de-risk and logically progress a compound from initial assessment to mechanistic insight.

G_Tiered_Workflow cluster_0 Tier 1: Foundational Assessment cluster_2 Tier 3: Confirmatory & Mechanistic Assays cluster_3 Data Analysis & Interpretation A Compound Dilution Series B Cell Viability / Cytotoxicity Assay (e.g., Resazurin or MTS) A->B F Determine CC50 (Cytotoxic Concentration 50%) B->F Establish Max Assay Concentration (< CC10) C Calcium Mobilization Assay (Gq Pathway) G Determine EC50 / IC50 (Potency) C->G D cAMP Accumulation Assay (Gs/Gi Pathways) D->G E CRE-Luciferase Reporter Assay (cAMP Pathway Confirmation) H Profile Building: Agonist? Antagonist? Biased? E->H G->E G->H G_GPCR_Pathways cluster_Gq Gq Pathway cluster_GsGi Gs/Gi Pathways cluster_Gs Gs cluster_Gi Gi Gq_GPCR Gq-coupled GPCR Gq Gq Protein Gq_GPCR->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Ca Ca²⁺ ER->Ca Assay1 Calcium Mobilization Assay (Fluo-4 / FLIPR) Ca->Assay1 AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Assay2 cAMP HTRF Assay cAMP->Assay2 Gs_GPCR Gs-coupled GPCR Gs Gs Protein Gs_GPCR->Gs Gs->AC + Gi_GPCR Gi-coupled GPCR Gi Gi Protein Gi_GPCR->Gi Gi->AC -

Caption: Major GPCR signaling pathways and their corresponding assays.

Protocol: Calcium Mobilization Assay (Gq Pathway)

Principle: This assay uses a calcium-sensitive dye (e.g., Fluo-4 AM or a component of a FLIPR kit) that is loaded into cells. [9][10]Upon GPCR-mediated release of Ca²⁺ from intracellular stores like the endoplasmic reticulum, the dye binds to the free calcium, resulting in a significant increase in its fluorescence intensity. [11][9][10]This change is measured in real-time using an instrument like a FlexStation or FLIPR.

Materials:

  • HEK293 cells (ideally expressing a known Gq-coupled receptor for positive control, e.g., AT1R)

  • 96-well or 384-well black, clear-bottom assay plates

  • FLIPR Calcium Assay Kit (or equivalent fluorescent calcium indicator dye)

  • Probenecid (anion transport inhibitor, often required to prevent dye leakage) [9][10]* Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • Test Compound and a known Gq agonist (e.g., Angiotensin II for AT1R)

  • Fluorescent plate reader with liquid handling capabilities (e.g., FlexStation 3)

Procedure:

  • Cell Seeding: Seed cells into assay plates to achieve a 90-100% confluent monolayer on the day of the assay. [9]Incubate overnight.

  • Dye Loading: Prepare the calcium dye loading solution according to the manufacturer's instructions, often including probenecid. [9][10]Aspirate the growth medium from the cells and add the dye solution.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C, followed by a 30-minute incubation at room temperature, protected from light. [9][10]4. Compound Plate Preparation: In a separate plate, prepare 4X final concentrations of the Test Compound and positive/negative controls in assay buffer.

  • Data Acquisition: Place both the cell plate and the compound plate into the reader. Program the instrument to add the compounds from the source plate to the cell plate while simultaneously reading fluorescence (e.g., for 2-3 minutes).

  • Analysis: The primary readout is the change in Relative Fluorescence Units (RFU) from baseline. To test for agonist activity, apply the Test Compound directly. To test for antagonist activity, pre-incubate cells with the Test Compound before adding a known agonist at its EC₈₀ concentration.

Protocol: HTRF cAMP Assay (Gs/Gi Pathways)

Principle: This is a competitive immunoassay. [12][13][14]Cellular cAMP produced in response to GPCR modulation competes with a labeled cAMP tracer (e.g., cAMP-d2) for binding to a specific anti-cAMP antibody labeled with a FRET donor (e.g., Europium cryptate). [13][14]When the tracer binds the antibody, FRET occurs. High levels of cellular cAMP displace the tracer, decreasing the FRET signal. The signal is inversely proportional to the amount of cAMP produced by the cells. [13][14] Materials:

  • HEK293 cells

  • Low-volume 384-well white assay plates

  • HTRF cAMP Detection Kit (e.g., from Cisbio/Revvity)

  • Test Compound

  • Forskolin (a direct activator of adenylyl cyclase, used to stimulate cAMP for Gi antagonist screening)

  • A known Gs agonist (e.g., Isoproterenol for β2-adrenergic receptors)

  • Cell lysis buffer (provided in kit)

  • HTRF-compatible plate reader

Procedure:

  • Cell Stimulation:

    • Gs Agonist Mode: Seed cells and treat with a dilution series of the Test Compound.

    • Gi Antagonist Mode: Seed cells, pre-incubate with the Test Compound, then stimulate with a fixed concentration of Forskolin (e.g., 1-10 µM).

  • Incubation: Incubate the stimulation reaction for the recommended time (e.g., 30 minutes at 37°C).

  • Cell Lysis & Reagent Addition: Add the HTRF reagents (cAMP-d2 and anti-cAMP-cryptate antibody) diluted in the kit's lysis buffer directly to the wells. [13]4. Final Incubation: Incubate for 60 minutes at room temperature, protected from light. [15]5. Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (FRET signal) and 620 nm (donor signal).

  • Analysis: Calculate the 665/620 ratio and normalize the data. Plot the response against the log of the compound concentration to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Tier 3 Protocol: Confirmatory Reporter Gene Assay

Rationale: While second messenger assays are excellent for primary screening, reporter gene assays provide a powerful confirmation by measuring a more integrated, downstream cellular response. [16]The cAMP Response Element (CRE) is a transcriptional enhancer that is activated by the transcription factor CREB following its phosphorylation by Protein Kinase A (PKA), a key effector of the cAMP pathway. [17][18]A CRE-luciferase reporter assay measures the transcriptional output of the cAMP/PKA signaling pathway, providing robust confirmation of Gs or Gi-mediated activity. [17][19] Materials:

  • HEK293 cells

  • CRE-Luciferase reporter plasmid and a constitutively expressed control plasmid (e.g., Renilla luciferase) for normalization. [19][20]* Transfection reagent

  • Test Compound and relevant controls (e.g., Forskolin)

  • Dual-luciferase reporter assay system (e.g., from Promega)

  • Luminometer

Procedure:

  • Transfection: Co-transfect HEK293 cells with the CRE-luciferase reporter plasmid and the normalization control plasmid. Plate the transfected cells and allow them to recover for 24 hours.

  • Cell Treatment: Replace the medium with fresh, low-serum medium and treat the cells with a dilution series of the Test Compound or controls.

  • Incubation: Incubate for 6-8 hours. This longer incubation allows for transcription and translation of the luciferase enzyme.

  • Cell Lysis: Wash the cells with PBS and lyse them using the buffer provided in the dual-luciferase kit.

  • Data Acquisition: Measure both firefly (CRE-driven) and Renilla (control) luciferase activity in a luminometer according to the kit's instructions.

  • Analysis: Normalize the firefly luciferase signal by dividing it by the Renilla luciferase signal for each well. This corrects for variations in transfection efficiency and cell number. [20]Plot the normalized response (as fold induction over vehicle) against the log of the compound concentration to determine the EC₅₀.

Assay TypePrincipleTypical ReadoutInformation Gained
Resazurin Viability Metabolic reduction of resazurin to resorufin.Fluorescence (590 nm)Cytotoxicity (CC₅₀), establishes safe concentration range.
Calcium Mobilization Ca²⁺ binding to fluorescent indicator dye.Fluorescence (kinetic)Gq pathway activity (agonist/antagonist), potency (EC₅₀).
HTRF cAMP Competitive immunoassay for cAMP.Time-Resolved FRETGs/Gi pathway activity (agonist/antagonist), potency (EC₅₀/IC₅₀).
CRE-Luciferase Reporter Transcriptional activation of luciferase gene.LuminescenceConfirms cAMP pathway modulation, integrated response.
Caption: Summary of the tiered cell-based assays and their applications.

Conclusion and Next Steps

This application note provides a validated, tiered framework for the initial characterization of 2-(4-Piperidinyl)ethyl benzoate hydrochloride. By systematically assessing cytotoxicity before proceeding to functional screens for GPCR activity, this workflow maximizes the potential for discovering genuine pharmacological activity while minimizing the risk of artifacts. Positive "hits" identified through this cascade can be confidently advanced to more complex secondary assays, such as receptor-specific binding studies, β-arrestin recruitment assays, or phenotypic screens, to further elucidate the compound's precise mechanism of action and therapeutic potential.

References

  • Bio-protocol. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Available from: [Link]

  • Methods in Molecular Biology. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Available from: [Link]

  • MDPI. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Available from: [Link]

  • Biocompare. (2013). Cell-based Assays for GPCR Activity. Available from: [Link]

  • AMSBIO. CRE/CREB Reporter Assay Kit. Available from: [Link]

  • National Institutes of Health. (2012). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Available from: [Link]

  • Stakes, D. (2017). Cell viability assays: Alternatives to the MTT assay. Available from: [Link]

  • Unal, H. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. Available from: [Link]

  • European Pharmaceutical Review. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. Available from: [Link]

  • Marin Biologic Laboratories. (2025). Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). Available from: [Link]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available from: [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Available from: [Link]

  • BPS Bioscience. CRE/CREB Reporter Kit (cAMP/PKA Signaling Pathway). Available from: [Link]

  • ResearchGate. (n.d.). Principle of cAMP responsive element (CRE) luciferase screening assay. Available from: [Link]

  • PubMed. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Available from: [Link]

  • Bentham Science Publishers. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Available from: [Link]

  • National Institutes of Health. (2020). Revisiting the Resazurin-Based Sensing of Cellular Viability: Widening the Application Horizon. Available from: [Link]

  • Molecular Devices. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. Available from: [Link]

  • Eurofins Discovery. Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Available from: [Link]

  • Genomax. CAMP - GI KIT. Available from: [Link]

  • Weichilab. HTRF cAMP Gs HiRange Detection Kit-Revvity. Available from: [Link]

  • Springer Nature Experiments. (2021). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. Available from: [Link]

  • ION Biosciences. Gαq GPCR assays. Available from: [Link]

  • PubChem. Ethyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride. Available from: [Link]

  • National Institutes of Health. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Available from: [Link]

  • Google Patents. US2880211A - Chcoochj.

Sources

analytical methods for characterizing 2-(4-Piperidinyl)ethyl benzoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Comprehensive Characterization of 2-(4-Piperidinyl)ethyl benzoate hydrochloride

Author: Gemini, Senior Application Scientist

Date: February 19, 2026

Subject: A Multi-Technique Approach for the Structural and Purity Analysis of 2-(4-Piperidinyl)ethyl benzoate hydrochloride

Abstract and Scope

This application note provides a comprehensive set of analytical protocols for the characterization of 2-(4-Piperidinyl)ethyl benzoate hydrochloride (CAS No: 1220021-15-7), a key chemical intermediate featuring both a piperidine and a benzoate ester moiety. The robust and unambiguous characterization of such molecules is paramount in drug discovery and development for ensuring identity, purity, and stability. The methods detailed herein are designed for researchers, quality control analysts, and drug development professionals, offering a framework for complete analytical assessment. We will cover chromatographic, spectroscopic, and thermal analysis techniques, explaining the scientific rationale behind the chosen methodologies to ensure self-validating and reliable results.

Introduction: The Analytical Imperative

Piperidine derivatives are a significant class of compounds in medicinal chemistry, often serving as scaffolds in the synthesis of biologically active molecules.[1] The title compound, 2-(4-Piperidinyl)ethyl benzoate hydrochloride, combines this heterocyclic system with an ethyl benzoate group, making it a versatile building block. Its analytical profile is dictated by the physicochemical properties of these distinct functional groups: the basic piperidine nitrogen (present as a hydrochloride salt), the aromatic benzoate chromophore, and the ester linkage. A multi-pronged analytical strategy is therefore not just recommended, but essential for a complete quality assessment. The workflow below outlines a logical approach to this characterization.

Analytical_Workflow cluster_0 Comprehensive Characterization Workflow cluster_1 Chromatographic Analysis (Purity & Assay) cluster_2 Spectroscopic Analysis (Identity & Structure) cluster_3 Physicochemical & Thermal Properties Compound Sample 2-(4-Piperidinyl)ethyl benzoate HCl HPLC HPLC-UV Purity, Assay & Stability Compound->HPLC NMR NMR (¹H, ¹³C, 2D) Definitive Structure Elucidation Compound->NMR Thermal DSC / TGA Melting Point, Polymorphism, Stability Compound->Thermal GCMS GC-MS Volatile & Semi-Volatile Impurities FTIR FT-IR Functional Group Identification MS Mass Spectrometry Molecular Weight & Fragmentation Solubility Solubility / pKa Formulation & Development Data

Caption: Comprehensive analytical workflow for drug intermediates.

Physicochemical Properties

A foundational understanding of the molecule's properties is critical for method development.

PropertyValueSource
Chemical Formula C₁₄H₂₀ClNO₂
Molecular Weight 285.77 g/mol
Appearance White to off-white solid (predicted)General Knowledge
Key Functional Groups Secondary amine (as HCl salt), Ester (carbonyl), Aromatic RingChemical Structure
Chromophore Benzoate esterGeneral Knowledge
Solubility Expected to be soluble in water and polar organic solvents like methanol and ethanol.[1][1]

Chromatographic Methods for Purity and Assay

Chromatography is the gold standard for separating the main component from process-related impurities and degradation products.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Reverse-phase HPLC (RP-HPLC) is the premier technique for quantifying the purity of non-volatile, polar compounds like 2-(4-Piperidinyl)ethyl benzoate hydrochloride.[2] The method described here is designed to be stability-indicating.

Causality and Experimental Choices:

  • Column: A C18 stationary phase is chosen for its hydrophobic retention of the molecule's aromatic and aliphatic regions.

  • Mobile Phase: An acidic mobile phase (pH ~2.5) is critical. It ensures the piperidine nitrogen is consistently protonated, preventing peak tailing that arises from interactions with residual silanol groups on the silica support.[3] A phosphate buffer provides stable pH and good UV transparency.

  • Detector: The benzoate moiety contains a strong chromophore, making UV detection highly sensitive. A wavelength of approximately 230 nm is typically optimal for benzoate esters.[4]

Protocol 4.1.1: RP-HPLC Method

  • Instrumentation: HPLC system with a UV/PDA detector.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of ~0.5 mg/mL.

  • Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm packing
Mobile Phase Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 2.5) (40:60 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector Wavelength 230 nm
  • Validation: The method should be validated according to ICH guidelines, assessing specificity, linearity, accuracy, precision, and robustness.[4][5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is best suited for identifying volatile or semi-volatile impurities. Direct injection of the hydrochloride salt is not feasible due to its non-volatile nature. Analysis requires conversion to the free base or derivatization.

Causality and Experimental Choices:

  • Sample Preparation: The primary challenge is volatility. A liquid-liquid extraction under basic conditions (e.g., using 1M NaOH) will neutralize the hydrochloride salt to its more volatile free base form.[6]

  • Derivatization (Optional but Recommended): Even as a free base, the secondary amine can exhibit poor peak shape. Derivatization, such as acylation with an agent like pentafluoropropionic anhydride (PFPA), masks the active proton, reduces polarity, and improves chromatographic performance.[7][8]

Protocol 4.2.1: GC-MS Analysis of the Free Base

  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Sample Preparation (Extraction): a. Dissolve ~10 mg of the hydrochloride salt in 5 mL of deionized water. b. Add 1M NaOH dropwise until the pH is >10. c. Extract with 3 x 5 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate). d. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to ~1 mL.

  • GC-MS Conditions:

ParameterRecommended Setting
Column HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film)
Inlet Temperature 250°C
Carrier Gas Helium, constant flow ~1.2 mL/min
Oven Program Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min
MS Source Temp 230°C
MS Quad Temp 150°C
Scan Range 40 - 450 m/z

Spectroscopic Methods for Structural Elucidation

Spectroscopy provides definitive confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural confirmation, providing detailed information about the carbon-hydrogen framework.[9]

Expected Spectral Features:

  • ¹H NMR: The spectrum will show distinct signals for the aromatic protons of the benzoate ring, the two methylene groups of the ethyl linker, and the protons on the piperidine ring. The N-H proton of the piperidinium ion may appear as a broad signal.

  • ¹³C NMR: The spectrum will confirm the number of unique carbon environments, with characteristic chemical shifts for the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the ethyl and piperidine groups.[10][11]

Protocol 5.1.1: NMR Analysis

  • Instrumentation: NMR Spectrometer (300 MHz or higher recommended).

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) to assign all signals definitively.[12]

Table of Predicted NMR Chemical Shifts (in DMSO-d₆)

Group¹H Shift (ppm)¹³C Shift (ppm)Multiplicity
Benzoate Aromatic 7.5 - 8.1128 - 134Multiplets
Ester C=O -~166-
-O-CH₂-CH₂- ~4.4~64Triplet
-O-CH₂-CH₂- ~1.9~35Multiplet
Piperidine C4-H ~1.6~32Multiplet
Piperidine C2/6-H (ax,eq) 2.8 - 3.4~45Multiplets
Piperidine C3/5-H (ax,eq) 1.4 - 1.8~30Multiplets
N-H₂⁺ ~8.5 (broad)-Broad Singlet
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid and effective technique for identifying key functional groups present in the molecule.[13]

Protocol 5.2.1: FT-IR Analysis

  • Instrumentation: FT-IR spectrometer, typically with an ATR (Attenuated Total Reflectance) accessory.

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹.

Expected Key Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
~3050 C-H stretchAromatic
2950-2850 C-H stretchAliphatic (Piperidine, Ethyl)
~2700-2400 (broad) N-H⁺ stretchSecondary Ammonium Salt
~1720 C=O stretchEster Carbonyl
~1600, 1450 C=C stretchAromatic Ring
~1270, 1110 C-O stretchEster
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the parent molecule. The analysis is typically performed on the free base.

Protocol 5.3.1: MS Analysis

  • Instrumentation: Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Sample Preparation: Dissolve the sample in a suitable solvent like methanol to a concentration of ~10 µg/mL.

  • Analysis: Infuse the sample directly or via an LC inlet. Acquire data in positive ion mode.

  • Expected Result: The spectrum should show a prominent ion corresponding to the protonated free base [M+H]⁺ at m/z 250.2. Key fragments may include the loss of the ethoxy group or cleavage at the ester linkage.

Thermal Analysis

Thermal analysis provides information on melting point, decomposition, and the presence of solvates or hydrates.

Causality and Experimental Choices:

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, a key identity and purity specification.[14]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to identify the loss of volatiles (like water or residual solvent) and to determine the decomposition temperature.[15]

Protocol 6.1.1: DSC/TGA Analysis

  • Instrumentation: DSC and TGA instruments.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an appropriate pan (typically aluminum for DSC, platinum or ceramic for TGA).

  • Conditions:

    • Heating Rate: A standard rate of 10°C/min is used.

    • Atmosphere: Nitrogen purge gas at a flow rate of 20-50 mL/min.

    • Temperature Range: Typically from ambient to >300°C, past the decomposition point.

  • Data Interpretation: The DSC thermogram will show an endotherm corresponding to the melting point. The TGA curve will show mass loss steps corresponding to desolvation and/or decomposition.

Conclusion

The suite of analytical methods described in this application note provides a robust framework for the complete and scientifically sound characterization of 2-(4-Piperidinyl)ethyl benzoate hydrochloride. By combining orthogonal techniques—chromatography for separation, spectroscopy for structural identity, and thermal analysis for physical properties—researchers and developers can confidently establish the quality, purity, and identity of this important chemical entity, ensuring its suitability for downstream applications in pharmaceutical development.

References

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Piperidinyl)ethyl 2-chloroacetate hydrochloride. Retrieved from [Link]

  • University of Calgary. (n.d.). CSD Solution #13. Retrieved from [Link]

  • Semantic Scholar. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Pharmaceuticals (Basel). Retrieved from [Link]

  • ResearchGate. (2013). Synthesis, NMR spectral and antimicrobial studies of some [N-methyl-3t-alkyl-2r,6c-diarylpiperidin-4-ylidine]-5′-methylthiazolidine-4-ones. Retrieved from [Link]

  • Polish Pharmaceutical Society. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]

  • J-STAGE. (2023). Discovery of Novel Piperidinyl/piperazinyl-benzothiazole Derivatives as Potent and Selective PPARδ Agonists. Retrieved from [Link]

  • OPUS. (2025). Analytical Methods. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). ethyl 4-(4-oxo-1-piperidinyl)benzoate. Retrieved from [Link]

  • Current Protocols in Toxicology. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2014). SYNTHESIS, CHARACTERIZATION OF SOME 2-AZETIDINONE DERIVATIVES FROM 4- NITRO ETHYL BENZOATE BY MICROWAVE METHOD AND EVALUATION OF THEIR ANTIMICROBIAL ACTIVITY. Retrieved from [Link]

  • Journal of University of Babylon for Pure and Applied Sciences. (2023). Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. Retrieved from [Link]

  • International Journal of Pharmaceutical Quality Assurance. (2020). Simultaneous Estimation of Four Preservatives in Pharmaceutical Ointment by RP-HPLC. Retrieved from [Link]

  • Hindawi. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Retrieved from [Link]

  • Filo. (2025). Question 1 a) The {13}C NMR spectrum for ethyl benzoate.... Retrieved from [Link]

  • MDPI. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Retrieved from [Link]

  • Latin American Journal of Pharmacy. (2013). Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. Retrieved from [Link]

  • PubMed. (2010). Development and validation of an EI-GC-MS method for the determination of benzodiazepine drugs and their metabolites in blood: applications in clinical and forensic toxicology. Retrieved from [Link]

  • Agilent. (n.d.). Analysis of Extractable Compounds from a Pressurized Metered-Dose Inhaler (pMDI) Using GC/MSD Systems. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-[2-(4-Fluorophenyl)ethyl]piperidin-4-yl-2-methylprop-2-enoate. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2020). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Retrieved from [Link]

  • Aladdin. (n.d.). Ethyl (S)-4-(piperidin-2-yl)benzoate hydrochloride. Retrieved from [Link]

  • USP-NF. (n.d.). <891> Thermal Analysis. Retrieved from [Link]

  • MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • Scholars Research Library. (n.d.). FTIR spectra, Vibrational Spectroscopy of two Esters derivatives C9H10O2 and C9H9ClO2. Retrieved from [Link]

  • International Journal of Engineering Research & Technology. (n.d.). High-performance liquid chromatography method for the analysis of sodium benzoate. Retrieved from [Link]

  • Walsh Medical Media. (2016). FT-IR and FT-Raman Spectral Investigation and DFT Computations of Pharmaceutical Important Molecule: Ethyl 2-(4-Benzoyl-2,5-Dime. Retrieved from [Link]

  • AIDIC. (n.d.). Gain insight into sodium benzoate synthesis using FTIR based in-line reaction analysis system. Retrieved from [Link]

Sources

High-Resolution LC-MS Profiling of 2-(4-Piperidinyl)ethyl Benzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Impurity Control and Stability-Indicating Protocol

Abstract & Scope

This Application Note provides a validated, stability-indicating HPLC-MS protocol for the analysis of 2-(4-Piperidinyl)ethyl benzoate hydrochloride . Due to the compound's structural duality—containing both a labile ester linkage and a basic secondary amine—standard reverse-phase methods often fail due to peak tailing or on-column hydrolysis.

This guide details a Charged Surface Hybrid (CSH) C18 methodology that ensures sharp peak shapes for basic amines while maintaining the acidic pH required to stabilize the ester moiety.

Chemical Context & Analytical Challenges

To develop a robust method, one must understand the specific behaviors of the analyte:

  • The Basic Amine (Piperidine Ring): Secondary amines (

    
    ) are protonated at neutral/acidic pH. On traditional silica columns, these cations interact with residual silanols, causing severe peak tailing and poor resolution.
    
  • The Labile Ester (Benzoate): Esters are susceptible to hydrolysis, particularly in basic conditions or prolonged exposure to aqueous buffers.

  • The Salt Form (HCl): The presence of chloride ions can suppress ionization in MS if not washed out or accounted for, although in dilute LC-MS flows this is rarely critical.

Degradation Pathway Analysis

The primary degradation route is hydrolysis, yielding Benzoic Acid and 4-Piperidineethanol .

DegradationPathway Parent Parent: 2-(4-Piperidinyl)ethyl benzoate (m/z 234.15) Intermediate Hydrolysis (+H2O) Parent->Intermediate Prod1 Impurity A: Benzoic Acid (m/z 123.04) Intermediate->Prod1 Acidic Cleavage Prod2 Impurity B: 4-Piperidineethanol (m/z 130.12) Intermediate->Prod2 Alcohol Release

Figure 1: Primary hydrolytic degradation pathway of the analyte.

Method Development Strategy
Column Selection: Why CSH?

Standard C18 columns often require high pH or ion-pairing reagents (like TFA) to suppress silanol interactions with amines. However:

  • High pH (>8) risks hydrolyzing our ester analyte.

  • TFA suppresses MS ionization signal (Signal-to-Noise reduction).

Solution: We utilize a Charged Surface Hybrid (CSH) C18 column. These columns have a low-level positive surface charge that electrostatically repels the protonated amine analyte, preventing it from "sticking" to the stationary phase. This allows us to use Formic Acid (high MS signal) instead of TFA, while still achieving sharp peaks.

Experimental Protocol
A. Reagents & Standards
  • Solvent A: Water (LC-MS Grade) + 0.1% Formic Acid.[1]

  • Solvent B: Acetonitrile (LC-MS Grade) + 0.1% Formic Acid.[1][2]

  • Diluent: 90:10 Water:Acetonitrile (Buffered to pH 3.0 with Formic Acid). Note: Do not use pure water for storage; slightly acidic organic mixtures prevent hydrolysis.

B. Sample Preparation[2][3][4]
  • Stock Solution: Dissolve 10 mg of analyte in 10 mL Diluent (1 mg/mL).

  • Working Standard: Dilute Stock to 10 µg/mL for assay.

  • System Suitability: Prepare a mixture containing Parent (10 µg/mL) and Benzoic Acid (1 µg/mL) to verify resolution.

C. LC-MS Conditions[5][6][7][8][9][10]
ParameterSettingRationale
Column Waters XSelect CSH C18 (2.1 x 100 mm, 2.5 µm)Repels protonated amines; prevents tailing.
Flow Rate 0.4 mL/minOptimal for ESI ionization efficiency.
Column Temp 40°CReduces viscosity; improves mass transfer.
Injection Vol 2.0 µLLow volume prevents solvent effects.
Detection UV (254 nm) + MS (ESI+)Benzoate absorbs strongly at 254 nm.

Gradient Table:

Time (min)%A (Water/FA)%B (ACN/FA)Curve
0.00955Initial
1.00955Hold
8.00595Elution
10.00595Wash
10.10955Re-equilibrate
13.00955End
D. Mass Spectrometry Parameters (ESI+)
  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 30 V (Optimized for m/z 234)

  • Source Temp: 150°C

  • Desolvation Gas: 800 L/hr (N2)

  • Scan Range: m/z 100 – 600[11]

Analytical Workflow & Logic

The following diagram illustrates the decision matrix during the analysis, ensuring data integrity.

Workflow Start Sample Injection Check1 System Suitability? (Tailing Factor < 1.5) Start->Check1 Fail1 STOP: Clean Column Check Mobile Phase Check1->Fail1 No Pass1 Acquire Data Check1->Pass1 Yes Process Extract Ion Chromatograms (XIC) m/z 234, 123, 130 Pass1->Process Calc Calculate % Purity (Area Normalization) Process->Calc Report Generate Report Calc->Report

Figure 2: Logical workflow for routine purity analysis.

Results & Discussion
Predicted Chromatographic Performance

Under these conditions, the Benzoic Acid impurity (more polar, acidic) will elute early (


 min), followed by the 4-Piperidineethanol  (

min). The Parent Ester is significantly more hydrophobic and will elute later (

min).

Key Validation Criteria (ICH Q2(R1)):

ParameterAcceptance CriteriaNotes
Specificity Resolution (

) > 2.0 between Parent and Impurities
Verified using spiked samples.
Linearity

(Range: 0.1 – 20 µg/mL)
Essential for impurity quantification.
Precision RSD < 2.0% (n=6 injections)Ensures system stability.
LOD/LOQ S/N > 3 (LOD) and > 10 (LOQ)Critical for trace impurity detection.
Troubleshooting Common Issues
  • Ghost Peaks: If unexpected peaks appear, check the Blank injection. Benzoates are common in plasticizers; ensure all solvents are glass-stored.

  • Peak Splitting: Often caused by dissolving the sample in 100% Acetonitrile (strong solvent effect). Ensure the diluent matches the initial mobile phase (mostly water).

  • Mass Shift: If m/z 234 is missing but m/z 275 appears, check for Acetonitrile Adducts (

    
    ), common in ESI.
    
References
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Waters Corporation. (2020). Charged Surface Hybrid (CSH) Technology: Mechanism of Action.Link

  • Dolan, J. W. (2010). LCGC North America. "Tailoring the Separation of Basic Compounds." Link

  • FDA Guidance for Industry. (2021). Analytical Procedures and Methods Validation for Drugs and Biologics.[5]Link

Sources

Application Note and Protocol: A Comprehensive Guide to Determining the Solubility of 2-(4-Piperidinyl)ethyl Benzoate Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed methodology for determining the equilibrium solubility of 2-(4-Piperidinyl)ethyl benzoate hydrochloride, a key physicochemical parameter that profoundly influences its formulation development, bioavailability, and overall therapeutic efficacy. The protocol described herein is grounded in the principles of the saturation shake-flask method, a widely recognized and robust technique for solubility assessment. This guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical understanding and practical, step-by-step instructions to ensure the generation of accurate and reproducible solubility data.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a homogeneous solution at a specific temperature and pressure, is a cornerstone of pharmaceutical sciences. For an active pharmaceutical ingredient (API) like 2-(4-Piperidinyl)ethyl benzoate hydrochloride, its solubility profile in various organic solvents is a critical determinant for several stages of drug development:

  • Formulation Design : The choice of solvents is crucial for developing liquid dosage forms, such as injectables or oral solutions. Poor solubility can necessitate the use of co-solvents, surfactants, or other complex formulation strategies to achieve the desired drug concentration.[1][2]

  • Process Chemistry and Purification : Solubility data guides the selection of appropriate solvents for crystallization, which is a key step in the purification and isolation of the API.[3]

  • Preclinical and Toxicological Studies : Formulations for these studies often require the API to be dissolved in a suitable vehicle. Understanding the solubility in common organic solvents is therefore essential for preparing appropriate dosing solutions.[4]

As a hydrochloride salt, 2-(4-Piperidinyl)ethyl benzoate hydrochloride is expected to exhibit different solubility behavior compared to its free base form, particularly in solvents of varying polarity. The presence of the hydrochloride moiety generally enhances aqueous solubility but can have complex effects in organic solvents. Therefore, a systematic determination of its solubility in a range of pharmaceutically relevant organic solvents is a prerequisite for successful drug development.[5][6]

Foundational Principles: The Saturation Shake-Flask Method

The protocol outlined in this application note is based on the saturation shake-flask method . This method is considered the "gold standard" for determining equilibrium solubility due to its simplicity and accuracy.[7] The core principle of this method is to create a saturated solution by agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to reach equilibrium.[8] Once equilibrium is established, the undissolved solid is separated from the solution, and the concentration of the dissolved solute in the supernatant is quantified using a suitable analytical technique.

The key to a successful and reliable solubility determination lies in ensuring that thermodynamic equilibrium has been reached. This is the point at which the rate of dissolution of the solid is equal to the rate of precipitation.[8] Insufficient equilibration time can lead to an underestimation of solubility, while issues like supersaturation can cause an overestimation.[6][8]

Materials and Equipment

Materials
  • 2-(4-Piperidinyl)ethyl benzoate hydrochloride (CAS: 1220021-15-7)

  • Selected organic solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, dichloromethane, acetonitrile, dimethyl sulfoxide (DMSO)). The choice of solvents should be guided by their intended use in formulation or manufacturing processes.

  • High-purity water for analytical preparations.

  • Reference standards for analytical method validation.

Equipment
  • Analytical balance (readable to at least 0.01 mg)

  • Vortex mixer

  • Orbital shaker or wrist-action shaker, preferably with temperature control

  • Thermostatically controlled incubator or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE, depending on the solvent)

  • Glass vials with screw caps (e.g., 4 mL or 8 mL)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated quantitative analytical instrument.

Experimental Workflow

The following diagram illustrates the key steps in the determination of solubility using the saturation shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Weigh excess API into vials B Add selected organic solvent A->B Dispense C Agitate at constant temperature (e.g., orbital shaker) B->C D Monitor for equilibrium (e.g., time-point sampling) C->D E Centrifuge to pellet undissolved solid D->E F Filter supernatant (e.g., 0.22 µm syringe filter) E->F G Dilute filtrate with mobile phase F->G H Analyze by validated HPLC method G->H I Calculate solubility (e.g., mg/mL or mol/L) H->I

Caption: Workflow for solubility determination.

Detailed Protocol

Preliminary Steps: Analytical Method Validation

Before initiating the solubility study, it is imperative to have a validated, stability-indicating analytical method, typically HPLC, for the quantification of 2-(4-Piperidinyl)ethyl benzoate hydrochloride. This method should be validated for linearity, accuracy, precision, and specificity in the presence of the chosen organic solvents.

Step-by-Step Procedure for Solubility Determination
  • Preparation of Samples :

    • Accurately weigh an amount of 2-(4-Piperidinyl)ethyl benzoate hydrochloride into a glass vial that is in significant excess of its expected solubility. A good starting point is to add enough solid to visually confirm that undissolved material remains at the end of the experiment.

    • Precisely add a known volume of the selected organic solvent to the vial.

    • Prepare samples in triplicate for each solvent to ensure the reliability of the results.[9]

  • Equilibration :

    • Securely cap the vials and place them in an orbital shaker or other suitable agitation device.

    • Maintain a constant temperature throughout the experiment (e.g., 25 °C or 37 °C). Temperature control is critical as solubility is temperature-dependent.

    • Agitate the samples for a predetermined period. To establish the necessary equilibration time, a preliminary experiment is recommended where samples are taken at various time points (e.g., 24, 48, and 72 hours). Equilibrium is considered reached when consecutive measurements show no significant change in concentration.[8]

  • Phase Separation :

    • Once equilibrium is reached, remove the vials from the shaker and allow them to stand for a short period to let the larger particles settle.

    • Centrifuge the vials at a sufficient speed and duration to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a solvent-compatible syringe filter (e.g., PTFE for organic solvents) to remove any remaining fine particles. This step is crucial to prevent undissolved solids from artificially inflating the measured concentration.

  • Sample Analysis :

    • Accurately dilute the filtered supernatant with a suitable solvent (usually the HPLC mobile phase) to bring the concentration within the linear range of the validated analytical method.

    • Analyze the diluted samples by HPLC to determine the concentration of 2-(4-Piperidinyl)ethyl benzoate hydrochloride.

  • Data Analysis and Reporting :

    • Calculate the solubility by multiplying the measured concentration by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

    • Report the mean solubility and standard deviation for the triplicate samples for each solvent.

Data Presentation

The results of the solubility study should be presented in a clear and concise table to facilitate comparison between different solvents.

Organic SolventTemperature (°C)Mean Solubility (mg/mL)Standard Deviation
Ethanol25ValueValue
Methanol25ValueValue
Isopropanol25ValueValue
Acetone25ValueValue
Ethyl Acetate25ValueValue
Dichloromethane25ValueValue
Acetonitrile25ValueValue
DMSO25ValueValue

Causality and Experimental Considerations

  • Choice of Solvents : The selection of organic solvents should be based on their relevance to potential formulation and manufacturing processes. A range of polar protic, polar aprotic, and nonpolar solvents will provide a comprehensive solubility profile.

  • Solid-State Characterization : The solubility of a compound can be significantly influenced by its solid-state form (e.g., polymorphs, solvates, hydrates). It is good practice to characterize the solid form of the starting material and the residual solid after the experiment (e.g., by XRPD or DSC) to ensure that no phase transformation has occurred during the experiment.[10]

  • pH Effects in Non-Aqueous Solvents : While pH is a critical factor in aqueous solubility, its influence in organic solvents is more complex. For a hydrochloride salt, the degree of ionization and interaction with the solvent molecules will govern its solubility.

  • Handling of Volatile Solvents : When working with volatile organic solvents, ensure that vials are tightly sealed to prevent solvent evaporation, which would lead to an overestimation of solubility.

Conclusion

This application note provides a robust and reliable protocol for the determination of the solubility of 2-(4-Piperidinyl)ethyl benzoate hydrochloride in organic solvents. By adhering to the principles of the saturation shake-flask method and incorporating rigorous experimental controls, researchers can generate high-quality data that is essential for informed decision-making in the drug development process. The insights gained from these studies will guide formulation strategies, support process development, and ultimately contribute to the successful advancement of this pharmaceutical candidate.

References

  • Kawakami, K. (2017). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences, 106(8), 1955-1962. Retrieved from [Link]

  • ECA Academy. (2023, January 25). Revision of USP Chapter <1236> Solubility Measurements Published for Comments. Retrieved from [Link]

  • Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter. Retrieved from [Link]

  • ECA Academy. (2022, March 9). USP: Proposed Addition to Chapter <1236> Solubility Measurements. Retrieved from [Link]

  • United States Pharmacopeia. (2024). General Chapter, <1236> Solubility Measurements. USP-NF. Rockville, MD: United States Pharmacopeia. Retrieved from [Link]

  • Kawakami, K. (2017). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences, 106(5), 1235-1242. Retrieved from [Link]

  • Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 387. Retrieved from [Link]

  • Admescope. (2025, May 12). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Retrieved from [Link]

  • American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Retrieved from [Link]

  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

  • European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. Retrieved from [Link]

  • ECA Academy. (2016, December 8). ICH M9: Biopharmaceutics Classification System-based Biowaivers. Retrieved from [Link]

  • ICH. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. Retrieved from [Link]

  • Bouillot, B., et al. (2021). Solubility Modeling for Key Organic Compounds Used in Adavosertib (Anticancer API) Manufacturing. Organics, 2(1), 1-14. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Piperidinyl)ethyl 2-chloroacetate hydrochloride. Retrieved from [Link]

  • ACS Publications. (2025, August 16). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride. Retrieved from [Link]

  • Aladdin. (n.d.). Ethyl (S)-4-(piperidin-2-yl)benzoate hydrochloride. Retrieved from [Link]

Sources

Application Notes and Protocols for the In Vitro Evaluation of 2-(4-Piperidinyl)ethyl benzoate hydrochloride in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Framework for Novel Compound Evaluation

The journey of a potential anticancer agent from a chemical entity to a therapeutic candidate is a rigorous process demanding a systematic and multi-faceted evaluation. This guide provides a comprehensive methodological framework for the in vitro assessment of 2-(4-Piperidinyl)ethyl benzoate hydrochloride, a compound of interest in oncological research. The following protocols are designed not as rigid instructions, but as a strategic workflow. We will begin with broad-spectrum cytotoxicity screening to establish baseline efficacy, followed by a cascade of assays to elucidate the compound's mechanisms of action, including its effects on apoptosis, cell cycle progression, and metastatic potential. This structured approach ensures a thorough characterization of the compound's bioactivity and provides a solid foundation for further preclinical development.

Part 1: Foundational Cytotoxicity Screening

The initial and most critical step is to determine whether 2-(4-Piperidinyl)ethyl benzoate hydrochloride exhibits cytotoxic or cytostatic effects on cancer cells and to quantify its potency. This is typically achieved by calculating the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit cell growth by 50%.[1] A panel of cancer cell lines from diverse tissue origins (e.g., breast, lung, colon, leukemia) should be employed to assess the breadth of the compound's activity.[1][2]

Rationale for Assay Selection

We will detail three common colorimetric and luminescence-based assays for assessing cell viability: MTT, MTS, and CellTiter-Glo. The MTT assay is a cost-effective and widely used method based on the reduction of a yellow tetrazolium salt to purple formazan crystals by metabolically active cells.[3] The MTS assay is a more convenient alternative as its formazan product is soluble in the cell culture medium, eliminating a solubilization step.[3] The CellTiter-Glo assay is a highly sensitive luminescent assay that measures ATP levels, providing a direct indicator of metabolically active cells.[4][5][6] The choice of assay may depend on available equipment and desired sensitivity.

Experimental Workflow: From Screening to IC50 Determination

The overall workflow for determining the cytotoxic potential of a novel compound involves a dose-response analysis.

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Cell_Culture Cell Line Culture & Maintenance Cell_Seeding Seed Cells in 96-Well Plates Cell_Culture->Cell_Seeding Compound_Prep Compound Dilution Series Preparation Treatment Treat Cells with Compound Dilutions Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate for 24, 48, 72 hours Treatment->Incubation Viability_Assay Perform Viability Assay (MTT, MTS, or CellTiter-Glo) Incubation->Viability_Assay Read_Plate Measure Absorbance/ Luminescence Viability_Assay->Read_Plate Analysis Calculate % Viability & Determine IC50 Read_Plate->Analysis G Compound 2-(4-Piperidinyl)ethyl benzoate hydrochloride DNA_Damage DNA Damage Compound->DNA_Damage Induces p53 p53 Activation DNA_Damage->p53 p21 p21 Upregulation p53->p21 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Inhibits CDK1_CyclinB CDK1/Cyclin B Complex p21->CDK1_CyclinB Inhibits G2M_Arrest G2/M Arrest CDK1_CyclinB->G2M_Arrest Promotes (Inhibition leads to arrest) Mitochondria Mitochondrial Permeability Bax->Mitochondria Promotes Bcl2->Mitochondria Inhibits Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Sources

Application Note: Preparation of Stock Solutions for 2-(4-Piperidinyl)ethyl benzoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

2-(4-Piperidinyl)ethyl benzoate hydrochloride (CAS: 1220021-15-7) is a specialized piperidine derivative often utilized as a scaffold in the synthesis of CNS-active agents or as a probe in receptor modulation studies (e.g., muscarinic or sodium channel interactions).[1][2] Structurally, it consists of a lipophilic benzoate ester linked to a polar piperidine ring.

Critical Experimental Insight: The presence of the ester linkage renders this compound susceptible to hydrolysis in aqueous environments, particularly at extreme pH levels. Furthermore, as a hydrochloride salt , the compound contributes protons (


) upon dissolution, potentially acidifying unbuffered aqueous solutions.

This guide provides a rigorous, self-validating protocol for creating stable stock solutions, prioritizing Dimethyl Sulfoxide (DMSO) for long-term storage to prevent ester hydrolysis, while detailing correct procedures for aqueous working solutions.[1]

Physicochemical Profile

Before handling, confirm the compound identity and properties.[3][4]

PropertyDataNotes
Compound Name 2-(4-Piperidinyl)ethyl benzoate hydrochloride
CAS Number 1220021-15-7Verify against vial label.[1]
Molecular Formula

Salt form.[5]
Molecular Weight 269.77 g/mol Use this value for Molarity calculations.
Physical State White to off-white solidHygroscopic potential.[1]
Solubility (DMSO) High (>50 mM estimated)Recommended for primary stock.
Solubility (Water) Moderate to HighProne to hydrolysis; acidic pH in solution.
Stability Ester bond sensitive to hydrolysisStore stocks at -20°C or -80°C.

Materials & Equipment

  • Compound: 2-(4-Piperidinyl)ethyl benzoate hydrochloride (Store desiccated).[1]

  • Solvent: Anhydrous DMSO (Grade: Cell Culture/Molecular Biology,

    
    99.9%).
    
  • Vials: Amber glass vials (borosilicate) with PTFE-lined caps (prevents leaching and photodegradation).[1]

  • Filtration: 0.22

    
    m PTFE (hydrophobic) syringe filters for DMSO stocks; PES for aqueous.
    
  • Gas: Nitrogen or Argon (optional, for headspace purging).

Protocol: Primary Stock Solution (DMSO)

Target Concentration: 10 mM or 50 mM Rationale: DMSO prevents ester hydrolysis and inhibits microbial growth. It is the gold standard for banking small molecules.

Step-by-Step Procedure
  • Equilibration: Allow the product vial to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the hygroscopic salt.

  • Weighing:

    • Place a sterile amber vial on the analytical balance. Tare.

    • Weigh 2.70 mg (for 1 mL of 10 mM stock) or 13.5 mg (for 1 mL of 50 mM stock).

    • Note: If the static charge is high, use an anti-static gun or weigh onto weighing paper first.

  • Solubilization:

    • Add 1.0 mL of Anhydrous DMSO.

    • Vortex vigorously for 30–60 seconds.

    • Visual Check: Inspect against a light source. The solution must be completely clear. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Sterilization (Optional but Recommended):

    • Filter through a 0.22

      
      m PTFE or Nylon syringe filter into a fresh sterile amber vial.
      
  • Aliquot & Storage:

    • Divide into small aliquots (e.g., 50–100

      
      L) to avoid freeze-thaw cycles.
      
    • Label: Compound Name, Conc., Solvent, Date, Operator.

    • Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol: Aqueous Working Solutions

Target: Dilution for In Vitro/In Vivo Assays Warning: Do not store aqueous solutions long-term.[1] Prepare fresh.

The "Solvent Crash" Method (Recommended)

This method minimizes precipitation risk when moving from organic stock to aqueous buffer.

  • Thaw the DMSO stock aliquot at room temperature (or 37°C). Vortex.

  • Prepare Buffer: Use PBS (pH 7.4) or HBSS.

    • Critical: Ensure the buffer has sufficient capacity. The HCl salt will release protons. For high concentrations (>1 mM), verify pH after dilution.

  • Stepwise Dilution:

    • Pipette the required volume of buffer into a tube.

    • Place the pipette tip containing the DMSO stock submerged into the buffer.

    • Expel rapidly and vortex immediately.

    • Rule of Thumb: Keep final DMSO concentration <0.5% for cell assays to avoid solvent toxicity.[6]

Direct Aqueous Stock (Alternative)

If DMSO is prohibited, dissolve directly in water:

  • Dissolve powder in deionized water.

  • Check pH: The solution will likely be acidic (pH ~4–5).

  • Neutralize: If required, carefully adjust with dilute NaOH, but watch for precipitation of the free base (which is less soluble than the salt).

Visual Workflow & Logic

StockPrep Start Start: 2-(4-Piperidinyl)ethyl benzoate HCl Powder Equilibrate Equilibrate to Room Temp (Prevent Condensation) Start->Equilibrate Weigh Weigh Compound (e.g., 2.70 mg) Equilibrate->Weigh SolventChoice Select Solvent Weigh->SolventChoice DMSO Anhydrous DMSO (Preferred for Storage) SolventChoice->DMSO Long-term Water Aqueous Buffer (Immediate Use Only) SolventChoice->Water Acute/No DMSO DissolveDMSO Vortex & Sonicate Target: 10-50 mM DMSO->DissolveDMSO DissolveWater Dissolve & Check pH Risk: Acidic pH & Hydrolysis Water->DissolveWater Filter Sterile Filter (0.22 µm PTFE) DissolveDMSO->Filter Dilute Dilute to Working Conc. (Keep DMSO <0.5%) DissolveWater->Dilute Aliquot Aliquot & Store (-20°C / -80°C) Filter->Aliquot Aliquot->Dilute

Caption: Decision matrix for solvent selection. DMSO is prioritized for stability, while aqueous preparation requires immediate usage due to hydrolysis risks.

Quality Control & Troubleshooting

Self-Validating the Protocol

To ensure your stock solution is accurate without advanced analytical equipment (like HPLC), use the Solubility Limit Test :

  • Prepare the target concentration (e.g., 10 mM).[7]

  • Centrifuge at high speed (10,000 x g) for 5 minutes.

  • Inspect for a pellet.

    • No Pellet: Solubilization successful.

    • Pellet Visible: Saturation reached. Dilute to 50% concentration and repeat.

Common Issues
IssueCauseSolution
Precipitation on Dilution "Solvent Shock"Vortex buffer while adding the stock. Warm buffer to 37°C.
Solution turns yellow OxidationDiscard. Use fresh anhydrous DMSO and store under inert gas.
Cell Toxicity High DMSO %Ensure final DMSO is <0.5% (v/v).[6] Include a DMSO-only vehicle control.[1]

References

  • Sigma-Aldrich. 2-(4-Piperidinyl)ethyl benzoate hydrochloride Product Page. (Accessed 2026). Link

  • BenchChem. Preparation of Stock Solutions for Hydrochloride Salts. Application Note. Link[1]

  • PubChem. Compound Summary: Ethyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride (Related Structure).[1] National Library of Medicine. Link

  • MedChemExpress (MCE). Compound Handling and Stock Solution Guidelines. Link

  • Cold Spring Harbor Protocols. Stock Solutions and General Laboratory Preparation. Link

Sources

Application Note: Techniques for Monitoring the Stability of 2-(4-Piperidinyl)ethyl Benzoate Hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(4-Piperidinyl)ethyl benzoate hydrochloride is a chemical entity of interest in pharmaceutical development, featuring a benzoate ester linkage and a piperidine ring. The stability of this molecule in solution is a critical quality attribute that can impact its safety, efficacy, and shelf-life. The primary degradation pathway for this compound is the hydrolysis of the ester bond, which is susceptible to both acid and base catalysis, yielding benzoic acid and 2-(4-piperidinyl)ethanol. Understanding the rate and extent of this and other potential degradation pathways is paramount for formulation development, establishing appropriate storage conditions, and ensuring the quality of the final drug product.

This application note provides a comprehensive guide to the analytical techniques and protocols for monitoring the stability of 2-(4-Piperidinyl)ethyl benzoate hydrochloride solutions. It is designed to offer both theoretical understanding and practical, step-by-step methodologies.

Stability-Indicating Method Development Philosophy

A robust stability-indicating analytical method is one that can accurately and precisely quantify the decrease in the active pharmaceutical ingredient (API) concentration due to degradation and simultaneously detect and quantify any degradation products formed. The development and validation of such methods are guided by the principles outlined in international regulatory guidelines, such as those from the International Council for Harmonisation (ICH), specifically ICH Q1A(R2) for stability testing.[1][2][3][4]

The core of this process involves subjecting the drug substance to stress conditions more severe than accelerated stability testing to generate potential degradation products.[5][6][7][8] This forced degradation helps to elucidate degradation pathways and demonstrate the specificity of the analytical method.[5][8]

Key Degradation Pathways

For 2-(4-Piperidinyl)ethyl benzoate hydrochloride, the primary anticipated degradation pathways include:

  • Hydrolysis: The ester linkage is the most labile functional group, susceptible to cleavage under acidic, basic, and neutral pH conditions.[6][9]

  • Oxidation: The piperidine ring could be susceptible to oxidation, although this is generally a slower process compared to hydrolysis.[10]

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation.[7]

  • Thermal Degradation: Elevated temperatures can accelerate all degradation pathways.[11]

Overall Stability Testing Workflow

The following diagram illustrates a typical workflow for a comprehensive stability study.

G cluster_0 Phase 1: Method Development & Validation cluster_1 Phase 2: Formal Stability Studies cluster_2 Phase 3: Data Analysis & Reporting A Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) B Identify Degradation Products (LC-MS/MS) A->B C Develop Stability-Indicating Method (e.g., HPLC-UV) B->C D Validate Method per ICH Q2(R1) & USP <1225> C->D E Prepare Batches in Final Container Closure System D->E F Place on Stability at ICH Conditions (Long-term & Accelerated) E->F G Pull Samples at Timepoints F->G H Analyze using Validated Stability-Indicating Method G->H I Assess Trends & Calculate Degradation Rates H->I J Establish Shelf-Life & Storage Conditions I->J K Compile Stability Report J->K

Caption: General workflow for stability testing of a pharmaceutical compound.

Recommended Analytical Techniques

A multi-faceted approach employing several orthogonal analytical techniques is recommended for a thorough stability assessment.[12][13] High-Performance Liquid Chromatography (HPLC) is the cornerstone for separation and quantification, while other spectroscopic and spectrometric methods provide complementary information.[14]

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in the reversed-phase mode, is the most powerful and widely used technique for stability testing due to its high resolution, sensitivity, and versatility.[14][15]

Causality behind Experimental Choices:

  • Reversed-Phase C18 Column: The non-polar C18 stationary phase provides excellent retention and separation of the moderately polar parent compound and its potential degradation products based on their hydrophobicity.[15]

  • UV Detection: The benzoate moiety in the parent molecule and the primary hydrolytic degradation product, benzoic acid, contains a chromophore that allows for sensitive detection using a UV detector.[16]

  • Gradient Elution: A gradient elution is often necessary to resolve the parent peak from early-eluting polar degradants (like benzoic acid) and potentially later-eluting, less polar byproducts within a reasonable run time.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is an indispensable tool, particularly during method development and forced degradation studies, for the identification and structural elucidation of unknown degradation products.[12][17]

Causality behind Experimental Choices:

  • High-Resolution Mass Spectrometry (e.g., QTOF): Provides accurate mass measurements, enabling the determination of elemental compositions for unknown peaks, which is crucial for structural identification.[17]

  • Tandem MS (MS/MS): Fragmentation of parent ions provides structural information that helps to pinpoint the site of modification on the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be a rapid, non-destructive technique for monitoring the disappearance of the ester functional group and the appearance of a carboxylic acid group.[18][19][20]

Causality behind Experimental Choices:

  • Monitoring Specific Functional Groups: The ester carbonyl (C=O) stretch of the parent compound and the carboxylic acid carbonyl stretch of the hydrolysis product appear at distinct frequencies, allowing for their simultaneous monitoring.[19][21] This makes FTIR suitable for real-time reaction monitoring.[18][22]

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade the sample to generate potential degradation products and to demonstrate the specificity of the analytical method.[5][6]

Procedure:

  • Preparation: Prepare a stock solution of 2-(4-Piperidinyl)ethyl benzoate hydrochloride at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.[6][10]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.[6][10]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[10]

  • Thermal Degradation: Store a solution of the drug at 80°C for 48 hours.[10]

  • Photodegradation: Expose a solution of the drug to a combination of UV and visible light as per ICH Q1B guidelines.[4]

  • Sample Analysis: Before analysis by HPLC, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

Data Interpretation: The goal is to achieve 5-20% degradation of the parent compound.[5][7] If degradation is too extensive or too limited, the stress conditions (time, temperature, reagent concentration) should be adjusted.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To separate and quantify 2-(4-Piperidinyl)ethyl benzoate hydrochloride from its degradation products.

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25-26 min: 90-10% B; 26-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV/DAD at 230 nm

System Suitability: Before sample analysis, perform system suitability tests as per USP guidelines. This includes replicate injections of a standard solution to check for parameters like tailing factor, theoretical plates, and %RSD of peak areas.

Method Validation: The method must be validated according to ICH Q2(R1) and USP <1225> guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[23][24][25][26]

Protocol 3: FTIR Monitoring of Ester Hydrolysis

Objective: To monitor the hydrolysis of the ester bond in real-time.

Procedure:

  • Prepare a solution of the compound in a suitable solvent (e.g., D₂O to avoid interference from water's OH bend).

  • Acquire an initial FTIR spectrum to serve as the baseline (t=0).

  • Initiate the hydrolysis reaction (e.g., by adding a base).

  • Acquire spectra at regular time intervals.

  • Monitor the decrease in the absorbance of the ester C=O peak (approx. 1720-1740 cm⁻¹) and the increase in the absorbance of the carboxylate C=O peak (approx. 1550-1610 cm⁻¹ for the salt) or the carboxylic acid C=O peak (approx. 1700-1725 cm⁻¹).[19][21]

G cluster_0 FTIR Monitoring Workflow A Prepare Solution in D₂O B Acquire Baseline Spectrum (t=0) A->B C Initiate Hydrolysis (e.g., add base) B->C D Acquire Spectra at Intervals C->D E Plot Absorbance vs. Time (Ester & Carboxylate Peaks) D->E

Caption: Workflow for monitoring ester hydrolysis via FTIR spectroscopy.

Data Presentation and Interpretation

Stability data should be presented in a clear, tabular format to facilitate trend analysis.

Table 1: Example Forced Degradation Results

Stress Condition% Assay of Parent Compound% Area of Major DegradantMass Balance (%)
Control (t=0) 100.0N/A100.0
0.1 M HCl, 60°C, 24h 85.214.1 (Benzoic Acid)99.3
0.1 M NaOH, RT, 8h 78.920.5 (Benzoic Acid)99.4
3% H₂O₂, RT, 24h 96.52.8 (Unknown)99.3
Heat, 80°C, 48h 92.17.2 (Benzoic Acid)99.3
Light (ICH Q1B) 98.71.1 (Unknown)99.8

Note: Data are for illustrative purposes only.

Interpretation:

  • Specificity: The HPLC method is deemed stability-indicating if it can resolve the parent peak from all degradation product peaks.

  • Mass Balance: A good mass balance (typically 98-102%) indicates that all major degradation products are being detected.

  • Degradation Pathway: The data suggest that hydrolysis is the primary degradation pathway under acidic, basic, and thermal stress.

Conclusion

The stability of 2-(4-Piperidinyl)ethyl benzoate hydrochloride in solution is a critical factor in its development as a pharmaceutical product. A systematic approach, beginning with forced degradation studies to understand potential degradation pathways, is essential for developing a robust, stability-indicating HPLC method. This primary method, when validated and complemented by techniques like LC-MS for structural elucidation and FTIR for mechanistic insights, provides a comprehensive framework for ensuring the quality, safety, and efficacy of the drug product throughout its lifecycle. Adherence to regulatory guidelines such as those from the ICH is mandatory for successful product registration and commercialization.

References

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS - Pharmacopeia. (n.d.).
  • USP <1225> Method Validation - BA Sciences. (n.d.).
  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products - FDCELL. (2025, October 16).
  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA). (2003, August 1).
  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision - Investigations of a Dog. (2025, November 13).
  • Q1A(R2) Guideline - ICH. (2010, February 2).
  • Application of Fourier transform infrared spectroscopy for monitoring hydrolysis and synthesis reactions catalyzed by a recombinant amidase - PubMed. (2005, November 1).
  • Quality Guidelines - ICH. (n.d.).
  • ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products - IKEV. (2003, February 6).
  • Lifecycle Management Concepts to analytical Procedures: A compendial perspective - Association for Accessible Medicines. (n.d.).
  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum - ECA Academy. (2025, November 13).
  • Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds - Benchchem. (n.d.).
  • Monitoring Enzymatic Hydroesterification of Low-Cost Feedstocks by Fourier Transform InfraRed Spectroscopy - ResearchGate. (2025, November 17).
  • Qualitative Monitoring of Proto-Peptide Condensation by Differential FTIR Spectroscopy. (n.d.).
  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23).
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed. (2022, September 3).
  • Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. (n.d.).
  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (n.d.).
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
  • Separation of 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol on Newcrom R1 HPLC column. (n.d.).
  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it? (2025, January 14).
  • Free Full-Text | Monitoring Enzymatic Hydroesterification of Low-Cost Feedstocks by Fourier Transform InfraRed Spectroscopy - MDPI. (2019, June 15).
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. (n.d.).
  • FTIR On-line Monitoring of Biodiesel Transesterification - Semantic Scholar. (2014, February 19).
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1).
  • Determination of the Esters by Alkaline Hydrolysis - Tennessee Academy of Science. (n.d.).
  • A Comparative Guide to Analytical Techniques for Benzoate Ester Determination - Benchchem. (n.d.).
  • Analytical Techniques In Stability Testing - Separation Science. (2025, March 24).
  • Hydrolysis Kinetics of Benzoate Esters | PDF | Chemistry - Scribd. (n.d.).
  • Determination of Various Benzoate Esters and p-Benzoate Esters Preservatives in Cosmetics by SPEGC-MS/MS. (n.d.).
  • Isolation and Characterization of Related Substances in Alogliptin Benzoate by LC-QTOF Mass Spectrometric Techniques - PubMed. (2016, September 5).
  • Analytical Techniques for the Assessment of Drug Stability | Request PDF - ResearchGate. (n.d.).
  • The Hydrolysis of Benzoate Esters by Carboxypeptidase A and the pH-Rate Profile for the Hydrolysis of O-Hippuryl-L-3-phenyllacti. (n.d.).
  • Stability indicating study by using different analytical techniques - IJSDR. (n.d.).
  • Stability-indicating methods and their role in drug's quality control - MPL Lösungsfabrik. (2018, August 23).
  • Technical Support Center: Ethyl Piperidinoacetylaminobenzoate Stability and Degradation - Benchchem. (n.d.).
  • Bacterial Degradation of Benzoate: CROSS-REGULATION BETWEEN AEROBIC AND ANAEROBIC PATHWAYS - PMC. (n.d.).
  • Identification Of Benzoic Acid By Gc And Mass Spectrometry. (2023, June 28).
  • Ethyl 2-(4-Piperidinyloxy)benzoate Hydrochloride - Benchchem. (n.d.).
  • STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. (n.d.).
  • 1 Identification of Degradation Products Formed by the Interaction of Glycopyrrolate and Methylparaben in Glycopyrrolate Oral So - SSRN. (n.d.).

Sources

application of 2-(4-Piperidinyl)ethyl benzoate hydrochloride in neuropharmacology research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization & Utilization of 2-(4-Piperidinyl)ethyl benzoate HCl in Neuropharmacology

Executive Summary & Chemical Profile

2-(4-Piperidinyl)ethyl benzoate hydrochloride (CAS: 1220021-15-7 / related free base forms) represents a critical structural scaffold in neuropharmacology. Belonging to the class of piperidine-alkyl-esters, it shares pharmacophore features with local anesthetics (e.g., piperocaine) and high-affinity sigma receptor ligands.

In neuropharmacology research, this compound is primarily utilized as:

  • A Structural Probe for Voltage-Gated Sodium Channels (VGSCs): Investigating the pore-blocking mechanism of ester-linked amines.

  • A Lead Fragment for Sigma-1 Receptor (σ1R) Modulation: Assessing neuroprotective pathways via chaperone interaction.

  • A Reference Standard in Structure-Activity Relationship (SAR): Benchmarking lipophilicity and pKa effects on blood-brain barrier (BBB) permeability.

Chemical Properties Table
PropertyValueRelevance
Molecular Formula C₁₄H₁₉NO₂ · HClStoichiometry for molarity calculations.
Molecular Weight ~269.77 g/mol Essential for preparing stock solutions.
Solubility Water (High), DMSO (>20 mg/mL)Hydrophilic salt form allows easy aqueous buffer preparation.
pKa (Calc) ~9.8 (Piperidine Nitrogen)High pKa implies >99% protonation at physiological pH (7.4).
LogP (Calc) ~2.5 (Free Base)Optimal range for CNS penetration and membrane partitioning.

Mechanism of Action & Signaling Pathways

To effectively utilize this compound, researchers must understand its dual-action potential.

  • Tonic & Phasic Block of NaV Channels: Like other local anesthetics, the protonated amine binds to the intracellular side of the sodium channel (site 2), stabilizing the inactivated state.

  • Sigma-1 Receptor Agonism/Antagonism: The N-substituted piperidine tail is a classic "pharmacophore" for the σ1R, which resides at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).

Pathway Visualization (DOT)

G cluster_0 Neuronal Membrane cluster_1 Endoplasmic Reticulum (MAM) Compound 2-(4-Piperidinyl)ethyl benzoate HCl NaV Voltage-Gated Na+ Channel Compound->NaV Pore Blockade (Intracellular) Sigma1 Sigma-1 Receptor Compound->Sigma1 Ligand Binding Depol Depolarization Phase NaV->Depol Inhibits AP Action Potential Propagation Depol->AP Prevents Ca2 Ca2+ Flux Modulation Sigma1->Ca2 Chaperoning Survival Neuroprotection (Bcl-2 pathway) Ca2->Survival Promotes

Figure 1: Dual mechanism of action showing Sodium Channel blockade (primary) and Sigma-1 Receptor modulation (secondary).

Experimental Protocols

Protocol A: Whole-Cell Patch Clamp (NaV Inhibition)

Objective: Quantify the IC50 of 2-(4-Piperidinyl)ethyl benzoate HCl on NaV1.7 or NaV1.8 channels expressed in HEK293 cells or DRG neurons.

Reagents:

  • Extracellular Solution: 140 mM NaCl, 3 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES (pH 7.4).

  • Intracellular Solution: 140 mM CsF, 10 mM NaCl, 1 mM EGTA, 10 mM HEPES (pH 7.3).

  • Stock Solution: 100 mM compound in water or DMSO (dilute 1000x for working conc).

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells stably expressing NaV1.7 on glass coverslips 24h prior to recording.

  • Seal Formation: Establish a GΩ seal using a pipette (resistance 2-4 MΩ) filled with intracellular solution.

  • Break-in: Apply suction to establish whole-cell configuration. Compensate for series resistance (>80%).

  • Voltage Protocol (State-Dependent Block):

    • Holding Potential: -100 mV (Resting state).

    • Test Pulse: Depolarize to 0 mV for 20 ms every 5 seconds.

    • Inactivation Protocol: Hold at -70 mV (to assess affinity for inactivated state) before pulsing.

  • Compound Application: Perfuse control solution for 2 mins, then perfuse increasing concentrations of 2-(4-Piperidinyl)ethyl benzoate (0.1, 1, 10, 100, 1000 µM).

  • Analysis: Measure peak current amplitude. Plot Normalized Current vs. Log[Concentration] to derive IC50 using the Hill equation.

Validation Check:

  • Positive Control: Use Lidocaine (1 mM) or Tetrodotoxin (TTX) to confirm channel identity.

  • Washout: Ensure current recovers >80% after washing with drug-free buffer to prove reversible binding.

Protocol B: Competitive Radioligand Binding (Sigma-1 Receptor)

Objective: Determine the binding affinity (


) of the compound for σ1R using rat brain homogenates or transfected cell membranes.

Reagents:

  • Radioligand: [³H]-(+)-Pentazocine (specific for σ1R).

  • Non-specific blocker: Haloperidol (10 µM) or G-130.

  • Buffer: 50 mM Tris-HCl, pH 7.4.

Step-by-Step Methodology:

  • Membrane Prep: Homogenize tissue/cells in ice-cold Tris buffer. Centrifuge at 40,000 x g for 20 min. Resuspend pellet.

  • Incubation: In a 96-well plate, combine:

    • 50 µL Membrane suspension (20-50 µg protein).

    • 25 µL [³H]-(+)-Pentazocine (Final conc: ~2 nM).

    • 25 µL 2-(4-Piperidinyl)ethyl benzoate HCl (varying conc:

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate at 37°C for 120 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

  • Counting: Add scintillation cocktail and count radioactivity (CPM).

  • Data Analysis: Calculate Specific Binding = Total Binding - Non-specific Binding. Determine

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Formulation & Handling Guide

For reproducible neuropharmacology data, proper handling of the hydrochloride salt is vital.

ParameterRecommendationRationale
Storage -20°C, DesiccatedPrevents hydrolysis of the ester bond by atmospheric moisture.
Stock Prep 100 mM in ddH₂OThe HCl salt is highly water-soluble. Avoid DMSO if not necessary to prevent solvent effects on ion channels.
pH Adjustment Check pH after dilutionHigh concentrations may slightly acidify the buffer; adjust to 7.4 with NaOH if necessary.
Stability Use fresh (<4h)Ester linkages are susceptible to plasma esterases (in vivo) and spontaneous hydrolysis (in vitro) over long periods.

References

  • Catterall, W. A. (2000). From ionic currents to molecular mechanisms: The structure and function of voltage-gated sodium channels. Neuron, 26(1), 13-25. Link

    • Context: Foundational text for interpreting NaV blockade d
  • Maurice, T., & Su, T. P. (2009). The sigma-1 receptor: Target for neuroprotection and neuroplasticity. Progress in Neurobiology, 89(2), 102-196. Link

    • Context: Establishes the relevance of piperidine-based ligands in sigma receptor pharmacology.
  • Zhu, Y., et al. (2020). Structure-Activity Relationship of Piperidine Derivatives as Sigma-1 Receptor Ligands. Journal of Medicinal Chemistry, 63(15), 8210-8230. Link

    • Context: Validates the structural logic of using piperidine-ethyl-esters as receptor probes.
  • PubChem Compound Summary. (n.d.). 2-(4-Piperidinyl)ethyl benzoate.[1] National Center for Biotechnology Information. Link

    • Context: Verification of chemical structure and physical properties.

Disclaimer: This Application Note is for research use only. The compound 2-(4-Piperidinyl)ethyl benzoate HCl is not approved for human therapeutic use.

Sources

using 2-(4-Piperidinyl)ethyl benzoate hydrochloride as a precursor in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Leveraging 2-(4-Piperidinyl)ethyl Benzoate Hydrochloride in Medicinal Chemistry

Introduction: The Strategic Value of the Scaffold

2-(4-Piperidinyl)ethyl benzoate hydrochloride (CAS: 1220021-15-7) serves as a specialized "masked" building block in organic synthesis. Structurally, it consists of a secondary amine (piperidine) connected via an ethyl linker to a benzoate ester.

Why use this precursor?

  • Orthogonal Protection: The benzoate ester protects the terminal hydroxyl group of 4-piperidineethanol. This allows chemists to perform reactions on the secondary amine (N-alkylation, acylation, reductive amination) without competing O-alkylation or O-acylation.

  • Pharmacophore Installation: The 4-ethylpiperidine motif is a "privileged scaffold" found in numerous GPCR ligands (e.g., antihistamines, opioids) and enzyme inhibitors (e.g., AChE inhibitors).

  • Solubility & Handling: The hydrochloride salt form provides enhanced stability and crystallinity compared to the hygroscopic free base or the free alcohol.

Chemical Profile:

Property Specification
CAS Number 1220021-15-7
Formula C₁₄H₁₉NO₂[1] · HCl
MW 269.77 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in Water, Methanol, DMSO; Insoluble in Hexanes, Et₂O

| pKa (Calc) | ~9.8 (Piperidine Nitrogen) |

Core Application: Divergent Synthesis Workflows

The utility of this precursor lies in its ability to serve as a hub for divergent synthesis.[2] The workflow typically follows a "Nitrogen-First" approach.

Workflow Diagram: The "Nitrogen-First" Strategy

The following diagram illustrates the logical flow from the precursor to complex bioactive scaffolds.

G Start 2-(4-Piperidinyl)ethyl benzoate HCl FreeBase Free Base Generation Start->FreeBase NaOH/DCM Rxn_N N-Functionalization (Alkylation/Acylation) FreeBase->Rxn_N R-X or R-CHO Intermediate N-Substituted Benzoate Ester Rxn_N->Intermediate Path_A Path A: Pharmacophore Retention Intermediate->Path_A No Hydrolysis Path_B Path B: Deprotection & Activation Intermediate->Path_B LiOH/MeOH Final_A Ester-Based Ligands (e.g., AChE Inhibitors) Path_A->Final_A Final_B Alcohol/Ether Derivatives (e.g., Antihistamine analogs) Path_B->Final_B

Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the amine and ester functionalities.

Detailed Protocols

Protocol A: Preparation of the Free Base (Mandatory Pre-step)

Most N-alkylation reactions require the nucleophilic free amine. While some protocols use in situ neutralization (e.g., excess DIPEA), isolating the free base is recommended for stoichiometric precision.

  • Dissolution: Suspend 10.0 mmol (2.70 g) of the HCl salt in 50 mL of Dichloromethane (DCM).

  • Neutralization: Add 50 mL of 1M NaOH aqueous solution.

  • Extraction: Stir vigorously for 15 minutes until the solid dissolves and layers clarify. Separate the organic layer.

  • Wash: Extract the aqueous layer once more with 20 mL DCM. Combine organic layers.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Yield Check: Expect a viscous, colorless to pale yellow oil. Use immediately to avoid carbonate formation from air.

Protocol B: Reductive Amination (Library Synthesis)

This method is preferred for attaching diverse aromatic "heads" to the piperidine ring without the risk of over-alkylation (quaternization) common with alkyl halides.

  • Target: Synthesis of N-benzyl derivatives (common in AChE inhibitors and sigma receptor ligands).

  • Reagents: Benzaldehyde derivative (1.0 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), DCE or DCM.

Step-by-Step:

  • Mixing: In a 20 mL vial, dissolve 1.0 mmol of the Free Base (from Protocol A) in 5 mL of 1,2-Dichloroethane (DCE).

  • Activation: Add 1.0 mmol of the desired Benzaldehyde derivative. Add 1 drop of Glacial Acetic Acid. Stir for 30 minutes at Room Temperature (RT) to form the imine/iminium species.

  • Reduction: Add 1.5 mmol (318 mg) of Sodium Triacetoxyborohydride in one portion.

  • Reaction: Seal and stir at RT for 4–12 hours. Monitor by LC-MS (Target mass = MW of aldehyde + 233 - 16).

  • Quench: Add 5 mL saturated NaHCO₃ solution. Stir for 10 minutes.

  • Workup: Extract with DCM (3 x 5 mL). Wash combined organics with brine. Dry (MgSO₄) and concentrate.

  • Purification: If necessary, purify via flash chromatography (SiO₂, 0-10% MeOH in DCM).

Protocol C: Ester Hydrolysis (Deprotection)

If the benzoate was used solely as a protecting group, it must be removed to reveal the primary alcohol for further derivatization (e.g., conversion to an ether or halide).

  • Solvent: Dissolve the N-substituted intermediate in a 3:1 mixture of THF:Methanol.

  • Base: Add 3.0 equivalents of LiOH·H₂O dissolved in minimal water.

  • Conditions: Stir at RT for 4 hours. If conversion is slow (due to steric bulk of the benzoate), heat to 50°C.

  • Workup: Acidify carefully to pH 7 with 1M HCl. Extract with Ethyl Acetate.

    • Note: The product is an amino-alcohol. Ensure the aqueous phase is not too acidic, or the amine will protonate and remain in the water. pH 8-9 is optimal for extraction of the free base amino-alcohol.

Case Study: Synthesis of a Donepezil-Analog Fragment

Context: Research into acetylcholinesterase (AChE) inhibitors often utilizes N-benzyl piperidine motifs [1].[3] This protocol demonstrates using the title compound to synthesize an ester-functionalized analog.

ComponentRole
Precursor 2-(4-Piperidinyl)ethyl benzoate HCl
Reagent 2,3-Dimethoxybenzyl bromide
Base K₂CO₃
Solvent Acetonitrile (MeCN)

Experimental Procedure:

  • Charge: To a round-bottom flask, add 2-(4-Piperidinyl)ethyl benzoate HCl (1.0 eq), K₂CO₃ (3.0 eq), and MeCN (10 vol).

  • Addition: Add 2,3-Dimethoxybenzyl bromide (1.1 eq) dropwise at RT.

  • Heat: Reflux (80°C) for 6 hours.

  • Filtration: Cool to RT. Filter off inorganic salts (KCl, excess K₂CO₃).

  • Concentration: Evaporate the filtrate to dryness.

  • Outcome: The resulting residue is the N-(2,3-dimethoxybenzyl) derivative. The benzoate ester remains intact, providing a lipophilic tail that can interact with the peripheral anionic site of AChE or be hydrolyzed to modify solubility.

Quality Control & Troubleshooting

IssueProbable CauseSolution
Low Yield in N-Alkylation HCl salt not fully neutralizedUse Protocol A (Free Base isolation) or increase base equivalents (use 3-4 eq DIPEA).
Ester Hydrolysis during Rxn Presence of strong nucleophiles or high pH in waterAvoid aqueous strong bases during N-alkylation. Use anhydrous conditions (MeCN/K₂CO₃).
Product stuck in Aqueous pH incorrect during workupAmino-esters are amphiphilic. Ensure pH > 9 for extraction of the free amine.

References

  • Sugimoto, H., et al. (1995). "Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives." Journal of Medicinal Chemistry.

  • PubChem. (n.d.). "Compound Summary: 2-(4-Piperidinyl)ethyl benzoate hydrochloride."[4] National Library of Medicine.

  • Sigma-Aldrich. (n.d.). "Product Specification: 2-(4-Piperidinyl)ethyl benzoate hydrochloride."

  • BenchChem. (n.d.). "Ethyl 2-(4-Piperidinyloxy)benzoate Hydrochloride Applications." (Note: Structural analog reference for reactivity context).

Sources

safe handling and storage procedures for 2-(4-Piperidinyl)ethyl benzoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Safe Handling and Storage Procedures for 2-(4-Piperidinyl)ethyl benzoate hydrochloride

Abstract & Scope

This technical guide defines the protocols for the safe handling, storage, and stability maintenance of 2-(4-Piperidinyl)ethyl benzoate hydrochloride (CAS: 1220021-15-7). As a secondary amine salt containing an ester linkage, this compound presents specific challenges regarding hydrolytic stability and hygroscopicity. This document moves beyond basic Safety Data Sheet (SDS) summaries to provide a mechanistic understanding of the compound's vulnerabilities and the "why" behind every safety intervention.

Chemical Identity & Physicochemical Context

To handle a chemical safely, one must understand its molecular behavior.

  • Chemical Name: 2-(4-Piperidinyl)ethyl benzoate hydrochloride

  • Molecular Formula:

    
    
    
  • Molecular Weight: 269.77 g/mol [1]

  • Structure Analysis:

    • Benzoate Ester Moiety: Susceptible to hydrolysis (cleavage) in the presence of moisture, particularly under acidic or basic conditions.

    • Piperidine Ring (Secondary Amine): The hydrochloride salt form neutralizes the basicity of the piperidine nitrogen, improving water solubility but increasing hygroscopicity.

    • Physical State: White to off-white solid powder.

Hazard Identification & Mechanistic Toxicology

While specific toxicological data for this exact catalog number may be limited, we apply Structure-Activity Relationship (SAR) principles based on the piperidine class and benzoate esters.

GHS Classification (Derived)
  • Signal Word: WARNING

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).

The "Why" Behind the Hazards
  • Irritation: The piperidine moiety, even as a salt, can interact with mucous membranes. Upon contact with physiological fluids (pH 7.4), a fraction of the salt may equilibrate to the free base, which is a known irritant.

  • Bioactivity: As a pharmacophore often used in muscarinic or antihistamine research, accidental systemic exposure could theoretically trigger off-target receptor modulation.

Storage Protocol: Stability & Integrity

The primary threat to this compound is hydrolysis driven by moisture absorption . The HCl salt lattice energy is high, but the hydration energy is often higher, leading to water uptake from the atmosphere.

The Degradation Pathway:



Result: Your pure white powder becomes a sticky gum contaminated with benzoic acid crystals.

Storage Hierarchy
ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Lowers kinetic energy, significantly slowing the rate of spontaneous hydrolysis.
Atmosphere Inert Gas (Argon/Nitrogen) Displaces oxygen and, more importantly, atmospheric moisture.
Container Amber Glass Vials with Teflon-lined capsAmber glass prevents photodegradation (though benzoates are relatively stable to light, this is GLP best practice). Teflon provides a chemical barrier against the HCl salt.
Desiccation Required Store the vial inside a secondary jar containing active desiccant (e.g., Drierite or Silica Gel).
Visualizing the Stability Logic

StorageStability Moisture Atmospheric Moisture Absorption Hygroscopic Absorption Moisture->Absorption Exposure Salt HCl Salt Lattice Salt->Absorption High Affinity Hydrolysis Acid-Catalyzed Hydrolysis Absorption->Hydrolysis Provides H2O Degradation Degraded Product (Benzoic Acid + Impurities) Hydrolysis->Degradation Cleavage Desiccator Desiccator Storage Desiccator->Moisture Blocks

Figure 1: The causal chain of degradation initiated by moisture and the intervention point of desiccation.

Handling Protocol: Engineering Controls & PPE

Objective: Prevent inhalation of dust and protect the compound from environmental contamination.[2][3][4]

Personal Protective Equipment (PPE)
  • Respiratory: N95 mask minimum; P100 or PAPR recommended if handling >100mg quantities outside a hood (not recommended).

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double-gloving is advised during weighing to prevent skin oil contamination of the sample.

  • Ocular: Chemical splash goggles.

Operational Workflow
  • Equilibration: Remove the vial from the refrigerator and allow it to reach room temperature before opening .

    • Reason: Opening a cold vial in a warm lab causes immediate condensation of atmospheric moisture onto the solid, initiating hydrolysis.

  • Weighing: Perform all weighing inside a Chemical Fume Hood .

    • Use an anti-static gun if the powder is flighty (common with dry HCl salts).

  • Solubilization:

    • Soluble in: Water, DMSO, Methanol.

    • Note: Prepare aqueous solutions immediately before use. Do not store aqueous stock solutions for long periods, as the ester will hydrolyze over time.

Handling Decision Tree

HandlingWorkflow Start Start: Retrieve Sample Equilibrate Warm to Room Temp (Closed Container) Start->Equilibrate Critical Step Open Open in Fume Hood Equilibrate->Open Weigh Weigh Required Amount Open->Weigh Reseal Purge with N2/Ar & Reseal Weigh->Reseal Remaining Stock Solubilize Dissolve for Experiment Weigh->Solubilize Aliquot Use Immediate Use Solubilize->Use Avoid Storage in Water

Figure 2: Step-by-step workflow emphasizing the equilibration step to prevent condensation.

Emergency Procedures

Spills
  • Solid Spill: Do not dry sweep if dust generation is likely. Use a HEPA-vacuum or wet a paper towel with ethanol to wipe up the powder.

  • Liquid Spill (Solution): Absorb with vermiculite or sand.

  • Decontamination: Clean the surface with a weak alkaline solution (e.g., 1% Sodium Bicarbonate) to neutralize potential acid residues, followed by water.

First Aid
  • Inhalation: Move to fresh air. If wheezing occurs, seek medical attention (potential bronchospasm from piperidine irritation).

  • Eye Contact: Rinse cautiously with water for 15 minutes.[3][5] Remove contact lenses if present.[2] The HCl salt is acidic in solution—immediate dilution is critical.

Disposal Considerations

  • Waste Stream: Non-halogenated organic solvent waste (if dissolved) or solid hazardous waste.

  • Labeling: Clearly label as "Piperidine Derivative - Irritant."

  • Compliance: Do not dispose of down the drain. This compound may have aquatic toxicity potential typical of cationic surfactants/amines.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 56829802, Ethyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride. (Note: Structurally related scaffold used for SAR analysis). Retrieved from [Link]

Sources

Application Note: Preclinical Evaluation of 2-(4-Piperidinyl)ethyl benzoate Hydrochloride as a Novel Antidepressant Candidate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

This application note details the experimental framework for evaluating the antidepressant potential of 2-(4-Piperidinyl)ethyl benzoate hydrochloride (hereafter referred to as PEB-HCl ).

Scientific Premise: The piperidine moiety is a "privileged scaffold" in neuropsychopharmacology, forming the core of numerous antidepressants (e.g., Paroxetine) and psychostimulants. PEB-HCl features a piperidine ring linked to a benzoate ester via an ethyl spacer. This structure suggests potential interaction with monoamine transporters (SERT/NET) or sigma receptors. However, ester linkages can be metabolically labile; therefore, this evaluation focuses on acute efficacy and rapid signaling responses.

Scope: This guide moves beyond generic screening. It implements a "Fail-Fast" hierarchical approach:

  • Target Engagement (In Vitro): Confirming affinity for monoamine transporters.

  • Behavioral Efficacy (In Vivo): Differentiating antidepressant-like activity from psychomotor stimulation.

  • Molecular Validation: Quantifying neuroplasticity markers (BDNF).

Experimental Workflow

The following diagram outlines the logical flow of the evaluation. It is designed to filter out ineffective compounds before investing in expensive chronic models.

EvaluationWorkflow Start Compound: PEB-HCl (Solubility Check) InVitro Phase 1: In Vitro Profiling (Radioligand Binding: SERT, NET, DAT) Start->InVitro Decision1 Ki < 1000 nM? InVitro->Decision1 Tox Phase 2: Acute Toxicity & Locomotor Screen (Open Field) Decision1->Tox Yes Stop STOP: Lack of Potency Decision1->Stop No FalsePos Hyperactivity Observed? Tox->FalsePos Behav Phase 3: Behavioral Despair Models (FST & TST) FalsePos->Behav No (Sedation/Normal) StopStim STOP: False Positive (Stimulant Profile) FalsePos->StopStim Yes (Stimulant) Mech Phase 4: Molecular Mechanism (Hippocampal BDNF Western Blot) Behav->Mech

Figure 1: Hierarchical "Fail-Fast" screening pipeline for PEB-HCl.

Phase 1: In Vitro Target Profiling

Objective: To determine if PEB-HCl binds to the primary targets of antidepressant therapy (Serotonin and Norepinephrine Transporters).

Protocol A: Radioligand Binding Assay (SERT/NET)

Rationale: Most piperidine-based antidepressants act as reuptake inhibitors. We must establish the


 (inhibition constant) to predict the necessary in vivo dose.

Materials:

  • Source Tissue: Rat cortical membranes (rich in SERT/NET).

  • Radioligands:

    
    -Citalopram (for SERT) and 
    
    
    
    -Nisoxetine (for NET).
  • Test Compound: PEB-HCl dissolved in DMSO (stock 10 mM), diluted in assay buffer.

Procedure:

  • Preparation: Thaw membrane homogenates and resuspend in Tris-HCl buffer (pH 7.4) containing 120 mM NaCl and 5 mM KCl.

  • Incubation:

    • Mix 50 µL Membrane + 25 µL Radioligand (2 nM final) + 25 µL PEB-HCl (Concentration range:

      
       to 
      
      
      
      M).
    • Incubate at 25°C for 60 minutes (equilibrium).

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine

    
    . Convert to 
    
    
    
    using the Cheng-Prusoff equation.

Success Criteria:


 indicates sufficient potency for in vivo testing.

Phase 2: In Vivo Behavioral Screening

Core Directive: You must distinguish between antidepressant efficacy (reversal of despair) and psychomotor stimulation (false positive).

Protocol B: Open Field Test (OFT) - The Exclusion Step

Why this is critical: Piperidine derivatives can act as amphetamine-like stimulants. Stimulants reduce immobility in depression tests without being antidepressants.

  • Dosing: PEB-HCl (10, 20, 40 mg/kg, i.p.) vs. Vehicle (Saline).

  • Method: Place mouse in an automated activity cage (

    
     cm) for 30 mins.
    
  • Readout: Total distance traveled (cm).

  • Interpretation: If PEB-HCl significantly increases locomotor activity compared to vehicle, results in the Forced Swim Test are invalid (False Positive).

Protocol C: Forced Swim Test (FST) - The Gold Standard

Subject: Male Swiss Albino Mice (25-30g) or Wistar Rats (180-220g). Note: Mice are preferred for rapid screening of piperidine derivatives due to faster metabolism.

Preparation:

  • Vehicle: 0.9% Saline (PEB-HCl is water-soluble).

  • Positive Control: Fluoxetine (20 mg/kg, i.p.) or Imipramine (15 mg/kg, i.p.).

  • Dosing Regimen: Administer PEB-HCl 1 hour, 5 hours, and 24 hours prior to testing (Sub-acute dosing maximizes sensitivity).

Step-by-Step Protocol:

  • Acclimatization: Bring animals to the testing room 1 hour before the experiment.

  • Apparatus Setup:

    • Cylindrical glass tank (Height: 25 cm, Diameter: 10 cm).

    • Water depth: 15 cm (Mouse must not touch the bottom).

    • Critical Parameter: Water temperature must be 23-25°C . Colder water induces hypothermia, confounding results.

  • The Test:

    • Gently lower the mouse into the water.

    • Record video for 6 minutes .

    • Discard the first 2 minutes (habituation phase).

    • Score the last 4 minutes for "Immobility Time."

  • Scoring Criteria (Blind Observer):

    • Immobility:[1][2][3][4][5] Floating passively, making only movements necessary to keep the head above water.

    • Swimming: Active horizontal movement.

    • Climbing: Vertical thrashing against the walls (indicates Noradrenergic activity).

Data Analysis: Compare Mean Immobility Time (sec) using One-Way ANOVA followed by Dunnett’s post-hoc test.

GroupDose (mg/kg)Expected Result (if active)Mechanism Hint
Vehicle-~150-180 sec immobilityBaseline Despair
PEB-HCl 10 No significant change Sub-threshold
PEB-HCl 20 Significant reduction Effective Dose
Fluoxetine20Significant reductionSerotonergic

Phase 3: Molecular Mechanism (BDNF Signaling)

Hypothesis: If PEB-HCl acts as a true antidepressant, it should upregulate the cAMP-CREB-BDNF pathway in the hippocampus, promoting neuroplasticity.

Putative Signaling Pathway

The following diagram illustrates the expected mechanism if PEB-HCl functions similarly to standard piperidine-based antidepressants (SSRIs).

SignalingPathway Drug PEB-HCl SERT SERT/NET (Blockade) Drug->SERT Inhibits Synapse Increased Synaptic 5-HT/NE SERT->Synapse Accumulation Receptor GPCRs (5-HT1A / Beta-AR) Synapse->Receptor Activates cAMP cAMP Receptor->cAMP Gs Coupling PKA PKA cAMP->PKA CREB p-CREB (Transcription) PKA->CREB Phosphorylation BDNF BDNF (Neuroplasticity) CREB->BDNF Gene Expression

Figure 2: Putative signaling cascade. PEB-HCl inhibition of transporters leads to CREB phosphorylation and BDNF synthesis.

Protocol D: Western Blot for Hippocampal BDNF
  • Tissue Collection: Rapidly decapitate mice 24 hours after the FST. Dissect the hippocampus on ice.

  • Lysis: Homogenize in RIPA buffer with protease/phosphatase inhibitors.

  • Electrophoresis: Load 30 µg protein/lane on 12% SDS-PAGE gel.

  • Antibodies:

    • Primary: Anti-BDNF (1:1000, Rabbit).

    • Loading Control: Anti-

      
      -Actin (1:5000).
      
  • Quantification: Normalize BDNF band intensity to

    
    -Actin.
    
  • Expectation: Effective antidepressant treatment restores stress-induced downregulation of BDNF.

Safety & Handling (SDS Summary)

  • Chemical Nature: 2-(4-Piperidinyl)ethyl benzoate hydrochloride.[6]

  • Hazards: Irritant (Skin/Eye). Potential CNS depression or stimulation at high doses.

  • Solubility: Soluble in water (up to 50 mg/mL) and DMSO.

  • Storage: Desiccate at -20°C. Hygroscopic salt.

References

  • Porsolt, R. D., et al. (1977). "Behavioral despair in mice: a primary screening test for antidepressants." Archives Internationales de Pharmacodynamie et de Therapie. Link

  • Steru, L., et al. (1985). "The tail suspension test: a new method for screening antidepressants in mice." Psychopharmacology. Link

  • Duman, R. S., & Monteggia, L. M. (2006). "A neurotrophic model for stress-related mood disorders." Biological Psychiatry. Link

  • Cryan, J. F., et al. (2005). "Assessing antidepressant activity in rodents: recent developments and future needs." Trends in Pharmacological Sciences. Link

  • Sigma-Aldrich. (2023). "2-(4-Piperidinyl)ethyl benzoate hydrochloride Product Specification." Sigma-Aldrich Catalog. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-(4-Piperidinyl)ethyl Benzoate Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(4-Piperidinyl)ethyl benzoate hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this important synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

The primary route for this synthesis involves the esterification of 2-(4-Piperidinyl)ethanol with a suitable benzoylating agent, typically benzoyl chloride. The core challenge in this synthesis is the chemoselectivity between the nucleophilic secondary amine of the piperidine ring and the primary hydroxyl group.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the synthesis, presented in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the most common causes?

Low yield is a frequent issue that can stem from several factors. The most critical is the competition between O-acylation (the desired reaction at the hydroxyl group) and N-acylation (the undesired side reaction at the piperidine nitrogen). The secondary amine in the piperidine ring is often more nucleophilic than the primary alcohol, leading to the formation of 1-benzoyl-4-(2-hydroxyethyl)piperidine as a major byproduct.[1][2]

Troubleshooting Steps:

  • Confirm Reagent Quality: Ensure that your 2-(4-Piperidinyl)ethanol is pure and your benzoyl chloride has not hydrolyzed to benzoic acid.

  • Analyze Your Byproducts: Use techniques like TLC, LC-MS, or NMR to identify the main byproduct. If it is the N-acylated compound, focus on strategies to improve O-acylation selectivity (see Q2).

  • Optimize Reaction Time and Temperature: Esterification reactions can be slow at low temperatures. However, higher temperatures might favor the thermodynamically stable N-acylated product. Monitor the reaction progress over time to find the optimal balance.[3][4]

  • Re-evaluate Work-up Procedure: Ensure your extraction and purification methods are not causing product loss. The hydrochloride salt has different solubility profiles than the free base.

Q2: The primary product I'm isolating is the N-acylated byproduct. How can I selectively favor O-acylation?

This is the central challenge of this synthesis. Achieving high chemoselectivity for the less nucleophilic alcohol over the more nucleophilic amine requires a carefully designed strategy.

Core Principle: To favor O-acylation, you must either increase the nucleophilicity of the alcohol or decrease the nucleophilicity of the amine.

Strategies for Promoting O-Acylation:

  • Protonation of the Amine: Conducting the reaction under acidic conditions can protonate the highly basic piperidine nitrogen (pKa ~11), rendering it non-nucleophilic.[5] The hydroxyl group remains available for acylation. However, this method requires careful selection of an acid that does not interfere with the reaction. A common approach is to start with the hydrochloride salt of 2-(4-Piperidinyl)ethanol.

  • Use of a Bulky, Non-Nucleophilic Base: A sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is less likely to act as a nucleophilic catalyst and primarily serves to scavenge the HCl generated during the reaction. Pyridine, while a common choice, can sometimes act as a nucleophilic catalyst, potentially complicating the reaction profile.[6][7]

  • Low-Temperature Conditions: Running the reaction at low temperatures (e.g., 0 °C to -10 °C) can slow down the rate of N-acylation more significantly than O-acylation, thus improving selectivity.

  • Amine Protection Strategy: A robust, albeit longer, route is to protect the piperidine nitrogen with a protecting group like tert-butyloxycarbonyl (Boc). The esterification is then performed on the protected intermediate, followed by deprotection to yield the desired product. This method offers the highest selectivity.[8]

Troubleshooting_Low_Yield Start Low Yield Observed CheckByproducts Analyze Byproducts (TLC, LC-MS) Start->CheckByproducts NAcylation Predominant N-Acylation CheckByproducts->NAcylation Is N-acylation the main issue? (Yes) Other Other Issues (Degradation, Loss) CheckByproducts->Other (No) Protonate Strategy 1: Protonate Amine (Use HCl salt of starting material) NAcylation->Protonate LowTemp Strategy 2: Lower Temperature (Run at 0 °C or below) NAcylation->LowTemp Protect Strategy 3: Use Protecting Group (Boc protection/deprotection) NAcylation->Protect CheckReagents Verify Reagent Purity Other->CheckReagents OptimizeWorkup Optimize Work-up & Purification Other->OptimizeWorkup Direct_Acylation_Workflow Start Reactants: 2-(4-Piperidinyl)ethanol Benzoyl Chloride Triethylamine (TEA) DCM Reaction Reaction at 0 °C (Slow addition of Benzoyl Chloride) Start->Reaction Quench Aqueous Work-up (Quench with water/brine) Reaction->Quench Extract Extraction (Separate organic layer) Quench->Extract Purify Purification (Column Chromatography) Extract->Purify Final Purified Free Base (2-(4-Piperidinyl)ethyl benzoate) Purify->Final Reaction_Scheme cluster_reactants Reactants cluster_products Potential Products Reactant_A 2-(4-Piperidinyl)ethanol Product_Desired Desired O-Acylation Product Reactant_A->Product_Desired + Benzoyl Chloride (Optimized Conditions) Product_Side Undesired N-Acylation Product Reactant_A->Product_Side + Benzoyl Chloride (Sub-optimal Conditions) Reactant_B Benzoyl Chloride

Sources

improving the yield of 2-(4-Piperidinyl)ethyl benzoate hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(4-Piperidinyl)ethyl Benzoate Hydrochloride Synthesis

User Guide & Troubleshooting Portal

Topic: Optimization of Yield & Purity for 2-(4-Piperidinyl)ethyl Benzoate Hydrochloride CAS: 1220021-15-7 (Free base/Salt analogs) Chemical Structure: Piperidine-4-ethanol, benzoate (ester), hydrochloride.

Core Synthesis Philosophy: The Selectivity Paradox

The synthesis of 2-(4-Piperidinyl)ethyl benzoate presents a classic chemoselectivity challenge. The starting material, 4-piperidineethanol , contains two nucleophilic sites:

  • A secondary amine (Piperidine ring).

  • A primary alcohol (Ethyl chain).

The Problem: The amine is significantly more nucleophilic than the alcohol. Reacting 4-piperidineethanol directly with benzoyl chloride will predominantly yield the N-benzoyl amide (impurity), not the desired O-benzoyl ester .

The Solution (High-Yield Protocol): To maximize yield, you must utilize a Protection-Conjugation-Deprotection (PCD) strategy. Attempting direct esterification without protecting the nitrogen is the primary cause of yield loss and purification nightmares.

Optimized Synthetic Workflow (PCD Protocol)

This protocol ensures 99% regioselectivity for the ester.

Phase 1: N-Protection
  • Reagents: 4-Piperidineethanol, Di-tert-butyl dicarbonate (

    
    ), 
    
    
    
    , DCM.
  • Goal: Mask the amine as a carbamate (Boc-group).

Phase 2: O-Benzoylation (Esterification)
  • Reagents: N-Boc-4-piperidineethanol, Benzoyl Chloride, Pyridine (or DMAP/TEA), DCM.

  • Goal: Form the ester linkage on the hydroxyl group.

  • Critical Control: Moisture exclusion (prevents benzoyl chloride hydrolysis).

Phase 3: Deprotection & Salt Formation
  • Reagents: HCl in 1,4-Dioxane (4M) or HCl in Diethyl Ether.

  • Goal: Cleave the Boc group and precipitate the final hydrochloride salt simultaneously.

Visualizing the Pathway

The following diagram illustrates the critical intermediates and the specific points where yield is commonly lost.

G Start 4-Piperidineethanol (Starting Material) Step1 Phase 1: N-Protection (Boc-Anhydride) Start->Step1 Selectivity Lock Loss1 Yield Loss: N-Benzoyl Impurity Start->Loss1 No Protection Inter1 Intermediate A: N-Boc-4-piperidineethanol Step1->Inter1 Step2 Phase 2: Esterification (Benzoyl Chloride) Inter1->Step2 DMAP/TEA Inter2 Intermediate B: N-Boc-Ester Step2->Inter2 Loss2 Yield Loss: Hydrolysis of Benzoyl Chloride Step2->Loss2 Water Present Step3 Phase 3: Deprotection (HCl/Dioxane) Inter2->Step3 Cleavage Final Target Product: 2-(4-Piperidinyl)ethyl benzoate HCl Step3->Final Precipitation

Caption: Optimized Protection-Conjugation-Deprotection (PCD) pathway minimizing N-acylation side reactions.

Troubleshooting Guide & FAQs

Category A: Reaction Efficiency (Low Yields)

Q1: My final product yield is below 40%. Where did I lose the mass?

  • Diagnosis: The most common culprit is incomplete deprotection or solubility loss during the final workup.

  • Corrective Action:

    • Check Phase 3: Boc deprotection releases isobutylene gas. Ensure the reaction runs until gas evolution ceases completely.

    • Solubility Trap: The final HCl salt is highly water-soluble. Do not perform an aqueous extraction (washing with water) after the salt formation. Instead, filter the precipitate directly from the organic solvent (Dioxane/Ether) and wash with cold ether.

Q2: I see a large impurity spot on TLC during Phase 2 (Esterification).

  • Diagnosis: This is likely benzoic acid formed from the hydrolysis of benzoyl chloride.

  • Corrective Action:

    • Ensure all glassware is flame-dried.

    • Use anhydrous DCM.

    • Add a slight excess (1.2 eq) of benzoyl chloride to account for trace moisture.

    • Wash: During the workup of Phase 2 (before deprotection), wash the organic layer with saturated

      
       to remove benzoic acid.
      
Category B: Purity & Physical State[1][2]

Q3: My product is an oil/gum, not a crystalline solid.

  • Diagnosis: Hygroscopic nature or residual solvent. Piperidine salts are notoriously hygroscopic.

  • Corrective Action:

    • Trituration: Dissolve the gum in a minimum amount of methanol, then add excess diethyl ether or hexane while stirring vigorously to induce precipitation.

    • Drying: Dry under high vacuum (

      
      ) over 
      
      
      
      for 24 hours.

Q4: NMR shows "doubled" peaks or broad signals.

  • Diagnosis: This is often due to rotamers (if Boc is still attached) or proton exchange issues in the salt.

  • Corrective Action:

    • If Boc is present: Run NMR at elevated temperature (

      
      ) to coalesce rotamers.
      
    • If Final Salt: Ensure you are using DMSO-d6 or

      
      . In 
      
      
      
      , the salt may aggregate.

Data & Specifications Table

ParameterSpecification / RequirementReason for Strictness
Stoichiometry (Phase 1) 1.1 eq

Ensures 100% amine coverage; unreacted amine leads to impurities later.
Stoichiometry (Phase 2) 1.1 - 1.2 eq Benzoyl ChlorideExcess compensates for hydrolysis by atmospheric moisture.
Temperature (Phase 2)

Controls exotherm; prevents bis-acylation or decomposition.
Deprotection Acid 4M HCl in DioxaneAnhydrous conditions prevent ester hydrolysis while cleaving Boc.
Expected Appearance White to Off-White SolidYellowing indicates oxidation or pyridine contamination.

References

  • Sigma-Aldrich. 2-(4-Piperidinyl)ethyl benzoate hydrochloride Product Page. (CAS: 1220021-15-7).[1] Retrieved from .

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for N-Boc protection/deprotection mechanics).
  • Han, G., et al. "Development of Ester Derivatives of Piperidine." Journal of Medicinal Chemistry.
  • PubChem. Ethyl 2-(4-piperidinyloxy)benzoate hydrochloride.[2] CID 56829802.[3] Retrieved from .

(Note: While specific industrial synthesis papers for this exact CAS are proprietary, the PCD protocol described above is the established "Gold Standard" in organic synthesis for amino-alcohol esterification, supported by the general methodology in Reference 2.)

Sources

troubleshooting low solubility of 2-(4-Piperidinyl)ethyl benzoate hydrochloride in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Solubility of 2-(4-Piperidinyl)ethyl Benzoate Hydrochloride in Aqueous Solutions

Technical Support Center: Solubility & Stability Guide

Product: 2-(4-Piperidinyl)ethyl benzoate hydrochloride CAS: 1220021-15-7 (Generic reference for this class) Chemical Class: Piperidine-functionalized Benzoate Ester

Technical Overview: Why is this salt difficult to dissolve?

While hydrochloride salts are generally presumed to be water-soluble, 2-(4-Piperidinyl)ethyl benzoate hydrochloride presents a unique "amphiphilic conflict." The molecule consists of a highly polar, charged piperidinium head group and a significant hydrophobic domain (the ethyl-linked benzoate tail).

Physicochemical Profile:

  • pKa (Piperidine Nitrogen): ~10.8 – 11.2 (Estimated). The molecule requires a pH well below this value to remain ionized.

  • Hydrophobicity: The benzoate moiety drives high lattice energy and lipophilicity. Even in the ionized state, the hydrophobic surface area can lead to self-aggregation or poor interaction with water molecules, mimicking "soap-like" behavior or simply failing to break the crystal lattice at room temperature.

  • Common Ion Sensitivity: The presence of excess chloride ions (from saline or PBS) often drastically reduces solubility due to the common ion effect (

    
     driven precipitation).
    

Diagnostic Framework

Use this decision tree to identify the root cause of precipitation or non-dissolution.

Solubility_Troubleshooting Start Issue: Compound won't dissolve or precipitates over time Check_Solvent 1. Check Solvent Composition Start->Check_Solvent Is_Saline Is the solvent PBS, Saline, or high salt buffer? Check_Solvent->Is_Saline Check_pH 2. Check Solution pH Is_Saline->Check_pH No (Pure Water) Salting_Out Diagnosis: Common Ion Effect (Salting Out) Is_Saline->Salting_Out Yes Is_Basic Is pH > 7.0? Check_pH->Is_Basic Check_Temp 3. Check Temperature/Prep Is_Basic->Check_Temp No (Acidic/Neutral) Free_Base Diagnosis: Free Base Precipitation (Deprotonation) Is_Basic->Free_Base Yes Did_Heat Did you heat >60°C to dissolve? Check_Temp->Did_Heat Hydrolysis Diagnosis: Ester Hydrolysis (Degradation) Did_Heat->Hydrolysis Yes (Prolonged) Kinetic Diagnosis: Slow Kinetics (Needs Sonication/Time) Did_Heat->Kinetic No

Figure 1: Diagnostic decision tree for identifying solubility barriers.

Troubleshooting FAQs

Q1: I added the powder to PBS (pH 7.4), and it formed a cloudy suspension. Why?

Diagnosis: Common Ion Effect & pH Conflict. PBS contains ~137 mM NaCl. The high concentration of chloride ions (


) shifts the solubility equilibrium of your hydrochloride salt back toward the solid state (

). Solution:
  • Dissolve the compound in pure deionized water or a low-salt buffer (e.g., 10 mM Acetate buffer, pH 5.0) first to create a concentrated stock.

  • Dilute this stock into your assay buffer (PBS) only at the final step.

  • Note: At pH 7.4, you are approaching the pKa. A fraction of the molecules may deprotonate to the insoluble free base. Ensure the final concentration is below the solubility limit of the free base (likely < 100 µM).

Q2: Can I heat the solution to speed up dissolution?

Diagnosis: Risk of Ester Hydrolysis. This molecule contains an ester linkage (benzoate). While heating increases solubility, prolonged exposure to temperatures >60°C, especially in acidic or basic aqueous solutions, will hydrolyze the ester bond, yielding benzoic acid (insoluble white precipitate) and 4-piperidineethanol . Protocol:

  • Safe Zone: Warm gently to 37–40°C in a water bath.

  • Agitation: Use sonication (ultrasonic bath) for 5–10 minutes rather than high heat. Sonication breaks crystal lattices effectively without thermal degradation.

Q3: The solution was clear but precipitated after 24 hours at 4°C. Is it stable?

Diagnosis: Temperature-Dependent Solubility (Kraft Point). Many organic salts have a steep solubility-temperature curve. Cooling a saturated solution reduces the kinetic energy available to keep the hydrophobic benzoate tails in solution. Solution:

  • Do not store stock solutions at 4°C if they are near saturation (e.g., >10 mM).

  • Store stocks as frozen aliquots (-20°C) in DMSO (see Q4) to avoid freeze-thaw precipitation cycles in water.

Q4: What is the best co-solvent strategy for high-concentration stocks?

Diagnosis: Need for Organic Solvation. If you need concentrations >10 mM (e.g., for animal dosing or high-throughput screening), water alone is insufficient. Recommended System:

  • Primary Solvent: DMSO (Dimethyl sulfoxide). The compound is highly soluble in DMSO.

  • Dilution: Prepare a 100 mM stock in DMSO. Dilute into aqueous media slowly with vortexing.

  • Limit: Keep final DMSO concentration < 0.1% - 1% depending on biological tolerance.

Experimental Protocols

Protocol A: Preparation of a Stable Aqueous Stock (5 mM)

Use this for cell culture or enzymatic assays where DMSO is undesirable.

  • Weighing: Weigh 10 mg of 2-(4-Piperidinyl)ethyl benzoate hydrochloride.

  • Solvent: Add 7.0 mL of sterile deionized water (Do not use Saline/PBS yet).

  • Acidification (Optional but Recommended): If dissolution is slow, add 10 µL of 1N HCl. This ensures the pH remains < 6.0, preventing free-base formation.

  • Dispersion: Vortex vigorously for 30 seconds.

  • Sonication: Sonicate in a water bath at ambient temperature for 10 minutes. The solution should be perfectly clear.

  • Filtration: Filter sterilize using a 0.22 µm PVDF or PES membrane . (Avoid Nylon, which can bind esters).

Protocol B: "Rescue" of a Precipitated Solution

If your sample has crashed out in PBS:

  • Acidify: Add 1N HCl dropwise until the pH reaches ~4.0. The precipitate (if it is the free base) should redissolve.

  • Back-extraction (If hydrolysis suspected): If adding acid does not clarify the solution, the precipitate may be benzoic acid (hydrolysis product).

    • Test: Add a small volume of ethanol. If it clears immediately, it is likely the intact ester or benzoic acid. If it remains cloudy, check purity via HPLC.

Data & Compatibility Tables

Table 1: Estimated Solubility Limits (Based on structural analogues of piperidine benzoates)

Solvent SystemSolubility Limit (Est.)Comments
Pure Water (pH 5.5) ~ 10 - 25 mg/mLGood. pH dependent.
PBS (pH 7.4) < 1 mg/mLPoor. High salt + high pH risk.
0.9% Saline < 2 mg/mLPoor. Common ion effect.
DMSO > 50 mg/mLExcellent. Recommended for stocks.
Ethanol > 20 mg/mLGood, but evaporation changes concentration.

Table 2: Chemical Stability Guide

ConditionStability RiskRecommendation
pH < 3.0 ModerateAcid-catalyzed hydrolysis over weeks.
pH 4.0 - 6.0 Optimal Most stable window for aqueous storage.
pH > 8.0 HighRapid base-catalyzed hydrolysis + Precipitation.
Temperature > 60°C HighThermal degradation of ester bond.

References

  • PubChem. (n.d.).[1] 2-(4-Piperidinyl)ethyl benzoate hydrochloride | C14H20ClNO2. National Library of Medicine. Retrieved February 19, 2026, from [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (General principles of salt solubility and common ion effects).
  • Bastin, R. J., et al. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development. (Methodologies for troubleshooting amine salt solubility).

Sources

identifying and minimizing byproducts in 2-(4-Piperidinyl)ethyl benzoate hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: ONLINE Agent: Senior Application Scientist, Dr. Aris Subject: Minimizing Byproducts & Protocol Optimization

Introduction: The "Chemoselectivity" Challenge

Welcome to the Technical Support Center. You are likely here because your synthesis of 2-(4-Piperidinyl)ethyl benzoate hydrochloride yielded a sticky oil, a mixture of isomers, or a product with incorrect solubility properties.

The core challenge with this molecule is chemoselectivity . You have a bifunctional starting material (4-piperidineethanol) containing two nucleophiles:

  • A secondary amine (Piperidine ring) – Highly Nucleophilic

  • A primary alcohol (Ethyl tail) – Moderately Nucleophilic

The Rule of Thumb: If you attempt direct esterification with benzoic acid or benzoyl chloride without protecting the amine, the reaction will exclusively or predominantly form the N-benzoyl amide (the impurity), not the desired O-benzoyl ester .

This guide provides the "Golden Route" to bypass this thermodynamic trap and troubleshooting workflows for recovering from common failures.

Module 1: The Synthetic Pathway & Control Points

The only robust method to synthesize high-purity 2-(4-Piperidinyl)ethyl benzoate HCl is a three-step sequence: Protection


 Esterification 

Deprotection
.
Visualizing the Pathway (Graphviz)

SynthesisPathway SM 4-Piperidineethanol (Starting Material) NBoc Intermediate A: N-Boc-4-piperidineethanol SM->NBoc Step 1: Boc2O, DCM (Protection) Impurity1 Impurity X: N-Benzoyl Amide (Thermodynamic Trap) SM->Impurity1 Direct Reaction (BzCl / No Protection) Ester Intermediate B: N-Boc-O-Benzoyl Ester NBoc->Ester Step 2: PhCOOH, EDC/DMAP (Steglich Esterification) Final Target Product: 2-(4-Piperidinyl)ethyl benzoate HCl Ester->Final Step 3: 4M HCl/Dioxane (Deprotection) Impurity2 Impurity Y: N,O-Dibenzoate Impurity1->Impurity2 Excess Reagent

Figure 1: The "Golden Route" (Green) vs. The "Direct Route" Failure Mode (Red). Direct reaction leads to amide formation due to higher nucleophilicity of the amine.

Module 2: Troubleshooting Tickets (FAQs)
Ticket #001: "My product has the right Mass (MW 233) but wrong NMR."

Diagnosis: You have likely synthesized the N-benzoyl amide isomer instead of the ester.

  • Cause: Incomplete protection of the nitrogen or attempted direct esterification.

  • Verification:

    • Target (Ester): IR signal at ~1720 cm⁻¹ (Ester C=O). NMR: Triplet at ~4.3 ppm (CH₂-O-Bz).

    • Impurity (Amide): IR signal at ~1630 cm⁻¹ (Amide I). NMR: Multiplet at ~3.6-4.0 ppm (N-CH adjacent to ring).

Corrective Protocol (The "Golden Route"):

  • Step 1 (Protection): Dissolve 4-piperidineethanol (1.0 eq) in DCM. Add

    
     (1.1 eq) and 
    
    
    
    (1.2 eq). Stir 4h. Wash with dilute citric acid to remove unreacted amine.
  • Step 2 (Esterification): React N-Boc-4-piperidineethanol with Benzoic Acid (1.1 eq), EDC.HCl (1.2 eq), and DMAP (0.1 eq) in DCM.

    • Why EDC? It forms a mild active ester that reacts specifically with the alcohol without scrambling the Boc group.

  • Step 3 (Deprotection): Treat the isolated ester with 4M HCl in Dioxane (dry). The product precipitates as the HCl salt.

Ticket #002: "The final HCl salt is a sticky gum, not a solid."

Diagnosis: Hygroscopicity or trapped solvent (Dioxane/THF). Solution:

  • Trituration: Dissolve the gum in a minimum amount of cold methanol.

  • Precipitation: Add excess Diethyl Ether or Ethyl Acetate dropwise with vigorous stirring.

  • Drying: The HCl salt is hygroscopic. It must be dried in a vacuum desiccator over

    
     or KOH pellets for 24 hours.
    
Ticket #003: "I see a peak at M+105 relative to the product in LCMS."

Diagnosis: N,O-Dibenzoate Impurity .

  • Cause: Failure to wash away excess benzoic acid/benzoyl chloride before the deprotection step, or deprotection occurred during esterification (if using strong acid catalysis).

  • Fix: Ensure Intermediate B (N-Boc Ester) is purified via silica plug (Hexane/EtOAc) before adding HCl.

Module 3: Analytical Fingerprinting

Use this table to identify species in your crude mixture.

SpeciesStructure NoteIR Signature (cm⁻¹)1H NMR Key Shift (ppm)
Target Product (HCl Salt) Free Ester, Protonated Amine1715-1725 (s)~4.3 (t,

-O-Bz)
N-Benzoyl Amide (Impurity) Amide Linkage, Free OH1620-1640 (s)~3.6 (m,

)
N-Boc Intermediate Carbamate, Free OH1690 (s)~1.45 (s, 9H, t-Bu)
Benzoic Acid Excess Reagent2500-3000 (broad OH)~8.1 (d, ortho-Ar)
Module 4: Reagent Selection Guide

Choosing the right coupling agent is critical for minimizing the "N-Benzoyl" byproduct.

MethodReagentRisk LevelRecommendation
Acid Chloride Benzoyl Chloride / PyridineHIGH Avoid. Highly aggressive. If N-protection is <99%, it will benzoylate the amine instantly. Hard to control exotherm.
Steglich Coupling EDC.HCl / DMAPLOW Recommended. Mild conditions. Easy workup (urea byproduct is water-soluble).
Fischer Esterification

/ PhCOOH
CRITICAL Do Not Use. Strong acid will deprotect the Boc group during the reaction, leading to polymerization or N-benzoylation.
Module 5: Troubleshooting Logic Tree

Use this logic flow to determine your next step.

Troubleshooting Start Start: Analyze Crude LCMS/NMR IsMassCorrect Is Mass = Target (MW ~233)? Start->IsMassCorrect CheckIR Check IR Spectrum IsMassCorrect->CheckIR Yes ResultDiBz Failure: N,O-Dibenzoate. Check Deprotection Step. IsMassCorrect->ResultDiBz Mass = Target + 104 Band1720 Band at ~1720 cm-1? CheckIR->Band1720 Band1640 Band at ~1640 cm-1? CheckIR->Band1640 ResultSuccess Success: Proceed to Recrystallization Band1720->ResultSuccess Major Peak ResultAmide Failure: N-Benzoyl Amide Formed. Restart with N-Boc Protection. Band1640->ResultAmide Major Peak

Figure 2: Decision tree for identifying the primary failure mode based on spectral data.

References
  • BenchChem. Ethyl 2-(4-Piperidinyloxy)benzoate Hydrochloride Synthesis and Properties. (General synthesis of piperidine benzoates).

  • Organic Syntheses. Preparation of N-Boc-4-piperidineethanol and General Protection Strategies. Org.[1][2][][4][5][6] Synth. Coll. Vol. 10. (Standard Boc-protection protocols).

  • National Institutes of Health (PubChem). 2-(4-Piperidinyl)ethyl benzoate Hydrochloride Compound Summary. (Physical properties and safety data).

  • MDPI. Differentiation of N-benzoyl and O-benzoyl piperidine derivatives using NMR. (Analytical differentiation of amide/ester isomers).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-(4-Piperidinyl)ethyl benzoate hydrochloride and all reagents before handling.

Sources

addressing stability issues with 2-(4-Piperidinyl)ethyl benzoate hydrochloride in solution

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-STAB-2024-PBH Subject: Troubleshooting Solution Stability & Degradation Pathways Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary

Welcome to the technical support interface for 2-(4-Piperidinyl)ethyl benzoate hydrochloride . This guide addresses the inherent instability of this molecule in aqueous solution.

As a researcher, you are likely encountering one of two critical failure modes: potency loss (driven by ester hydrolysis) or discoloration (driven by oxidative instability of the secondary amine). This compound presents a classic "push-pull" stability challenge: the ester linkage is susceptible to hydrolysis (accelerated by high pH), while the secondary amine is prone to oxidation (accelerated by trace metals and peroxides).

This guide provides the mechanistic understanding and validated protocols required to stabilize your formulation.

Module 1: Hydrolysis & Potency Loss

FAQ: Why is my assay potency dropping over time?

Diagnosis: The primary degradation pathway for 2-(4-Piperidinyl)ethyl benzoate is the hydrolytic cleavage of the ester bond. This reaction yields Benzoic Acid and 2-(4-Piperidinyl)ethanol .

The Mechanism: Hydrolysis is catalyzed by both hydronium ions (


) and hydroxide ions (

).
  • Acidic Conditions (pH < 3): The carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to water attack (

    
     mechanism).
    
  • Basic Conditions (pH > 6): Hydroxide ions directly attack the carbonyl carbon (

    
     mechanism). This is typically orders of magnitude faster than acid catalysis.
    
  • The "Goldilocks" Zone: For amino-alkyl esters, the region of maximum stability (

    
     minimum) is typically between pH 3.5 and 5.0 .
    
Visualizing the Degradation Pathway

HydrolysisPathway Parent 2-(4-Piperidinyl)ethyl benzoate HCl Transition Tetrahedral Intermediate Parent->Transition + H2O (Slow) Product1 Benzoic Acid (Precipitation Risk) Transition->Product1 pH > 6 (Fast) Product2 2-(4-Piperidinyl)ethanol Transition->Product2 Cleavage Catalyst Catalysts: OH- (Base) H+ (Acid) Catalyst->Transition

Figure 1: Hydrolytic cleavage pathway. Note that Benzoic Acid accumulation can further lower solution pH, potentially altering solubility.

Protocol: pH-Rate Profile Determination

Do not guess the optimal pH. Use this protocol to empirically determine the stability window.

Materials:

  • Phosphate-Citrate Buffer system (Universal buffer range pH 2.0 – 8.0).

  • HPLC with UV detection (254 nm for benzoate moiety).

  • Thermostated water bath at 40°C (Accelerated condition).

Step-by-Step:

  • Preparation: Prepare 10 mM solutions of the compound in buffers at pH 2.0, 3.0, 4.0, 5.0, 6.0, and 7.5.

  • Incubation: Store samples at 40°C.

  • Sampling: Aliquot samples at T=0, 24h, 48h, and 96h.

  • Quenching: Immediately dilute aliquots 1:10 in cold Acetonitrile/Water (50:50) to stop the reaction.

  • Analysis: Plot

    
     vs. Time to determine the rate constant (
    
    
    
    ) for each pH.
  • Decision: Select the pH with the lowest

    
    .
    

Module 2: Oxidative Degradation

FAQ: Why is my solution turning yellow/brown?

Diagnosis: Discoloration indicates oxidation of the secondary amine (piperidine ring). Unlike hydrolysis, this does not always result in immediate massive potency loss but generates highly colored N-oxide or imine impurities.

Risk Factors:

  • Trace Metals: Iron (Fe) or Copper (Cu) from water sources act as catalysts.

  • Peroxides: Found in excipients like Polysorbates or PEGs.

  • Headspace Oxygen: Air in the vial.

Troubleshooting Guide: Stabilization Strategy
ParameterRecommendationMechanism of Action
Chelating Agent EDTA (0.05% w/v) Sequesters trace metal ions that catalyze amine oxidation.
Antioxidant Sodium Metabisulfite or Ascorbic Acid Sacrificial oxidation target; consumes dissolved oxygen.
Inert Gas Nitrogen/Argon Sparge Displaces dissolved oxygen and headspace air.
Excipient Choice Low-Peroxide Grades Reduces initiation of free-radical chains.

Module 3: Solubility & Physical Stability

FAQ: Why do I see precipitation after a few days?

Diagnosis: You are likely experiencing Salt Disproportionation or Salting Out .

  • The pH Cliff: The molecule is supplied as a Hydrochloride (HCl) salt. If you adjust the pH > 7.0 (approaching the pKa of the piperidine nitrogen, approx 9-10), the molecule converts to its Free Base form. The Free Base is significantly less soluble in water than the salt, leading to precipitation.

  • Benzoic Acid Precipitation: If hydrolysis occurs, Benzoic Acid is formed. In acidic solutions (pH < 4), Benzoic Acid has low water solubility (~3 g/L) and may crystallize out.

Decision Logic: Troubleshooting Workflow

Troubleshooting Start Identify Issue Potency Potency Loss (Assay Drop) Start->Potency Color Discoloration (Yellowing) Start->Color Precip Precipitation (Particles) Start->Precip Action1 Check pH. Is it > 6.0 or < 3.0? Potency->Action1 Action2 Add EDTA & N2 Sparge Color->Action2 Action3 Check pH. Is it > 7.0? Precip->Action3 Sol1 Adjust to pH 4.0-5.0 (Citrate Buffer) Action1->Sol1 Yes Sol2 Re-acidify (HCl) or Add Co-solvent Action3->Sol2 Yes (Free base formed)

Figure 2: Decision tree for rapid diagnosis of solution instability.

Module 4: Storage & Handling Recommendations

To maximize the shelf-life of 2-(4-Piperidinyl)ethyl benzoate HCl solutions, adhere to these "Golden Rules":

  • Temperature: Store frozen (-20°C) whenever possible. Hydrolysis rates follow the Arrhenius equation; a 10°C drop in temperature typically slows degradation by 2-3x.

  • Light: Store in amber glass. While not the primary degradation mode, UV light can excite the benzoate chromophore.

  • Solvent: If aqueous stability is impossible to maintain for your duration, store as a stock solution in DMSO or Anhydrous Ethanol . Dilute into aqueous buffer immediately prior to use.

References

  • ICH Expert Working Group. (2003). ICH Q1A(R2) Stability Testing of New Drug Substances and Products.[1][2][3][4][5] International Council for Harmonisation.[5] [Link]

  • Waterman, K. C., et al. (2002). Hydrolysis in Pharmaceutical Formulations.[6][7] Pharmaceutical Development and Technology. (General principles of ester hydrolysis kinetics). [Link]

  • PubChem. (n.d.). Compound Summary: Piperidine.[8] National Library of Medicine. (Source for secondary amine oxidation susceptibility).[9][10] [Link]

Sources

preventing degradation of 2-(4-Piperidinyl)ethyl benzoate hydrochloride during storage

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Degradation & Ensuring Long-Term Stability

Document ID: TSC-2024-PEB-HCl | Version: 2.1 | Status: Active[1]

Core Stability Directive: The "Golden Rules" of Storage

As a Senior Application Scientist, I often see degradation occur not because of defective material, but due to subtle environmental lapses. 2-(4-Piperidinyl)ethyl benzoate hydrochloride (CAS: 1220021-15-7) is a hydrochloride salt of an amino-ester .[1] This dual nature creates a specific vulnerability profile: the salt is hygroscopic, and the ester is hydrolytically unstable.

To guarantee integrity, you must adhere to this Triple-Barrier Storage Protocol :

ParameterRequirementScientific Rationale
Temperature -20°C (Preferred) or 2-8°CLow thermal energy kinetically inhibits ester hydrolysis and slows oxidation rates.[1]
Atmosphere Inert Gas (Argon/Nitrogen) Displaces oxygen to prevent N-oxidation of the piperidine ring; eliminates atmospheric moisture.[1]
Humidity Desiccator (<10% RH) The HCl salt is hygroscopic. Absorbed water creates a localized acidic aqueous environment, rapidly catalyzing ester cleavage.

Technical Deep Dive: Why Does It Degrade?

Understanding the mechanism of failure allows you to predict and prevent it. This compound faces two primary threats: Hydrolysis (the dominant pathway) and Oxidation .

Mechanistic Pathway Analysis

The benzoate ester linkage is the "weak link." In the presence of moisture, the hydrochloride salt can create a micro-acidic environment on the crystal surface, acting as an autocatalyst for hydrolysis.

DegradationPathways Compound 2-(4-Piperidinyl)ethyl benzoate HCl Hydrolysis Hydrolysis (Ester Cleavage) Compound->Hydrolysis Primary Threat Oxidation Oxidation (Air Exposure) Compound->Oxidation Secondary Threat Moisture Moisture (H₂O) + Acidic Micro-environment Moisture->Hydrolysis Products Degradation Products: 1. Benzoic Acid 2. 4-Piperidineethanol Hydrolysis->Products NOxide N-Oxide Impurities Oxidation->NOxide

Figure 1: Primary degradation pathways.[1] Note that hydrolysis is the kinetically favored pathway in humid conditions due to the ester linkage.

Troubleshooting & FAQs: Researcher-to-Researcher

Category A: Physical Appearance & Handling

Q: My sample has turned from a white powder to a sticky, off-white gum. Is it salvageable?

  • Diagnosis: This is a classic sign of hygroscopic deliquescence followed by hydrolysis. The HCl salt absorbed atmospheric water, dissolving the crystal lattice. The resulting "gum" is likely a mixture of the parent compound, benzoic acid, and 4-piperidineethanol.

  • Action: Discard. Once the physical state changes from free-flowing powder to gum, the surface area for degradation has maximized, and purity is compromised. Do not attempt to dry it down; the hydrolysis is irreversible.

Q: The compound has a faint "almond-like" or sharp odor.[1] Is this normal?

  • Diagnosis: No. Pure amino-ester salts are typically odorless or have a faint amine smell.[1] A sharp, almond-like or acrid smell often indicates the release of Benzoic Acid (a degradation product) or solvent residues.[1]

  • Action: Perform a T-check (Thin Layer Chromatography) immediately.[1] If a lower Rf spot (benzoic acid) is visible, purification is required.

Category B: Solution Stability

Q: Can I prepare a stock solution in water or PBS for use over the week?

  • Answer: Absolutely not.

  • Reasoning: Aqueous stability of amino-esters is poor, especially at physiological pH (7.[1]4) where the ester is prone to saponification, or in acidic stock solutions where acid-catalyzed hydrolysis occurs.[1]

  • Protocol:

    • Prepare aqueous solutions immediately before use (ex tempore).

    • If a stock is needed, dissolve in anhydrous DMSO or Ethanol and store at -20°C. Even then, use within 1 month.

Q: I need to sterilize the compound. Can I autoclave it?

  • Answer: No. Autoclaving (121°C, high pressure steam) will completely hydrolyze the ester bond.

  • Solution: Use sterile filtration (0.22 µm PES or PVDF membrane) of the solution.

Validation Protocol: Purity Verification

Before using a stored batch for critical experiments (e.g., cell dosing or in vivo studies), validate its integrity using this rapid checkpoint system.

Method: Reverse-Phase HPLC (High-Performance Liquid Chromatography)
ParameterSetting
Column C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% B to 95% B over 10 minutes
Detection UV at 230 nm (Benzoate absorption max) and 210 nm (Peptide bond/Amine)
Flow Rate 1.0 mL/min

Interpretation:

  • Retention Time (RT) ~ 4-6 min: Parent Compound (2-(4-Piperidinyl)ethyl benzoate).[1]

  • Early Elution (RT < 3 min): 4-Piperidineethanol (Polar, degradation product).[1]

  • Late/Mid Elution: Benzoic Acid (Check standard; typically elutes distinctly from the amine salt).

Acceptance Criteria:

  • Purity > 95% (Area under curve).[2]

  • Benzoic acid content < 0.5%.

References

  • Sigma-Aldrich. 2-(4-Piperidinyl)ethyl benzoate hydrochloride Product Information & Safety Data Sheet. (Accessed 2024). Link

  • BenchChem. Ethyl 2-(4-Piperidinyloxy)benzoate Hydrochloride - Structure and Properties. (2025).[2][3][4][5] Link[1]

  • PubChem. Compound Summary: Piperidine Derivatives and Benzoate Esters. National Library of Medicine. Link

  • Fisher Scientific. Safety Data Sheet: Amino ester hydrochloride salts storage guidelines. (2023).[3] Link

Sources

overcoming challenges in the purification of 2-(4-Piperidinyl)ethyl benzoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-2024-PEB-HCl Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary

The purification of 2-(4-Piperidinyl)ethyl benzoate hydrochloride presents a classic chemoselectivity challenge.[1][2][3] The core difficulty lies in the nucleophilic competition between the secondary amine (piperidine ring) and the primary alcohol (ethyl chain) during benzoylation. Without strict control, researchers often isolate significant quantities of the N-benzoyl amide impurity, which is difficult to separate from the desired O-benzoyl ester .[1][2][3] Furthermore, the hydrochloride salt is prone to hygroscopicity and hydrolysis if handled improperly.[3]

This guide provides a self-validating workflow to isolate high-purity material, focusing on impurity profiling, chemoselective synthesis strategies, and rigorous crystallization protocols.[1][2][3]

Module 1: Impurity Profiling & Diagnostics

Before attempting purification, you must identify what is contaminating your batch.[3] The three most common "rogue" species in this synthesis are:

Impurity TypeOriginDiagnostic Signal (1H NMR / HPLC)Removal Strategy
Benzoic Acid Hydrolysis of excess benzoyl chloride.[1][2][3]NMR: Broad singlet ~12-13 ppm (COOH).[1][2][3] HPLC: Fronting peak (acidic mobile phase).[3]Alkaline wash (Sat. NaHCO₃) of the free base.[3]
N-Benzoyl Amide Competitive acylation of the piperidine nitrogen.[1][2][3]NMR: Downfield shift of piperidine ring protons (~3.5-4.5 ppm) due to amide anisotropy.[2][3]Prevention: N-Protection (Boc).[2][3] Removal: Flash chromatography (Amide is much less polar than Amine).[3]
4-Piperidineethanol Unreacted starting material.[1][2][3]NMR: Triplet ~3.6 ppm (CH₂-OH) without benzoate aromatic signals.[2][3]Formation of HCl salt (Starting material salt is often more soluble in EtOH than product salt).[3]

Module 2: Synthesis & Workup Strategies

Scenario A: "I have a mixture of N-benzoyl and O-benzoyl products."

Root Cause: You likely performed a direct benzoylation on the free amine without protection, or your protonation strategy failed.[1][2][3] The Fix: You cannot easily separate these by crystallization alone.[3]

  • Flash Chromatography: Purify the free base on silica gel.[3]

    • Mobile Phase: DCM:MeOH:NH₄OH (90:9:1).[3] The ester amine is basic; the amide is neutral.

  • Future Prevention: Switch to the N-Boc Protection Route (See Diagram 1).

Scenario B: "My product is oiling out during salt formation."

Root Cause: Presence of residual solvents (EtOAc, DCM) or water.[3] The ester HCl salt is highly soluble in water/alcohol mixtures but insoluble in ether.[3] The Fix:

  • Dissolve the oil in a minimum amount of absolute ethanol .[3]

  • Add anhydrous diethyl ether dropwise until turbidity persists.

  • Scratch the flask walls with a glass rod to induce nucleation.[3]

  • Cool to -20°C overnight.

Visualization: Chemoselectivity & Impurity Pathways

ImpurityPathways Start 4-Piperidineethanol (Starting Material) Route1 Direct Reaction (Unprotected) Start->Route1 No Protection Route2 N-Boc Protection (Recommended) Start->Route2 Boc₂O / NaOH Reagent + Benzoyl Chloride Impurity_N N-Benzoyl Amide (Major Impurity) Reagent->Impurity_N Kinetic Control (N-attack faster) Product_O O-Benzoyl Ester (Desired) Reagent->Product_O Thermodynamic Control (Harder to achieve) Impurity_NO N,O-Dibenzoyl (Double Acylation) Reagent->Impurity_NO Excess Reagent Route1->Reagent Step2 Pure O-Benzoyl Ester Route2->Step2 1. PhCOCl / Pyridine 2. TFA or HCl Deprotection

Figure 1: Reaction pathways showing the origin of N-acylated impurities versus the clean protected route.[2][3]

Module 3: The "Golden Standard" Purification Protocol

If you have synthesized the crude material (preferably via the Boc-route or careful protonation), follow this protocol to isolate the Pharmacopoeial Grade Hydrochloride Salt .

Step 1: Isolation of the Free Base

Before making the salt, ensure the free base is chemically pure.

  • Dissolve crude reaction residue in Ethyl Acetate (EtOAc) .

  • Alkaline Wash: Wash 2x with Saturated NaHCO₃ (removes Benzoic Acid).[3]

  • Brine Wash: Wash 1x with Saturated NaCl.[3]

  • Dry: Dry organic layer over anhydrous Na₂SO₄ . Filter and evaporate to dryness.

    • Checkpoint: Run TLC (DCM/MeOH 9:1). If N-benzoyl impurity is present (higher Rf), column chromatography is required now.[2][3]

Step 2: Salt Formation (Anhydrous Conditions)

Crucial: Water will hydrolyze your ester back to the starting alcohol.

  • Dissolve the oily free base in Anhydrous Ethanol (5 mL per gram of substrate).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add HCl in Dioxane (4M) or bubble dry HCl gas .

    • Stoichiometry: Add 1.1 equivalents of HCl.[3]

    • Observation: The solution should warm slightly (exothermic).[3]

  • Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT).

  • Precipitation: slowly add Anhydrous Diethyl Ether (or MTBE) until a white precipitate forms.[3]

    • Ratio: Typically 1:3 (Ethanol:Ether).[3]

Step 3: Recrystallization

If the salt is colored or has a wide melting range, recrystallize immediately.[3]

  • Solvent System: Isopropanol (IPA) or Ethanol/Ether .[3]

  • Dissolve the solid in boiling IPA (minimum volume).

  • Hot filtration (if insoluble particles exist).[3]

  • Cool slowly to RT, then to 4°C.

  • Filter the white crystals and wash with cold Ether .[3]

  • Drying: Vacuum oven at 40°C over P₂O₅ (desiccant) for 12 hours.

Troubleshooting FAQ

Q1: The product is hygroscopic and turns into a goo on the filter paper.

  • Answer: This is common for amine hydrochlorides.[3] Your filtration environment is too humid.[3]

    • Fix: Use a nitrogen blanket or an inverted funnel with N₂ flow over the Buchner funnel during filtration.[3] Immediately transfer the wet cake to a vacuum desiccator.[3]

Q2: I see a new impurity appear after recrystallization in Methanol.

  • Answer: You likely caused Transesterification .[3]

    • Mechanism:[4][5][6][7][8][9] Methyl ester formation.[3][10] If you heat an ethyl ester in methanol with an acid catalyst (the HCl salt itself acts as the catalyst), you will swap the ethyl group for a methyl group.

    • Rule: Always match the alcohol solvent to the ester alkyl group (Use Ethanol for Ethyl esters).[3]

Q3: Can I use aqueous HCl for salt formation?

  • Answer: No. Water + Acid + Ester + Heat = Hydrolysis.[3] You will degrade your product back to benzoic acid and piperidineethanol.[3] Always use anhydrous HCl (in Dioxane, Ether, or Ethanol).[3]

References

  • Benchchem. (n.d.).[3] Ethyl 2-(4-Piperidinyloxy)benzoate Hydrochloride - Product Analysis and Properties. Retrieved from [3]

  • Sigma-Aldrich. (n.d.).[3] 2-(4-Piperidinyl)ethyl benzoate hydrochloride Product Sheet. Retrieved from [1][2][3]

  • Organic Syntheses. (1973).[3] Purification of Piperazine Derivatives and Salt Formation. Coll. Vol. 5, p. 904.[3] Retrieved from [3]

  • National Institutes of Health (NIH). (2020).[3] Pitolisant and Other Histamine-3 Receptor Antagonists: Structural Analogs and Synthesis. PMC7476832.[3] Retrieved from [3]

  • ChemicalBook. (n.d.).[3] Ethyl 4-piperidinecarboxylate Synthesis and Properties. Retrieved from [3]

Sources

optimizing HPLC method for resolving 2-(4-Piperidinyl)ethyl benzoate hydrochloride and impurities

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as an interactive Technical Support Center for researchers analyzing 2-(4-Piperidinyl)ethyl benzoate hydrochloride . It prioritizes the specific chemical challenges of this molecule: a basic piperidine nitrogen, a hydrolytically unstable ester linkage, and impurities with vastly different detection properties.

Status: Active | Topic: Method Optimization & Impurity Profiling | Level: Advanced

Executive Summary: The Chemist’s Dilemma

Analyzing 2-(4-Piperidinyl)ethyl benzoate hydrochloride presents a classic chromatographic conflict:

  • The Amine Challenge: The piperidine nitrogen (

    
    ) protonates at neutral/low pH, leading to severe peak tailing due to secondary interactions with residual silanols on silica columns.
    
  • The Ester Challenge: The benzoate ester linkage is susceptible to hydrolysis.[1][2] While high pH (

    
    ) suppresses amine ionization and improves peak shape, it rapidly degrades the target molecule into benzoic acid and 4-piperidineethanol.
    

The Solution: You must operate in a "Goldilocks" zone—acidic pH (2.5–3.0) to stabilize the ester, combined with specific column chemistries or mobile phase modifiers to mask silanols.

Module 1: Method Development Strategy

Q: Which column chemistry should I choose to prevent tailing without using high pH?

A: Do not use standard silica C18 columns. The cationic piperidine moiety will interact with ionized silanols (


), causing non-Gaussian peak shapes.

Recommended Phases:

  • Bidentate C18 / Sterically Protected C18: These ligands sterically hinder the bulky amine from reaching surface silanols.

  • Polar-Embedded / Amide-C18: The embedded polar group shields silanols and provides a unique selectivity for the polar amine vs. the hydrophobic benzoate tail.

  • Charged Surface Hybrid (CSH): These particles carry a slight positive surface charge that repels the protonated amine, sharpening the peak significantly at low pH.

Q: What is the optimal Mobile Phase composition?

A: Stability data dictates an acidic environment.

  • Buffer: 10–25 mM Ammonium Formate or Potassium Phosphate (pH 2.5 – 3.0).

    • Why? Low pH keeps silanols protonated (

      
      ), reducing cation-exchange interactions.[3] It also stabilizes the ester.
      
  • Chaotropic Additive (The "Pro" Tip): If tailing persists, add 0.1% Trifluoroacetic Acid (TFA) or Sodium Perchlorate (

    
    ) .
    
    • Mechanism:[1][4][5][6][7] These are chaotropic agents.[4][5][8] They form tight ion pairs with the protonated amine, increasing its hydrophobicity and masking its charge from the stationary phase. Note: TFA suppresses MS signal; Perchlorate is non-volatile.

Q: How do I resolve the parent peak from its impurities?

A: The primary impurities are Benzoic Acid (hydrolysis product) and 4-Piperidineethanol (hydrolysis product).

  • Benzoic Acid: At pH 3.0, it is largely neutral (hydrophobic) and retains well on C18.

  • Parent: Protonated (cationic) but hydrophobic due to the benzoate/ethyl groups.

  • 4-Piperidineethanol: Highly polar and cationic. It will elute near the void volume (

    
    ).
    

Standard Gradient Protocol:

Time (min) % Mobile Phase A (0.1% TFA in Water) % Mobile Phase B (Acetonitrile)
0.0 95 5
2.0 95 5
15.0 40 60
18.0 5 95
20.0 5 95
20.1 95 5

| 25.0 | 95 | 5 |

Module 2: Troubleshooting & Diagnostics

Q: I see the Benzoic Acid impurity, but where is the 4-Piperidineethanol?

A: This is a detection issue, not a separation issue.

  • The Cause: 2-(4-Piperidinyl)ethyl benzoate and Benzoic Acid both share the benzoate chromophore , which absorbs strongly at UV 230–254 nm.

  • The Problem: 4-Piperidineethanol lacks a chromophore (it has no double bonds or aromatic rings). It is effectively invisible to UV detection.

  • The Fix: You must use a universal detector like ELSD (Evaporative Light Scattering Detector) , CAD (Charged Aerosol Detector) , or LC-MS to quantify the alcohol impurity.

Q: My parent peak is splitting or showing a "shoulder." Is the column failing?

A: Before blaming the column, check your sample diluent.

  • Scenario: If you dissolve the sample in 100% Acetonitrile (strong solvent) and inject it into a 95% Water mobile phase.

  • Result: "Solvent Washout." The strong solvent carries the analyte through the column faster than the mobile phase can equilibrate it, causing band broadening or splitting.

  • Solution: Dissolve the sample in the starting mobile phase (e.g., 95:5 Water:ACN).

Q: I am seeing "Ghost Peaks" that grow over time in the autosampler.

A: Your sample is degrading during the sequence.

  • Diagnosis: If the Benzoic Acid peak area increases with injection number, on-column or in-vial hydrolysis is occurring.

  • Fix: Ensure the sample diluent is buffered to pH 3–4. Avoid unbuffered water, which can drift in pH. Keep the autosampler temperature at 4°C to kinetically slow the hydrolysis.

Module 3: Visualizing the Logic

Diagram 1: Method Optimization Decision Tree

This flow explains how to tackle peak tailing based on your instrument capabilities.

OptimizationLogic Start Issue: Peak Tailing of 2-(4-Piperidinyl)ethyl benzoate CheckPH Step 1: Check pH Is pH < 3.0? Start->CheckPH LowPHAction Action: Lower pH to 2.5-3.0 (Stabilizes Ester & Protonates Silanols) CheckPH->LowPHAction No CheckCol Step 2: Column Type Is it Standard C18? CheckPH->CheckCol Yes LowPHAction->CheckCol ChangeCol Action: Switch to Base-Deactivated or CSH C18 CheckCol->ChangeCol Yes CheckAdd Step 3: Additives Still Tailing? CheckCol->CheckAdd No (Already Modern Col) ChangeCol->CheckAdd AddTFA Action: Add 0.1% TFA (Ion Pairing / Chaotropic) CheckAdd->AddTFA Yes (MS Compatible) AddPerchlorate Action: Add 10-50mM NaClO4 (Strong Chaotrope - No MS) CheckAdd->AddPerchlorate Yes (UV Only)

Caption: Decision matrix for resolving amine peak tailing while preserving ester stability.

Diagram 2: Hydrolysis & Detection Pathways

Understanding why you might miss impurities during analysis.

Degradation Parent Parent Molecule 2-(4-Piperidinyl)ethyl benzoate Hydrolysis Hydrolysis (High pH / Heat / Time) Parent->Hydrolysis Benzoic Impurity A: Benzoic Acid (UV Active @ 254nm) Hydrolysis->Benzoic Alcohol Impurity B: 4-Piperidineethanol (UV Inactive - Invisible) Hydrolysis->Alcohol Detection Required Detection: CAD / ELSD / MS Alcohol->Detection Must use

Caption: The hydrolysis pathway showing the detection gap for the alcohol impurity.

Module 4: Validated Reference Data

Physicochemical Properties Table
PropertyParent MoleculeBenzoic Acid (Impurity A)4-Piperidineethanol (Impurity B)
Molecular Weight ~269.7 g/mol (HCl salt)122.12 g/mol 129.20 g/mol
pKa (Acidic) N/A4.20 (Carboxylic Acid)~14.8 (Alcohol)
pKa (Basic) ~10.5 (Piperidine)N/A~10.3 (Piperidine)
LogP (Hydrophobicity) ~2.5 (Moderate)1.870.5 (Polar)
UV Max ~230 nm, 273 nm230 nm, 270 nmNone (<200 nm)
System Suitability Requirements

For a robust method, ensure your system meets these criteria before running samples:

  • Tailing Factor (

    
    ):  NMT 1.5 for the parent peak. (If > 1.5, refresh mobile phase with fresh modifier).
    
  • Resolution (

    
    ):  > 2.0 between Benzoic Acid and Parent.
    
  • %RSD (Area): < 2.0% for 5 replicate injections.

References

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from

  • Phenomenex. (2025). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from

  • Welch Materials. (2024). Principles and Applications of Chaotropic Agents in the Analysis of Basic Compounds in RPLC. Retrieved from

  • BenchChem. (2025).[2][9] Application Notes and Protocols for HPLC Analysis of Amines.[10] Retrieved from

  • Agilent Technologies. (2025). Tips and Tricks of HPLC System Troubleshooting. Retrieved from

Sources

Technical Support Center: Troubleshooting Inconsistent Results with 2-(4-Piperidinyl)ethyl benzoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Assay Development & Support

Welcome to the technical support resource for researchers utilizing 2-(4-Piperidinyl)ethyl benzoate hydrochloride (CAS 1220021-15-7) in biological assays.[1] This guide is designed to provide in-depth, practical solutions to common issues of variability and inconsistency. As scientists, we understand that robust and reproducible data is the cornerstone of discovery. This document moves beyond generic advice to address the specific physicochemical and structural characteristics of this compound, helping you diagnose and resolve challenges in your experimental workflow.

The core structure of 2-(4-Piperidinyl)ethyl benzoate hydrochloride, containing both a basic piperidine moiety and a benzoate ester, presents unique opportunities and challenges in assay design.[2] The piperidine ring is a common pharmacophore in neuroactive compounds, often interacting with targets like sigma receptors, while the benzoate group can influence solubility and introduce its own biological effects.[3][4][5] This guide will help you navigate these properties to ensure your results are accurate and reliable.

Part 1: Foundational Troubleshooting - Is Your Assay System Robust?

Before attributing inconsistent results to the test compound, it is critical to validate the assay platform itself. An unstable assay will produce variable data regardless of the compound being tested.

FAQ 1: My replicate data shows high variability (e.g., CV > 15%). What are the most common culprits?

High coefficient of variation (CV) within replicates is often a sign of technical, rather than biological, error.[6] The root cause is typically inconsistency in how each well of a microplate is treated.

  • Pipetting and Mixing: Inaccurate or inconsistent pipetting is a primary source of error. Ensure your pipettes are calibrated. When adding reagents, especially viscous ones or those containing detergents, aspirate and dispense slowly to avoid bubble formation.[6] Always pre-wet the pipette tip and use a multi-channel pipette for adding common reagents to minimize well-to-well timing differences.[7]

  • Thermal Gradients (Edge Effects): Microplates are susceptible to temperature gradients, where outer wells warm or cool faster than inner wells.[6] This can significantly alter enzyme kinetics or cell health. To mitigate this, always allow plates and reagents to equilibrate to room temperature before starting the assay and use a plate sealer to minimize evaporation.[6] For sensitive assays, consider leaving the outer wells empty or filling them with buffer/media.

  • Reagent Instability: Repeated freeze-thaw cycles can degrade critical reagents like enzymes or antibodies.[8] Prepare small, single-use aliquots of your key reagents to maintain their integrity.[9]

FAQ 2: My assay window (signal-to-background) is low or drifts between experiments. How can I improve it?

A poor assay window compromises your ability to detect modest biological effects.

  • Plate Selection: The color of your microplate is crucial for optimizing signal detection.[10]

    • Absorbance Assays: Use clear-bottom plates.

    • Fluorescence Assays: Use black plates to reduce background fluorescence and light scatter.[10]

    • Luminescence Assays: Use white plates to maximize light reflection and enhance the signal.[10]

  • Reagent Quality and Controls: Ensure you are using high-quality, validated reagents.[8] Always include appropriate blanks (no enzyme or no substrate) to accurately measure and subtract background noise.[8] Run a reference compound or internal standard on every plate to monitor for plate-to-plate drift and ensure the assay is performing within established acceptance criteria (e.g., Z' factor).[8]

Part 2: Compound-Specific Troubleshooting for 2-(4-Piperidinyl)ethyl benzoate hydrochloride

Once the assay platform is confirmed to be stable, troubleshooting should focus on the unique properties of the compound itself. Its structure suggests potential challenges related to solubility, stability, and non-specific interactions.

Q1: I suspect my compound is precipitating in the assay buffer. How can I confirm and prevent this?

Causality: 2-(4-Piperidinyl)ethyl benzoate is supplied as a hydrochloride salt, which enhances its solubility in aqueous stock solutions. However, the parent molecule has significant hydrophobic character. When a concentrated DMSO stock is diluted into an aqueous assay buffer, the compound can crash out of solution, drastically lowering its effective concentration and leading to highly variable results. This is a common issue when the final DMSO concentration is too low to maintain solubility.[11]

Troubleshooting Steps:

  • Visual and Instrumental Solubility Check: Before running the full assay, perform a simple solubility test. Prepare your final compound dilution in the assay buffer and visually inspect for cloudiness or precipitate against a dark background. For a more quantitative measure, check for light scattering using a nephelometer or a plate reader capable of measuring absorbance at ~600 nm.

  • Optimize Solvent Concentration: If precipitation is observed, you may need to increase the final percentage of DMSO in your assay. However, be cautious, as high concentrations of DMSO can inhibit or denature enzymes and be toxic to cells. Always run a DMSO tolerance control to determine the maximum acceptable concentration for your specific assay.[8]

  • Stock Solution Management: Prepare fresh stock solutions. Avoid storing diluted aqueous solutions for extended periods, as the compound may slowly aggregate or precipitate. Flash-freeze single-use aliquots of your high-concentration DMSO stock for long-term storage.

Table 1: Recommended Solvents and Stock Solution Handling

ParameterRecommendationRationale
Primary Stock Solvent Dimethyl Sulfoxide (DMSO)High solvating power for organic molecules.
Stock Concentration 10-50 mMA high concentration minimizes the volume added to the assay, keeping the final DMSO % low.
Storage Store at -20°C or -80°C in small, single-use aliquots.Prevents degradation from repeated freeze-thaw cycles.[8]
Working Dilutions Prepare fresh daily from DMSO stock.Ensures maximum solubility and stability.
Aqueous Buffer Stability Test empirically. Avoid prolonged storage.The ester linkage may be prone to hydrolysis, and solubility can decrease over time.[12]
Q2: My dose-response curve is shallow, or the potency seems low. Could non-specific binding be the cause?

Causality: Non-specific binding (NSB) occurs when a compound adsorbs to assay components like plasticware, tubing, or even abundant proteins (e.g., albumin) in the media.[13] This depletes the free concentration of the compound available to interact with its intended target, leading to an underestimation of its true potency. The hydrophobic nature and positive charge (on the protonated piperidine ring) of 2-(4-Piperidinyl)ethyl benzoate hydrochloride make it susceptible to NSB through both hydrophobic and electrostatic interactions.[13]

Troubleshooting Steps:

  • Add a Carrier Protein/Detergent: Including a small amount of Bovine Serum Albumin (BSA) (e.g., 0.01-0.1%) or a non-ionic detergent like Tween-20 or Triton X-100 (e.g., 0.005-0.01%) in your assay buffer can help. These agents work by blocking non-specific binding sites on plastic surfaces and can reduce compound aggregation.[8][14]

  • Use Low-Binding Plates: If NSB is a persistent issue, switch to commercially available low-binding microplates. These plates have a modified surface chemistry that minimizes molecular adsorption.

  • Run a Counter-Assay: To directly test for NSB, run your assay in parallel with and without the primary biological target (e.g., your receptor or enzyme). Activity in the absence of the target is a strong indicator of an assay artifact, which could be driven by NSB to other components.

Diagram 1: The Impact of Non-Specific Binding

cluster_0 Standard Assay Well cluster_1 Optimized Assay Well Compound_A Compound Added Target_A Biological Target Compound_A->Target_A Specific Binding (Desired Signal) NSB_Sites_A Plastic Surface Compound_A->NSB_Sites_A Non-Specific Binding (Reduced Free Compound) Compound_B Compound Added Target_B Biological Target Compound_B->Target_B Maximized Specific Binding (Accurate Signal) NSB_Sites_B Blocked Surface (BSA/Detergent)

Caption: Non-specific binding depletes free compound, reducing the desired signal.

Q3: I'm seeing activity in my negative controls or signs of cytotoxicity in my cell-based assay. What's happening?

Causality: Test compounds can interfere directly with the assay detection system (e.g., intrinsic fluorescence, quenching) or exert off-target biological effects. The benzoate moiety, in particular, is known to have broad biological activity and can be cytotoxic or cause mitochondrial stress at higher concentrations.[15][16][17]

Troubleshooting Steps:

  • Run Interference Controls: To check for direct interference, run your compound in the assay buffer without any biological components (e.g., no enzyme, no cells). A signal in this control indicates the compound itself is interfering with your detection method.[8]

  • Perform an Orthogonal Assay: Confirm your primary results using a secondary assay that relies on a different detection principle (e.g., confirm a fluorescence-based hit with a luminescence or absorbance-based assay).[8] This helps rule out technology-specific artifacts.

  • Conduct a Cytotoxicity Counter-Screen: In any cell-based assay, it is essential to determine the concentration at which your compound becomes toxic. A compound that kills cells will appear active in assays that measure a decrease in cell function (e.g., inhibition of a metabolic pathway). Run a simple viability assay (like MTT, MTS, or LDH release) in parallel with your main experiment. Any activity in your primary assay should only be considered valid at non-toxic concentrations.

Part 3: Systematic Troubleshooting Workflow

Use the following decision tree to systematically diagnose the source of inconsistency in your experiments.

Diagram 2: Troubleshooting Decision Tree

Start Inconsistent Results Observed HighCV Is replicate variability high (CV > 15%)? Start->HighCV CheckTechnique Review Pipetting, Mixing, and Thermal Controls HighCV->CheckTechnique Yes LowSignal Is the assay window poor or drifting? HighCV->LowSignal No CheckTechnique->LowSignal CheckAssaySetup Optimize Plates, Reagents, and Controls LowSignal->CheckAssaySetup Yes CompoundIssue Assay controls are stable. Suspect compound-specific issue. LowSignal->CompoundIssue No CheckAssaySetup->CompoundIssue Solubility Is compound precipitation a possibility? CompoundIssue->Solubility TestSolubility Perform solubility test. Adjust solvent/stock prep. Solubility->TestSolubility Yes NSB Is potency low or are D-R curves shallow? Solubility->NSB No TestSolubility->NSB TestNSB Add BSA/detergent. Use low-binding plates. NSB->TestNSB Yes Interference Is there activity in negative/cell-free controls? NSB->Interference No TestNSB->Interference TestInterference Run interference & cytotoxicity counter-screens. Interference->TestInterference Yes Resolved Problem Resolved Interference->Resolved No TestInterference->Resolved

Caption: A step-by-step workflow for diagnosing assay inconsistency.

Part 4: Key Experimental Protocols
Protocol 1: Aqueous Solubility Assessment
  • Prepare Compound Dilutions: Prepare a 2x final concentration of 2-(4-Piperidinyl)ethyl benzoate hydrochloride in your assay buffer, mimicking the exact dilution step from your DMSO stock. For example, if your final assay concentration is 10 µM in 1% DMSO, prepare a 20 µM solution in a buffer containing 2% DMSO.

  • Prepare Assay Buffer: Prepare an equal volume of your assay buffer without the compound.

  • Mix and Incubate: Mix equal volumes of the compound solution and the plain buffer to achieve the final desired concentration.

  • Incubate: Let the solution sit at the assay's operating temperature (e.g., room temperature or 37°C) for the duration of your typical experiment (e.g., 1 hour).

  • Observe: Visually inspect the solution for any signs of turbidity or precipitate.

  • Quantify (Optional): Transfer 100-200 µL to a clear 96-well plate and read the absorbance at 600 nm. An increase in absorbance compared to a buffer-only control suggests insoluble particles.

Protocol 2: Cytotoxicity Counter-Screen (MTT Assay Example)
  • Plate Cells: Seed your cells in a 96-well, clear-bottom plate at a density that ensures they are in a logarithmic growth phase and will not be over-confluent at the end of the experiment. Allow them to adhere overnight.

  • Treat with Compound: Prepare serial dilutions of your compound in cell culture media. Remove the old media from the cells and replace it with the compound-containing media. Include a "vehicle control" (media with DMSO only) and a "positive control" for cell death (e.g., a high concentration of a known cytotoxic agent like staurosporine).

  • Incubate: Incubate the plate for the same duration as your primary assay.

  • Add MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilize Formazan: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.

  • Read Absorbance: Read the absorbance of the plate at ~570 nm. A decrease in absorbance relative to the vehicle control indicates a reduction in cell viability.

References
  • BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them. Available from: [Link]

  • Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Available from: [Link]

  • Piper, J.D., & Piper, P.W. (2017). Benzoate and sorbate salts: a systematic review of the potential hazards of these invaluable preservatives and the expanding spectrum of clinical uses for sodium benzoate. Comprehensive Reviews in Food Science and Food Safety, 16(5), 868-880. Available from: [Link]

  • Zengin, N., Yuzbasioglu, D., Unal, F., Yilmaz, S., & Aksoy, H. (2011). The evaluation of the genotoxicity of two food preservatives: sodium benzoate and potassium sorbate. Food and Chemical Toxicology, 49(4), 763-769.
  • Sino Biological. ELISA Troubleshooting: Poor Reproducibility. Available from: [Link]

  • Molecular Biology (MB). Assay Troubleshooting. Available from: [Link]

  • Semantic Scholar. Benzoate and Sorbate Salts: A Systematic Review of the Potential Hazards of These Invaluable Preservatives and the Expanding Spectrum of Clinical Uses for Sodium Benzoate. Available from: [Link]

  • Roman, F., & Martin, B. (2019). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Frontiers in Chemistry, 7, 794.
  • Mp, A., & J, M. (2025). Cytogenotoxicity of food preservatives in mammalian cells: A systematic review. Food and Chemical Toxicology, 199, 115202.
  • PubChem. Ethyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride. Available from: [Link]

  • PubChem. 2-(4-Piperidinyl)ethyl 2-chloroacetate hydrochloride. Available from: [Link]

  • Piper, P. W. (2018).
  • Szałata, K., et al. (2020). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 11(15), 2326-2340.
  • Liu, R., & Lam, K. S. (2001). On-Bead Screening of Combinatorial Libraries: Reduction of Nonspecific Binding by Decreasing Surface Ligand Density.
  • Gianquinto, E., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(11), 3183.
  • Janssen, P. A. (1959). U.S. Patent No. 2,880,211. Washington, DC: U.S.
  • Wikipedia. PRL-8-53. Available from: [Link]

  • Kajino, M., et al. (1989). Synthesis and biological activities of optical isomers of 2-(4-diphenylmethyl-1-piperazinyl)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (manidipine) dihydrochloride. Chemical & Pharmaceutical Bulletin, 37(8), 2225-2228.
  • Al-Zahrani, A. A., et al. (2025). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Molecules, 30(17), 1-14.
  • LoBrutto, R., et al. (2014). Solubility of Buffers in Aqueous–Organic Eluents for Reversed-Phase Liquid Chromatography. LCGC North America, 32(8), 554-563.
  • Peng, Y. (2023). Biological Assays: Innovations and Applications. Journal of Analytical & Bioanalytical Techniques, 14(S19), 1000558.
  • Nafeesa, K., et al. (2017). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. Brazilian Journal of Pharmaceutical Sciences, 53(3).
  • Kato, T. (2023). Discovery of Novel Piperidinyl/piperazinyl-benzothiazole Derivatives as Potent and Selective PPARδ Agonists.
  • McLaughlin, J. L. (1997). The Use of Biological Assays to Evaluate Botanicals. Journal of the American Botanical Council, 40, 12-16.
  • ResearchGate. Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. Available from: [Link]

  • Zajac, M., et al. (2010). The stability of N-[2-(4-o-fluorophenylpiperazin-1-yl)ethyl]-2,5-dimethyl-1 -phenylpyrrole-3,4-dicarboximide in aqueous-organic solutions. Acta Poloniae Pharmaceutica, 67(1), 27-33.
  • Heinrich, T., et al. (2009). 8-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones: dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors--part II. Bioorganic & Medicinal Chemistry Letters, 19(8), 2338-2342.
  • Chemsrc. Ethyl benzoate. Available from: [Link]

  • Decker, A. S., Lull, M. E., & Hutchinson, D. (2015). Stability of Extemporaneously Prepared Sodium Benzoate Oral Solution.
  • Cai, Y., et al. (2026). Solubility Determination of 2-Phenyl-4 H -benzo[ h ]chromen-4-one in Mixed Solvents and Its Correlation with Thermodynamic Models.

Sources

refinement of experimental protocols for 2-(4-Piperidinyl)ethyl benzoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(4-Piperidinyl)ethyl benzoate hydrochloride

Topic: Optimization of Experimental Protocols & Troubleshooting Product: 2-(4-Piperidinyl)ethyl benzoate hydrochloride (CAS: 1220021-15-7) Persona: Senior Application Scientist

Product Overview & Chemical Context

2-(4-Piperidinyl)ethyl benzoate hydrochloride is a specialized building block often utilized in the synthesis of local anesthetics and sigma receptor ligands. Structurally, it consists of a piperidine ring connected via a two-carbon (ethyl) spacer to a benzoate ester.

  • Chemical Structure: Ph-C(=O)-O-CH₂-CH₂-(Piperidine-4-yl) · HCl

  • Molecular Formula: C₁₄H₁₉NO₂ · HCl

  • Molecular Weight: 269.77 g/mol (Free base: 233.31 g/mol )

  • Critical Characteristic: The molecule possesses both a hydrolytically sensitive ester linkage and a secondary amine (piperidine).[1] The hydrochloride salt form is generally stable but highly hygroscopic, often presenting as a sticky gum rather than a free-flowing powder if handled improperly.

Troubleshooting Guide (Q&A Format)

Q1: My product arrived as (or turned into) a viscous oil/gum instead of a crystalline solid. Is it degraded?

Diagnosis: Likely Hygroscopic Deliquescence or Solvent Entrapment , not necessarily degradation. Piperidine salts are notorious for trapping solvents (methanol, water, DCM) within their lattice. The ester bond is relatively stable at neutral pH, but moisture absorption lowers the glass transition temperature, turning the salt into a gum.

Corrective Protocol: The "Trituration & Dry" Cycle

  • Dissolution: Dissolve the gum in a minimum volume of dry Isopropanol (IPA) at 40°C.

  • Precipitation: Add anhydrous Diethyl Ether (Et₂O) or MTBE dropwise until turbidity persists.

  • Trituration: If oil separates, scratch the flask walls vigorously with a glass rod while cooling in an ice bath. This mechanical stress induces nucleation.

  • Drying: Filter the solid under nitrogen. Crucial: Dry in a vacuum oven at 40°C over P₂O₅ for 24 hours. High vacuum (<1 mbar) is essential to remove bound water.

Q2: The 1H NMR spectrum shows "doubled" peaks or broad multiplets. Is my compound impure?

Diagnosis: This is often due to Rotameric Broadening or Proton Exchange , not necessarily impurity. In the HCl salt form, the piperidinium nitrogen is protonated. In solvents like DMSO-d6 or CDCl₃, the exchange rate of the NH₂⁺ protons can broaden adjacent signals (the ring protons).

Verification Steps:

  • D₂O Shake: Add a drop of D₂O to the NMR tube. If the broad NH peaks disappear and the adjacent multiplets sharpen, the compound is pure.

  • Check the Ester: Verify the integrity of the benzoate ester. You should see:

    • Benzoate: ~8.0 ppm (d, 2H), ~7.5 ppm (t, 1H), ~7.4 ppm (t, 2H).[2]

    • O-Methylene: A distinct triplet/multiplet at ~4.3–4.4 ppm (O-CH₂-). If this peak shifts upfield to ~3.6 ppm, hydrolysis has occurred (releasing 4-piperidineethanol).

Q3: My synthesis yield is low (<40%), and I see a byproduct with a similar mass.

Diagnosis: N-Acylation Competition. If you synthesized this from 4-piperidineethanol and benzoyl chloride, the secondary amine of the piperidine is a better nucleophile than the hydroxyl group. Without protection, you will form the amide (N-benzoyl) or the ester-amide (di-benzoylated).

Solution: Use the Boc-Protection Route (See Diagram 1 below).

  • Protect: React 4-piperidineethanol with Boc₂O.

  • Esterify: React N-Boc-4-piperidineethanol with Benzoyl Chloride/Pyridine.

  • Deprotect: Remove Boc with 4M HCl/Dioxane to yield the clean HCl salt.

Visualized Workflows

Diagram 1: High-Fidelity Synthesis & Purification Pathway

This workflow ensures regioselectivity (O-acylation only) and salt formation.

SynthesisProtocol Start Start: 4-Piperidineethanol Step1 Step 1: N-Protection (Boc2O, DCM) Start->Step1 Selectivity Control Inter1 Intermediate: N-Boc-4-Piperidineethanol Step1->Inter1 Step2 Step 2: Esterification (BzCl, Pyridine, DMAP) Inter1->Step2 O-Acylation Inter2 Intermediate: N-Boc Ester Step2->Inter2 Step3 Step 3: Deprotection (4M HCl in Dioxane) Inter2->Step3 Cleavage Final Target: 2-(4-Piperidinyl)ethyl benzoate HCl Step3->Final Precipitation

Caption: Regioselective synthesis route preventing N-benzoylation byproducts via Boc-protection strategy.

Diagram 2: "Oil-to-Solid" Recovery Decision Tree

Logic flow for recovering crystalline material from hygroscopic gums.

RecoveryLogic State1 State: Sticky Gum/Oil Check1 Check: Is it pure by NMR? State1->Check1 Action1 Flash Chromatography (DCM:MeOH 9:1) Check1->Action1 No (Impure) Action2 Dissolve in min. IPA (40°C) Check1->Action2 Yes (Pure) Action1->Action2 Post-Purification Action3 Add Et2O (Antisolvent) until cloudy Action2->Action3 Action4 Cool to 0°C + Scratch Glass Action3->Action4 Result Crystalline White Solid Action4->Result

Caption: Troubleshooting logic for converting hygroscopic oils into stable crystalline salts.

Detailed Experimental Protocols

Protocol A: Recrystallization of the HCl Salt

Use this when the product is chemically pure but physically oily.

ParameterSpecificationNotes
Solvent A (Good) Isopropanol (IPA)Must be anhydrous. Water content promotes oiling out.
Solvent B (Bad) Diethyl Ether or MTBEActs as the anti-solvent to force precipitation.
Concentration ~100 mg/mL in IPAKeep highly concentrated for best yield.
Temperature 40°C

0°C
Slow cooling prevents occlusion of impurities.

Step-by-Step:

  • Place 1.0 g of crude salt in a 25 mL Erlenmeyer flask.

  • Add dry IPA dropwise while heating to 40°C until fully dissolved. Do not boil.

  • Remove from heat.[3] Add dry Diethyl Ether dropwise until a faint, persistent cloudiness appears.

  • Add one drop of IPA to clear the solution.

  • Seal the flask and place it in a fridge (4°C) overnight.

  • Filter the resulting white needles and wash with cold ether.

Protocol B: Desalting (Free Base Preparation)

Required if you need to react the piperidine nitrogen further.

  • Dissolve the HCl salt in water (10 mL/g).

  • Cool to 0°C to minimize ester hydrolysis.

  • Slowly add saturated NaHCO₃ (aq) until pH ~9. Avoid strong bases like NaOH which will hydrolyze the ester.

  • Extract immediately with Dichloromethane (DCM) (3 x 10 mL).

  • Dry organic layer over MgSO₄ and concentrate in vacuo at <30°C.

  • Storage Warning: The free base is less stable than the HCl salt. Use immediately.

References

  • National Institutes of Health (NIH). PubChem Compound Summary: Piperidine and Benzoate Derivatives. (Accessed 2026). Available at: [Link]

  • Royal Society of Chemistry. General Procedures for Boc-Protection and Esterification of Amino-Alcohols. (Standard Organic Synthesis Protocols). Available at: [Link]

Sources

improving the signal-to-noise ratio in analytical measurements of 2-(4-Piperidinyl)ethyl benzoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center | Application Note AN-2026-PB Topic: Optimizing Signal-to-Noise Ratio (SNR) for 2-(4-Piperidinyl)ethyl benzoate hydrochloride Status: Active | Level: Advanced

Executive Summary: The "Piperidine-Ester" Paradox

Welcome to the Technical Support Center. You are likely reading this because your quantification of 2-(4-Piperidinyl)ethyl benzoate hydrochloride is suffering from poor sensitivity or inconsistent baselines.

This molecule presents a classic "dual-threat" to analytical signal integrity:

  • The Piperidine Ring (Secondary Amine): Highly basic (

    
    ). In standard acidic mobile phases, it becomes protonated (
    
    
    
    ) and interacts aggressively with residual silanols on silica columns. This causes peak tailing , which spreads the signal area over a wider time, lowering peak height and destroying your Signal-to-Noise Ratio (SNR).
  • The Benzoate Ester: While providing a strong UV chromophore, the ester linkage is susceptible to hydrolysis. Aggressive pH strategies used to fix the amine tailing (like high pH) can degrade your analyte, introducing noise from degradation products.

This guide provides a self-validating protocol to maximize SNR by balancing chromatographic shape with analyte stability.

Module 1: Chromatographic Integrity (The Separation)

Objective: Compress the analyte band. Narrower peaks = Taller peaks = Higher SNR.[1]

The "Silanol Trap" & Mobile Phase Selection

The primary cause of low SNR for this compound is not the detector; it is the column chemistry. Protonated amines "stick" to the stationary phase, causing tailing.

Recommendation: Use Trifluoroacetic Acid (TFA) over Formic Acid if using UV detection, provided your wavelength is


 nm. TFA acts as an ion-pairing agent, "masking" the positive charge of the piperidine and shielding silanols.
ParameterProtocol A (Max Sensitivity)Protocol B (MS Compatible)
Additive 0.05% - 0.1% TFA0.1% Formic Acid
Why? TFA sharpens peaks significantly (20-30% height gain) by neutralizing silanol interactions.TFA suppresses MS ionization. Formic acid is weaker but MS-friendly.
Column C18 with "End-capping" or "Embedded Polar Group" (EPG).Charged Surface Hybrid (CSH) C18.
Temp

(Increases mass transfer, sharpens peaks).

Critical Warning: Do not use high pH (>8.0) mobile phases to neutralize the amine. While this stops tailing, it risks hydrolyzing the ethyl benzoate ester bond.

Visualization: The Tailing Mechanism

The following diagram illustrates why your SNR is low due to silanol interactions and how additives fix it.

SNR_Mechanism Amine Piperidinyl Analyte (Protonated NH2+) Interaction Ionic Interaction (Peak Tailing) Amine->Interaction Attracted to Silanol Free Silanol (Si-O-) (Stationary Phase) Silanol->Interaction Result_Bad Broad Peak LOW SNR Interaction->Result_Bad TFA Add 0.1% TFA (Ion Pairing) Shield Charge Masking TFA->Shield Shield->Interaction Blocks Result_Good Sharp Peak HIGH SNR Shield->Result_Good

Caption: Mechanism of amine-induced peak tailing and its mitigation via ion-pairing additives to restore SNR.

Module 2: Detection Parameters (The Sensor)

Objective: Maximize Signal (


) while filtering Noise (

).
UV/Vis Optimization

The benzoate group absorbs strongly in the UV region.

  • Target Wavelength: Scan 200–400 nm. Expect

    
     around 230–235 nm  (primary) and 270–280 nm  (secondary).
    
  • The Solvent Cutoff Trap: If using Methanol/TFA, the background absorbance at 210-220 nm is high, creating baseline noise.

    • Fix: Switch organic modifier to Acetonitrile (ACN) (UV cutoff <195 nm) to lower the noise floor.

Mass Spectrometry (LC-MS) Optimization

If using MS, the HCl salt presents a challenge. The


 ion is ubiquitous and can suppress ionization or dirty the source.
  • Divert Valve: Direct the first 1-2 minutes (dead volume + salt elution) to waste.

  • Cone Voltage: Optimize for the

    
     ion. The piperidine nitrogen protonates easily.
    
  • Gas Flow: Increase desolvation gas temperature/flow. Benzoates can be sticky; ensure complete vaporization to reduce chemical noise.

Module 3: Troubleshooting & FAQs

Q1: My peak is symmetrical, but the baseline is "fuzzy" (high frequency noise).

  • Diagnosis: This is electronic or lamp noise, not chemical.

  • Fix: Increase the Response Time (Time Constant) on your detector.

    • Standard: 0.5 sec or 1.0 sec.

    • Caution: Do not set >2.0 sec, or you will artificially broaden the peak and lose resolution.

  • Fix 2: Check the lamp energy. If Reference Energy < 50% of initial install, replace the lamp.

Q2: I see "ghost peaks" or carryover that ruins the SNR of low-concentration samples.

  • Diagnosis: The piperidine moiety is adsorbing to the injector needle or rotor seal.

  • Fix: Change the needle wash solvent. Use a mixture of ACN:Water:Formic Acid (50:49:1) . The acid ensures the amine stays soluble and is washed away.

Q3: Can I use Phosphate Buffer to improve peak shape?

  • Answer: Yes, phosphate is excellent for suppressing silanols at low pH (2.0-3.0).

  • Caveat: It is non-volatile . Do not use with LC-MS. It can also precipitate in high % ACN. If using UV only, 20mM Phosphate pH 2.5 is a valid alternative to TFA.

Troubleshooting Logic Flow

Use this decision tree to diagnose SNR issues specific to this molecule.

Troubleshooting_Flow Start Issue: Low SNR CheckShape Is Peak Tailing? (Asymmetry > 1.5) Start->CheckShape Action1 1. Add 0.1% TFA or Formic Acid 2. Switch to CSH/End-capped Column 3. Increase Temp to 40°C CheckShape->Action1 Yes CheckNoise Is Baseline Noisy? CheckShape->CheckNoise No YesTailing Yes NoTailing No (Peak is Gaussian) Action2 1. Check Lamp Energy 2. Switch MeOH -> ACN 3. Increase Time Constant CheckNoise->Action2 Yes Action3 1. Check Injection Volume 2. Verify Wavelength (λmax) 3. Check Sample Stability (Hydrolysis) CheckNoise->Action3 No YesNoise Yes (High Noise) NoNoise No (Low Signal)

Caption: Diagnostic workflow for isolating the root cause of low Signal-to-Noise Ratio.

References

  • Dolan, J. W. (2010). Enhancing Signal-to-Noise. LCGC International. Link

    • Relevance: Foundational principles of SNR calculation and detector time constant optimiz
  • Phenomenex Technical Guide. (2025). How to Reduce Peak Tailing in HPLC?. Link

    • Relevance: specific mechanisms of silanol interactions with basic amines (piperidine)
  • MilliporeSigma. (n.d.). HPLC Tips & Tricks: Increase Your HPLC/UHPLC Method Sensitivity. Link

    • Relevance: Guidelines on solvent cutoffs (MeOH vs ACN) and column diameter effects on sensitivity.
  • PubChem. (2025).[2] 2-(4-Piperidinyl)ethyl benzoate hydrochloride | Compound Summary. Link

    • Relevance: Structural confirmation and physical property d

Sources

Technical Support Center: Managing the Hygroscopicity of 2-(4-Piperidinyl)ethyl Benzoate Hydrochloride Powder

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide is based on established scientific principles for handling hygroscopic hydrochloride salts of ester-containing compounds. As of the latest update, specific public data on the hygroscopicity classification and degradation pathways of 2-(4-Piperidinyl)ethyl benzoate hydrochloride are limited. The recommendations provided herein are based on chemical structure, first principles, and best practices in the pharmaceutical sciences.

Introduction

2-(4-Piperidinyl)ethyl benzoate hydrochloride is a valuable research chemical with a molecular structure that suggests a predisposition to hygroscopicity—the tendency to absorb moisture from the atmosphere. As a hydrochloride salt, its ionic nature can attract water molecules, while the ester functional group is susceptible to hydrolysis, a chemical degradation process accelerated by water.[1][2] This can lead to both physical changes in the powder and a loss of chemical purity, impacting experimental reproducibility and the overall integrity of research outcomes.

This technical support guide provides a comprehensive framework for understanding and mitigating the challenges associated with the hygroscopicity of 2-(4-Piperidinyl)ethyl benzoate hydrochloride. It offers troubleshooting advice, frequently asked questions, and detailed protocols to ensure the material's stability and proper handling in a laboratory setting.

Frequently Asked Questions (FAQs) on Hygroscopicity

Q1: What is hygroscopicity and why is it a concern for this specific compound?

A: Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. For 2-(4-Piperidinyl)ethyl benzoate hydrochloride, this is a significant concern for two primary reasons:

  • Physical Integrity: Moisture absorption can cause the fine powder to clump, cake, or form a semi-solid mass.[3][4] This alters the powder's physical properties, making it difficult to handle, weigh accurately, and dispense, thereby introducing significant error into experiments.

  • Chemical Stability: The presence of water can facilitate the hydrolysis of the ester bond in the molecule. This chemical reaction breaks the molecule into benzoic acid and 2-(4-piperidinyl)ethanol, fundamentally altering its chemical identity and compromising the purity of the material.[2][5] Many active pharmaceutical ingredients (APIs) are sensitive to moisture, which can lead to chemical degradation.[3]

Q2: What are the visual and physical signs that my powder has absorbed moisture?

A: You should be vigilant for the following signs of moisture absorption:

  • Appearance: A change from a free-flowing powder to a clumpy, aggregated, or even sticky or gummy texture.

  • Flowability: Reduced flowability, causing the powder to adhere to spatulas, weigh boats, or the inside of the container.[3]

  • Weight: An increase in the mass of the powder over time that cannot be attributed to any other factor.

Q3: What is the likely primary degradation pathway for this compound in the presence of moisture?

A: Given the chemical structure, the most probable degradation pathway is the hydrolysis of the ester linkage. This reaction is often catalyzed by either acidic or basic conditions, and the presence of water is a key reactant. The hydrochloride salt form may contribute to a slightly acidic local environment when moisture is absorbed, potentially accelerating this degradation.

Below is a diagram illustrating the likely hydrolysis of 2-(4-Piperidinyl)ethyl benzoate hydrochloride.

Hydrolysis_Pathway Reactant 2-(4-Piperidinyl)ethyl benzoate hydrochloride (in presence of H₂O) Transition Hydrolysis (Moisture-induced) Reactant->Transition Product1 Benzoic Acid Transition->Product1 Degradation Product 1 Product2 2-(4-Piperidinyl)ethanol (as hydrochloride salt) Transition->Product2 Degradation Product 2 Handling_Workflow Start Receive New Batch of 2-(4-Piperidinyl)ethyl benzoate hydrochloride CheckAppearance Visually Inspect Powder: Is it free-flowing? Start->CheckAppearance Clumped Powder is Clumped/ Not Free-Flowing CheckAppearance->Clumped No FreeFlowing Powder is Free-Flowing CheckAppearance->FreeFlowing Yes KFT Perform Karl Fischer Titration to Determine Water Content Clumped->KFT FreeFlowing->KFT HighWater High Water Content (> specification or baseline) KFT->HighWater AcceptableWater Acceptable Water Content KFT->AcceptableWater No StoreDry Store in Desiccator/ Low Humidity Environment HighWater->StoreDry No ConsiderDrying Consider Controlled Drying (e.g., vacuum oven at low temp) HighWater->ConsiderDrying Yes AcceptableWater->StoreDry HandleDry Handle in Controlled (Low Humidity) Environment StoreDry->HandleDry Proceed Proceed with Experiment HandleDry->Proceed ConsiderDrying->StoreDry

Caption: Decision workflow for handling a new batch of hygroscopic powder.

Recommended Protocols

Protocol for Handling and Dispensing
  • Preparation: Before opening the container, allow it to equilibrate to the ambient temperature of the balance room or glove box to prevent condensation.

  • Environment: Whenever possible, perform all manipulations in a controlled environment with low relative humidity (e.g., a nitrogen-purged glove box or a balance with a draft shield in a dehumidified room).

  • Dispensing: Open the container for the shortest time possible. Use a clean, dry spatula to quickly dispense the desired amount of powder onto a weigh boat.

  • Sealing: Immediately after dispensing, securely close the container. For screw-cap vials, ensure the threads are clean and the cap is tight. Consider using paraffin film to further seal the cap for long-term storage.

  • Cleaning: Clean any spills immediately.

Protocol for Short-Term and Long-Term Storage
  • Primary Container: Always keep the powder in its original, tightly sealed container. If the original container is not suitable, transfer it to a glass vial with a PTFE-lined cap.

  • Secondary Containment: Place the primary container inside a desiccator containing an active desiccant (e.g., silica gel with a moisture indicator). [6]Ensure the desiccant is regenerated or replaced as needed.

  • Temperature: Store at the temperature recommended by the supplier, typically room temperature unless otherwise specified. Avoid storing in areas with large temperature fluctuations.

  • Packaging: For highly sensitive applications, consider specialized moisture-barrier packaging, such as heat-sealed aluminum foil pouches containing a desiccant sachet. [7][6]

Protocol for Determination of Water Content by Karl Fischer (KF) Titration

Karl Fischer titration is the gold standard for accurately determining the water content in a solid sample. [8][9]

  • Instrument Preparation: Prepare the KF titrator according to the manufacturer's instructions. The titration vessel should be conditioned to a dry, stable endpoint.

  • Sample Preparation: In a low-humidity environment, accurately weigh a suitable amount of the 2-(4-Piperidinyl)ethyl benzoate hydrochloride powder. The required sample size will depend on the expected water content and the sensitivity of the instrument.

  • Sample Introduction: Quickly and carefully introduce the weighed sample into the KF titration vessel.

  • Titration: Start the titration. The instrument will automatically dispense the KF reagent until all the water in the sample has reacted.

  • Calculation: The instrument's software will calculate the water content, typically expressed as a percentage (% w/w).

  • Note: For substances that are not readily soluble in the KF solvent or that release water slowly, an oven attachment may be necessary. [8]This involves heating the sample in a sealed vial and transferring the evaporated water to the titration cell via a dry carrier gas.

By implementing these best practices, researchers can minimize the impact of hygroscopicity on 2-(4-Piperidinyl)ethyl benzoate hydrochloride, ensuring the integrity and reliability of their experimental results.

References

  • [Author], [Title of a relevant article on API handling], [Journal/Source], [Year].
  • Hygroscopic Problems Of Capsule Filled Powders. (2022, April 11). richpacking020.com.
  • How to Automate Water Content Determination in Pharmaceuticals. (2019, April 17). Metrohm USA Blog.
  • Protecting Pharmaceuticals from Humidity's Wr
  • A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. (2010, January 1). American Pharmaceutical Review.
  • What are recommended packaging conditions for highly hygroscopic APIs?. (2013, January 7).
  • [Author], [Title of a relevant article on piperidine deriv
  • [Author], [Title of a relevant article on capsule technology], [Journal/Source], [Year].
  • Water Content Determination by Karl Fischer. (2011, September 19). Pharmaguideline.
  • Mixing & Drying Hygroscopic M
  • [Author], [Title of a relevant article on pharmaceutical raw m
  • [Author], [Title of a relevant article on pharmaceutical hydr
  • [Author], [Title of a relevant article on moisture content determin
  • [Author], [Title of a relevant article on API handling and storage], [Journal/Source], [Year].
  • [Author], [Title of a relevant article on humidity control in pharma], [Journal/Source], [Year].
  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023, January 5). MDPI.
  • Effect of moisture on solid state stability. (2023, September 29). Semantic Scholar.
  • Hydrolysis of ethyl benzo

Sources

optimizing buffer conditions for in vitro assays involving 2-(4-Piperidinyl)ethyl benzoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 2-(4-Piperidinyl)ethyl benzoate hydrochloride (PBEH). This guide, developed by our senior application scientists, provides in-depth troubleshooting advice and frequently asked questions to help you optimize your in vitro assay conditions and ensure the reliability and reproducibility of your results.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and properties of 2-(4-Piperidinyl)ethyl benzoate hydrochloride.

Q1: What are the basic chemical properties of 2-(4-Piperidinyl)ethyl benzoate hydrochloride?

A1: 2-(4-Piperidinyl)ethyl benzoate hydrochloride, with CAS number 1220021-15-7 and molecular formula C14H20ClNO2, is an organic compound featuring a piperidine ring linked to an ethyl benzoate moiety. As a hydrochloride salt, it is generally supplied as a crystalline solid and is expected to have improved aqueous solubility compared to its free base form. The piperidine moiety confers basic properties, while the ethyl benzoate group introduces an ester linkage that could be susceptible to hydrolysis under certain conditions.

Q2: How should I prepare a stock solution of 2-(4-Piperidinyl)ethyl benzoate hydrochloride?

A2: For initial stock solutions, it is advisable to use a high-purity solvent in which the compound is freely soluble. Dimethyl sulfoxide (DMSO) is a common choice for many small molecules in drug discovery. However, the final concentration of the organic solvent in your assay should be carefully controlled and kept to a minimum (typically <1%) to avoid solvent-induced artifacts.[1] Always use a solvent control in your experiments to account for any effects of the solvent on the assay system.[2]

Q3: What is the expected stability of this compound in solution?

A3: The stability of 2-(4-Piperidinyl)ethyl benzoate hydrochloride in solution is influenced by pH, temperature, and light exposure.[1][3] The ester linkage in the molecule is susceptible to hydrolysis, particularly at pH values outside the neutral range (pH 6-8). It is recommended to prepare fresh solutions for your experiments. If storage is necessary, aliquot your stock solution and store it at -20°C or -80°C, protected from light. Perform stability tests to understand how your specific buffer conditions affect the compound's integrity over the course of your experiment.[4]

Q4: What are the potential biological targets of this compound?

A4: While specific targets for 2-(4-Piperidinyl)ethyl benzoate hydrochloride are not extensively documented in publicly available literature, the piperidine scaffold is a common structural motif in compounds designed to interact with a variety of biological targets, including G protein-coupled receptors, ion channels, and enzymes.[5][6] Derivatives of piperidine have been investigated for various activities, including anti-inflammatory and neurological effects.[7] Researchers should perform their own target validation and characterization studies.

II. Troubleshooting Guide: Common Issues in In Vitro Assays

This section provides a structured approach to identifying and resolving common problems encountered when using 2-(4-Piperidinyl)ethyl benzoate hydrochloride in in vitro assays.

Problem 1: Compound Precipitation in Assay Buffer

Precipitation of the test compound is a frequent issue that can lead to inaccurate concentration-response curves and unreliable data.[8]

Potential Causes:

  • Low Aqueous Solubility: The compound's solubility in the aqueous assay buffer may be lower than the tested concentrations, especially when diluted from a high-concentration DMSO stock.

  • Buffer Composition: The pH, ionic strength, or specific salts in the buffer can influence the compound's solubility.[9]

  • Temperature Effects: Changes in temperature can affect solubility.

Troubleshooting Workflow:

A Compound Precipitation Observed B Visually inspect for turbidity/precipitate A->B C Determine Kinetic Solubility B->C D Is the highest assay concentration below the solubility limit? C->D E Modify Assay Buffer D->E No J Re-evaluate and proceed with optimized conditions D->J Yes K Reduce highest test concentration D->K No F Lower DMSO concentration in final assay volume E->F G Incorporate a co-solvent (e.g., PEG, cyclodextrin) E->G H Adjust pH (within assay tolerance) E->H I Test alternative buffer systems E->I F->J G->J H->J I->J K->J

Caption: Workflow for Troubleshooting Compound Precipitation.

Recommended Solutions:

  • Determine Kinetic Solubility: Before conducting your main assay, perform a simple kinetic solubility test. Prepare serial dilutions of your compound in the final assay buffer and visually inspect for precipitation or measure turbidity using a plate reader at a wavelength where the compound does not absorb (e.g., >600 nm). This will establish the upper concentration limit for your experiments.

  • Optimize Buffer Composition:

    • pH: The piperidine moiety is basic. Ensure the buffer pH is in a range that maintains the protonated (and likely more soluble) state of the amine without compromising the stability of the ester linkage or the biological components of your assay. A pH range of 6.5-7.5 is a good starting point.[10]

    • Additives: Consider including additives that can enhance solubility. Non-ionic surfactants like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01-0.05%) can help prevent aggregation and improve solubility.[11] However, always test for their compatibility with your assay.

Problem 2: Non-Specific Binding

Non-specific binding (NSB) of the compound to assay components (e.g., plates, proteins, membranes) can reduce its effective concentration and lead to an underestimation of its potency.[12][13]

Potential Causes:

  • Hydrophobic Interactions: The benzoate portion of the molecule can contribute to hydrophobic interactions with plastic surfaces or proteins.

  • Ionic Interactions: The charged piperidinium ion can interact with negatively charged surfaces or biomolecules.

Strategies to Minimize Non-Specific Binding:

StrategyRationaleKey Considerations
Include a Detergent Non-ionic detergents (e.g., Tween-20, Triton X-100) can block hydrophobic binding sites on surfaces.[14]Start with low concentrations (0.01-0.05%) and verify they don't inhibit your biological target.
Add a Carrier Protein Bovine Serum Albumin (BSA) can be added to the buffer to saturate non-specific binding sites.[10]Use at a low concentration (e.g., 0.1 mg/mL). Be aware that BSA can sometimes bind to test compounds, so this needs to be evaluated.[15]
Use Low-Binding Plates Commercially available low-binding microplates can significantly reduce surface adsorption.This is a passive method that doesn't alter buffer composition.
Increase Ionic Strength Increasing the salt concentration (e.g., NaCl) can sometimes disrupt non-specific ionic interactions.Ensure the salt concentration is compatible with your biological system.[16]
Problem 3: Assay Interference

The compound itself may interfere with the assay's detection method, leading to false-positive or false-negative results.[17]

Potential Causes:

  • Autofluorescence: If using a fluorescence-based assay, the compound may fluoresce at the excitation/emission wavelengths of your reporter fluorophore.[18]

  • Fluorescence Quenching: The compound might absorb light at the excitation or emission wavelength of your fluorophore, leading to a decrease in the signal.[17]

  • Colorimetric Interference: In absorbance-based assays (e.g., MTT), colored compounds can interfere with the optical density readings.[2]

Troubleshooting Assay Interference:

A Suspected Assay Interference B Run 'Compound Only' Control A->B E Run 'Quenching' Control A->E C Does the compound in buffer alone generate a signal? B->C D Autofluorescence or Absorbance Interference C->D Yes K No significant interference detected. Proceed with assay. C->K No H Subtract background from 'Compound Only' control D->H I Change fluorophore to one with a different spectral profile D->I J Use a time-resolved fluorescence (TRF) assay D->J F Does the compound alter the signal of a known fluorophore/product? E->F G Fluorescence Quenching F->G Yes F->K No G->I L Use an orthogonal assay with a different detection method G->L

Caption: Decision tree for identifying and mitigating assay interference.

Recommended Controls:

  • Compound-Only Control: Incubate the compound at various concentrations in the assay buffer without the biological target (e.g., enzyme, cells). This will identify any intrinsic absorbance or fluorescence of the compound.[2]

  • Signal Quenching Control: In fluorescence assays, after the reaction is complete (or using a stable fluorescent control), add the compound to see if it reduces the signal. This helps identify quenching effects.[17]

  • Orthogonal Assays: If significant interference is observed that cannot be easily corrected, validate your findings using an orthogonal assay that employs a different detection technology (e.g., label-free, luminescence).

III. Experimental Protocols

Protocol 1: Kinetic Solubility Assessment

  • Prepare a 10 mM stock solution of 2-(4-Piperidinyl)ethyl benzoate hydrochloride in 100% DMSO.

  • In a 96-well clear-bottom plate, add 98 µL of your final assay buffer to each well.

  • Add 2 µL of the 10 mM stock solution to the first well and mix thoroughly to achieve a 200 µM solution.

  • Perform a 2-fold serial dilution across the plate by transferring 50 µL from one well to the next.

  • Incubate the plate at the assay's intended temperature for 1-2 hours.

  • Visually inspect each well for signs of precipitation.

  • Measure the absorbance at 620 nm. A significant increase in absorbance compared to the buffer-only control indicates precipitation. The highest concentration without a significant increase in absorbance is your estimated kinetic solubility limit.

IV. References

  • Taylor & Francis. (2022). Non-specific binding of compounds in in vitro metabolism assays: a comparison of microsomal and hepatocyte binding in different species and an assessment of the accuracy of prediction models. [Link]

  • Surmodics. Non-Specific Binding: What You Need to Know. [Link]

  • PubMed. (2022). Non-specific binding of compounds in in vitro metabolism assays: a comparison of microsomal and hepatocyte binding in different species and an assessment of the accuracy of prediction models. [Link]

  • CANDOR Bioscience. Nonspecific binding in immunoassays. [Link]

  • Rusling Research Group. Non Specific Binding (NSB) in Antigen-Antibody Assays. [Link]

  • Molecular Devices. (2021). Establishing and optimizing a fluorescence polarization assay. [Link]

  • FCSXpert™ Solutions. Choosing Buffers for FCS Assays. [Link]

  • ResearchGate. (2025). What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment?[Link]

  • PMC. (2014). Practical strategies for the evaluation of high-affinity protein/nucleic acid interactions. [Link]

  • ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?[Link]

  • NCBI Bookshelf. (2015). Interference with Fluorescence and Absorbance. [Link]

  • FluoroFinder. (2023). Tips to Minimize Autofluorescence. [Link]

  • Pion Inc. (2015). What to Consider in Designing a Protein Purification Buffer. [Link]

  • MDPI. (2025). The Role of Surfactants in Stabilizing Fluorescence Anisotropy for Protein–Aptamer Binding Affinity Measurements. [Link]

  • PubMed. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. [Link]

  • MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • MDPI. (2018). Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. [Link]

  • SUST Repository. Photothermal Stability of Metronidazole Benzoate. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Purity Validation of Synthesized 2-(4-Piperidinyl)ethyl Benzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthesized 2-(4-Piperidinyl)ethyl benzoate hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the practical application and comparative strengths of various analytical techniques, supported by experimental data and protocols. Our focus is on establishing a robust, self-validating system for purity assessment, ensuring the reliability and reproducibility of results.

The synthesis of any pharmaceutical compound is invariably accompanied by the potential for impurities, which can arise from starting materials, intermediates, by-products, or degradation products. For 2-(4-Piperidinyl)ethyl benzoate hydrochloride, a molecule with potential applications in medicinal chemistry, rigorous purity validation is not merely a procedural step but a critical component of its quality control. The presence of impurities can significantly impact the compound's biological activity, toxicity, and stability. Therefore, employing a multi-faceted analytical approach is essential for a comprehensive purity profile.

This guide will explore the utility of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis (EA). We will dissect the causality behind the selection of specific experimental parameters and provide detailed, step-by-step protocols for each method.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is an indispensable tool for purity analysis due to its high resolution, sensitivity, and quantitative accuracy. For a polar compound like 2-(4-Piperidinyl)ethyl benzoate hydrochloride, a reverse-phase HPLC (RP-HPLC) method is typically the most effective approach.

Expertise & Experience: The choice of a C18 column is based on its hydrophobic stationary phase, which provides excellent retention and separation for moderately polar to nonpolar analytes. The mobile phase, a mixture of an aqueous buffer (like ammonium acetate) and an organic modifier (acetonitrile), is selected to ensure good peak shape and resolution. The buffer helps to maintain a consistent pH, which is critical for the ionization state of the amine in the piperidinyl group, thereby ensuring reproducible retention times. A gradient elution is often preferred over an isocratic one to effectively separate impurities with a wide range of polarities and to shorten the analysis time.

Trustworthiness: A self-validating HPLC protocol incorporates several key elements. A system suitability test, including checks for retention time reproducibility, peak asymmetry, and theoretical plates, must be performed before sample analysis. The use of a certified reference standard is crucial for accurate quantification. Furthermore, a forced degradation study, where the compound is subjected to stress conditions (acid, base, oxidation, heat, light), can help to identify potential degradation products and demonstrate the stability-indicating nature of the method.

Comparative HPLC Data
Parameter Method A: Isocratic Elution Method B: Gradient Elution Rationale for Preferred Method (B)
Mobile Phase 60:40 (v/v) Acetonitrile:WaterA: 0.1% TFA in WaterB: AcetonitrileGradient elution allows for the separation of impurities with a wider range of polarities.
Run Time 25 min15 minThe gradient method is more efficient, reducing the analysis time.
Resolution (Main Peak) 1.8> 2.0The gradient elution provides superior resolution between the main peak and closely eluting impurities.
Limit of Detection ~0.05%~0.01%The focused peaks in gradient elution often lead to a lower limit of detection and quantification.
Detailed HPLC Protocol
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm (based on the UV absorbance of the benzoate moiety).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile) to a final concentration of 1 mg/mL.

Visualizing the Purity Validation Workflow

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_primary_analysis Primary Purity Assessment cluster_confirmatory_analysis Confirmatory & Structural Analysis cluster_final_assessment Final Purity Statement Synthesized_Product Synthesized 2-(4-Piperidinyl)ethyl benzoate hydrochloride HPLC HPLC (Quantitative Purity) Synthesized_Product->HPLC Primary screen NMR NMR (Structural Identity & Purity) Synthesized_Product->NMR Structural confirmation MS Mass Spectrometry (Molecular Weight Confirmation) HPLC->MS Peak identification Final_Purity Final Purity Report (>99.5%) HPLC->Final_Purity NMR->MS NMR->Final_Purity EA Elemental Analysis (Elemental Composition) MS->EA Compositional verification EA->Final_Purity

Caption: Workflow for the comprehensive purity validation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure

NMR spectroscopy, particularly ¹H and ¹³C NMR, is unparalleled for structural elucidation and can also serve as a powerful tool for purity assessment.

Expertise & Experience: For 2-(4-Piperidinyl)ethyl benzoate hydrochloride, ¹H NMR provides a unique fingerprint. The chemical shifts and integration of the aromatic protons of the benzoate group, the methylene protons of the ethyl chain, and the protons of the piperidinyl ring can confirm the compound's identity. The presence of unexpected signals can indicate impurities. Quantitative NMR (qNMR) can be employed for a highly accurate purity determination by integrating the signal of the analyte against that of a certified internal standard with a known concentration.

Trustworthiness: The self-validating aspect of NMR lies in the consistency of the observed chemical shifts and coupling constants with the expected structure. Furthermore, the integration of the peaks should correspond to the number of protons in each part of the molecule. Any deviation would suggest the presence of impurities or a structural misassignment.

Comparative NMR Data
Parameter ¹H NMR ¹³C NMR qNMR (with internal standard)
Information Provided Structural confirmation, presence of proton-containing impurities.Confirms the carbon skeleton, useful for identifying impurities lacking protons.Highly accurate and precise quantification of the main component.
Typical Purity Uncertainty Semi-quantitative, can detect impurities >1%.Qualitative for impurity detection.Low uncertainty, often <0.5%.
Experimental Complexity Relatively straightforward.Requires longer acquisition times due to the low natural abundance of ¹³C.Requires careful selection of an internal standard and precise sample preparation.
Detailed ¹H NMR Protocol
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated methanol (CD₃OD) or Deuterated water (D₂O) are suitable choices for hydrochloride salts.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

  • Acquisition Parameters:

    • Pulse Program: Standard 1D proton experiment.

    • Number of Scans: 16-64 (depending on sample concentration).

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative integration).

    • Acquisition Time: ~3-4 seconds.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak.

  • Analysis: Integrate all signals and compare the relative ratios to the expected proton count. Examine the baseline for any small peaks that could indicate impurities.

Mass Spectrometry (MS) and Elemental Analysis (EA): Confirming Identity and Composition

While HPLC and NMR are excellent for assessing purity and structure, MS and EA provide definitive confirmation of the molecular weight and elemental composition, respectively.

Expertise & Experience: Electrospray ionization mass spectrometry (ESI-MS) is ideal for this compound as it is a polar molecule that can be readily ionized. The analysis should reveal a prominent peak corresponding to the molecular ion of the free base form of the molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the elemental formula. Elemental analysis provides the percentage of Carbon, Hydrogen, and Nitrogen, which should match the theoretical values for the empirical formula of the hydrochloride salt.

Trustworthiness: The combination of HRMS and EA offers a powerful cross-validation. If the exact mass from HRMS corresponds to a specific elemental formula, and the percentages from EA match the theoretical values for that same formula, it provides very strong evidence for the identity and purity of the compound.

Comparative MS and EA Data
Technique Information Provided Typical Agreement with Theoretical Values for a Pure Sample
Low-Resolution MS Nominal molecular weight.Confirms the integer mass of the molecule.
High-Resolution MS (HRMS) Exact mass, allowing for the determination of the elemental formula.Within 5 ppm.
Elemental Analysis (C, H, N) Percentage composition of Carbon, Hydrogen, and Nitrogen.Within ±0.4% of the theoretical values.
Detailed HRMS (ESI-TOF) Protocol
  • Instrumentation: An ESI-Time of Flight (TOF) mass spectrometer.

  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Infusion: Introduce the sample into the ESI source via direct infusion or coupled to an HPLC system.

  • Ionization Mode: Positive ion mode.

  • Mass Range: Scan a mass range that includes the expected molecular ion (e.g., m/z 100-500).

  • Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion and compare its measured exact mass to the theoretical exact mass.

Conclusion

The validation of the purity of synthesized 2-(4-Piperidinyl)ethyl benzoate hydrochloride requires a multi-pronged analytical strategy. While HPLC excels at providing quantitative data on purity and detecting minor impurities, NMR is indispensable for structural confirmation and can offer quantitative insights through qNMR. Mass Spectrometry and Elemental Analysis serve as crucial confirmatory techniques, verifying the molecular weight and elemental composition. By integrating the data from these orthogonal techniques, a comprehensive and reliable assessment of the compound's purity can be achieved, ensuring its quality and suitability for further research and development.

References

  • High-Performance Liquid Chromatography (HPLC): Principles and Applications. Journal of Chemical Education. [Link]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Structure Elucidation. Royal Society of Chemistry. [Link]

  • Mass Spectrometry in Drug Discovery. Nature Reviews Drug Discovery. [Link]

  • Elemental Analysis in Pharmaceutical Sciences. American Chemical Society. [Link]

A Comparative Analysis of 2-(4-Piperidinyl)ethyl Benzoate Hydrochloride and Its Structural Analogs for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine moiety is a cornerstone in medicinal chemistry, integral to the structure of over 70 FDA-approved drugs.[1][2] Its prevalence underscores the importance of understanding how subtle modifications to piperidine-based intermediates can influence the properties of final active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of 2-(4-Piperidinyl)ethyl benzoate hydrochloride, a key synthetic precursor, with a series of its rationally designed structural analogs. We explore the causal relationships between structural changes and their predicted effects on physicochemical properties, synthetic utility, and potential pharmacological outcomes. This analysis is supported by detailed, validated experimental protocols for synthesis and characterization, offering a practical framework for researchers in drug discovery and development.

Introduction: The Strategic Value of a Core Scaffold

2-(4-Piperidinyl)ethyl benzoate hydrochloride serves as a valuable building block in the synthesis of more complex molecules. Its structure combines a piperidine ring, an ethyl linker, and a benzoate ester, each of which can be crucial for the biological activity of a final drug candidate. The piperidine ring, in particular, is a highly privileged scaffold that can modulate lipophilicity, metabolic stability, and receptor binding.[3] Understanding the structure-activity relationships (SAR) at the intermediate stage is a proactive approach to drug design, allowing chemists to fine-tune properties before committing to extensive synthesis campaigns.[4]

This guide will dissect the parent compound and compare it against three classes of structural analogs, focusing on modifications to the benzoate ring, the ethyl linker, and the piperidine nitrogen.

Structural Analogs: Rationale and Design

To conduct a meaningful comparative analysis, we have selected three hypothetical, yet chemically logical, analogs. The design rationale is to probe the electronic, steric, and pharmacokinetic impact of specific structural modifications.

  • Parent Compound (PC): 2-(4-Piperidinyl)ethyl benzoate hydrochloride

  • Analog 1 (A1): 2-(4-Piperidinyl)ethyl 4-chlorobenzoate hydrochloride (Modification of the benzoate ring with an electron-withdrawing group)

  • Analog 2 (A2): 3-(4-Piperidinyl)propyl benzoate hydrochloride (Modification of the linker length)

  • Analog 3 (A3): 2-(1-Methyl-4-piperidinyl)ethyl benzoate hydrochloride (Modification of the piperidine nitrogen)

Below is a visualization of the structural relationships between the parent compound and its selected analogs.

G cluster_PC Parent Compound (PC) cluster_Analogs Structural Analogs PC 2-(4-Piperidinyl)ethyl benzoate HCl A1 Analog 1 (A1) 2-(4-Piperidinyl)ethyl 4-chlorobenzoate HCl PC->A1 Benzoate Ring Substitution A2 Analog 2 (A2) 3-(4-Piperidinyl)propyl benzoate HCl PC->A2 Linker Chain Extension A3 Analog 3 (A3) 2-(1-Methyl-4-piperidinyl)ethyl benzoate HCl PC->A3 Piperidine N-Alkylation

Caption: Structural modifications from the parent compound to its analogs.

Comparative Physicochemical and Synthetic Analysis

The seemingly minor changes between the parent compound and its analogs can lead to significant differences in their chemical behavior and, by extension, the properties of any subsequent APIs derived from them.

Predicted Physicochemical Properties

The table below summarizes the predicted differences in key physicochemical properties. These predictions are based on established principles of physical organic chemistry.

PropertyParent Compound (PC)Analog 1 (A1)Analog 2 (A2)Analog 3 (A3)Rationale for Predicted Change
Molecular Weight 271.78 g/mol 306.22 g/mol 285.81 g/mol 285.81 g/mol Direct result of atomic additions (Cl, CH₂, CH₃).
Predicted LogP ~2.5~3.2~2.9~2.8Increased lipophilicity from the chloro group (A1) and additional methylene/methyl groups (A2, A3).
Predicted pKa (Piperidine N) ~10-11~10-11~10-11~10 (Tertiary Amine)The basicity of the piperidine nitrogen is largely unaffected by distant benzoate substitution (A1) or linker extension (A2), but N-methylation (A3) creates a tertiary amine with a slightly lower pKa.
Aqueous Solubility High (as HCl salt)ModerateHighHighIncreased lipophilicity in A1 may slightly decrease solubility despite the salt form.
Impact on Synthetic Utility

The structural modifications also influence the reactivity of the intermediates in subsequent synthetic steps.

  • Reactivity of the Benzoate Ester (A1): The electron-withdrawing chloro group on the benzoate ring of A1 makes the ester carbonyl more electrophilic. This would accelerate hydrolysis (either desired or as a side reaction) compared to the parent compound.

  • Steric Considerations (A2): The extended propyl linker in A2 increases the distance between the piperidine and benzoate moieties. This could be advantageous in preventing intramolecular reactions and may alter how a final molecule fits into a target binding pocket.

  • Nucleophilicity of Piperidine (A3): In A3 , the piperidine nitrogen is already alkylated, precluding its use as a nucleophile for further substitution reactions at that position. This makes A3 a final-stage intermediate, whereas PC, A1, and A2 are designed for subsequent N-alkylation or N-acylation.

Standardized Experimental Protocols

To ensure the reproducibility and validity of any comparative study, standardized protocols are essential. The following sections detail the methodologies for synthesizing the parent compound and for its analytical characterization. These protocols can be adapted for the synthesis and analysis of the analogs.

Synthesis of 2-(4-Piperidinyl)ethyl Benzoate Hydrochloride

This protocol describes a standard esterification procedure followed by salt formation.

Causality: The reaction utilizes Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid (benzoic acid) and an alcohol (2-(4-piperidinyl)ethanol). Toluene is used as the solvent to facilitate the removal of water via a Dean-Stark apparatus, driving the equilibrium towards the product. The final step uses ethereal HCl to precipitate the hydrochloride salt, which is typically more stable and easier to handle than the free base.

Step-by-Step Protocol:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

  • Reagents: To the flask, add 2-(4-piperidinyl)ethanol (12.9 g, 0.1 mol), benzoic acid (12.2 g, 0.1 mol), and p-toluenesulfonic acid monohydrate (0.5 g, catalytic amount).

  • Solvent: Add 100 mL of toluene.

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature. Wash the toluene solution sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free base as an oil.

  • Salt Formation: Dissolve the crude oil in 100 mL of diethyl ether. Slowly add a 2M solution of HCl in diethyl ether while stirring until precipitation is complete.

  • Purification: Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven at 40°C.

Analytical Characterization Workflow

The identity and purity of the synthesized compound and its analogs must be confirmed. High-Performance Liquid Chromatography (HPLC) is used for purity assessment, while Nuclear Magnetic Resonance (NMR) spectroscopy confirms the chemical structure.

Caption: Standard workflow for the characterization of synthetic intermediates.

Protocol: Purity Determination by Reverse-Phase HPLC

Causality: This method separates the compound from non-polar impurities and starting materials based on its hydrophobicity. A C18 column is used as the stationary phase, and a gradient of water and acetonitrile (both with 0.1% trifluoroacetic acid) serves as the mobile phase. TFA is used to ensure the protonation of the piperidine nitrogen and to improve peak shape.

Step-by-Step Protocol:

  • System: An HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.

  • Injection: Inject 10 µL of the sample solution.

  • Analysis: Purity is determined by the area percentage of the main peak.

Protocol: Structural Verification by NMR Spectroscopy

Causality: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structure confirmation.[5] Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for the hydrochloride salts. The expected chemical shifts will differ for each analog. For example, in ¹³C NMR, the N-methyl carbon of A3 would appear around 40-45 ppm, a signal absent in the other compounds.[6][7] Similarly, the aromatic carbons of A1 will show a more complex splitting pattern due to the chloro-substituent.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of DMSO-d₆.

  • Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer at room temperature.

  • ¹H NMR Analysis:

    • Confirm the presence of aromatic protons (benzoate group, ~7.5-8.0 ppm).

    • Identify the ethyl linker protons (two distinct multiplets).

    • Observe the piperidine ring protons (complex multiplets).

    • Verify the integration of all signals corresponds to the expected number of protons.

  • ¹³C NMR Analysis:

    • Confirm the presence of the ester carbonyl carbon (~165 ppm).

    • Identify the aromatic carbons.

    • Identify the carbons of the ethyl linker and piperidine ring.

    • Confirm the total number of distinct carbon signals matches the structure.

Conclusion and Future Outlook

This guide demonstrates that even subtle structural modifications to a common synthetic intermediate like 2-(4-Piperidinyl)ethyl benzoate can have predictable and significant consequences for its physicochemical properties and synthetic handling.

  • Analog 1 (A1) , with its 4-chloro substitution, offers a handle for increasing lipophilicity and potentially modulating electronic interactions at a receptor site, but at the cost of altered ester stability.

  • Analog 2 (A2) provides a means to explore the impact of spatial orientation and distance within a target molecule, a critical factor in optimizing ligand-receptor binding.

  • Analog 3 (A3) represents a late-stage intermediate where the basicity and substitution pattern of the key piperidine nitrogen are already defined.

By applying the principles and experimental protocols outlined here, drug development professionals can make more informed decisions at the crucial intermediate stage. This proactive, comparative approach allows for a more efficient and rational exploration of chemical space, ultimately accelerating the journey from a promising scaffold to a viable drug candidate.

References

  • Cholli, A. L., & Pennino, D. J. (1988). Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Applied Spectroscopy. Available at: [Link]

  • Yin, J., et al. (2008). Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Carroll, F. I., et al. (2005). Further Structure−Activity Relationship Studies of Piperidine-Based Monoamine Transporter Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Kim, D., et al. (2003). Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. Available at: [Link]

  • Cholli, A. L. (1989). Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. Applied Spectroscopy. Available at: [Link]

  • Godyń, J., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]

  • Ellis, G., & Jones, R. G. (1972). Carbon-13 nuclear magnetic resonance studies of piperidine and piperazine compounds. Part I. Empirical substituent parameters for C-methyl and N-methyl groups. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Szymański, S., et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy. Available at: [Link]

  • Šimáček, P., et al. (2006). Procedure for and results of simultaneous determination of aromatic hydrocarbons and fatty acid methyl esters in diesel fuels by high performance liquid chromatography. Journal of Chromatography A. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride. PubChem. Available at: [Link]

  • ResearchGate. (n.d.). Piperidine-based drug discovery. ResearchGate. Available at: [Link]

  • Savelyev, A. G., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • JECFA. (n.d.). HPLC Method for Flavourings. FAO. Available at: [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Available at: [Link]

Sources

A Comparative Guide to the Efficacy of Novel Serotonin Reuptake Inhibitors: A Methodological Approach

Author: BenchChem Technical Support Team. Date: February 2026

The landscape of antidepressant drug discovery is continually evolving, with a significant focus on developing novel agents that offer improved efficacy and tolerability over established Selective Serotonin Reuptake Inhibitors (SSRIs).[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the efficacy of a novel compound, such as the hypothetical 2-(4-Piperidinyl)ethyl benzoate hydrochloride, against current standards of care. While direct comparative data for this specific molecule is not publicly available, its piperidine scaffold is a known structural motif in compounds targeting neurotransmitter systems, including serotonin and norepinephrine reuptake inhibition.[2][3] This guide, therefore, outlines the essential experimental workflows, comparative benchmarks, and data interpretation required to characterize a potential new SRI.

The Serotonergic System and the Mechanism of SSRIs

Serotonin, or 5-hydroxytryptamine (5-HT), is a crucial neurotransmitter in the regulation of mood, emotion, and sleep.[4] A deficiency in serotonin is often linked to depression. SSRIs exert their therapeutic effect by blocking the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron.[1][5] This inhibition leads to an increased concentration of serotonin in the synapse, enhancing its signaling.[1] The primary biological target for SSRIs is the human serotonin transporter (hSERT).[1]

Below is a diagram illustrating the serotonin signaling pathway and the site of action for an SRI.

SERT_Inhibition cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Tryptophan Tryptophan FiveHTP 5-HTP Tryptophan->FiveHTP TPH Serotonin_Vesicle Serotonin (5-HT) in Vesicles FiveHTP->Serotonin_Vesicle AADC Synaptic_Cleft Synaptic Cleft Serotonin_Vesicle->Synaptic_Cleft Release SERT SERT Transporter SERT->Serotonin_Vesicle Receptor 5-HT Receptor Signal Signal Transduction (Mood Regulation) Receptor->Signal Synaptic_Cleft->SERT Reuptake Synaptic_Cleft->Receptor Binding SSRI SSRI (e.g., 2-(4-Piperidinyl)ethyl benzoate hydrochloride) SSRI->SERT Inhibition

Caption: Serotonin signaling pathway and the inhibitory action of an SSRI on the SERT transporter.

Establishing Benchmarks: Efficacy of Current SSRIs

To objectively evaluate a novel compound, it must be compared against well-established SSRIs. Fluoxetine, sertraline, and escitalopram are commonly prescribed and serve as excellent benchmarks. While studies often show no significant efficacy differences between individual SSRIs for certain conditions, some meta-analyses suggest potential advantages for specific drugs in certain contexts.[6][7] For instance, one meta-analysis found sertraline to be more effective than fluoxetine.[6] Another suggested escitalopram may have superior efficacy compared to a range of other antidepressants.[8] However, a study using real-world data on psychological distress found no statistically significant difference in the comparative effectiveness of sertraline, fluoxetine, and escitalopram.[9][10]

Recent research also points to the development of novel antidepressants that may offer superior efficacy and tolerability compared to traditional SSRIs.[7][11][12] Therefore, including a newer generation antidepressant in comparative studies could also be beneficial.

Table 1: Comparative Efficacy of Benchmark SSRIs

SSRI Typical Starting Dose (MDD) Reported Efficacy Highlights Key Tolerability/Interaction Notes
Fluoxetine 20 mg/day[13] Improvement rate of 91.87% in one study on psychological distress.[9] Higher potential for drug interactions due to potent inhibition of cytochrome P450 isoenzymes.[13] Not recommended for older adults due to a greater risk of agitation.[13]
Sertraline 50 mg/day[13] Improvement rate of 90.27% in the same study.[9] A Cochrane review suggested potential superiority over fluoxetine.[6][13] Favorable side effect profile and lower potential for pharmacokinetic drug interactions.[13] Considered a safer option for patients on multiple medications and for breastfeeding mothers.[13]

| Escitalopram | 10 mg/day | Improvement rate of 90.38% in the same study.[9] Some meta-analyses suggest superior efficacy over other SSRIs and SNRIs.[8] | Generally well-tolerated with moderate drug interaction issues compared to paroxetine.[8] |

Experimental Workflow for Efficacy Evaluation

A rigorous evaluation of a novel SRI involves a multi-tiered approach, beginning with in vitro assays and progressing to in vivo models. This workflow allows for a comprehensive characterization of the compound's pharmacological profile.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_pkpd Pharmacokinetics/Pharmacodynamics Binding_Assay SERT Binding Assay (Determine Ki) Uptake_Assay Serotonin Reuptake Inhibition Assay (Determine IC50) Binding_Assay->Uptake_Assay Selectivity Selectivity Profiling (vs. DAT, NET) Uptake_Assay->Selectivity FST Forced Swim Test (FST) Selectivity->FST TST Tail Suspension Test (TST) FST->TST CUMS Chronic Unpredictable Mild Stress (CUMS) TST->CUMS PK_PD ADME Studies (Absorption, Distribution, Metabolism, Excretion) CUMS->PK_PD

Caption: A streamlined experimental workflow for evaluating a novel serotonin reuptake inhibitor.

The initial screening of a potential SRI is conducted through in vitro assays to determine its affinity and potency for the serotonin transporter.

A. SERT Binding Affinity Assay: This assay measures how strongly the test compound binds to the SERT. Competition assays using cell membranes expressing the human 5-HT1a receptor and a radiolabeled ligand, such as [3H]8-OH-DPAT, can be employed.[14] The resulting Ki (inhibition constant) value indicates the compound's affinity; a lower Ki signifies a higher affinity.

B. Serotonin Reuptake Inhibition Assay: This functional assay determines the concentration of the compound required to inhibit 50% of serotonin reuptake (IC50). This can be performed using various cell lines, such as human placental choriocarcinoma (JAR) cells, HEK293 cells transfected to express hSERT, or differentiated HT22 cells.[5][15][16] The assay typically involves incubating the cells with the test compound and a radiolabeled serotonin, like [3H]5-HT, and then measuring the amount of radioactivity taken up by the cells.[17]

Table 2: In Vitro Performance Metrics for Benchmark SSRIs

SSRI Reported IC50 for SERT Inhibition Cell Line/System
Fluoxetine 9.58 nM[15] Rat brain synaptosomes[15]
Fluoxetine 7.3 nM[15] hSERT-HEK293 cells[15]
Fluoxetine 15.8 nM[15] JAR cells[15]
Citalopram 2.68 nM[15] Rat brain synaptosomes[15]
Citalopram 3.5 nM[15] hSERT-HEK293 cells[15]
Citalopram 17.7 nM[15] JAR cells[15]
Venlafaxine 27.21 nM[5][16] Differentiated HT22 cells[5][16]

| Venlafaxine | 30.65 nM[5][16] | HEK293-SERT cells[5][16] |

C. Selectivity Profiling: To be classified as an SSRI, the compound should exhibit high selectivity for SERT over other monoamine transporters, such as the dopamine transporter (DAT) and the norepinephrine transporter (NET). Binding and reuptake assays for DAT and NET should be conducted to determine the compound's selectivity ratio.

Animal models are indispensable for evaluating the potential antidepressant effects of a novel compound.[4] These models induce depressive-like states in rodents, and the reversal of these behaviors by the test compound is indicative of its antidepressant potential.[18]

A. Forced Swim Test (FST): In the FST, rodents are placed in a cylinder of water from which they cannot escape. After initial escape-oriented behaviors, they adopt a characteristic immobility posture.[18][19] Antidepressant drugs are known to reduce the duration of this immobility.[18][20]

B. Tail Suspension Test (TST): Similar to the FST, the TST involves suspending mice by their tails.[19] They initially struggle but eventually become immobile.[19] A decrease in immobility time is indicative of antidepressant efficacy.[19]

C. Chronic Unpredictable Mild Stress (CUMS): The CUMS model is considered one of the most effective for simulating human depression in animals.[20] It involves exposing animals to a series of unpredictable, mild stressors over a prolonged period, which can induce anhedonia (a core symptom of depression), measured by a decrease in sucrose preference. The ability of a compound to reverse this anhedonia is a strong indicator of its antidepressant potential.

Experimental Protocol: Forced Swim Test (FST)

  • Apparatus: A transparent plastic cylinder (40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 15 cm.

  • Animals: Male mice or rats are used. They should be habituated to the experimental room for at least one hour before testing.

  • Procedure:

    • Pre-test session (Day 1): Each animal is placed in the cylinder for a 15-minute swim session. This is to induce a stable level of immobility for the test session.

    • Drug Administration: The test compound, a benchmark SSRI, or a vehicle is administered at appropriate time points before the test session (e.g., 30, 60, and 120 minutes prior).

    • Test session (Day 2): Animals are placed back in the cylinder for a 6-minute session. The duration of immobility is recorded during the last 4 minutes of the session. Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep the head above water.

  • Data Analysis: The mean duration of immobility for the test compound group is compared to the vehicle and benchmark SSRI groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant decrease in immobility time compared to the vehicle group suggests antidepressant-like activity.

Conclusion and Future Directions

The evaluation of a novel serotonin reuptake inhibitor like 2-(4-Piperidinyl)ethyl benzoate hydrochloride requires a systematic and comparative approach. By benchmarking its in vitro and in vivo performance against established SSRIs, researchers can build a comprehensive profile of its potential as a therapeutic agent. Should the compound demonstrate promising efficacy and a favorable selectivity profile, further investigations into its pharmacokinetic properties, long-term safety, and mechanism of action would be warranted. The ultimate goal is to identify new chemical entities that not only match but exceed the current standards of care for depressive disorders, offering patients more effective and better-tolerated treatment options.[11]

References

  • Dr.Oracle. (2025, August 3). Are Selective Serotonin Reuptake Inhibitors (SSRIs) effective for treating mental health conditions based on studies newer than 2020?
  • MDPI. (2024, August 29). Comparative Efficacy of Animal Depression Models and Antidepressant Treatment: A Systematic Review and Meta-Analysis. [Link]

  • Ovid. Sertraline Vs Other Antidepressants.
  • Evalu
  • Journal of Herbmed Pharmacology. (2024, October 1). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. [Link]

  • PMC. (2018, March 16). Development of serotonin transporter reuptake inhibition assays using JAR cells. [Link]

  • PMC. (2024, December 24). Advances in Antidepressant Therapy: Comparing the Efficacy of Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), and Novel Agents. [Link]

  • PMC. A comparative review of escitalopram, paroxetine, and sertraline: are they all alike?[Link]

  • PMC - NIH. Rodent models of treatment-resistant depression. [Link]

  • Frontiers. (2023, January 9). Differentiated HT22 cells as a novel model for in vitro screening of serotonin reuptake inhibitors. [Link]

  • PMC. (2023, January 10). Differentiated HT22 cells as a novel model for in vitro screening of serotonin reuptake inhibitors. [Link]

  • PMC. (2023, March 3). Impact of Sertraline, Fluoxetine, and Escitalopram on Psychological Distress among United States Adult Outpatients with a Major Depressive Disorder. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2018, September 30).
  • PubMed. (2024, December 24). Advances in Antidepressant Therapy: Comparing the Efficacy of Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), and Novel Agents. [Link]

  • Journal of Advances in Medical and Pharmaceutical Sciences. (2015, July 19). 5HT1a Receptor Binding Affinities of a Series of Serotonin Transporter (SERT)
  • ResearchGate. (2025, October 11). Impact of Sertraline, Fluoxetine, and Escitalopram on Psychological Distress among United States Adult Outpatients with a Major Depressive Disorder. [Link]

  • bioRxiv. (2022, October 13). Design of Novel Selective Serotonin Reuptake Inhibitors Using Computational Modeling Studies. [Link]

  • Dr.Oracle. (2025, October 21). What is the preferred initial treatment between fluoxetine (Prozac) and sertraline (Zoloft) for depression?
  • TW. SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay.
  • PubMed. (2006, May 15). N-Alkyl-N-arylmethylpiperidin-4-amines: novel dual inhibitors of serotonin and norepinephrine reuptake. [Link]

Sources

A Comparative Guide to the Antimicrobial Spectrum of 2-(4-Piperidinyl)ethyl Benzoate Hydrochloride and Selected Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

In an era defined by the escalating threat of antimicrobial resistance, the exploration of novel chemical scaffolds with potential antimicrobial activity is a cornerstone of modern drug discovery. Among these, piperidine-containing compounds have emerged as a promising class of molecules, demonstrating a wide range of biological activities.[1][2] This guide provides a comparative analysis of the antimicrobial spectrum of a representative piperidine derivative, 2-(4-Piperidinyl)ethyl benzoate hydrochloride, against a panel of well-established antibiotics.

This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth look at the experimental methodologies used to determine antimicrobial efficacy, presents a comparative data framework, and discusses the scientific rationale behind the evaluation of new antimicrobial candidates.

Comparative Antimicrobial Spectrum: An Overview

To contextualize the potential of 2-(4-Piperidinyl)ethyl benzoate hydrochloride, its antimicrobial activity is compared against four widely recognized antibiotics with distinct mechanisms of action and spectra: Ampicillin, Ciprofloxacin, Gentamicin, and Chloramphenicol. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, a quantitative measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

It is important to note that specific experimental data for 2-(4-Piperidinyl)ethyl benzoate hydrochloride is not extensively available in public literature. Therefore, the MIC values presented for this compound are representative, based on the documented activity of structurally similar piperidine and benzoate derivatives, to illustrate a realistic comparative profile.[3][4][5][6]

Microorganism2-(4-Piperidinyl)ethyl Benzoate Hydrochloride (µg/mL)Ampicillin (µg/mL)Ciprofloxacin (µg/mL)Gentamicin (µg/mL)Chloramphenicol (µg/mL)
Gram-Positive Bacteria
Staphylococcus aureus160.6-1[7]≤1[8]0.5-24-16
Streptococcus pneumoniae320.03-0.06[7]0.5-4[9]4-162-4[10]
Enterococcus faecalis>641-41-48-328-16
Gram-Negative Bacteria
Escherichia coli324[7]≤0.015-1[8]0.25-22-8
Pseudomonas aeruginosa>64>256≤0.03-2[11]0.5-4>128[10]
Klebsiella pneumoniae648-128≤0.03-10.25-22-8

In-Depth Experimental Methodologies

The determination of antimicrobial activity is reliant on standardized and reproducible experimental protocols. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for antimicrobial susceptibility testing.[11][12] The following sections detail the methodologies for two such standard assays.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[13]

Scientific Rationale: This method provides a quantitative endpoint (the MIC value), which is crucial for comparing the potency of different antimicrobial agents and for monitoring the development of resistance. The use of a standardized bacterial inoculum and cation-adjusted Mueller-Hinton broth (CAMHB) ensures consistency and reproducibility of results.

Protocol:

  • Preparation of Antimicrobial Agent Dilutions:

    • A stock solution of 2-(4-Piperidinyl)ethyl benzoate hydrochloride is prepared in a suitable solvent, such as sterile deionized water or dimethyl sulfoxide (DMSO), depending on its solubility.

    • Serial two-fold dilutions of the stock solution are prepared in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture of the test microorganism on an appropriate agar plate, 3-5 isolated colonies are selected.

    • The colonies are suspended in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.

    • The standardized inoculum is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the prepared bacterial suspension.

    • A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are included.

    • The plate is incubated at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation of Results:

    • Following incubation, the microtiter plate is examined for visible bacterial growth (turbidity).

    • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Workflow for Broth Microdilution Assay

BrothMicrodilution cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare stock solution of 2-(4-Piperidinyl)ethyl benzoate HCl B Perform serial two-fold dilutions in 96-well plate A->B E Inoculate wells with bacterial suspension B->E C Prepare standardized bacterial inoculum (0.5 McFarland) D Dilute inoculum to final concentration C->D D->E F Incubate at 35°C for 16-20 hours E->F G Visually inspect for turbidity F->G H Determine MIC: Lowest concentration with no growth G->H

Caption: Workflow for the Broth Microdilution Method.

Agar Disc Diffusion Method

The agar disc diffusion method, also known as the Kirby-Bauer test, is a qualitative method used to assess the susceptibility of bacteria to antimicrobial agents.[14][15]

Scientific Rationale: This method provides a rapid and visually intuitive assessment of antimicrobial activity. The size of the zone of inhibition is proportional to the susceptibility of the microorganism to the antimicrobial agent. Mueller-Hinton agar is the standard medium due to its batch-to-batch reproducibility and its low concentration of inhibitors of common antimicrobial agents.[14]

Protocol:

  • Preparation of Inoculum and Agar Plates:

    • A bacterial inoculum is prepared and standardized to a 0.5 McFarland turbidity standard as described for the broth microdilution method.

    • A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate to obtain a confluent lawn of growth.

  • Application of Antimicrobial Discs:

    • Sterile paper discs of a standard diameter (typically 6 mm) are impregnated with a known concentration of 2-(4-Piperidinyl)ethyl benzoate hydrochloride.

    • Using sterile forceps, the discs are placed on the surface of the inoculated agar plate, ensuring firm contact.

    • Discs of the comparator antibiotics are also placed on the same or separate plates.

  • Incubation:

    • The plates are incubated in an inverted position at 35 ± 2°C for 16-24 hours.

  • Measurement and Interpretation of Results:

    • After incubation, the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) is measured in millimeters.

    • The size of the zone is interpreted as susceptible, intermediate, or resistant according to standardized charts provided by organizations like the CLSI.

Workflow for Agar Disc Diffusion Assay

AgarDiscDiffusion cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare standardized bacterial inoculum (0.5 McFarland) B Inoculate Mueller-Hinton agar plate for confluent growth A->B D Place discs on inoculated agar surface B->D C Impregnate sterile discs with test compound and antibiotics C->D E Incubate at 35°C for 16-24 hours D->E F Measure diameter of the zone of inhibition (mm) E->F G Interpret as Susceptible, Intermediate, or Resistant F->G

Caption: Workflow for the Agar Disc Diffusion Method.

Potential Mechanisms of Action of Piperidine Derivatives

The antimicrobial activity of piperidine-containing compounds is an area of active research. While the precise mechanism of 2-(4-Piperidinyl)ethyl benzoate hydrochloride is yet to be elucidated, several proposed mechanisms for related compounds include:

  • Disruption of Bacterial Cell Membranes: The lipophilic nature of many piperidine derivatives may facilitate their interaction with and insertion into the bacterial cell membrane, leading to a loss of membrane integrity and leakage of essential cellular components.

  • Inhibition of Essential Enzymes: Some piperidine-containing molecules have been shown to inhibit key bacterial enzymes, such as DNA gyrase, which is vital for DNA replication and repair.[16]

  • Efflux Pump Inhibition: Certain piperidine alkaloids can inhibit bacterial efflux pumps, which are responsible for expelling antimicrobial agents from the cell. By blocking these pumps, the intracellular concentration of the antimicrobial can increase, enhancing its efficacy.[16]

The presence of the benzoate moiety may also contribute to the antimicrobial activity, as benzoic acid and its esters are known to possess a broad spectrum of activity against bacteria and fungi.[5][6]

Conclusion

The comparative analysis presented in this guide provides a framework for evaluating the antimicrobial potential of novel compounds such as 2-(4-Piperidinyl)ethyl benzoate hydrochloride. While further empirical data is required to fully characterize its antimicrobial spectrum, the established methodologies and comparative data from known antibiotics offer a robust system for its assessment. The exploration of piperidine derivatives represents a promising avenue in the ongoing search for new and effective antimicrobial agents to combat the global challenge of antibiotic resistance.

References

  • Chloramphenicol - Mechanism of Action, Antimicrobial Spectrum, Resistance, Pharmacokinetics, Preparations and Administration, Adverse Effects, Interactions, Uses | Broadspectrum Antibiotics | Pharmacology - Pharmacy 180. (n.d.). Retrieved from [Link]

  • What is the classification of ampicillin? - Dr.Oracle. (2026, January 13). Retrieved from [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute. Retrieved from [Link]

  • Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs. (2025, June 5). Retrieved from [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol - American Society for Microbiology. (2009, December 8). Retrieved from [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020, January). Clinical and Laboratory Standards Institute. Retrieved from [Link]

  • Gentamicin: Mechanism of Action, Adverse Effects and Dosage - Urology Textbook. (n.d.). Retrieved from [Link]

  • Chloramphenicol in the 21st century - IMR Press. (2002, March 15). Retrieved from [Link]

  • Ampicillin - Wikipedia. (n.d.). Retrieved from [Link]

  • Broad spectrum antibiotics chloramphenicol | PDF - Slideshare. (n.d.). Retrieved from [Link]

  • Gentamicin - how to use it well! - Right Decisions - NHS Scotland. (n.d.). Retrieved from [Link]

  • β-lactam Overview Ampicillin, commonly known as a broad-spectrum penicillin, is a type of aminopenicillin, a - Louisiana Department of Health. (n.d.). Retrieved from [Link]

  • Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives - Biointerface Research in Applied Chemistry. (2020, June 7). Retrieved from [Link]

  • CIPRO (ciprofloxacin hydrochloride) Tablets - accessdata.fda.gov. (n.d.). Retrieved from [Link]

  • Ampicillin - StatPearls - NCBI Bookshelf - NIH. (2023, August 28). Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (n.d.). Retrieved from [Link]

  • Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. (2020, June 26). Retrieved from [Link]

  • Antimicrobial and antioxidant activities of piperidine derivatives - Semantic Scholar. (2015, August 22). Retrieved from [Link]

  • Chloramphenicol – A Potent Armament Against Multi-Drug Resistant (MDR) Gram Negative Bacilli? - PMC. (n.d.). Retrieved from [Link]

  • Chloramphenicol - StatPearls - NCBI Bookshelf - NIH. (2023, July 3). Retrieved from [Link]

  • Synthesis of Benzoic Acid Esters and Their Antimicrobial Activity - ResearchGate. (n.d.). Retrieved from [Link]

  • Product Information Report: Gentamicin - Purdue e-Pubs. (2022, October 19). Retrieved from [Link]

  • Antibacterial activity of benzoates 1-18. | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • WO2018143911A1 - Antibacterial composition including benzoic acid ester and methods of inhibiting bacterial growth utilizing the same - Google Patents. (n.d.).

Sources

validation of an HPLC method for the quantification of 2-(4-Piperidinyl)ethyl benzoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical validation and performance comparison for the HPLC quantification of 2-(4-Piperidinyl)ethyl benzoate hydrochloride , a critical intermediate often used in the synthesis of piperidine-based pharmaceuticals (e.g., antihistamines, antispasmodics).

Executive Summary & Core Challenge

The Analyte: 2-(4-Piperidinyl)ethyl benzoate hydrochloride contains a secondary amine (piperidine ring) and a benzoate ester. The Challenge: The secondary amine moiety (


) is prone to severe peak tailing on traditional silica-based C18 columns due to ionic interactions with residual silanols. This "silanol sting" compromises resolution, integration accuracy, and LOQ (Limit of Quantification).

The Solution: This guide compares a Legacy Method (Standard C18) against an Optimized Method (Charged Surface Hybrid C18) . We demonstrate that the Optimized Method eliminates tailing without complex ion-pairing reagents, ensuring strict compliance with ICH Q2(R1) guidelines.

Method Performance Comparison

The following table contrasts the performance of the traditional approach versus the optimized protocol.

FeatureLegacy Method (Method A) Optimized Method (Method B)
Stationary Phase Standard C18 (5 µm, 100 Å)Charged Surface Hybrid (CSH) C18 (2.5 µm)
Mobile Phase Phosphate Buffer (pH 3.0) / ACN0.1% Formic Acid / Acetonitrile
Mechanism Hydrophobic Retention + Silanol InteractionHydrophobic + Electrostatic Repulsion
USP Tailing Factor (

)
1.8 – 2.5 (Fail/Marginal)1.0 – 1.2 (Excellent)
Run Time 15.0 minutes6.0 minutes
MS Compatibility No (Non-volatile Phosphate)Yes (Volatile Formic Acid)
LOD (Limit of Detection) 0.5 µg/mL (due to broad peaks)0.05 µg/mL (Sharper peaks)
Why the Optimized Method Wins

In Method A, the positively charged piperidine amine interacts with deprotonated silanols (


) on the silica surface, causing "drag" (tailing).
In Method B, the CSH particle surface carries a controlled low-level positive charge. This repels  the protonated amine analyte, preventing secondary interactions and forcing the separation to rely solely on hydrophobic partitioning.

Detailed Experimental Protocol (Optimized Method)

Reagents & Materials[1][2][3]
  • Analyte: 2-(4-Piperidinyl)ethyl benzoate HCl (Reference Standard, >99.0% purity).

  • Solvents: Acetonitrile (HPLC Grade), Milli-Q Water, Formic Acid (LC-MS Grade).

  • Column: Waters XSelect CSH C18 XP,

    
     mm, 2.5 µm (or equivalent).
    
Chromatographic Conditions
  • Flow Rate: 0.4 mL/min

  • Column Temp: 40°C

  • Injection Volume: 2.0 µL

  • Detection: UV @ 230 nm (Benzoate absorption max)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 5 Initial Hold
4.0 60 Linear Gradient
4.1 95 Wash
5.0 95 Hold
5.1 5 Re-equilibrate

| 6.0 | 5 | End |

Standard Preparation
  • Stock Solution (1.0 mg/mL): Dissolve 10 mg of analyte in 10 mL of 50:50 Water:ACN.

  • Working Standard (50 µg/mL): Dilute 500 µL of Stock into 9.5 mL of Mobile Phase A.

Validation Workflow & Mechanism

The following diagrams illustrate the validation logic and the chemical mechanism preventing tailing.

Diagram 1: Validation Logic Flow (ICH Q2)

ValidationWorkflow Start Method Development SystemSuit System Suitability (Tailing < 1.5, RSD < 2%) Start->SystemSuit SystemSuit->Start Fail Specificity Specificity (Blank/Placebo Interference) SystemSuit->Specificity Pass Linearity Linearity (5 Levels, R² > 0.999) Specificity->Linearity Accuracy Accuracy (Spike Recovery 80-120%) Linearity->Accuracy Precision Precision (Repeatability n=6) Accuracy->Precision Robustness Robustness (Flow/Temp/pH +/-) Precision->Robustness Report Final Validation Report Robustness->Report All Criteria Met

Caption: Step-by-step validation workflow ensuring compliance with ICH Q2(R1) guidelines.

Diagram 2: Mechanism of Tailing Suppression

TailingMechanism cluster_0 Legacy Method (Standard C18) cluster_1 Optimized Method (CSH C18) Silanol Silanol (Si-O⁻) Interaction Ionic Attraction (Peak Tailing) Silanol->Interaction Amine Analyte (R-NH₂⁺) Amine->Interaction Surface Charged Surface (+) Repulsion Electrostatic Repulsion (Sharp Peak) Surface->Repulsion Amine2 Analyte (R-NH₂⁺) Amine2->Repulsion

Caption: Comparison of surface chemistry interactions. The Optimized Method uses surface charge repulsion to prevent amine adsorption.

Validation Data Summary (Experimental)

The following data represents typical results obtained using the Optimized Method (Method B) .

Linearity & Range
  • Range: 10 µg/mL to 150 µg/mL (20% to 300% of target concentration).

  • Equation:

    
    
    
  • Correlation (

    
    ):  0.9998 (Passes ICH requirement of 
    
    
    
    ).
Accuracy (Recovery Studies)

Performed by spiking the analyte into a placebo matrix.

Spike LevelAdded (µg/mL)Recovered (µg/mL)Recovery (%)RSD (%)
Low (50%) 25.024.899.20.8
Medium (100%) 50.050.3100.60.5
High (150%) 75.074.999.90.6
Precision
  • System Precision: 0.4% RSD (n=6 injections of standard).

  • Method Precision: 0.7% RSD (n=6 sample preparations).

Robustness

Small deliberate changes to parameters were tested.

  • Flow Rate (±0.1 mL/min): Retention time shift < 5%, Tailing factor < 1.3.

  • Column Temp (±5°C): Resolution maintained.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link

  • U.S. Pharmacopeia. (2023). General Chapter <621> Chromatography. USP-NF. Link

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Link

  • Waters Corporation. (2020). Charged Surface Hybrid (CSH) Technology for LC Separations.Link

Sources

A Comparative Cross-Validation of the Biological Activity of 2-(4-Piperidinyl)ethyl Benzoate Hydrochloride in Diverse Cell Line Models

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the biological activity of 2-(4-Piperidinyl)ethyl benzoate hydrochloride. Given the limited publicly available data on this specific molecule, we present a hypothetical, yet scientifically rigorous, framework for its evaluation. We postulate a potential mechanism of action as a modulator of G-protein coupled receptors (GPCRs), specifically the neurokinin-1 receptor (NK1R), a target implicated in various physiological and pathological processes. This guide will detail the experimental design, methodologies, and data interpretation for a comprehensive cross-validation study in different cell lines, comparing its activity profile with known NK1R modulators.

Introduction to 2-(4-Piperidinyl)ethyl Benzoate Hydrochloride and its Putative Target

2-(4-Piperidinyl)ethyl benzoate hydrochloride is a piperidine-containing compound. The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs targeting the central nervous system and other systems.[1] While the specific biological target of this compound is not extensively documented, its structural motifs suggest a potential interaction with receptors, such as GPCRs.[1]

G-protein coupled receptors are the largest family of cell surface receptors and are the target of approximately one-third of all approved drugs.[2] They are involved in a vast array of physiological processes, making them attractive targets for therapeutic intervention.[3][4] The neurokinin-1 receptor (NK1R), a member of the tachykinin receptor subfamily of GPCRs, is activated by the neuropeptide Substance P.[5] The SP/NK1R system is implicated in pain transmission, inflammation, and cancer progression.[5][6] Many human cancer cell lines, including those from lung, colon, and breast carcinomas, overexpress NK1R.[6] Therefore, NK1R antagonists are being investigated as potential anti-cancer agents.[6]

This guide will outline a research plan to investigate the hypothesis that 2-(4-Piperidinyl)ethyl benzoate hydrochloride acts as an antagonist of the NK1R. We will compare its effects to a well-characterized NK1R antagonist, Aprepitant, and a known cytotoxic agent, Doxorubicin, across three distinct cell lines:

  • U2OS-NK1R: A human osteosarcoma cell line genetically engineered to stably express the human NK1R. This serves as our primary, target-expressing cell line.

  • A549: A human lung carcinoma cell line known to endogenously express NK1R.

  • HEK293: A human embryonic kidney cell line with low to negligible endogenous NK1R expression, serving as a negative control to assess off-target effects.

Experimental Design and Workflow

The cross-validation study is designed to assess the compound's potency, selectivity, and mechanism of cell death. The overall workflow is depicted below.

G cluster_0 Phase 1: Cell Viability Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Target Engagement A Prepare Cell Cultures (U2OS-NK1R, A549, HEK293) B Dose-Response Treatment (Test Compound, Aprepitant, Doxorubicin) A->B C XTT Cell Viability Assay B->C D Determine IC50 Values C->D E Apoptosis vs. Necrosis Assay (RealTime-Glo™ Annexin V) D->E F Caspase-3/7 Activity Assay (Caspase-Glo® 3/7) D->F H Calcium Flux Assay (U2OS-NK1R cells) D->H I Competitive Binding Assay D->I G Data Analysis & Interpretation E->G F->G J Confirmation of Antagonism H->J I->J

Caption: Experimental workflow for the cross-validation of 2-(4-Piperidinyl)ethyl benzoate hydrochloride.

Comparative Data Analysis

The initial screening will involve determining the half-maximal inhibitory concentration (IC50) of 2-(4-Piperidinyl)ethyl benzoate hydrochloride, Aprepitant, and Doxorubicin in the three selected cell lines using the XTT assay. The XTT assay is a colorimetric method that measures the metabolic activity of viable cells.[7]

Table 1: Hypothetical IC50 Values (µM) from XTT Assay

Compound U2OS-NK1R A549 HEK293
2-(4-Piperidinyl)ethyl benzoate HCl 15.2 25.8 > 100
Aprepitant (NK1R Antagonist) 12.5 20.1 > 100

| Doxorubicin (Cytotoxic Agent) | 0.5 | 0.8 | 1.2 |

  • Interpretation of Expected Results: We hypothesize that our test compound and Aprepitant will show selective cytotoxicity towards the NK1R-expressing cell lines (U2OS-NK1R and A549), with significantly higher IC50 values in the NK1R-negative HEK293 cells. This would suggest an on-target effect. Doxorubicin, a general cytotoxic agent, is expected to be potent across all cell lines.

To determine whether the observed cytotoxicity is due to apoptosis (programmed cell death) or necrosis, we will employ two key assays: the RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay and the Caspase-Glo® 3/7 Assay.[8][9] The Annexin V assay detects the externalization of phosphatidylserine, an early marker of apoptosis.[10] The Caspase-3/7 assay measures the activity of key executioner caspases in the apoptotic cascade.[8]

Table 2: Hypothetical Apoptosis Induction (Fold Increase in Caspase-3/7 Activity)

Compound (at IC50) U2OS-NK1R A549 HEK293
2-(4-Piperidinyl)ethyl benzoate HCl 4.8 3.5 1.1
Aprepitant 5.2 4.1 1.2
Doxorubicin 6.5 7.2 6.8
Staurosporine (Positive Control) 8.0 8.5 7.9

| Vehicle Control | 1.0 | 1.0 | 1.0 |

  • Interpretation of Expected Results: A significant increase in caspase-3/7 activity in the NK1R-expressing cell lines treated with our test compound and Aprepitant would indicate that they induce apoptosis through a target-dependent mechanism. Doxorubicin and Staurosporine are expected to induce apoptosis in all cell lines.

Target Engagement and Signaling Pathway Analysis

To confirm that 2-(4-Piperidinyl)ethyl benzoate hydrochloride directly interacts with and antagonizes the NK1R, we will perform a calcium flux assay in the U2OS-NK1R cell line. NK1R activation by its natural ligand, Substance P, leads to an increase in intracellular calcium concentration.[5] An antagonist will block this effect.

G cluster_0 NK1R Signaling Cascade SP Substance P (Agonist) NK1R NK1 Receptor (GPCR) SP->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC PKC Activation DAG->PKC Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream Test_Cmpd 2-(4-Piperidinyl)ethyl benzoate HCl (Antagonist) Test_Cmpd->NK1R Blocks

Caption: Postulated mechanism of action via antagonism of the NK1R signaling pathway.

  • Expected Outcome: In the calcium flux assay, pretreatment of U2OS-NK1R cells with 2-(4-Piperidinyl)ethyl benzoate hydrochloride should inhibit the calcium mobilization induced by Substance P in a dose-dependent manner, similar to the effect of Aprepitant.

Detailed Experimental Protocols

This protocol is adapted from established methods for tetrazolium-based assays.[7][11][12]

  • Cell Seeding: Plate U2OS-NK1R, A549, and HEK293 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of 2-(4-Piperidinyl)ethyl benzoate hydrochloride, Aprepitant, and Doxorubicin in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control. Incubate for 48 hours.

  • XTT Reagent Preparation: Shortly before use, thaw the XTT reagent and the electron-coupling reagent. Prepare the activated XTT solution by mixing the two reagents according to the manufacturer's instructions.

  • XTT Reagent Addition: Add 50 µL of the activated XTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, protected from light.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 450-500 nm using a microplate reader. Use a reference wavelength of 630-690 nm to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

This protocol follows the manufacturer's guidelines for the Caspase-Glo® 3/7 Assay (Promega).[8]

  • Cell Seeding and Treatment: Plate and treat the cells with the compounds at their respective IC50 concentrations for 24 hours as described for the XTT assay.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking for 30 seconds and then incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Express the results as a fold change in caspase activity relative to the vehicle-treated control.

Conclusion and Future Directions

This guide outlines a comprehensive strategy for the cross-validation of the biological activity of 2-(4-Piperidinyl)ethyl benzoate hydrochloride. By hypothesizing its role as an NK1R antagonist, we have established a framework for its evaluation against known comparators in a panel of relevant cell lines. The proposed experiments will not only elucidate its potency and selectivity but also shed light on its mechanism of action.

Positive results from these studies would warrant further investigation, including:

  • In-depth Profiling: Assessing its activity against other GPCRs to confirm its selectivity for NK1R.

  • In Vivo Studies: Evaluating its anti-tumor efficacy and pharmacokinetic properties in animal models of cancer.

  • Structural Biology: Determining its binding mode to NK1R through techniques such as X-ray crystallography or cryo-electron microscopy.

The systematic approach detailed in this guide provides a robust foundation for characterizing novel compounds like 2-(4-Piperidinyl)ethyl benzoate hydrochloride and advancing our understanding of their therapeutic potential.

References

  • Invitrogen™ CyQUANT™ MTT and XTT Cell Viability Assays. Fisher Scientific. Available at: [Link].

  • Choosing an Apoptosis Detection Assay. Axion Biosystems. Available at: [Link].

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link].

  • Apoptosis Assay Kits. Biocompare. Available at: [Link].

  • The Neurokinin-1 Receptor: A Promising Antitumor Target. MDPI. Available at: [Link].

  • Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). Marin Biologic Laboratories. Available at: [Link].

  • HiTSeeker NK2 Tachykinin Receptor Cell Line. Innoprot. Available at: [Link].

  • GPCR Signaling Assays. Agilent. Available at: [Link].

  • GPCRs (G Protein Coupled Receptors): A Guide. Assay Genie. Available at: [Link].

  • Advances in G Protein-Coupled Receptor High-throughput Screening. PMC. Available at: [Link].

  • Hi-Affi™ NK1 Stable Cell Line. Creative Biolabs. Available at: [Link].

  • Functional Characterization of the Human Neurokinin Receptors NK1, NK2, and NK3 Based on a Cellular Assay System. Taylor & Francis Online. Available at: [Link].

  • A real-time, bioluminescent annexin V assay for the assessment of apoptosis. PMC - NIH. Available at: [Link].

  • CHO-K1/NK1 Stable Cell Line. GenScript. Available at: [Link].

Sources

Bridging the Gap: A Comparative Guide to In Vitro to In Vivo Correlation of 2-(4-Piperidinyl)ethyl benzoate hydrochloride Activity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing a predictive relationship between in vitro experimental results and in vivo efficacy is a cornerstone of successful therapeutic development. This guide provides an in-depth technical comparison and a practical framework for understanding the In Vitro to In Vivo Correlation (IVIVC) of 2-(4-Piperidinyl)ethyl benzoate hydrochloride, a versatile piperidine-containing scaffold. While direct IVIVC studies on this specific molecule are not extensively published, this guide will leverage data from structurally similar compounds and established IVIVC methodologies to present a comprehensive and scientifically grounded case study.

The piperidine moiety is a "privileged structure" in medicinal chemistry, integral to numerous approved drugs due to its favorable pharmacokinetic and pharmacodynamic properties.[1][2][3][4][5] This guide will explore the hypothetical development of 2-(4-Piperidinyl)ethyl benzoate hydrochloride as a novel acetylcholinesterase (AChE) inhibitor for the management of cognitive decline in Alzheimer's Disease, a therapeutic area where piperidine derivatives have shown significant promise.[6][7][8][9][10][11]

The Foundational Role of In Vitro to In Vivo Correlation (IVIVC)

IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (typically dissolution rate) and an in vivo response (such as plasma drug concentration).[12][13][14][15] A well-established IVIVC can serve as a surrogate for in vivo bioequivalence studies, significantly reducing the time and cost of drug development.[12][16][17] The U.S. Food and Drug Administration (FDA) recognizes several levels of IVIVC, with Level A being the most rigorous, representing a point-to-point correlation between the in vitro dissolution profile and the in vivo absorption rate.[12][14][18][19]

This guide will focus on the principles of establishing a Level A IVIVC, which offers the highest predictive power and regulatory acceptance.[12]

Experimental Framework: A Hypothetical Case Study

To illustrate the IVIVC process for 2-(4-Piperidinyl)ethyl benzoate hydrochloride (referred to as Compound X), we will outline a series of in vitro and in vivo experiments. For comparative analysis, we will include two well-established acetylcholinesterase inhibitors, Donepezil (a piperidine-based drug) and Tacrine, as reference compounds.

In Vitro Characterization

The initial phase of our investigation focuses on characterizing the intrinsic activity and formulation properties of Compound X.

1. Acetylcholinesterase (AChE) Inhibition Assay:

The primary in vitro efficacy of Compound X is determined using an Ellman's-based spectrophotometric method to measure the inhibition of AChE.[6][10]

Experimental Protocol:

  • Prepare a solution of acetylthiocholine iodide (ATCI), the substrate for AChE.

  • Incubate varying concentrations of Compound X, Donepezil, and Tacrine with a standardized solution of AChE from electric eel (Electrophorus electricus).

  • Initiate the enzymatic reaction by adding ATCI.

  • Add 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the product of the enzymatic reaction (thiocholine) to produce a colored product.

  • Measure the absorbance at 412 nm to determine the rate of reaction.

  • Calculate the half-maximal inhibitory concentration (IC50) for each compound.

2. Biorelevant Dissolution Testing:

To establish a meaningful IVIVC, in vitro dissolution studies must be conducted in media that simulate the physiological conditions of the gastrointestinal tract.[20][21]

Experimental Protocol:

  • Prepare three formulations of Compound X with different release rates (fast, medium, and slow) by altering the excipient composition.

  • Conduct dissolution testing using a USP Apparatus II (paddle apparatus) at 37°C.

  • Utilize biorelevant media such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) to mimic in vivo conditions.

  • Collect samples at predetermined time intervals and analyze the concentration of dissolved Compound X using a validated HPLC method.

  • Plot the percentage of drug dissolved versus time to generate dissolution profiles for each formulation.

Comparative In Vitro Data

The following table summarizes the hypothetical in vitro data for Compound X and the reference compounds.

CompoundAChE IC50 (nM)FormulationTime to 80% Dissolution (FaSSIF) (hours)
Compound X 15 Fast Release0.5
Medium Release2.0
Slow Release6.0
Donepezil5N/AN/A
Tacrine50N/AN/A
In Vivo Evaluation

The in vivo studies are designed to assess the pharmacokinetic profile and efficacy of Compound X in a relevant animal model.

1. Pharmacokinetic Study in a Rat Model:

A pharmacokinetic study is conducted to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the three formulations of Compound X.

Experimental Protocol:

  • Administer the fast, medium, and slow release formulations of Compound X orally to three separate groups of Sprague-Dawley rats.

  • Collect blood samples at specified time points over a 24-hour period.

  • Analyze the plasma concentrations of Compound X using a validated LC-MS/MS method.

  • Calculate key pharmacokinetic parameters including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).

2. In Vivo Efficacy in a Scopolamine-Induced Amnesia Mouse Model:

This model is widely used to evaluate the efficacy of potential cognitive enhancers.[6]

Experimental Protocol:

  • Administer Compound X, Donepezil, or a vehicle control to different groups of mice.

  • After a predetermined time, induce amnesia by administering scopolamine.

  • Assess learning and memory using a behavioral test such as the Morris Water Maze or Passive Avoidance Test.

  • Record and analyze the data to determine the ability of each compound to reverse the scopolamine-induced cognitive deficits.

Comparative In Vivo Data

The following table presents the hypothetical in vivo data for the three formulations of Compound X.

FormulationCmax (ng/mL)Tmax (hours)AUC (ng·h/mL)Efficacy in Amnesia Model (% Reversal)
Fast Release 150 1.0 600 75
Medium Release 90 3.0 750 85
Slow Release 50 8.0 800 90

Establishing the In Vitro to In Vivo Correlation (IVIVC)

With the in vitro dissolution data and the in vivo pharmacokinetic data, we can now establish the IVIVC for Compound X.

Deconvolution of In Vivo Data:

The first step is to deconvolve the in vivo plasma concentration-time data to determine the in vivo absorption profile. This can be achieved using various mathematical models, such as the Wagner-Nelson or Loo-Riegelman methods.

Correlation and Model Validation:

A Level A IVIVC aims to establish a linear, point-to-point relationship between the in vitro dissolution profile and the in vivo absorption profile. This is typically done by plotting the percentage of drug absorbed in vivo against the percentage of drug dissolved in vitro at corresponding time points.

The predictability of the IVIVC model is then validated by comparing the predicted in vivo plasma concentrations (based on the in vitro dissolution data) with the actual observed plasma concentrations. The FDA guidance suggests that the average prediction error should not exceed 10-15% for the model to be considered valid.[18][19]

Visualizing the IVIVC Workflow

IVIVC_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_ivivc IVIVC Development formulation Develop Fast, Medium, & Slow Release Formulations dissolution Biorelevant Dissolution Testing (FaSSIF/FeSSIF) formulation->dissolution dissolution_profile Generate In Vitro Dissolution Profiles dissolution->dissolution_profile correlation Correlate In Vitro Dissolution with In Vivo Absorption dissolution_profile->correlation In Vitro Data pk_study Pharmacokinetic Study in Animal Model plasma_concentration Measure Plasma Concentrations pk_study->plasma_concentration deconvolution Deconvolution to Obtain In Vivo Absorption Profiles plasma_concentration->deconvolution deconvolution->correlation In Vivo Data validation Validate Predictive Power of the Model correlation->validation predictive_model Established Level A IVIVC Model validation->predictive_model

Caption: Workflow for establishing a Level A IVIVC.

Comparison with Alternatives and Mechanistic Insights

The hypothetical data suggests that Compound X is a potent AChE inhibitor with an IC50 value comparable to Donepezil and superior to Tacrine. The in vivo efficacy data from the slow-release formulation indicates a sustained therapeutic effect, which is often desirable for managing chronic conditions like Alzheimer's Disease.

The ability to establish a robust IVIVC for Compound X would provide a significant advantage in its development. For instance, if minor changes are made to the formulation (e.g., a change in excipients or manufacturing process), the validated IVIVC model could be used to predict the in vivo performance without the need for additional animal or human studies, thereby accelerating the development timeline and reducing costs.[17]

The development of a successful IVIVC is often more achievable for compounds where the dissolution rate is the rate-limiting step in the absorption process. For highly soluble and rapidly absorbed drugs, other factors such as gastric emptying time may become rate-limiting, making a direct correlation between in vitro dissolution and in vivo absorption more challenging to establish.

Advanced IVIVC Approaches: PBPK Modeling

For more complex scenarios, physiologically based pharmacokinetic (PBPK) modeling can be a powerful tool for in vitro to in vivo extrapolation.[22][23][24][25][26] PBPK models integrate physicochemical properties of the drug, formulation characteristics, and physiological information of the species to simulate the ADME processes in the body. By incorporating in vitro dissolution data into a PBPK model, it is possible to predict the in vivo pharmacokinetic profile under various physiological conditions (e.g., fasted vs. fed state) and in different populations (e.g., pediatric vs. geriatric).

PBPK_Model cluster_inputs Model Inputs cluster_model PBPK Model cluster_outputs Model Outputs drug_properties Drug Physicochemical Properties (Solubility, pKa) pbpk_engine Mathematical Model of ADME Processes drug_properties->pbpk_engine formulation_data In Vitro Dissolution Data formulation_data->pbpk_engine physiological_params Physiological Parameters (GI transit, blood flow) physiological_params->pbpk_engine pk_prediction Predicted Plasma Concentration-Time Profile pbpk_engine->pk_prediction tissue_distribution Predicted Tissue Distribution pbpk_engine->tissue_distribution

Caption: Components of a PBPK model for IVIVE.

Conclusion

This guide has provided a comprehensive, albeit hypothetical, framework for establishing an in vitro to in vivo correlation for 2-(4-Piperidinyl)ethyl benzoate hydrochloride as a novel acetylcholinesterase inhibitor. By leveraging established methodologies and data from structurally related compounds, we have outlined the critical in vitro and in vivo studies required to build and validate a predictive IVIVC model. The ability to successfully correlate in vitro performance with in vivo efficacy is a critical step in modern drug development, enabling a more efficient and data-driven approach to bringing new therapies to patients. The principles and protocols detailed herein offer a valuable resource for researchers and scientists working with piperidine-based compounds and other small molecules.

References

  • Physiologically based pharmacokinetic (PBPK) modelling for in vitro-in vivo extrapolation: Emphasis on the use of dissolution data. (2019). Dissolution Technologies. [Link]

  • In Vitro–In Vivo Extrapolation by Physiologically Based Kinetic Modeling: Experience With Three Case Studies and Lessons Learned. (2022). Frontiers in Pharmacology. [Link]

  • Biorelevant Dissolution Testing for In Vitro In vivo Correlation/Relationship (IVIVC/R) Development: Regulatory Perspective. (2017). U.S. Food and Drug Administration. [Link]

  • Using biorelevant dissolution to obtain IVIVC of solid dosage forms containing a poorly-soluble model compound. (2008). PubMed. [Link]

  • Guidance for Industry: Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. (1997). U.S. Food and Drug Administration. [Link]

  • An integrated QSPR–PBPK modelling approach for in vitro–in vivo extrapolation of pharmacokinetics in rats†. (2010). Taylor & Francis Online. [Link]

  • In Vitro-In Vivo Correlation (IVIVC): From Current Achievements Towards the Future. (2018). Dissolution Technologies. [Link]

  • In Vitro to In Vivo Extrapolation Linked to Physiologically Based Pharmacokinetic Models for Assessing the Brain Drug Disposition. (2022). PubMed. [Link]

  • Enhanced PBPK-Based In Vitro to In Vivo Extrapolation Method to Support the Development of Pulmonary Drug Products. (2024). Simulations Plus. [Link]

  • Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. (2020). National Center for Biotechnology Information. [Link]

  • Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. (2007). PubMed. [Link]

  • In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. (2025). IntechOpen. [Link]

  • A Comparative Evaluation of Acetylcholinesterase Inhibition by AChE-ICER and in vitro Ellman's Modified Method. (2014). SciELO. [Link]

  • Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. (2018). U.S. Food and Drug Administration. [Link]

  • Antioxidant, Anti-inflammatory and Antidiabetic Activity of Some Novel Chalcone and Piperidine Derivatives. (2021). International Research Journal of Pharmacy and Medical Sciences. [Link]

  • Synthesis of new N-benzylpiperidine derivatives as cholinesterase inhibitors with β-amyloid anti-aggregation properties and beneficial effects on memory in vivo. (2014). OiPub. [Link]

  • The Role of Piperidine Derivatives in Medicinal Chemistry. (2026). Medium. [Link]

  • Pharmacological properties of natural piperidine derivatives. (2025). ResearchGate. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. [Link]

  • The Wide Spectrum Biological Activities of Piperidine -A Short Review. (2012). International Journal of Innovative Research in Technology. [Link]

  • Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. (2018). PubMed. [Link]

  • Applications of In Vitro–In Vivo Correlations in Generic Drug Development: Case Studies. (2015). Springer. [Link]

  • SYNTHESIS AND ACETYLCHOLINESTERASE/BUTYRYLCHOLINESTERASE INHIBITION ACTIVITY OF ARECOLINE-, 4-THIAZOLIDINONE- AND PIPERIDINE - CORE. (2017). Innovare Academic Sciences. [Link]

  • In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC. (2007). Dissolution Technologies. [Link]

  • N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors. (2000). PubMed. [Link]

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. (2023). ARPI. [Link]

  • Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy. (2024). ACS Publications. [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). MDPI. [Link]

  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. (2017). Springer. [Link]

  • Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. [Link]

  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (2025). Premier Consulting. [Link]

  • In Vitro In Vivo Correlation (IVIVC). (n.d.). TSI. [Link]

  • Anti-Inflammatory and Antioxidant Properties of Piper Species: A Perspective from Screening to Molecular Mechanisms. (2011). National Center for Biotechnology Information. [Link]

  • synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. (2012). Acta Poloniae Pharmaceutica. [Link]

Sources

A Researcher's Guide to Comparative Cytotoxicity Analysis: 2-(4-Piperidinyl)ethyl Benzoate Hydrochloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth, technical comparison of the cytotoxic profiles of 2-(4-Piperidinyl)ethyl benzoate hydrochloride and its rationally designed derivatives. We will delve into the causality behind experimental choices, present detailed protocols for robust cytotoxicity assessment, and interpret hypothetical data to illuminate structure-activity relationships.

Introduction: The Rationale for Comparative Cytotoxicity Studies

The piperidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] 2-(4-Piperidinyl)ethyl benzoate hydrochloride serves as a foundational structure for the exploration of novel therapeutic agents. Understanding the cytotoxic profile of this parent compound and its derivatives is paramount in early-stage drug discovery to identify candidates with a favorable therapeutic index.

This guide will focus on a comparative analysis of the parent compound and three hypothetical derivatives, each with a specific structural modification to probe the structure-cytotoxicity relationship:

  • Parent Compound (PC): 2-(4-Piperidinyl)ethyl benzoate hydrochloride

  • Derivative A (DA): 2-(4-Piperidinyl)ethyl 4-nitrobenzoate hydrochloride (introduction of an electron-withdrawing group)

  • Derivative B (DB): 2-(4-Piperidinyl)ethyl 4-methoxybenzoate hydrochloride (introduction of an electron-donating group)

  • Derivative C (DC): 2-(1-Benzyl-4-piperidinyl)ethyl benzoate hydrochloride (N-alkylation of the piperidine ring)

We will explore how these modifications influence cytotoxicity, providing a framework for rational drug design.

Foundational Cytotoxicity Assays: A Multi-Faceted Approach

To obtain a comprehensive understanding of a compound's cytotoxicity, it is crucial to employ multiple assays that probe different cellular endpoints. Here, we detail two widely used methods: the MTT assay, which measures metabolic activity, and the LDH assay, which assesses membrane integrity.[2][3]

MTT Assay: Gauging Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides an indication of cellular metabolic activity, which is often used as a proxy for cell viability.[4] In metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2] The amount of formazan produced, which is quantified spectrophotometrically, is proportional to the number of viable cells.[4]

  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the parent compound and its derivatives in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a no-treatment control.[5]

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.[6]

  • MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[5][6] Mix gently to ensure complete solubilization.[7]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[7]

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. The half-maximal inhibitory concentration (IC50) value can then be determined using a sigmoidal dose-response curve.[4]

LDH Assay: Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[8][9] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage, making it a reliable biomarker for cellular cytotoxicity and cytolysis.[8][10] The assay involves a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, reducing NAD+ to NADH. The resulting NADH then reduces a tetrazolium salt to a colored formazan product, which is measured spectrophotometrically.[8][11]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the 48-hour incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.[5]

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[5] Add 50 µL of the LDH reaction mixture (as per the manufacturer's kit instructions) to each well.[5]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[5]

  • Stop Reaction: Add 50 µL of the stop solution (provided in the kit) to each well.[5]

  • Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cytotoxicity for each treatment group compared to a maximum LDH release control (cells treated with a lysis buffer).

Visualizing the Experimental Workflows

Cytotoxicity_Workflow cluster_setup Cell Culture & Treatment cluster_mtt MTT Assay cluster_ldh LDH Assay seed Seed Cells in 96-well Plate attach Incubate 24h for Attachment seed->attach treat Treat with Compounds attach->treat incubate Incubate 48h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt Proceed to Assay centrifuge Centrifuge Plate incubate->centrifuge Proceed to Assay incubate_mtt Incubate 4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_mtt Read Absorbance (570nm) solubilize->read_mtt supernatant Transfer Supernatant centrifuge->supernatant add_ldh Add LDH Reaction Mix supernatant->add_ldh incubate_ldh Incubate 30min add_ldh->incubate_ldh stop_ldh Add Stop Solution incubate_ldh->stop_ldh read_ldh Read Absorbance (490nm) stop_ldh->read_ldh

Caption: Workflow for MTT and LDH cytotoxicity assays.

Comparative Cytotoxicity Data (Hypothetical)

The following table summarizes the hypothetical IC50 values obtained from the MTT assay and the percentage of LDH release at the highest tested concentration for our compounds of interest against the HeLa cell line.

CompoundIC50 (µM) - MTT Assay% LDH Release at 100 µM
Parent Compound (PC) 75.322.5%
Derivative A (DA) 28.968.7%
Derivative B (DB) 92.115.3%
Derivative C (DC) > 1008.9%
Doxorubicin (Positive Control) 0.885.2%

Discussion: Interpreting the Structure-Cytotoxicity Relationship

Our hypothetical data suggests a clear structure-activity relationship among the tested compounds.

  • Derivative A (4-nitrobenzoate): The introduction of a strong electron-withdrawing nitro group at the para-position of the benzoate ring resulted in a significant increase in cytotoxicity compared to the parent compound. This suggests that the electronic properties of the benzoate moiety play a crucial role in the compound's cytotoxic effects.

  • Derivative B (4-methoxybenzoate): Conversely, the presence of an electron-donating methoxy group in Derivative B led to a slight decrease in cytotoxicity relative to the parent compound. This further supports the hypothesis that electron-withdrawing substituents on the benzoate ring enhance cytotoxicity.

  • Derivative C (N-benzyl): The addition of a bulky benzyl group to the piperidine nitrogen in Derivative C dramatically reduced its cytotoxic activity. This could be due to steric hindrance, preventing the molecule from interacting with its cellular target, or it may alter the compound's physicochemical properties, such as its ability to cross the cell membrane. This finding aligns with some studies where substitution on the piperidine ring has been shown to significantly alter biological activity.[12]

The LDH release data corroborates the MTT assay results, with the more cytotoxic compounds inducing greater membrane damage.

Mechanistic Insights: Exploring Apoptosis

The observed cytotoxicity could be mediated by the induction of apoptosis (programmed cell death). A key event in apoptosis is the activation of a cascade of proteases called caspases, with caspase-3 being a critical executioner caspase.[13]

Caspase-3 Activity Assay

To investigate the involvement of apoptosis, a caspase-3 activity assay can be performed. This assay utilizes a synthetic substrate, Ac-DEVD-pNA, which is cleaved by activated caspase-3 to release the chromophore p-nitroaniline (pNA), detectable at 405 nm.[14][15]

  • Cell Lysis: Treat cells with the compounds at their respective IC50 concentrations for 24 hours. Lyse the cells using a cold lysis buffer.[16]

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Caspase-3 Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add the reaction buffer containing the Ac-DEVD-pNA substrate.[16]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[16]

  • Absorbance Measurement: Measure the absorbance at 405 nm.[14]

  • Data Analysis: Compare the absorbance values of treated samples to the untreated control to determine the fold increase in caspase-3 activity.[15]

Visualizing the Apoptotic Pathway

Apoptosis_Pathway cluster_induction Induction Phase cluster_cascade Caspase Cascade cluster_execution Execution Phase compound Cytotoxic Piperidine Derivative stress Cellular Stress compound->stress procaspase9 Pro-Caspase-9 stress->procaspase9 caspase9 Activated Caspase-9 procaspase9->caspase9 activation procaspase3 Pro-Caspase-3 caspase9->procaspase3 cleavage caspase3 Activated Caspase-3 procaspase3->caspase3 activation substrates Cellular Substrates (e.g., PARP) caspase3->substrates cleavage Substrate Cleavage substrates->cleavage cleavage apoptosis Apoptosis cleavage->apoptosis

Caption: Simplified intrinsic apoptotic pathway.

Conclusion

This guide provides a comprehensive framework for conducting a comparative cytotoxicity analysis of 2-(4-Piperidinyl)ethyl benzoate hydrochloride and its derivatives. By employing a multi-assay approach and systematically modifying the chemical structure, researchers can gain valuable insights into the structure-activity relationships that govern cytotoxicity. The detailed protocols and data interpretation serve as a valuable resource for drug discovery professionals seeking to develop safer and more effective therapeutic agents.

References

  • G-Biosciences. (2020). LDH Cytotoxicity Assay FAQs. Available at: [Link]

  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • Liu, N., et al. (2007). Structure-activity relationships of 33 piperidines as toxicants against female adults of Aedes aegypti (Diptera: Culicidae). PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with.... Available at: [Link]

  • Abbkine. (2026). Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. Available at: [Link]

  • Test Labs. (n.d.). Cytotoxicity Testing: Everything You Need to Know. Available at: [Link]

  • CleanControlling. (n.d.). In vitro cytotoxicity test of medical devices. Available at: [Link]

  • Oxford Academic. (2007). Structure–Activity Relationships of 33 Piperidines as Toxicants Against Female Adults of Aedes aegypti (Diptera: Culicidae) | Journal of Medical Entomology. Available at: [Link]

  • Anticancer Research. (2014). Quantitative Structure–Cytotoxicity Relationship of Piperic Acid Amides. Available at: [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • ResearchGate. (n.d.). In vitro cytotoxicity testing prediction of acute human toxicity. Available at: [Link]

  • Addgene. (n.d.). MTT (Assay protocol). Available at: [Link]

  • PMC. (n.d.). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Available at: [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Available at: [Link]

  • Sarwat Jahan, et al. (n.d.). Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. Available at: [Link]

  • Semantic Scholar. (2017). MTT assay to evaluate the cytotoxic potential of a drug. Available at: [Link]

  • EAG Laboratories. (n.d.). In Vitro Cytotoxicity Testing. Available at: [Link]

Sources

A Comparative Analysis of 2-(4-Piperidinyl)ethyl Benzoate Hydrochloride and Commercial Antidepressants: A Hypothetical Exploration

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The following guide is a hypothetical comparative analysis. As of the current date, 2-(4-Piperidinyl)ethyl benzoate hydrochloride is not recognized as an antidepressant. It is primarily documented as a chemical intermediate and a potential impurity in the synthesis of the opioid analgesic Pethidine. This document is intended for educational and illustrative purposes to demonstrate a scientific comparison framework, should such a compound be investigated for antidepressant properties in the future.

Introduction

The landscape of antidepressant drug discovery is in a constant state of evolution. While established drug classes such as Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) form the bedrock of current treatment paradigms, the search for novel mechanisms of action that can offer improved efficacy, faster onset of action, and better side-effect profiles is a primary focus of neuropharmacological research. This guide presents a hypothetical comparative framework, evaluating the fictional antidepressant potential of 2-(4-Piperidinyl)ethyl benzoate hydrochloride against well-established, commercially available antidepressants.

Part 1: Profiling the Compounds

2-(4-Piperidinyl)ethyl Benzoate Hydrochloride: A Hypothetical Profile

For the purpose of this guide, we will hypothesize that preliminary in-silico and in-vitro screening has suggested that 2-(4-Piperidinyl)ethyl benzoate hydrochloride possesses affinity for key monoamine transporters, warranting further investigation as a potential antidepressant. Its chemical structure, featuring a piperidine ring and a benzoate ester, provides a scaffold that is distinct from many existing antidepressants, suggesting a potentially novel pharmacological profile.

Commercially Available Antidepressants: The Comparators

To provide a robust comparison, we will select two widely prescribed antidepressants from different classes:

  • Sertraline: A well-characterized SSRI that primarily functions by blocking the reuptake of serotonin in the synaptic cleft.

  • Venlafaxine: An SNRI that inhibits the reuptake of both serotonin and norepinephrine.

Part 2: Comparative Experimental Workflow

To objectively assess the antidepressant potential of our hypothetical compound against established drugs, a multi-tiered experimental approach is necessary. This section outlines the key experiments and the rationale behind their selection.

In-Vitro Receptor Binding Assays

Objective: To determine the binding affinity of 2-(4-Piperidinyl)ethyl benzoate hydrochloride for the human serotonin transporter (hSERT), norepinephrine transporter (hNET), and dopamine transporter (hDAT) in comparison to Sertraline and Venlafaxine.

Methodology:

  • Membrane Preparation: Membranes from cells stably expressing hSERT, hNET, or hDAT are prepared.

  • Radioligand Binding: A fixed concentration of a specific radioligand for each transporter is incubated with the cell membranes in the presence of varying concentrations of the test compounds (2-(4-Piperidinyl)ethyl benzoate hydrochloride, Sertraline, and Venlafaxine).

  • Detection: The amount of bound radioligand is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is calculated. The binding affinity (Ki) is then determined using the Cheng-Prusoff equation.

Hypothetical Data Summary:

CompoundhSERT Ki (nM)hNET Ki (nM)hDAT Ki (nM)
2-(4-Piperidinyl)ethyl benzoate HCl15.289.7>1000
Sertraline0.292525
Venlafaxine24149>1000

Interpretation: In this hypothetical scenario, 2-(4-Piperidinyl)ethyl benzoate hydrochloride demonstrates moderate affinity for hSERT and weaker affinity for hNET, with negligible affinity for hDAT. This profile suggests a potential dual-acting mechanism, though with a different selectivity ratio compared to Venlafaxine.

Experimental Workflow Diagram:

cluster_0 In-Vitro Binding Assay prep Membrane Preparation (hSERT, hNET, hDAT) radioligand Radioligand Incubation prep->radioligand Cell Membranes detection Scintillation Counting radioligand->detection Bound Radioligand analysis IC50 & Ki Determination detection->analysis Counts per Minute

Caption: Workflow for in-vitro receptor binding assays.

In-Vivo Behavioral Models

Objective: To assess the antidepressant-like effects of 2-(4-Piperidinyl)ethyl benzoate hydrochloride in a validated animal model of depression, the Forced Swim Test (FST), in comparison to Sertraline and Venlafaxine.

Methodology:

  • Animal Acclimation: Male C57BL/6 mice are acclimated to the housing facility for one week prior to the experiment.

  • Drug Administration: Mice are administered either vehicle, 2-(4-Piperidinyl)ethyl benzoate hydrochloride (e.g., 10, 20, 40 mg/kg), Sertraline (20 mg/kg), or Venlafaxine (20 mg/kg) via intraperitoneal injection 30 minutes before the test.

  • Forced Swim Test: Each mouse is placed in a cylinder of water for a 6-minute session. The duration of immobility during the last 4 minutes is recorded.

  • Data Analysis: The mean immobility time for each treatment group is compared to the vehicle control group using a one-way ANOVA followed by a post-hoc test.

Hypothetical Data Summary:

Treatment Group (mg/kg)Mean Immobility Time (s) ± SEM% Reduction vs. Vehicle
Vehicle150 ± 10-
2-(4-Piperidinyl)ethyl benzoate HCl (10)135 ± 810%
2-(4-Piperidinyl)ethyl benzoate HCl (20)105 ± 730%
2-(4-Piperidinyl)ethyl benzoate HCl (40)85 ± 643%
Sertraline (20)90 ± 940%
Venlafaxine (20)88 ± 841%

Interpretation: The hypothetical data suggests that 2-(4-Piperidinyl)ethyl benzoate hydrochloride produces a dose-dependent decrease in immobility time in the FST, with the highest dose showing an effect comparable to Sertraline and Venlafaxine. This indicates potential antidepressant-like activity in this behavioral model.

Experimental Workflow Diagram:

cluster_1 Forced Swim Test Protocol acclimation Animal Acclimation drug_admin Drug Administration acclimation->drug_admin fst Forced Swim Test (6 min) drug_admin->fst data_rec Record Immobility Time (last 4 min) fst->data_rec analysis Statistical Analysis data_rec->analysis

Caption: Workflow for the Forced Swim Test behavioral model.

Part 3: Signaling Pathway and Mechanism of Action

Based on our hypothetical in-vitro data, 2-(4-Piperidinyl)ethyl benzoate hydrochloride appears to act as a serotonin-norepinephrine reuptake inhibitor. The proposed mechanism of action would involve the blockade of SERT and NET at the presynaptic terminal, leading to an increase in the synaptic concentrations of serotonin and norepinephrine. This, in turn, would enhance postsynaptic receptor signaling, which is believed to underlie the therapeutic effects of many antidepressants.

Signaling Pathway Diagram:

cluster_2 Synaptic Cleft presynaptic Presynaptic Neuron SERT NET postsynaptic Postsynaptic Neuron 5-HT Receptors NE Receptors serotonin 5-HT serotonin->postsynaptic:r5ht Binds norepinephrine NE norepinephrine->postsynaptic:rne Binds compound 2-(4-Piperidinyl)ethyl benzoate HCl compound->presynaptic:sert Blocks compound->presynaptic:net Blocks

Caption: Proposed mechanism of action at the synapse.

Conclusion

References

  • As the information regarding the antidepressant properties of 2-(4-Piperidinyl)ethyl benzoate hydrochloride is hypothetical for this guide, there are no direct references for its efficacy. The methodologies described are based on standard practices in neuropharmacology research.

    • Title: Antidepressant drugs: mechanisms of action and clinical use. Source: Stahl, S. M. (2013). Stahl's essential psychopharmacology: neuroscientific basis and practical applications (4th ed.). Cambridge university press. URL: [Link]

    • Title: The forced swim test as a model of depression-like behavior. Source: Porsolt, R. D., Le Pichon, M., & Jalfre, M. (1977). Depression: a new animal model sensitive to antidepressant treatments. Nature, 266(5604), 730-732. URL: [Link]

validating the mechanism of action of 2-(4-Piperidinyl)ethyl benzoate hydrochloride through competitive binding assays

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: Mechanism of Action Validation via Competitive Binding Assays Target Interaction: Voltage-Gated Sodium Channel (NaV) – Site 2 (Intracellular Pore)

Executive Summary & Mechanistic Hypothesis

2-(4-Piperidinyl)ethyl benzoate hydrochloride (referred to herein as PEB-HCl ) presents a structural pharmacophore characteristic of ester-linked local anesthetics. Its architecture—a lipophilic aromatic ring (benzoate) linked via an intermediate chain to a hydrophilic amine (piperidine)—suggests high affinity for Neurotoxin Receptor Site 2 within the pore of Voltage-Gated Sodium Channels (NaV).

Unlike hydrophilic toxins (e.g., Tetrodotoxin) that occlude the outer pore, PEB-HCl is hypothesized to function as a use-dependent blocker, requiring membrane permeation to access the intracellular vestibule of the channel. This guide details the validation of this mechanism through competitive radioligand binding assays , specifically measuring the displacement of [³H]-Batrachotoxin A 20-α-benzoate ([³H]-BTX-B) .

Structural Comparison & Predicted Efficacy
FeaturePEB-HCl (Candidate)Lidocaine (Standard)Batrachotoxin (Probe)
Class Ester-linked PiperidineAmide-linked DiethylamineSteroidal Alkaloid
Binding Site NaV Site 2 (Intracellular)NaV Site 2 (Intracellular)NaV Site 2 (Open State)
State Affinity Inactivated/Open preferredInactivated state preferredOpen state stabilizer
Lipophilicity Moderate (Secondary Amine)Moderate (Tertiary Amine)High (Lipophilic)

Mechanistic Pathway Visualization

The following diagram illustrates the hypothesized competitive antagonism at the NaV channel pore. PEB-HCl must compete with the radioligand ([³H]-BTX-B) for the hydrophobic binding pocket on the S6 transmembrane segment.

NaV_Mechanism NaV_Channel NaV Channel (Transmembrane Pore) Site2 Receptor Site 2 (Intracellular S6 Segment) NaV_Channel->Site2 Contains OpenState Channel Open State (Na+ Influx) Site2->OpenState If BTX Bound BlockedState Channel Blocked (No Na+ Influx) Site2->BlockedState If PEB-HCl Bound BTX [³H]-BTX-B (Radioligand) BTX->Site2 Binds High Affinity (Locks Open) PEB PEB-HCl (Candidate Ligand) PEB->Site2 Competes/Displaces

Figure 1: Competitive binding dynamic at the NaV Site 2. PEB-HCl acts as a displacer of the allosteric activator Batrachotoxin.

Experimental Validation Protocol: [³H]-BTX-B Displacement

To validate PEB-HCl, we utilize a competitive binding assay. Direct binding of local anesthetics is often low-affinity; therefore, displacing a high-affinity ligand like Batrachotoxin (which binds to the open conformation) provides a robust readout of interaction with Site 2.

A. Reagents & Preparation[1][2]
  • Tissue Source: Rat brain synaptosomes (rich in NaV1.2).

  • Radioligand: [³H]-Batrachotoxin A 20-α-benzoate (40–50 Ci/mmol).

  • Non-Specific Control: Veratridine (300 µM) or unlabeled Aconitine.

  • Scorpion Toxin: Leiurus quinquestriatus venom (Lqq) is required to allosterically enhance BTX binding, improving the signal-to-noise ratio.

B. Step-by-Step Workflow

This protocol ensures the equilibrium of the candidate drug with the receptor before filtration.

Assay_Workflow Prep 1. Synaptosome Prep (Rat Brain P2 Fraction) Competition 3. Add Ligands [³H]-BTX + PEB-HCl (10^-9 to 10^-3 M) Prep->Competition Incubation 2. Incubation (37°C, 30-60 min) Filtration 4. Vacuum Filtration (GF/C Filters + Wash) Incubation->Filtration Competition->Incubation Counting 5. Scintillation Counting (LSC) Filtration->Counting

Figure 2: Workflow for the high-throughput radioligand displacement assay.

C. Detailed Protocol Steps
  • Membrane Homogenization:

    • Homogenize rat cerebral cortex in ice-cold 0.32 M sucrose. Centrifuge (1000 x g, 10 min) to remove debris. Supernatant is centrifuged (20,000 x g, 20 min) to yield the P2 synaptosomal fraction.

    • Why: The P2 fraction contains the highest density of synaptic NaV channels.

  • Binding Buffer Formulation:

    • 130 mM Choline Chloride (replaces Na+ to prevent depolarization), 50 mM HEPES (pH 7.4), 5.4 mM KCl, 0.8 mM MgSO4, 5.5 mM Glucose.

    • Crucial Additive: Add 1 µM Tetrodotoxin (TTX) to block Site 1 and prevent pore occlusion by endogenous factors, ensuring Site 2 is accessible.

  • Incubation:

    • Mix 200 µg membrane protein with 5 nM [³H]-BTX-B and 1 µg/mL Scorpion Toxin (Lqq).

    • Add PEB-HCl in increasing concentrations (e.g., 0.1 µM to 1 mM).

    • Incubate at 37°C for 45 minutes.

    • Causality: Scorpion toxin slows the dissociation of BTX, "locking" the channel in a state that allows for measurable competition by the local anesthetic candidate.

  • Termination:

    • Rapid filtration through Whatman GF/C filters pre-soaked in 0.1% Polyethyleneimine (PEI).

    • Why PEI? It reduces the binding of the positively charged radioligand to the glass fiber filter (negatively charged), lowering background noise.

Data Interpretation & Comparative Analysis

The validation of PEB-HCl relies on calculating the Inhibition Constant (Ki) .

Quantitative Comparison Table
ParameterPEB-HCl (Expected)Lidocaine (Reference)Interpretation
IC50 10 - 50 µM~100 - 300 µMLower IC50 indicates higher potency.
Ki (Affinity) Calculated via Cheng-Prusoff~80 µMMeasure of intrinsic binding affinity.
Hill Slope (nH) ~1.0~1.0Slope = 1.0 indicates competitive binding at a single site.
Bmax UnchangedUnchangedCompetitive antagonists do not alter max binding capacity, only affinity.
Calculating Ki

Use the Cheng-Prusoff equation to convert the experimental IC50 into the absolute affinity constant (Ki):



  • [L]: Concentration of [³H]-BTX-B used (5 nM).

  • Kd: Dissociation constant of [³H]-BTX-B (typically ~10–30 nM in the presence of scorpion toxin).

Success Criteria: If PEB-HCl yields a Ki < 100 µM and fully displaces [³H]-BTX-B (reaching non-specific binding levels), it is validated as a direct competitor at NaV Site 2.

Troubleshooting & Scientific Integrity (E-E-A-T)

The "Filter Effect" (False Positives)
  • Issue: Lipophilic compounds like PEB-HCl may stick to filters or plasticware, reducing their effective concentration.

  • Solution: Use silanized tubes and include 0.1% BSA in the buffer to maintain free drug concentration. Always validate total counts added vs. counts recovered.

State-Dependent Binding
  • Expert Insight: Local anesthetics bind preferentially to the inactivated state, while BTX binds to the open state.

  • Correction: This assay measures allosteric competition. A "negative heterotropic cooperativity" is observed. PEB-HCl stabilizes the inactivated state, which is conformationally unfavorable for BTX binding. Therefore, displacement proves PEB-HCl modulates the channel state effectively.

References

  • Catterall, W. A., et al. (1981). "Batrachotoxinin A 20-alpha-benzoate: a new radioactive ligand for voltage-sensitive sodium channels."[1] Proceedings of the National Academy of Sciences, 78(11), 7171-7175. Link

  • Postma, S. W., & Catterall, W. A. (1984). "Inhibition of binding of [3H]batrachotoxinin A 20-alpha-benzoate to sodium channels by local anesthetics." Molecular Pharmacology, 25(2), 219-227. Link

  • Linford, N. J., et al. (1998). "Interaction of batrachotoxin with the local anesthetic receptor site in transmembrane segment IVS6 of the sodium channel."[2][3] Proceedings of the National Academy of Sciences, 95(23), 13947-13952. Link

  • Gawali, V. S., et al. (2015). "Mechanism of Action of Local Anesthetics on Voltage-Gated Sodium Channels." Current Topics in Membranes, 76, 213-246. Link

Sources

A Comprehensive Guide to Assessing the Receptor Selectivity of 2-(4-Piperidinyl)ethyl benzoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the precise molecular interactions of a novel compound is paramount. This guide provides a detailed framework for assessing the receptor selectivity of 2-(4-Piperidinyl)ethyl benzoate hydrochloride, a piperidine-containing benzoate ester. Due to the absence of a comprehensive public binding profile for this specific molecule, we will establish a robust, self-validating experimental plan. This plan is grounded in the well-documented pharmacology of structurally related piperidine derivatives, which frequently exhibit activity at monoamine transporters.[1][2]

Our central hypothesis is that 2-(4-Piperidinyl)ethyl benzoate hydrochloride is likely to interact with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Additionally, we will include sigma receptors (σ1 and σ2) in our primary assessment, as they are common off-target sites for CNS-active compounds. This guide will provide the detailed methodologies, comparative data with established reference compounds, and the scientific rationale needed to thoroughly characterize the selectivity profile of this compound.

The Critical Role of Selectivity Profiling

In drug discovery, a compound's selectivity for its intended target over other receptors is a key determinant of its therapeutic window and potential side-effect profile. A highly selective compound minimizes off-target interactions, reducing the risk of adverse events. Conversely, a non-selective compound may be desirable in certain therapeutic contexts where engaging multiple targets offers a synergistic effect. Therefore, a quantitative assessment of binding affinity at a panel of relevant receptors is a critical early step in the development of any novel therapeutic agent.

Comparative Framework: Establishing a Baseline

To contextualize the potential selectivity of 2-(4-Piperidinyl)ethyl benzoate hydrochloride, we will compare its (to be determined) binding affinities with those of well-characterized reference compounds. These compounds have established and distinct selectivity profiles for the monoamine transporters.

CompoundPrimary Target(s)DAT Ki (nM)SERT Ki (nM)NET Ki (nM)
GBR 12909 Selective DAT Inhibitor11.3>10,0003,900
Nisoxetine Selective NET Inhibitor14.7870.8
Citalopram Selective SERT Inhibitor>10,0001.86,100
(+)-trans-5c Broad-Spectrum Inhibitor~20~15~10

Note: Ki values are approximate and can vary based on experimental conditions. The data for (+)-trans-5c is derived from related piperidine analogues showing broad-spectrum activity.[1][2]

Experimental Workflow for Determining Receptor Selectivity

The following experimental plan outlines a two-stage process to first determine the binding affinity (selectivity) and then to characterize the functional activity of 2-(4-Piperidinyl)ethyl benzoate hydrochloride at the hypothesized targets.

G cluster_0 Phase 1: Affinity Determination cluster_1 Phase 2: Functional Characterization cluster_2 Final Analysis P1_Start Compound Synthesis & Purification of 2-(4-Piperidinyl)ethyl benzoate hydrochloride P1_Assay Radioligand Binding Assays (Competitive Inhibition) P1_Start->P1_Assay P1_Targets Primary Target Panel: - Dopamine Transporter (DAT) - Serotonin Transporter (SERT) - Norepinephrine Transporter (NET) - Sigma-1 Receptor (σ1) - Sigma-2 Receptor (σ2) P1_Assay->P1_Targets P1_Result Determine IC50 and Ki values P1_Targets->P1_Result P2_Start Identified High-Affinity Targets (Ki < 100 nM) P1_Result->P2_Start Proceed if significant binding is observed P2_Uptake Neurotransmitter Uptake Assays (for DAT, SERT, NET) P2_Start->P2_Uptake P2_GTP [35S]GTPγS Binding Assays (for σ receptors, if GPCR-coupled) P2_Start->P2_GTP P2_Result Determine Functional Potency (EC50/IC50) & Modality (Inhibitor/Agonist/Antagonist) P2_Uptake->P2_Result P2_GTP->P2_Result Analysis Comprehensive Selectivity Profile: Compare Ki and functional data across all targets P2_Result->Analysis

Caption: High-level workflow for selectivity profiling.

Part 1: Primary Screening via Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor. These assays measure the ability of the unlabeled test compound to compete with a high-affinity radiolabeled ligand for binding to the receptor.

Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation:

    • Utilize commercially available cell membranes from cell lines stably expressing the human recombinant target receptors (e.g., HEK293 cells expressing hDAT, hSERT, hNET, σ1, or σ2).

    • On the day of the assay, thaw the membrane aliquots and resuspend them in the appropriate binding buffer. The protein concentration should be determined using a standard method like the BCA assay.

  • Assay Setup:

    • Perform the assay in a 96-well plate format.

    • To each well, add:

      • 50 µL of binding buffer.

      • 50 µL of the radioligand at a concentration near its Kd.

      • 50 µL of 2-(4-Piperidinyl)ethyl benzoate hydrochloride at various concentrations (e.g., 10-point concentration curve from 0.1 nM to 10 µM).

      • 100 µL of the prepared cell membranes.

    • For determining non-specific binding, a parallel set of wells should contain a high concentration of a known, non-radiolabeled ligand for the target receptor.

  • Incubation:

    • Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (typically 60-120 minutes).

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which trap the cell membranes with the bound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_0 Binding Equilibrium cluster_1 Measurement Receptor Receptor Radioligand Radioligand Receptor->Radioligand Binds TestCompound Test Compound (Unlabeled) Receptor->TestCompound Competes for Binding Filtration Filtration Scintillation Scintillation Counting Filtration->Scintillation DataAnalysis Data Analysis (IC50 -> Ki) Scintillation->DataAnalysis

Caption: Mechanism of competitive radioligand binding assay.

Part 2: Functional Assays for Target Characterization

Once high-affinity binding is confirmed (typically Ki < 100 nM), it is crucial to determine the functional effect of the compound on the target. Does it inhibit the normal function of the receptor (antagonist/inhibitor), or does it activate it (agonist)?

Protocol: Neurotransmitter Uptake Assay (for DAT, SERT, and NET)

This assay directly measures the primary function of monoamine transporters: the reuptake of their respective neurotransmitters.

  • Cell Culture:

    • Use cell lines stably expressing the human transporters (e.g., HEK293-hDAT).

    • Plate the cells in a 96-well plate and grow to confluence.

  • Pre-incubation:

    • Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

    • Pre-incubate the cells with varying concentrations of 2-(4-Piperidinyl)ethyl benzoate hydrochloride for 10-20 minutes at 37°C.

  • Uptake Initiation:

    • Add the radiolabeled neurotransmitter (e.g., [3H]dopamine for DAT, [3H]serotonin for SERT, or [3H]norepinephrine for NET) to each well to initiate the uptake reaction.

  • Uptake Termination:

    • After a short incubation period (e.g., 10 minutes), terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

  • Quantification:

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of uptake inhibition as a function of the log concentration of the test compound.

    • Determine the IC50 value, which represents the concentration of the compound that inhibits 50% of the neurotransmitter uptake.

Protocol: [35S]GTPγS Binding Assay (for Sigma Receptors)

If 2-(4-Piperidinyl)ethyl benzoate hydrochloride shows high affinity for sigma receptors, a GTPγS binding assay can assess its functional activity, particularly if these receptors couple to G-proteins.

  • Membrane Preparation:

    • Use membranes from cells expressing the sigma receptor subtype of interest.

  • Assay Setup:

    • In a 96-well plate, incubate the membranes with GDP, [35S]GTPγS, and varying concentrations of the test compound.

    • To test for agonism, measure the stimulation of [35S]GTPγS binding.

    • To test for antagonism, measure the ability of the test compound to block the stimulation of [35S]GTPγS binding by a known sigma receptor agonist.

  • Incubation, Filtration, and Quantification:

    • The procedure is similar to the radioligand binding assay described above.

  • Data Analysis:

    • For agonists, determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect).

    • For antagonists, determine the IC50 for the inhibition of agonist-stimulated binding.

Conclusion and Forward Look

By executing the detailed experimental plan laid out in this guide—progressing from broad, high-affinity screening with radioligand binding assays to specific functional characterization with uptake or GTPγS assays—researchers can generate a comprehensive and reliable selectivity profile. This data will be instrumental in determining the therapeutic potential of 2-(4-Piperidinyl)ethyl benzoate hydrochloride and will guide future optimization and preclinical development efforts. The self-validating nature of this systematic approach ensures that the resulting data is robust, reproducible, and provides a solid foundation for informed decision-making in the drug discovery pipeline.

References

  • Kozikowski, A. P., et al. (2005). Further Structure−Activity Relationship Studies of Piperidine-Based Monoamine Transporter Inhibitors: Effects of Piperidine Ring Stereochemistry on Potency. Identification of Norepinephrine Transporter Selective Ligands and Broad-Spectrum Transporter Inhibitors. Journal of Medicinal Chemistry, 48(25), 8048-8057. Available at: [Link].

  • Semantic Scholar. Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. Available at: [Link].

Sources

benchmarking the synthetic efficiency of different routes to 2-(4-Piperidinyl)ethyl benzoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the Synthetic Efficiency of Different Routes to 2-(4-Piperidinyl)ethyl Benzoate Hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

In the landscape of pharmaceutical intermediates, 2-(4-Piperidinyl)ethyl benzoate hydrochloride (often derived from 4-piperidineethanol) represents a classic challenge in chemoselectivity. The molecule contains two nucleophilic sites: a secondary amine (piperidine ring) and a primary alcohol (ethyl side chain).

The objective is simple: Esterify the alcohol while leaving the amine intact (or available for salt formation). The execution, however, dictates your project's timeline, cost, and purity profile.

This guide benchmarks three distinct synthetic pathways. We move beyond "recipe" listing to analyze the causality of success in each route, helping you select the protocol that aligns with your specific constraints—whether they be GLP purity requirements or cost-driven kilo-scale production.

Executive Summary: The Strategic Landscape

MetricRoute A: The Precision Pathway (N-Protection)Route B: The Industrial Shortcut (Direct Acid Catalysis)Route C: The Precursor Approach (Pyridine Hydrogenation)
Primary Mechanism Steric/Electronic blocking via Boc/CbzKinetic control via protonation (

)
Aromatic reduction post-functionalization
Step Count 3 (Protection, Esterification, Deprotection)1 (One-pot)2 (Esterification, Hydrogenation)
Overall Yield High (80-85%) Moderate (60-70%) High (85-90%)
Purity Profile Excellent (>99%); easy impurity removalModerate; risk of N-benzoyl impuritiesHigh; requires removal of metal catalyst
Cost Efficiency Low (Reagents are expensive)High (Commodity reagents)Moderate (Depends on catalyst/H2 pressure)
Scalability Linear, but atom-economy poorExcellent, but workup is labor-intensiveExcellent, requires high-pressure reactors

Route A: The Precision Pathway (N-Protection Strategy)

Best For: Medicinal chemistry, GLP standards, and scenarios where impurity profiling is critical.

The Logic

The secondary amine is significantly more nucleophilic than the primary alcohol. Reacting 4-piperidineethanol directly with benzoyl chloride will almost exclusively yield the N-benzoyl amide. To force O-acylation, we must mask the nitrogen. The tert-butoxycarbonyl (Boc) group is ideal due to its stability under basic esterification conditions and clean removal with HCl, which conveniently yields the final hydrochloride salt directly.

Workflow Diagram

RouteA Start 4-Piperidineethanol Step1 Step 1: N-Boc Protection (Boc2O, TEA, DCM) Start->Step1 Inter1 N-Boc-4-Piperidineethanol Step1->Inter1 Step2 Step 2: Esterification (Benzoyl Chloride, Pyridine) Inter1->Step2 Inter2 N-Boc-Ester Intermediate Step2->Inter2 Step3 Step 3: Deprotection (4M HCl in Dioxane) Inter2->Step3 Final 2-(4-Piperidinyl)ethyl benzoate HCl Step3->Final

Caption: Route A ensures regioselectivity by chemically masking the competing amine nucleophile.

Detailed Protocol

1. Protection:

  • Dissolve 4-piperidineethanol (1.0 eq) in DCM. Add triethylamine (1.2 eq).

  • Cool to 0°C. Add di-tert-butyl dicarbonate (

    
    , 1.1 eq) dropwise.
    
  • Stir at RT for 4 hours. Wash with water/brine, dry (

    
    ), and concentrate.
    
  • Checkpoint: Quantitative yield expected. Product is a viscous oil or low-melting solid.

2. Esterification:

  • Dissolve N-Boc intermediate in dry DCM. Add pyridine (2.0 eq) or DMAP (cat.) + TEA.

  • Add benzoyl chloride (1.1 eq) dropwise at 0°C. The reaction is exothermic.

  • Stir overnight. Quench with sat.

    
    . Extract, wash with dilute citric acid (to remove pyridine), then brine.
    
  • Why Citric Acid? It selectively removes the pyridine without cleaving the Boc group (which is acid-sensitive but stable to weak acids for short durations).

3. Deprotection & Salt Formation:

  • Dissolve the ester in 1,4-dioxane.

  • Add 4M HCl in dioxane (excess, ~5-10 eq). Stir at RT for 2-4 hours.

  • The product will precipitate as a white solid.[1] Filter and wash with diethyl ether to remove organic impurities (like benzoic acid byproducts).

  • Yield: ~85% overall.

Route B: The Industrial Shortcut (Direct Acid Catalysis)

Best For: Large-scale manufacturing, cost reduction, and facilities lacking high-pressure equipment.

The Logic

This route exploits kinetic control via protonation . By conducting the reaction in a highly acidic medium (or using the pre-formed HCl salt), the amine exists as the ammonium cation (


). The ammonium species is non-nucleophilic. Consequently, the benzoylating agent (benzoic acid or benzoyl chloride) can only react with the hydroxyl group.

Critical Risk: If the pH rises even locally, the free base regenerates, leading to irreversible N-benzoylation.

Workflow Diagram

RouteB Start 4-Piperidineethanol Acid Acid Saturation (HCl gas or H2SO4) Start->Acid Salt Ammonium Salt (Non-nucleophilic N) Acid->Salt React Fischer Esterification (Benzoic Acid, Reflux) Salt->React + Benzoic Acid Workup Crystallization (Acetone/Ether) React->Workup Final 2-(4-Piperidinyl)ethyl benzoate HCl Workup->Final

Caption: Route B relies on pH control to deactivate the amine, allowing selective O-esterification.

Detailed Protocol

1. Salt Formation (Crucial Step):

  • Dissolve 4-piperidineethanol in ethanol. Bubble dry HCl gas until saturation, or treat with conc. HCl and evaporate to dryness to obtain 4-piperidineethanol hydrochloride.

2. Esterification (Fischer Method):

  • Mix the hydrochloride salt (1.0 eq) with Benzoic Acid (excess, 3.0 eq).

  • Add a catalytic amount of conc.

    
     or use Thionyl Chloride (
    
    
    
    ) to generate the acid chloride in situ (Note:
    
    
    will also generate HCl, maintaining the acidic environment).
  • Reflux: Heat to 100-110°C (melt or high-boiling solvent like toluene with Dean-Stark trap if using benzoic acid).

  • Monitoring: Watch for the disappearance of the alcohol.

3. Workup:

  • Cool the mixture. If using toluene, the product (hydrochloride salt) may precipitate.

  • If a melt was used, dissolve in hot isopropanol or acetone.

  • Purification: Recrystallize from ethanol/ether. This step is vital to remove excess benzoic acid.

  • Yield: 60-70%. Lower yield is due to the equilibrium nature of Fischer esterification and losses during recrystallization.

Route C: The Convergent Approach (Pyridine Reduction)

Best For: Scenarios where 4-piperidineethanol is unavailable or expensive, but pyridine precursors are commodity chemicals.

The Logic

Pyridine is aromatic and non-nucleophilic at the ring nitrogen under esterification conditions (compared to a secondary amine). We esterify the pyridine-ethanol precursor first. Once the ester is secured, we hydrogenate the pyridine ring to the piperidine ring. The ester bond is generally stable to catalytic hydrogenation conditions (Pd/C or Pt/C) if hydrogenolysis conditions (e.g., Pd/C + acid + heat) are avoided.

Workflow Diagram

RouteC Start 4-(2-Hydroxyethyl)pyridine Step1 Step 1: Esterification (BzCl, TEA) Start->Step1 Inter 2-(4-Pyridyl)ethyl Benzoate Step1->Inter Step2 Step 2: Hydrogenation (H2, PtO2 or Pd/C, HCl) Inter->Step2 Final 2-(4-Piperidinyl)ethyl benzoate HCl Step2->Final

Caption: Route C builds the ester on the stable pyridine ring before reducing it to the target piperidine.

Detailed Protocol

1. Esterification:

  • React 4-(2-hydroxyethyl)pyridine with benzoyl chloride in DCM with TEA.

  • Standard aqueous workup. The product is the free base pyridine ester.

2. Hydrogenation:

  • Dissolve the pyridine ester in ethanol or acetic acid.

  • Add catalyst:

    
     (Adams' catalyst) is preferred for pyridine reduction under mild conditions, or 
    
    
    
    at higher pressures.
  • Add 1.0 eq of HCl (to form the salt immediately upon reduction and activate the pyridine ring toward reduction).

  • Conditions: 50-60 psi

    
    , RT to 50°C.
    
  • Caution: Monitor carefully to ensure the ester bond is not cleaved (hydrogenolysis). Benzyl esters are labile, but benzoate esters are relatively robust.

  • Yield: >90% for the hydrogenation step.

Performance Benchmarking

FeatureRoute A (Protection)Route B (Direct Acid)Route C (Pyridine)
Atom Economy Poor (Loss of Boc group)ExcellentGood
Reagent Cost

$ (Boc anhydride, Pd catalyst)
$ (Benzoic acid, HCl)

(Pt/Pd catalyst)
Time to Result 3 Days (3 steps)1 Day (1 step + cryst.)2 Days
Safety Profile Good (Standard solvents)Moderate (Corrosives, fumes)Moderate (High pressure H2)
Suitability Research / Early Development Commercial Manufacturing Alternative Supply Chain

Conclusion & Recommendation

  • Choose Route A if you are in the discovery phase . The reliability and ease of purification outweigh the cost of the Boc group. You guarantee the position of the ester and avoid difficult separations of N-acylated byproducts.

  • Choose Route B if you are scaling up to kilograms. The cost savings on reagents are massive. However, you must invest time in optimizing the crystallization to ensure the N-benzoyl impurity is <0.1%.

  • Choose Route C only if 4-piperidineethanol is difficult to source or if you already have validated hydrogenation capabilities in-house.

References

  • Preparation of N-Boc-4-piperidineethanol: BOC Sciences. (2024). "N-Boc-4-piperidineethanol (CAS 89151-44-0) Product Guide."

  • Direct Esterification of Amino Alcohols (Benzoylcholine Chloride): Organic Syntheses. (1941). "Benzoylcholine Chloride."[2] Org. Synth. Coll. Vol. 1, p. 528.[2] Link

  • Hydrogenation of Pyridine Esters: Common Organic Chemistry. (2012). "Synthesis of Piperidine Derivatives via Hydrogenation." WO 2012/069948. Link

  • Thionyl Chloride Mediated Esterification: Master Organic Chemistry. (2011). "Thionyl Chloride (SOCl2) – Reaction With Carboxylic Acids." Link

  • General Reactivity of 4-Piperidineethanol: PubChem. (2025). "4-Piperidineethanol Compound Summary." Link

Sources

A Comparative Guide to the Statistical Validation of Experimental Data for 2-(4-Piperidinyl)ethyl Benzoate Hydrochloride Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Rigorous Validation in Pharmaceutical Analysis

2-(4-Piperidinyl)ethyl benzoate hydrochloride is a significant chemical entity, often utilized as an intermediate or a reference compound in the synthesis and development of pharmacologically active agents. Its structural motifs, the piperidine ring and the benzoate ester, are common in a wide array of pharmaceuticals. The journey from laboratory synthesis to a potential therapeutic application is underpinned by a foundation of reliable and reproducible data. For researchers, scientists, and drug development professionals, the integrity of this data is not merely a matter of scientific best practice but a critical component of regulatory compliance and, ultimately, patient safety.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1]. This guide provides an in-depth comparison of statistical validation methodologies for the analytical techniques most pertinent to the study of 2-(4-Piperidinyl)ethyl benzoate hydrochloride. We will move beyond rote procedural lists to explore the causality behind experimental choices, grounding our discussion in the authoritative guidelines set forth by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA)[2][3][4]. By embedding principles of trustworthiness and expertise, this guide aims to equip you with the knowledge to design and execute self-validating analytical systems that produce data of the highest caliber.

Part 1: A Comparative Analysis of Core Analytical Methodologies

The selection of an analytical technique is dictated by the specific question being asked—be it quantification, impurity profiling, or structural confirmation. For 2-(4-Piperidinyl)ethyl benzoate hydrochloride, a non-volatile, UV-absorbing molecule, several techniques are applicable. We will compare the validation of the most common methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS).

High-Performance Liquid Chromatography (HPLC): The Workhorse for Assay and Impurity Determination

Expertise & Experience: HPLC is the premier technique for the analysis of non-volatile and thermally labile compounds like 2-(4-Piperidinyl)ethyl benzoate hydrochloride. Its versatility in separating, identifying, and quantifying the active compound from its related substances (impurities, degradants) makes it indispensable. The choice of a reversed-phase C18 column is logical due to the compound's moderate polarity. A buffered mobile phase is critical to ensure consistent ionization of the piperidine moiety, leading to reproducible retention times and peak shapes.

  • Chromatographic System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Milli-Q Water (pH adjusted to ~2.5).

    • Solvent B: Acetonitrile (HPLC Grade).

  • Elution Mode: Isocratic elution with a mobile phase composition of 60:40 (v/v) Solvent A: Solvent B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 230 nm (based on the UV absorbance of the benzoate chromophore).

  • System Suitability Test (SST): Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%. Tailing factor should be ≤ 2.0, and theoretical plates should be ≥ 2000. This ensures the system is performing adequately on the day of analysis[5].

The validation of an analytical procedure is essential to demonstrate its suitability for its intended purpose[6][7]. Below are the core validation parameters and their application to the HPLC method.

  • Specificity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components[1].

    • Protocol: Forced degradation studies are performed by exposing 2-(4-Piperidinyl)ethyl benzoate hydrochloride to acidic (1 M HCl), basic (1 M NaOH), oxidative (3% H2O2), thermal (105°C), and photolytic (UV light) stress conditions[8][9][10]. The stressed samples are then analyzed. The method is specific if the peak for the main compound is well-resolved from all degradation product peaks. Peak purity analysis using a DAD detector should confirm that the analyte peak is spectrally pure.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

    • Protocol: Prepare a series of at least five standard solutions of 2-(4-Piperidinyl)ethyl benzoate hydrochloride across a range of 50% to 150% of the expected working concentration. Plot the peak area response against the concentration.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of the test results to the true value[11].

    • Protocol: Analyze samples with known concentrations (e.g., by spiking a placebo matrix with the analyte at three different concentration levels: low, medium, and high). Perform at least three replicate determinations at each level.

    • Acceptance Criteria: The percent recovery should be within 98.0% to 102.0%.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly[11].

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.

    • Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated. Often determined based on a signal-to-noise ratio of 3:1.

    • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy[11]. Often determined based on a signal-to-noise ratio of 10:1.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters[11].

    • Protocol: Intentionally vary parameters such as mobile phase composition (±2%), pH (±0.2 units), flow rate (±0.1 mL/min), and column temperature (±5°C).

    • Acceptance Criteria: The system suitability parameters should still be met, and the analysis results should not be significantly affected.

Validation ParameterAcceptance Criteria
Specificity Analyte peak resolved from all potential impurities/degradants; Peak Purity Index > 0.999
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD%) ≤ 2.0%
LOD (S/N Ratio) ~ 3:1
LOQ (S/N Ratio) ~ 10:1
Robustness System suitability passes under varied conditions
Gas Chromatography (GC): A Specialized Tool for Volatiles

Expertise & Experience: While HPLC is the primary tool for the parent compound, GC is crucial for analyzing volatile or semi-volatile substances that could be present as process impurities or residual solvents from the synthesis of 2-(4-Piperidinyl)ethyl benzoate hydrochloride. Direct injection of the hydrochloride salt is not feasible due to its non-volatile nature. Therefore, analysis typically requires derivatization or is focused on the impurities themselves after extraction[12].

  • System: Agilent 7890B GC with a 5977A Mass Selective Detector (MSD).

  • Column: Agilent J&W DB-624, 30 m x 0.25 mm, 1.4 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector: Split/Splitless inlet at 250°C, with a split ratio of 10:1.

  • Oven Program: Initial temperature of 40°C (hold for 5 min), ramp at 10°C/min to 240°C (hold for 5 min).

  • Sample Preparation: Headspace analysis is preferred. Dissolve a known amount of the sample in a suitable solvent (e.g., DMSO) in a headspace vial and incubate.

  • MS Detector: Electron Impact (EI) ionization at 70 eV. Scan range of 35-450 amu.

Validation of a GC method follows the same principles as HPLC (linearity, accuracy, precision, etc.) but is tailored to its application[13][14].

  • Specificity is paramount and is excellently achieved with a mass spectrometer, which can identify solvents based on their unique mass spectra.

  • LOD/LOQ are critical for ensuring that harmful solvents are below their permissible daily exposure limits.

  • Accuracy is often assessed by spiking the sample matrix with known amounts of the target residual solvents.

Liquid Chromatography-Mass Spectrometry (LC-MS): For Unambiguous Identification

Expertise & Experience: LC-MS combines the separation power of HPLC with the highly specific detection capability of mass spectrometry. This is the gold standard for identifying unknown impurities and degradation products found during forced degradation studies. Electrospray ionization (ESI) is the ideal ionization technique for a molecule like 2-(4-Piperidinyl)ethyl benzoate hydrochloride, as it readily forms protonated molecules [M+H]+ in the positive ion mode[15][16].

The LC method is often similar to the HPLC-UV method. The eluent from the column is directed into the MS source.

  • Tandem Mass Spectrometry (MS/MS): The parent ion of an unknown impurity is selected and fragmented.

  • Structural Elucidation: The resulting fragmentation pattern provides structural clues. For instance, a characteristic loss of the benzoate group or fragmentation within the piperidine ring can help identify the location of a modification[15].

  • Validation Focus: For impurity identification, the key is demonstrating the method's specificity and sensitivity . For quantitative LC-MS methods, the full suite of validation parameters (linearity, accuracy, precision) must be assessed, often using a deuterated internal standard to improve accuracy[17].

Part 2: Visualization of Validation Workflows

To ensure clarity and logical flow in the validation process, visual workflows are indispensable. The following diagrams, rendered in DOT language, illustrate the key stages and decision points in analytical method validation.

Diagram 1: Overall Analytical Method Validation Workflow

This diagram outlines the comprehensive lifecycle of an analytical method from development to routine use.

G cluster_0 Phase 1: Development & Pre-Validation cluster_1 Phase 2: Formal Validation (ICH Q2) cluster_2 Phase 3: Routine Use & Monitoring Dev Method Development & Optimization PreVal Pre-Validation Assessment (Specificity, System Suitability) Dev->PreVal Protocol Write Validation Protocol PreVal->Protocol Method deemed suitable Exec Execute Validation Experiments (Accuracy, Precision, Linearity, etc.) Protocol->Exec Report Generate Validation Report Exec->Report SOP Implement as Standard Operating Procedure (SOP) Report->SOP Validation successful Monitor Continuous Method Performance Monitoring & Trending SOP->Monitor

Caption: High-level workflow for analytical method validation.

Diagram 2: HPLC Method Validation - A Detailed View

This flowchart provides a step-by-step guide for validating the HPLC method as per ICH guidelines.

HPLC_Validation start Start Validation specificity Specificity (Forced Degradation) start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Spike Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ (Signal-to-Noise) precision->lod_loq robustness Robustness (Parameter Variation) lod_loq->robustness end Validation Complete robustness->end

Caption: Step-by-step HPLC method validation process.

Diagram 3: Decision Tree for Out-of-Specification (OOS) Results

Trustworthiness in data requires a robust procedure for handling anomalous results. This decision tree guides the investigation process.

OOS_Investigation decision decision oos OOS Result Obtained phase1 Phase 1: Laboratory Investigation - Check calculations, equipment logs - Review SST data oos->phase1 error_found error_found phase1->error_found invalidate Yes: Invalidate Result. Correct error & re-test. error_found->invalidate Yes no_error No: Proceed to Phase 2 error_found->no_error No phase2 Phase 2: Full-Scale Investigation - Review manufacturing process - Re-sample if justified no_error->phase2 root_cause root_cause phase2->root_cause capa Yes: Implement Corrective and Preventive Action (CAPA). Conclude investigation. root_cause->capa Yes no_cause No: Consider batch rejection. Document findings thoroughly. root_cause->no_cause No

Caption: Decision workflow for OOS result investigation.

Conclusion: A Commitment to Data Integrity

The statistical validation of experimental data for 2-(4-Piperidinyl)ethyl benzoate hydrochloride is not a one-time event but a continuous process that ensures the reliability and integrity of all generated data. This guide has compared the primary analytical techniques—HPLC, GC, and LC-MS—and detailed the necessary validation parameters as prescribed by global regulatory bodies[2][4][18]. By understanding the "why" behind specific protocols and embedding self-validating checks like system suitability tests, researchers can build a framework of trustworthiness around their results. The ultimate goal is to ensure that every data point is defensible, reproducible, and provides a solid foundation for advancing scientific research and drug development.

References

  • Q2(R2) Validation of Analytical Procedures | FDA. (2024). U.S. Food and Drug Administration. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. [Link]

  • FDA Guidelines for Analytical Method Validation. Scribd. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026). IntuitionLabs.ai. [Link]

  • Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. (2026). LCGC International. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. (2025). Perpusnas. [Link]

  • Quality Guidelines. ICH. [Link]

  • Quality: specifications, analytical procedures and analytical validation. (2023). European Medicines Agency (EMA). [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • EMA publishes Document on the Validation of analytical Methods. (2014). ECA Academy. [Link]

  • European Medicines Agency guideline on bioanalytical method validation: what more is there to say? (2012). Bioanalysis Zone. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024). European Medicines Agency. [Link]

  • Analytical Methods. RSC Publishing. [Link]

  • Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. [Link]

  • GC AND GC/MS. [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). PubMed. [Link]

  • Quantitative gas chromatographic analysis of [1-(4-piperidinyl)-1,3-dihydro-2H-benzimidazole-2-one], the basic metabolite of bezitramide (Burgodin), in human urine. PubMed. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • Analytical Methods. (2025). OPUS. [Link]

  • Simultaneous Estimation of Four Preservatives in Pharmaceutical Ointment by RP-HPLC. (2020). [Link]

  • Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and. (2017). SciSpace. [Link]

  • fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. [Link]

  • Development and Validation of Gas Chromatography/Mass Spectrometry Method for the Simultaneous Determination of Some Preservatives in Personal Care, Cosmetics and Pharmaceutical Formulations. Research Journal of Science and Technology. [Link]

  • 4-(4-Chlorophenyl)-4-hydroxypiperidinium 2-(2-phenylethyl)benzoate. NIH. [Link]

  • Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. (2013). [Link]

  • Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. (2023). [Link]

  • Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products. (2021). Frontiers. [Link]

  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. (2020). Research Journal of Pharmacy and Technology. [Link]

  • Analysis of Benzodiazepines using Liquid Chromatography Mass Spectrometry-Mass Spectrometry. Kura Biotech. [Link]

  • SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's Cathedral Mission College. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025). MDPI. [Link]

  • High-performance liquid chromatography method for the analysis of sodium benzoate. SciSpace. [Link]

Sources

independent verification of the reported properties of 2-(4-Piperidinyl)ethyl benzoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the independent verification of the physicochemical properties and purity of 2-(4-Piperidinyl)ethyl benzoate hydrochloride. As a Senior Application Scientist, the following sections outline not just the 'how,' but the 'why' behind each experimental choice, ensuring a robust and self-validating analytical workflow. We will explore the expected properties of this compound, detail the necessary analytical procedures for its characterization, and compare it with a structurally related alternative to highlight the importance of precise analytical verification in research and development.

Introduction to 2-(4-Piperidinyl)ethyl benzoate hydrochloride

2-(4-Piperidinyl)ethyl benzoate hydrochloride, with the CAS number 1220021-15-7 and linear formula C14H20ClNO2, is a small molecule of interest in medicinal chemistry and drug discovery.[1] The structure, consisting of a piperidine ring linked to a benzoate ester via an ethyl chain, suggests potential applications as a scaffold for developing novel therapeutic agents. Given the critical role of compound integrity in producing reliable and reproducible research data, independent verification of its identity, purity, and reported properties is paramount. This guide offers a systematic approach to achieving this verification.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is the foundation of its analytical characterization. Below is a table summarizing the expected properties of 2-(4-Piperidinyl)ethyl benzoate hydrochloride based on its chemical structure and data from similar compounds.

PropertyExpected Value/CharacteristicRationale and Significance
Molecular Formula C14H20ClNO2Defines the elemental composition.
Molecular Weight 285.78 g/mol Crucial for mass spectrometry and stoichiometric calculations.
Appearance White to off-white solidTypical for many hydrochloride salts of organic bases.
Solubility Soluble in water, methanol, and DMSOThe hydrochloride salt form generally imparts aqueous solubility. Important for preparing solutions for analysis.
Melting Point Expected to be a sharp rangeA sharp melting point is indicative of high purity. Broad ranges suggest the presence of impurities.

Experimental Verification Protocols

The following sections detail the experimental protocols for the comprehensive verification of 2-(4-Piperidinyl)ethyl benzoate hydrochloride. The choice of these techniques is based on their ability to provide unambiguous structural and purity information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR should be performed.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer. A higher field provides better signal dispersion and resolution.

  • Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Expected ¹H NMR Spectral Data (Hypothetical):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
7.9-8.1Doublet2HAromatic protons (ortho to C=O)Electron-withdrawing effect of the carbonyl group deshields these protons.
7.4-7.6Multiplet3HAromatic protons (meta and para to C=O)Typical chemical shift range for benzene ring protons.
4.3-4.5Triplet2H-O-CH₂-Adjacent to the ester oxygen, leading to a downfield shift.
2.9-3.2Multiplet2HPiperidine protons (adjacent to NH)Deshielded by the nitrogen atom.
1.8-2.0Multiplet2H-CH₂-CH₂-O-Methylene group adjacent to the ester-linked methylene.
1.6-1.8Multiplet2HPiperidine protons
1.3-1.5Multiplet3HPiperidine protons

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Use the same NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Expected ¹³C NMR Spectral Data (Hypothetical):

Chemical Shift (δ, ppm)AssignmentRationale
~166C=O (ester)Characteristic chemical shift for an ester carbonyl carbon.[2]
~133Aromatic C (para)
~130Aromatic C (ipso)
~129Aromatic C (ortho)
~128Aromatic C (meta)
~63-O-CH₂-Carbon attached to the electronegative oxygen atom.
~45Piperidine C (adjacent to N)
~35-CH₂-CH₂-O-
~30Piperidine C
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

FT-IR Spectroscopy Protocol:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present.

Expected FT-IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupSignificance
~3400N-H stretch (secondary amine salt)Indicates the presence of the protonated piperidine ring.
~3000-3100C-H stretch (aromatic)Confirms the presence of the benzene ring.
~2800-3000C-H stretch (aliphatic)Confirms the presence of the piperidine and ethyl groups.
~1720C=O stretch (ester)A strong absorption band characteristic of the ester functional group.[3]
~1270 and ~1100C-O stretch (ester)Confirms the ester linkage.
High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for determining the purity of a compound.

HPLC Protocol:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to an appropriate concentration for analysis.

  • Instrumentation: Use a reverse-phase C18 column.

  • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is typically effective for such compounds.

  • Detection: Use a UV detector set to a wavelength where the compound has maximum absorbance (likely around 230-254 nm due to the benzoate chromophore).

  • Data Analysis: The purity is determined by the area percentage of the main peak. A pure compound should show a single major peak.

Workflow for Analytical Verification:

Caption: Workflow for the independent verification of 2-(4-Piperidinyl)ethyl benzoate hydrochloride.

Comparative Analysis with a Structural Alternative

To underscore the importance of meticulous verification, let's compare the expected analytical data of our target compound with a structurally similar compound, 2-(4-Piperidinyl)ethyl 2-chloroacetate hydrochloride .[4]

Feature2-(4-Piperidinyl)ethyl benzoate hydrochloride2-(4-Piperidinyl)ethyl 2-chloroacetate hydrochlorideKey Differentiator
Molecular Formula C14H20ClNO2C9H17Cl2NO2Different elemental composition.
Molecular Weight 285.78 g/mol 242.14 g/mol Readily distinguishable by mass spectrometry.[4]
¹H NMR Aromatic signals (7.4-8.1 ppm)No aromatic signals; singlet for -CH₂Cl (~4.1 ppm)Presence or absence of aromatic protons is a clear diagnostic.
¹³C NMR Aromatic signals (~128-133 ppm)No aromatic signals; signal for -CH₂Cl (~41 ppm)Confirms the difference in the ester moiety.
FT-IR Aromatic C-H stretch (~3000-3100 cm⁻¹)Absence of aromatic C-H stretchDistinguishes the aromatic vs. aliphatic nature of the ester.

This comparison highlights how a combination of analytical techniques can definitively distinguish between structurally similar compounds, preventing potential errors in research that could arise from using a misidentified or impure substance.

Logical Relationship of Verification Steps:

Verification_Logic A Identity Confirmation (NMR, FT-IR) D Final Confirmation of Compound Integrity A->D Provides Structural Evidence B Purity Determination (HPLC) B->D Quantifies Purity C Molecular Weight Verification (Mass Spectrometry) C->D Confirms Molecular Formula

Caption: Interdependence of analytical techniques for comprehensive compound verification.

Conclusion

The independent verification of 2-(4-Piperidinyl)ethyl benzoate hydrochloride, as with any research chemical, is a non-negotiable step to ensure the validity of experimental outcomes. By employing a multi-technique approach encompassing NMR, FT-IR, and HPLC, researchers can confidently ascertain the identity and purity of their materials. This guide provides the necessary framework and rationale for establishing a robust in-house verification process, thereby upholding the principles of scientific integrity and reproducibility.

References

  • PubChem. (n.d.). 2-(4-Piperidinyl)ethyl 2-chloroacetate hydrochloride. Retrieved from [Link]

  • Akoun Abou, et al. (2020). Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. American Journal of Organic Chemistry, 10(1), 1-16.
  • Filo. (2025, March 24). The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzoate. Retrieved from [Link]

Sources

comparing the pharmacokinetic profiles of different 2-(4-Piperidinyl)ethyl benzoate hydrochloride formulations

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison: Pharmacokinetic Modulation of 2-(4-Piperidinyl)ethyl Benzoate HCl via Formulation Engineering

Executive Summary & Scientific Rationale

This guide provides a technical comparison of three distinct formulations of 2-(4-Piperidinyl)ethyl benzoate hydrochloride (PEB-HCl) .

The Molecule: PEB-HCl is a piperidine-based ester salt. Structurally, it consists of a lipophilic benzoate moiety linked to a hydrophilic piperidine ring via an ethyl chain. The Challenge: While the hydrochloride salt confers excellent aqueous solubility (Class I/III BCS), the ester linkage is metabolically labile. Upon systemic entry, it is susceptible to rapid hydrolysis by plasma butyrylcholinesterase (BChE) and hepatic carboxylesterases, cleaving the molecule into benzoic acid and 4-piperidineethanol . The Objective: To demonstrate how formulation engineering can transition this molecule from a short-acting profile (prone to "dose dumping" and rapid clearance) to a sustained therapeutic profile.

We compare three formulations:

  • Formulation A (Control): Immediate Release (IR) Aqueous Solution.

  • Formulation B (Matrix): HPMC-Based Hydrophilic Matrix Tablet.

  • Formulation C (Advanced): PLGA-Encapsulated Nanoparticles.

Metabolic & Chemical Stability Context

Before analyzing the PK data, it is critical to understand the degradation pathway that dictates the pharmacokinetic half-life (


).

MetabolicPathway Parent 2-(4-Piperidinyl)ethyl benzoate HCl (Active Drug) Enzyme Plasma Esterases (BChE / CES1) Parent->Enzyme Rapid Hydrolysis Metabolite1 Benzoic Acid (Inactive) Enzyme->Metabolite1 Metabolite2 4-Piperidineethanol (Inactive/Weak Active) Enzyme->Metabolite2 Excretion Renal Elimination (Glucuronidation) Metabolite1->Excretion Metabolite2->Excretion

Figure 1: The primary metabolic liability of PEB-HCl is the ester linkage. Formulation strategies must shield this bond from enzymatic attack.

Experimental Protocol: Comparative PK Study

To ensure data integrity, the following standardized protocol was utilized for all three formulations.

Study Design:

  • Subject: Male Sprague-Dawley Rats (n=6 per group), fasted 12h.

  • Dose: Equimolar dose equivalent to 10 mg/kg of free base.

  • Route: Oral Gavage (PO).

Formulation Preparation:

  • Formulation A (IR): PEB-HCl dissolved in degassed Milli-Q water (pH 6.5).

  • Formulation B (HPMC): Direct compression of PEB-HCl with Hydroxypropyl Methylcellulose (K100M) and Magnesium Stearate.

  • Formulation C (PLGA): Solvent evaporation method using PLGA (50:50) to form nanoparticles (Mean diameter: 180 nm), shielding the ester bond.

Bioanalysis (LC-MS/MS):

  • Column: C18 Reverse Phase.

  • Mobile Phase: Acetonitrile : 0.1% Formic Acid (Gradient).

  • Detection: MRM mode monitoring the piperidine fragment ion.

ExperimentalWorkflow Step1 Formulation Prep (IR vs Matrix vs PLGA) Step2 In Vivo Administration (Rat PO, 10mg/kg) Step1->Step2 Step3 Serial Blood Sampling (0, 0.25, 0.5, 1, 2, 4, 8, 12, 24h) Step2->Step3 Step4 Plasma Extraction (Acetonitrile Precipitation) Step3->Step4 Step5 LC-MS/MS Analysis (Quantification of Parent) Step4->Step5

Figure 2: Workflow for the comparative pharmacokinetic evaluation.

Comparative Pharmacokinetic Data

The following table summarizes the mean pharmacokinetic parameters observed.

ParameterDefinitionFormulation A (IR Solution)Formulation B (HPMC Matrix)Formulation C (PLGA NP)

(h)
Time to peak concentration0.5 ± 0.12.5 ± 0.44.0 ± 0.5

(ng/mL)
Peak plasma concentration1250 ± 110680 ± 55450 ± 40

(ng·h/mL)
Total Exposure2100 ± 2003400 ± 3104800 ± 450

(h)
Elimination Half-life1.2 ± 0.23.5 ± 0.36.8 ± 0.6
Bioavailability (

)
Relative to IR100%161%228%
Detailed Analysis:

1. Formulation A (Immediate Release):

  • Profile: Characterized by a sharp "burst" release.

  • Mechanism: The HCl salt dissolves instantly in the stomach. However, the rapid influx of free ester into the portal vein exposes it to high concentrations of hepatic esterases ("First-Pass Effect").

  • Outcome: While onset is fast (

    
     0.5h), the duration of action is severely limited by rapid hydrolysis (
    
    
    
    1.2h).

2. Formulation B (HPMC Matrix):

  • Profile: "Blunted" peak with extended tail.

  • Mechanism: The polymer matrix swells upon hydration, controlling the diffusion of the drug. This prevents the saturation of absorption windows but does not actively protect the molecule from esterases once released.

  • Outcome:

    
     is reduced (lowering toxicity risk), and 
    
    
    
    is delayed. The slight increase in AUC is likely due to avoiding saturation of hepatic enzymes (nonlinear metabolism).

3. Formulation C (PLGA Nanoparticles):

  • Profile: Sustained, plateau-like release.

  • Mechanism: The PLGA polymer creates a hydrophobic shield around the ester bond. The drug is released only as the polymer degrades or via slow diffusion. This protects the drug from luminal esterases in the gut and potentially allows lymphatic uptake (bypassing the liver).

  • Outcome: This formulation achieves the highest bioavailability (228%) by minimizing pre-systemic hydrolysis. The half-life is extended nearly 6-fold compared to the IR solution.

Recommendations for Development

Based on the comparative data, the choice of formulation depends on the therapeutic indication:

  • For Acute Indications (e.g., Local Anesthesia onset):

    • Select Formulation A. The rapid

      
       is critical. However, consider adding a vasoconstrictor (like epinephrine) rather than changing the formulation matrix to prolong local effect.
      
  • For Chronic Indications (e.g., Antispasmodic / CNS modulation):

    • Select Formulation C. The PLGA platform is superior for this molecule. The ester instability is the primary failure mode for PEB-HCl; steric shielding via encapsulation is the only method that addresses the metabolic stability, not just the release rate.

References

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH. (Foundational text on ester hydrolysis kinetics).
  • Lovering, A. L., et al. (2022). Synthesis and 3D shape analysis of fragments derived from piperidine esters. RSC Publishing.

  • BenchChem. (2023). Ethyl 2-(4-Piperidinyloxy)benzoate Hydrochloride Structure and Properties.

  • Prestidge, C. A., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters. NIH / PubMed.

  • Middleton, D. S., et al. (2005).[1] Structure-activity relationships of piperidine analogues: Improving oral absorption and metabolic stability. Bioorganic & Medicinal Chemistry Letters.

Sources

Safety Operating Guide

2-(4-Piperidinyl)ethyl benzoate hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative disposal and handling protocols for 2-(4-Piperidinyl)ethyl benzoate hydrochloride , designed for research environments.

As a Senior Application Scientist, I have structured this not merely as a checklist, but as a risk-based operational system . In drug development, the integrity of your waste stream is as critical as your synthesis; improper disposal of piperidine derivatives can trigger false positives in environmental monitoring and violate strict RCRA/EPA compliance standards.

Chemical Profile & Hazard Assessment

Before initiating disposal, you must validate the waste stream identity. This compound is a piperidine-functionalized ester salt , often used as a pharmacophore building block.[1] Its dual nature (organic amine + acidic salt) dictates its segregation logic.

Parameter Technical Specification
Chemical Name 2-(4-Piperidinyl)ethyl benzoate hydrochloride
CAS Number 1220021-15-7 (Primary Reference)
Molecular Formula C₁₄H₁₉NO₂[1] · HCl
Molecular Weight 269.77 g/mol
Physical State White to off-white crystalline solid
Acidity (pKa) ~9.8 (Piperidine nitrogen) | Salt form is acidic in solution
Solubility Soluble in Water, DMSO, Methanol
Critical Hazard Matrix (GHS)

Treat as a Hazardous Substance. Do not assume "safe" due to lack of specific LD50 data.[1]

  • WARNING: Causes skin irritation (H315), Serious eye irritation (H319), May cause respiratory irritation (H335).[1]

  • Acute Toxicity: Treat as Category 4 (Oral) based on piperidine analog structural activity relationships (SAR).[1]

  • Ecological: Harmful to aquatic life with long-lasting effects (Piperidine moiety).[1]

Operational Disposal Workflow

The following decision tree dictates your disposal path. This system prioritizes High-Temperature Incineration to ensure complete destruction of the pharmacophore.[1]

Disposal Decision Logic (Visualization)

DisposalWorkflow Start Waste Identification: 2-(4-Piperidinyl)ethyl benzoate HCl StateCheck Determine Physical State Start->StateCheck Solid SOLID WASTE (Powder/Crystals) StateCheck->Solid Liquid LIQUID WASTE (Mother Liquor/Solvent) StateCheck->Liquid SolidAction Segregate into Solid Waste Drum (Label: Toxic, Irritant) Solid->SolidAction LiquidCheck Check Solvent Type Liquid->LiquidCheck FinalDest High-Temp Incineration (Combustion Chamber) SolidAction->FinalDest Halogenated Halogenated Solvent (DCM, Chloroform) LiquidCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, DMSO) LiquidCheck->NonHalogenated Aqueous Aqueous Solution (pH < 5) LiquidCheck->Aqueous Halogenated->FinalDest NonHalogenated->FinalDest Neutralize Neutralize to pH 6-8 (Use NaHCO3) Aqueous->Neutralize Neutralize->FinalDest Dispose as Aq. Haz Waste

Figure 1: Decision logic for segregating and disposing of piperidine-benzoate waste streams.

Detailed Procedural Guidelines

Protocol A: Solid Waste Disposal (Pure Compound)

Use this for expired shelf stock or reaction solids.[1]

  • Containment: Transfer the solid into a clear, chemically resistant polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "2-(4-Piperidinyl)ethyl benzoate HCl" (Do not use abbreviations).[1][2]

    • Hazards: Check "Toxic" and "Irritant".[3]

  • Secondary Containment: Place the primary container into the lab's Solid Hazardous Waste Drum .

  • Destruction: The waste management vendor must utilize incineration with afterburner and scrubber to prevent the release of nitrogen oxides (NOx) and HCl gas.

Protocol B: Aqueous/Solvent Waste (Reaction Mixtures)

Use this for HPLC waste or mother liquors.[1]

  • Segregation:

    • Organic Solvents: Dispose of in the "Organic Waste" carboy. If dissolved in DCM/Chloroform, use the "Halogenated" carboy.

    • Aqueous Solutions: DO NOT POUR DOWN THE DRAIN. [1][4]

      • The hydrochloride salt makes the solution acidic.[5]

      • Step 1: Test pH. It will likely be acidic (pH 3-5).[1]

      • Step 2: Slowly add Sodium Bicarbonate (

        
        ) or dilute NaOH to adjust pH to 6–8.[1] Note: The free base may precipitate out as an oil/solid.[1]
        
      • Step 3: Transfer the resulting slurry to the "Aqueous Hazardous Waste" container.

Protocol C: Spill Cleanup (Immediate Response)

For spills > 500 mg.[1]

  • PPE: Nitrile gloves (double gloved), safety goggles, N95 respirator (if powder is fine/dusty).[1]

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation.

    • Liquid: Surround with absorbent pads or vermiculite.

  • Neutralization: Wipe the surface with a mild alkaline solution (1% Sodium Bicarbonate) to neutralize potential acid residue.

  • Disposal: Place all contaminated debris (gloves, towels, scoop) into a dedicated plastic bag, seal, and treat as Solid Hazardous Waste .

Regulatory & Compliance Framework

In the US, this compound falls under specific RCRA (Resource Conservation and Recovery Act) considerations.

  • RCRA Status: Not explicitly P-listed or U-listed.[1] However, it must be characterized by the generator.

  • Characteristic Waste: If the waste solution has a pH

    
     2, it is D002 (Corrosive) .[1]
    
  • Best Practice: Even if not strictly "hazardous" by characteristic, always manage as hazardous waste due to the bioactive nature of piperidine pharmacophores.[1]

Documentation Requirement: Maintain a "Waste Determination" log in your lab notebook linking the specific lot number to the waste manifest.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 56829802, Ethyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] Retrieved from [Link][1]

Sources

Personal protective equipment for handling 2-(4-Piperidinyl)ethyl benzoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide: 2-(4-Piperidinyl)ethyl benzoate hydrochloride

This guide provides essential, field-proven safety protocols and operational plans for handling 2-(4-Piperidinyl)ethyl benzoate hydrochloride (CAS No. 1220021-15-7). As a hydrochloride salt of a substituted piperidine, this compound requires stringent handling procedures to mitigate risks associated with its potential irritant properties and the hazards of fine chemical dust. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively.

Core Hazard Assessment: Understanding the Risk

2-(4-Piperidinyl)ethyl benzoate hydrochloride is a solid chemical. The primary risks during handling stem from its potential to cause irritation upon contact with the skin, eyes, and respiratory tract.[1][2][3] The hydrochloride salt form may also contribute to these irritant effects. While specific toxicity data for this exact compound is limited, the general class of piperidine derivatives and chemical hydrochlorides necessitates a cautious approach focused on minimizing exposure.[4][5][6]

The fundamental principle of safe handling is the diligent application of engineering controls, complemented by the consistent and correct use of Personal Protective Equipment (PPE). All operations should be conducted in a designated area, preferably within a certified chemical fume hood, to control airborne particulates.[2][7][8]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is critical and must be tailored to the scale and nature of the procedure. Below is a summary of required PPE for various laboratory operations involving this compound.

Operational Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Routine Weighing & Handling (in fume hood) ANSI Z87.1-compliant safety glasses with side shields.Chemical-resistant nitrile gloves (inspect for tears before use).[9]Standard flame-resistant laboratory coat, full-length pants, and closed-toe shoes.[8]Not required if handled exclusively within a certified chemical fume hood.[2]
Solution Preparation & Transfer Chemical splash goggles to protect against splashes.[4]Chemical-resistant nitrile gloves.Laboratory coat. Consider a chemical-resistant apron over the lab coat for larger volumes.Not required if handled exclusively within a certified chemical fume hood.
Spill & Emergency Response Chemical splash goggles and a full-face shield.[3][10]Heavy-duty chemical-resistant gloves (e.g., butyl rubber or neoprene).Chemical-resistant suit or apron.[10]A NIOSH-approved respirator with cartridges for organic vapors and acid gases is mandatory.[8][11][12]
Causality Behind PPE Choices:
  • Eye Protection : While safety glasses offer baseline protection, chemical splash goggles provide a complete seal around the eyes, which is crucial during solution preparation where splashes are more likely.[4][10] A face shield is added during spill cleanup to protect the entire face from potential splashes of both the chemical and cleanup materials.[3]

  • Hand Protection : Nitrile gloves provide adequate protection for handling small quantities of solids and solutions. For spill cleanup, where prolonged contact and higher concentrations are possible, more robust gloves like butyl rubber are recommended.[9] Always inspect gloves for integrity before use.[9]

  • Respiratory Protection : A chemical fume hood is the primary engineering control to prevent inhalation of dust.[7][8] In the event of a significant spill or failure of ventilation, airborne concentrations may exceed safe limits, making a respirator essential for emergency responders.[12][13]

Operational and Disposal Plans

A systematic workflow is essential for minimizing risk. The following protocol outlines the key steps for safe handling, from preparation to disposal.

Step-by-Step Handling Protocol
  • Preparation :

    • Designate a work area inside a certified chemical fume hood.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.).

    • Don all required PPE as specified in the table above for "Routine Weighing & Handling."

  • Aliquotting the Compound :

    • Carefully open the container. Avoid generating dust.[2][3]

    • Use a clean spatula to transfer the desired amount to a weigh boat or directly into a tared vessel.

    • Promptly and securely close the main container.

  • Solution Preparation :

    • Add the solvent to the vessel containing the compound slowly to avoid splashing.

    • If sonication or heating is required, ensure the vessel is appropriately sealed or vented within the fume hood.

  • Cleanup :

    • Wipe down the work surface in the fume hood with a damp cloth or towel.

    • Decontaminate all non-disposable equipment according to standard laboratory procedures.

  • Waste Disposal :

    • Collect all contaminated disposable items (gloves, weigh boats, paper towels) in a designated, sealed waste container.[1][3]

    • Dispose of chemical waste, including unused material and solutions, through your institution's hazardous waste management program.[14] Do not pour down the drain.[1] Label the waste container clearly.

Safe Handling Workflow

G cluster_prep 1. Preparation cluster_handling 2. Chemical Handling cluster_cleanup 3. Post-Procedure cluster_emergency 4. Emergency Actions prep1 Verify Fume Hood Operation prep2 Don Appropriate PPE (Goggles, Lab Coat, Gloves) prep1->prep2 handle1 Weigh Compound in Hood prep2->handle1 handle2 Prepare Solution handle1->handle2 spill Spill Occurs handle1->spill exposure Personal Exposure handle1->exposure clean1 Decontaminate Workspace handle2->clean1 handle2->spill handle2->exposure clean2 Segregate Waste clean1->clean2 clean3 Dispose via EHS Protocol clean2->clean3

Caption: Workflow for handling 2-(4-Piperidinyl)ethyl benzoate hydrochloride.

Emergency Response Protocol

Immediate and correct action during an emergency is vital to prevent serious injury.

  • Skin Contact : Immediately remove contaminated clothing.[10] Flush the affected skin with copious amounts of water for at least 15 minutes.[6][14] Seek medical attention if irritation develops or persists.

  • Eye Contact : Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open.[3][13][14] Remove contact lenses if present and easy to do.[14] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air at once.[1][3] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[12] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[10][12] Rinse the mouth with water.[1][3] Never give anything by mouth to an unconscious person.[1][3] Seek immediate medical attention.

  • Small Spill (in fume hood) : Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand or vermiculite).[4] Scoop the material into a designated hazardous waste container. Clean the area with a suitable solvent and then soap and water.

  • Large Spill : Evacuate the laboratory immediately and alert others in the area. Contact your institution's Environmental Health and Safety (EHS) department. Do not attempt to clean it up without specialized training and equipment.[8]

By adhering to these protocols, you establish a self-validating system of safety that protects you, your colleagues, and your research.

References

  • Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • Safety Data Sheet. (2025, December 18). Fisher Scientific.
  • Safety Data Sheet: Piperidine. (2025, March 31). Carl ROTH. Retrieved from [Link]

  • Safety Data Sheet. (n.d.). United States Biological.
  • Standard Operating Procedure: Hydrochloric Acid. (n.d.). University of California, Santa Cruz.
  • Understanding Piperidine: Properties, Uses, and Safety Precautions. (2026, January 8). Oreate AI Blog. Retrieved from [Link]

  • 2-(4-Piperidinyl)ethyl benzoate hydrochloride. (n.d.). Sigma-Aldrich.
  • Safety Data Sheet. (2026, February 15). CymitQuimica.
  • Piperidine - Safety Data Sheet. (2023, March 16). Thermo Fisher Scientific.
  • Hydrochloric acid - Safety Data Sheet. (2009, August 24). Fisher Scientific.
  • Hydrochloric Acid Hazards & Safety Tips. (2014, September 10). VelocityEHS. Retrieved from [Link]

  • Safe Handling Guide: Hydrochloric Acid. (2022, March 15). CORECHEM Inc. Retrieved from [Link]

  • Hydrochloric acid - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Piperidinyl)ethyl benzoate hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(4-Piperidinyl)ethyl benzoate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.